molecular formula C8H6N2O2 B1277498 4-Amino-3-cyanobenzoic acid CAS No. 74192-47-5

4-Amino-3-cyanobenzoic acid

Cat. No.: B1277498
CAS No.: 74192-47-5
M. Wt: 162.15 g/mol
InChI Key: SCDUHKOJSMYVPO-UHFFFAOYSA-N
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Description

4-Amino-3-cyanobenzoic acid is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-cyanobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDUHKOJSMYVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434446
Record name 4-AMINO-3-CYANOBENZOIC ACID
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Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74192-47-5
Record name 4-Amino-3-cyanobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74192-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-AMINO-3-CYANOBENZOIC ACID
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URL https://comptox.epa.gov/dashboard/DTXSID40434446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-cyanobenzoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AGL5HZL9PF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-Amino-3-cyanobenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Amino-3-cyanobenzoic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide offers a comprehensive examination of this compound, a multifunctional aromatic compound of significant interest to the chemical and pharmaceutical sciences. As a versatile building block, its unique trifunctional structure—comprising an amino group, a cyano group, and a carboxylic acid on a benzene ring—presents a rich landscape for synthetic transformations. This document provides an in-depth analysis of its physicochemical properties, established synthesis methodologies, chemical reactivity profile, and key applications, particularly its role as a strategic intermediate in drug discovery and materials science. Detailed experimental protocols, safety and handling procedures, and spectroscopic data are included to serve as an essential resource for researchers, scientists, and drug development professionals.

Core Physicochemical & Structural Properties

This compound is a solid organic compound characterized by the strategic placement of three distinct functional groups on an aromatic scaffold. The interplay between the electron-donating amino group and the electron-withdrawing cyano and carboxyl groups dictates its chemical behavior and physical properties.

Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties for this compound is presented below for quick reference.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 74192-47-5
Molecular Formula C₈H₆N₂O₂[1]
Molecular Weight 162.15 g/mol [1]
Appearance SolidN/A
Melting Point Not specified; related compounds have high MPsN/A
Boiling Point 404°C at 760 mmHg (Predicted)
Purity ≥95% - 97% (Typical commercial grades)[1]
MDL Number MFCD09745178

Synthesis Methodologies

The synthesis of this compound and its derivatives often involves multi-step pathways that leverage classical organic reactions. A common and logical approach is the Sandmeyer reaction, which introduces the cyano group onto an aromatic ring via a diazonium salt intermediate. Another patented method involves the oxidation of a toluene precursor.

A plausible synthetic route starts from 4-aminotoluene (p-toluidine). The amino group is first protected, followed by nitration, introduction of the cyano group, and subsequent oxidation of the methyl group to a carboxylic acid, and finally deprotection and reduction of the nitro group. A more direct patented method describes the oxidation of a substituted 3-cyanotoluene.[2]

Generalized Experimental Protocol: Sandmeyer Reaction Approach

This protocol outlines a representative synthesis for a cyanobenzoic acid derivative, illustrating the key chemical transformations. The synthesis of the specific target molecule, this compound, would involve similar steps starting from an appropriately substituted aniline precursor, such as 4-amino-3-methylbenzoic acid, followed by diazotization and cyanation.

Objective: To convert an aromatic amine to an aromatic nitrile.

Step-by-Step Protocol:

  • Diazotization:

    • Dissolve the starting aromatic amine (e.g., 4-aminobenzoic acid derivative) in a cold aqueous solution of a strong acid, such as hydrochloric acid (HCl).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. The formation of a diazonium salt is indicated.[3]

  • Cyanation (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.

    • Slowly add the cold diazonium salt solution to the CuCN solution. Vigorous nitrogen gas evolution is expected.[3]

    • Allow the reaction to warm to room temperature and stir for several hours to ensure completion.

  • Work-up and Purification:

    • Quench the reaction mixture by pouring it into water or an aqueous basic solution.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the final cyanobenzoic acid derivative.

Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of a cyanobenzoic acid via the Sandmeyer reaction.

G cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation (Sandmeyer) cluster_purification Step 3: Work-up & Purification A Aromatic Amine (e.g., 4-aminobenzoic acid derivative) B Add HCl / H₂O, Cool to 0-5°C A->B C Add NaNO₂ (aq) dropwise B->C D Diazonium Salt Intermediate C->D F Add Diazonium Salt to CuCN D->F E Prepare CuCN Solution E->F G N₂ Gas Evolution F->G H Aromatic Nitrile Formation G->H I Quench & Extract H->I J Dry & Concentrate I->J K Purify (Chromatography/Recrystallization) J->K L Final Product: this compound K->L

Caption: A generalized workflow for Sandmeyer synthesis.

Chemical Reactivity Profile

The reactivity of this compound is governed by its three functional groups. Their electronic properties (NH₂: activating, ortho/para-directing; -CN & -COOH: deactivating, meta-directing) create a nuanced reactivity profile.

  • Amino Group (-NH₂): As a nucleophilic center, it can undergo acylation, alkylation, and diazotization. It strongly activates the ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho and para to it (positions 2 and 6).

  • Carboxylic Acid Group (-COOH): This group can be converted into esters (esterification), amides (amide coupling), or acid chlorides. It is a deactivating, meta-directing group for electrophilic aromatic substitution.

  • Cyano Group (-CN): The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It is also a deactivating, meta-directing group.

  • Aromatic Ring: Electrophilic aromatic substitution is challenging due to the presence of two strong deactivating groups. However, the powerful activating effect of the amino group dominates, making positions 2 and 6 the most likely sites for substitution.

Key Reaction Pathways Diagram

G cluster_amino Amino Group Reactions cluster_carboxyl Carboxylic Acid Reactions cluster_cyano Cyano Group Reactions main This compound diazotization Diazotization (Sandmeyer, etc.) main->diazotization acylation Acylation (Amide Formation) main->acylation esterification Esterification main->esterification amide_coupling Amide Coupling main->amide_coupling acid_chloride Acid Chloride Formation main->acid_chloride hydrolysis Hydrolysis to Amide/Acid main->hydrolysis reduction Reduction to Amine main->reduction

Caption: Key reaction pathways of this compound.

Applications in Research and Development

This compound is primarily utilized as a building block in organic synthesis. Its trifunctional nature allows for sequential and regioselective modifications, making it a valuable intermediate for constructing complex molecules.

  • Pharmaceutical Synthesis: Substituted aminobenzoic acids are foundational scaffolds in medicinal chemistry.[4] They are precursors to a wide range of therapeutic agents, including antibacterial and anticancer drugs.[4][5] The specific structure of this compound allows for the development of highly functionalized molecules that can serve as enzyme inhibitors or receptor antagonists.

  • Materials Science: Aromatic acids with cyano groups are used in the synthesis of high-performance polymers and liquid crystals.[6] The rigidity of the benzene ring and the polarity of the functional groups can impart desirable thermal and electronic properties to materials. It can also serve as an organic linker in the creation of Metal-Organic Frameworks (MOFs) for applications in gas storage and separation.[7]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of this compound are critical to ensure laboratory safety. The following information is based on safety data for structurally similar compounds.

  • Hazard Identification: While specific data for this exact molecule is sparse, related aminobenzoic and cyanobenzoic acids are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[8][9]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautions for Safe Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

    • Avoid breathing dust, fumes, or vapors.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10]

    • Wash hands thoroughly after handling.

  • Conditions for Safe Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

    • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

Spectroscopic Characterization

SpectroscopyExpected Features
¹H NMR Aromatic protons (3H) appearing as complex multiplets or distinct doublets/singlets in the δ 6.5-8.0 ppm range.A broad singlet for the amino (-NH₂) protons (2H), which may be exchangeable with D₂O.A very broad singlet for the carboxylic acid (-COOH) proton (1H) at δ > 10 ppm.
¹³C NMR Signals for 8 distinct carbons.Aromatic carbons in the δ 110-150 ppm range.A signal for the nitrile carbon (-C≡N) around δ 115-120 ppm.A signal for the carbonyl carbon (-COOH) downfield, typically δ > 165 ppm.
IR (Infrared) Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).N-H stretching from the amino group (~3300-3500 cm⁻¹).Sharp C≡N stretch from the nitrile group (~2220-2260 cm⁻¹).Strong C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹).
Mass Spec (MS) Molecular ion peak (M⁺) corresponding to its molecular weight (162.15 g/mol ).

Conclusion

This compound stands out as a highly valuable and versatile intermediate in modern organic synthesis. Its distinct functional groups offer multiple handles for chemical modification, enabling the construction of complex molecular architectures. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is paramount for leveraging its full potential in the development of novel pharmaceuticals and advanced materials. This guide provides the foundational knowledge necessary for scientists and researchers to effectively and safely incorporate this powerful building block into their synthetic strategies.

References

[1] Biocompare. (n.d.). This compound from Aladdin Scientific. Retrieved from Biocompare.com. [10] Echemi. (n.d.). Methyl 4-amino-3-cyanobenzoate SDS, 159847-80-0 Safety Data Sheets. Retrieved from Echemi.com. ChemUniverse. (n.d.). This compound [P80390]. Retrieved from ChemUniverse. Sigma-Aldrich. (2024). SAFETY DATA SHEET - 4-Cyanobenzoic acid. Retrieved from sigmaaldrich.com. [13] National Center for Biotechnology Information. (n.d.). 3-Amino-4-cyanobenzoic acid. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov. [14] BLD Pharm. (n.d.). 74192-47-5|this compound. Retrieved from bldpharm.com. [8] Fisher Scientific. (2013). SAFETY DATA SHEET - 4-Cyanobenzoic acid. Retrieved from fishersci.com. [9] Cayman Chemical. (2025). Safety Data Sheet - 4-Aminobenzoic Acid (sodium salt). Retrieved from caymanchem.com. [15] Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Amino-3-hydroxybenzoic acid. Retrieved from fishersci.com. [16] Echemi. (n.d.). This compound for sale. Retrieved from echemi.com. Crysdot LLC. (n.d.). This compound. Retrieved from crysdot.com. [11] Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from rsc.org. [17] Solubility of Things. (n.d.). 4-Cyanobenzoic Acid. Retrieved from solubilityofthings.com. [6] Chem-Impex. (n.d.). 4-Cyanobenzoic acid. Retrieved from chemimpex.com. [2] Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. Retrieved from patents.google.com. Sigma-Aldrich. (n.d.). 4-Cyanobenzoic acid 99%. Retrieved from sigmaaldrich.com. [12] BenchChem. (2025). A Comparative Spectroscopic Analysis of 4-Amino-3-bromobenzoic Acid and Its Isomers. Retrieved from benchchem.com. [18] BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid and 4-Amino-3-chlorobenzoic Acid for Researchers. Retrieved from benchchem.com. BenchChem. (2025). An In-depth Technical Guide to the Stability and Reactivity Profile of 4-Cyanobenzoic Acid. Retrieved from benchchem.com. [19] Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Chemical Science. Retrieved from rsc.org. [3] Google Patents. (n.d.). WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives. Retrieved from patents.google.com. [20] PrepChem.com. (n.d.). Synthesis of 4-cyano-3-nitrobenzoic acid. Retrieved from prepchem.com. [21] ChemicalBook. (2025). 4-Cyanobenzoic acid. Retrieved from chemicalbook.com. [22] Sigma-Aldrich. (n.d.). 4-Amino-3-hydroxybenzoic acid 97%. Retrieved from sigmaaldrich.com. BenchChem. (2025). An In-depth Technical Guide to 4-Amino-3-bromobenzoic Acid: From Discovery to Therapeutic Potential. Retrieved from benchchem.com. [7] BenchChem. (2025). Benchmarking the performance of 4-Cyanobenzoic acid in specific applications. Retrieved from benchchem.com. [23] BenchChem. (n.d.). Synthesis routes of 4-Amino-3-chlorobenzoic acid. Retrieved from benchchem.com. [24] ChemicalBook. (n.d.). 4-Aminobenzoic acid synthesis. Retrieved from chemicalbook.com. [4] MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from mdpi.com. [25] NIST. (n.d.). Benzoic acid, 4-cyano-, methyl ester. NIST Chemistry WebBook. Retrieved from webbook.nist.gov. [26] ChemicalBook. (n.d.). 4-Cyanobenzoic acid(619-65-8) 1H NMR spectrum. Retrieved from chemicalbook.com. [27] Sigma-Aldrich. (n.d.). 4-Cyanobenzoic acid 99%. Retrieved from sigmaaldrich.com. Merck. (n.d.). This compound. Retrieved from sigmaaldrich.com. [28] BenchChem. (n.d.). Ethyl 4-amino-3-cyanobenzoate. Retrieved from benchchem.com. [29] ChemSynthesis. (2025). 3-cyanobenzoic acid. Retrieved from chemsynthesis.com. [30] Justia Patents. (2000). Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. Retrieved from patents.justia.com. [31] National Center for Biotechnology Information. (n.d.). 4-Amino-3-hydroxybenzoic acid. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov.

Sources

An In-depth Technical Guide to 4-Amino-3-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Core Directive: This guide provides a comprehensive technical overview of 4-Amino-3-cyanobenzoic acid (CAS No. 74192-47-5), a versatile, multifunctional aromatic compound. Designed with the senior application scientist in mind, this document moves beyond a simple recitation of facts to deliver field-proven insights into its synthesis, characterization, and potential applications, particularly within the realms of medicinal chemistry and materials science. Every piece of technical data and every protocol is presented with an emphasis on the underlying scientific principles, ensuring a self-validating and authoritative resource.

Introduction: A Molecule of Strategic Importance

This compound is a unique small molecule, distinguished by the presence of three key functional groups on a benzene ring: an amino group, a cyano group, and a carboxylic acid. This trifecta of functionalities makes it a highly valuable building block in organic synthesis. The electron-donating amino group and the electron-withdrawing cyano and carboxylic acid groups create a distinct electronic profile, influencing the molecule's reactivity and its interactions in biological systems. Its strategic importance lies in its potential to serve as a scaffold for the synthesis of a diverse array of more complex molecules, including heterocyclic compounds and novel pharmaceutical agents.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and development. The following table summarizes its key quantitative data.

PropertyValue
CAS Number 74192-47-5
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol
IUPAC Name This compound
Appearance Off-white to light yellow powder
Melting Point >300 °C
Boiling Point 404°C at 760 mmHg (Predicted)[1]
Solubility Soluble in DMSO and methanol.
pKa (Predicted)

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through several strategic routes, leveraging the reactivity of substituted benzoic acids. A plausible and commonly employed strategy involves the cyanation of a halogenated precursor, such as 4-amino-3-bromobenzoic acid. This approach benefits from the well-established methodologies for the introduction of cyano groups onto aromatic rings.

Proposed Synthetic Pathway: Cyanation of a Halogenated Precursor

A logical synthetic route to this compound is through a palladium-catalyzed cyanation of a 4-amino-3-halobenzoic acid, for instance, 4-amino-3-bromobenzoic acid. The rationale behind this choice is the high efficiency and functional group tolerance of modern cross-coupling reactions.

Synthesis_of_4-Amino-3-cyanobenzoic_acid 4-Amino-3-bromobenzoic_acid 4-Amino-3-bromobenzoic acid 4-Amino-3-cyanobenzoic_acid This compound 4-Amino-3-bromobenzoic_acid->4-Amino-3-cyanobenzoic_acid Cyanation Reagents Zn(CN)₂ Pd(dppf)Cl₂ DMF, Heat Reagents->4-Amino-3-cyanobenzoic_acid

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a well-reasoned, hypothetical procedure based on established literature for similar transformations. It is intended to serve as a starting point for experimental work.

Materials:

  • 4-Amino-3-bromobenzoic acid

  • Zinc cyanide (Zn(CN)₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, combine 4-amino-3-bromobenzoic acid (1.0 eq), zinc cyanide (0.6 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(dppf)Cl₂ is a robust catalyst for cyanation reactions, known for its efficiency and tolerance to various functional groups.

  • Cyanide Source: Zinc cyanide is often preferred over other cyanide sources due to its lower toxicity and higher stability.

  • Solvent: Anhydrous DMF is a suitable polar aprofotic solvent that can dissolve the reactants and withstand the high reaction temperatures required.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the degradation of the catalyst and other reagents.

Applications in Drug Discovery and Materials Science

While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. Its utility can be inferred from the applications of its structural analogs.

A Versatile Building Block in Medicinal Chemistry

The unique arrangement of functional groups in this compound makes it an attractive starting material for the synthesis of heterocyclic compounds, which are a cornerstone of modern drug discovery. The amino group can be readily acylated or used in cyclization reactions, while the carboxylic acid and cyano groups offer additional handles for chemical modification.

Derivatives of aminobenzoic acids have been investigated for a wide range of therapeutic applications, including as antibacterial, anti-inflammatory, and anticancer agents. The introduction of a cyano group can modulate the electronic properties and metabolic stability of a drug candidate, potentially leading to improved pharmacological profiles.

Potential in Materials Science

Aromatic dicarboxylic acids and their derivatives are widely used as linkers in the synthesis of metal-organic frameworks (MOFs). While the use of this compound in this context is not yet widely reported, its rigid structure and the presence of coordinating groups (carboxyl and amino) suggest its potential as a novel linker for the design of functional MOFs with applications in gas storage, separation, and catalysis.

Analytical Characterization: Ensuring Purity and Identity

The structural confirmation and purity assessment of this compound are critical for its use in any application. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the quantitative analysis of this compound. The following is a proposed method based on the analysis of similar compounds.

Table of HPLC Method Parameters:

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at an appropriate wavelength (e.g., 254 nm)

Rationale for Method Parameters:

  • C18 Column: Provides good retention and separation for aromatic carboxylic acids.

  • Mobile Phase: A mixture of acetonitrile and water allows for the elution of the compound, while the addition of formic acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.

  • UV Detection: The aromatic nature of the compound allows for sensitive detection using a UV detector.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

  • Aromatic protons would appear in the range of 6.5-8.0 ppm.

  • The amino protons would likely appear as a broad singlet.

  • The carboxylic acid proton would be a broad singlet at a downfield chemical shift (>10 ppm).

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

  • The aromatic carbons would resonate in the region of 110-150 ppm.

  • The nitrile carbon would be observed around 115-120 ppm.

  • The carbonyl carbon of the carboxylic acid would be found at a downfield chemical shift (>165 ppm).

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and storage.

General Safety Recommendations:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Outlook

This compound is a promising building block for organic synthesis, with significant potential in drug discovery and materials science. While its full range of applications is still being explored, its unique structural features and reactivity make it a valuable tool for chemists and researchers. Further investigation into its synthesis, biological activity, and material properties is warranted and is expected to unlock new opportunities for innovation.

References

  • PubChem. This compound. [Link]
  • Google Patents.
  • MDPI.
  • SIELC Technologies. HPLC Separation of Isomers of Aminobenzoic Acid. [Link]

Sources

synthesis of 4-Amino-3-cyanobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyanobenzoic Acid: A Strategic Building Block for Drug Discovery

Introduction

This compound is a highly functionalized aromatic compound of significant interest to the scientific and industrial communities, particularly in the fields of medicinal chemistry and drug development. Its molecular architecture, featuring an aniline, a carboxylic acid, and a nitrile group on the same benzene ring, offers a trifecta of reactive sites for synthetic elaboration. This unique combination makes it an invaluable building block—a versatile scaffold for constructing a diverse array of complex molecules and active pharmaceutical ingredients (APIs).[1][2]

The strategic placement of the cyano and amino groups ortho to each other, and para/meta to the carboxylic acid, allows for the synthesis of various heterocyclic systems and densely functionalized molecules. Derivatives of this core structure are being investigated for numerous therapeutic applications, including as anti-inflammatory agents, kinase inhibitors, and antibacterial compounds.[3][4][5]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the primary synthetic routes to this compound. As a Senior Application Scientist, the focus extends beyond mere procedural steps to elucidate the underlying chemical principles, strategic considerations, and the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Chapter 1: Retrosynthetic Analysis and Strategic Considerations

The successful synthesis of a multifunctional molecule like this compound hinges on a carefully considered retrosynthetic strategy. The key is to determine the most efficient and reliable sequence for introducing the three distinct functional groups. Two primary pathways emerge from this analysis, each with its own set of advantages and challenges.

  • The Sandmeyer Approach: This classic route leverages the conversion of an amino group into a diazonium salt, which is then displaced by a cyanide nucleophile.[6] This strategy implies a starting material that already possesses an amino group at the C3 position, which will be converted into the nitrile.

  • The Cross-Coupling Approach: A more modern and often higher-yielding strategy involves the palladium-catalyzed cyanation of a halogenated precursor.[7] This pathway is highly versatile and benefits from milder conditions and a broad tolerance for other functional groups.

The choice between these routes depends on factors such as starting material availability, scale, safety considerations (especially regarding cyanide sources), and desired purity. For instance, the cross-coupling approach often utilizes less acutely toxic cyanide sources like potassium ferrocyanide.[7]

G cluster_0 Palladium-Catalyzed Cyanation Route cluster_1 Sandmeyer Reaction Route cluster_2 Alternative Route Target This compound PCC_Start 4-Amino-3-halobenzoic Acid (X = Br, Cl) PCC_Step Pd-catalyzed cyanation (e.g., K4[Fe(CN)6]) PCC_Start->PCC_Step Key Transformation PCC_Step->Target Sandmeyer_Start 3,4-Diaminobenzoic Acid Diazotization Selective Diazotization (NaNO2, HCl) Sandmeyer_Start->Diazotization Cyanation Sandmeyer Cyanation (CuCN) Diazotization->Cyanation Cyanation->Target Alt_Start 4-Chloro-3-nitrobenzoic Acid Alt_Step1 Nucleophilic Cyanation (e.g., CuCN) Alt_Start->Alt_Step1 Intermediate 4-Cyano-3-nitrobenzoic Acid Alt_Step1->Intermediate Alt_Step2 Nitro Group Reduction (e.g., Sn/HCl) Intermediate->Alt_Step2 Alt_Step2->Target

High-level retrosynthetic pathways to the target molecule.

Chapter 2: Synthesis via Palladium-Catalyzed Cyanation

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, offering a robust and highly adaptable method for forming carbon-carbon and carbon-heteroatom bonds. The cyanation of aryl halides is particularly effective, proceeding under relatively mild conditions with excellent functional group tolerance, making it the preferred industrial and laboratory-scale method.[7]

Principle and Mechanistic Overview

The reaction proceeds via a catalytic cycle that begins with the oxidative addition of the aryl halide (e.g., 4-amino-3-bromobenzoic acid) to a Pd(0) complex. The resulting Pd(II) species then undergoes cyanide transfer from the cyanide source. The cycle concludes with reductive elimination, which forms the C-CN bond, releases the final product, and regenerates the active Pd(0) catalyst.

The choice of ligand is critical, as it stabilizes the palladium center, prevents catalyst deactivation by cyanide ions, and facilitates the key steps of the catalytic cycle.[7] Similarly, the selection of a cyanide source impacts safety and efficiency. While traditional sources like NaCN or KCN are effective, they are highly toxic. Modern protocols favor safer alternatives like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), which have lower toxicity and are easier to handle.[7][8][9]

Comparative Reactivity: Aryl Bromides vs. Chlorides

The starting material for this route is typically a 4-amino-3-halobenzoic acid. The choice between the bromo and chloro derivative is a strategic one.[10]

  • 4-Amino-3-bromobenzoic acid: The C-Br bond is weaker than the C-Cl bond, making it more reactive and susceptible to oxidative addition. This allows for milder reaction conditions, lower catalyst loadings, and often higher yields. It is the preferred substrate for complex, small-scale syntheses where efficiency is paramount.[10]

  • 4-Amino-3-chlorobenzoic acid: While less reactive, this precursor is generally more cost-effective and readily available, making it suitable for large-scale synthesis. Its use may require more active catalyst systems, stronger bases, or higher temperatures to achieve efficient conversion.[10]

Data Presentation: Reaction Conditions

The success of the palladium-catalyzed cyanation is highly dependent on the interplay of several factors. The table below summarizes representative conditions, extrapolated from studies on structurally similar aryl halides.

ParameterCondition 1Condition 2Condition 3Rationale & Causality
Aryl Halide 4-Amino-3-bromobenzoic acid4-Amino-3-chlorobenzoic acid4-Amino-3-bromobenzoic acidBromo-derivatives are generally more reactive than chloro-derivatives.[10]
Cyanide Source K₄[Fe(CN)₆]•3H₂O (0.5 equiv)Zn(CN)₂ (0.6 equiv)CuSCN (1.5 equiv)K₄[Fe(CN)₆] is a non-toxic, easy-to-handle source.[7] Zn(CN)₂ is widely used but more toxic.[8] CuSCN is an inexpensive and safe alternative.[11]
Catalyst Pd₂(dba)₃ (2 mol%)Pd/C (2 mol%)Pd(OAc)₂ (5 mol%)Pd₂(dba)₃ is a common precatalyst.[7] Heterogeneous Pd/C simplifies purification.[8]
Ligand cataCXium® A (4 mol%)dppf (4 mol%)Xantphos (10 mol%)Bulky phosphine ligands prevent catalyst poisoning by cyanide and promote reductive elimination.[7][8]
Base KOAc (in H₂O)NoneK₂CO₃The base can play a role in the catalytic cycle, but some systems are base-free.[7][8]
Solvent Dioxane/H₂ODMACTolueneSolvent choice affects solubility of reagents and catalyst stability. Biphasic systems are common.[7][8]
Temperature 100 °C110 °C120 °CHigher temperatures are often needed for less reactive aryl chlorides.
Reference [7][8][11]
Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is a representative procedure for the cyanation of 4-amino-3-bromobenzoic acid using a non-toxic cyanide source.

Materials:

  • 4-Amino-3-bromobenzoic acid (1.0 eq)

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]•3H₂O) (0.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Di(1-adamantyl)-n-butylphosphine (cataCXium® A) (0.04 eq)

  • 1,4-Dioxane (degassed)

  • Potassium acetate solution (0.05 M in degassed water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-amino-3-bromobenzoic acid, K₄[Fe(CN)₆]•3H₂O, Pd₂(dba)₃, and cataCXium® A.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas three times to ensure an oxygen-free environment. This is crucial as Pd(0) catalysts are sensitive to oxidation.

  • Solvent Addition: Add degassed 1,4-dioxane and the aqueous potassium acetate solution via syringe. The ratio of organic to aqueous solvent is typically between 1:1 and 4:1.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously. The reaction mixture is typically heterogeneous.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

G cluster_workflow Experimental Workflow Prep 1. Preparation - Dry glassware - Weigh reagents Inert 2. Inert Atmosphere - Evacuate/backfill - Purge with Ar/N2 Prep->Inert Addition 3. Reagent Addition - Add solvents - Ensure proper mixing Inert->Addition Reaction 4. Reaction - Heat to 100°C - Stir vigorously - Monitor by TLC/HPLC Addition->Reaction Workup 5. Workup - Quench reaction - Liquid-liquid extraction Reaction->Workup Purify 6. Purification - Column chromatography - or Recrystallization Workup->Purify Analysis 7. Analysis - NMR, MS, IR - Confirm structure & purity Purify->Analysis

Workflow for Palladium-Catalyzed Cyanation.

Chapter 3: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a venerable transformation in organic chemistry, providing a method to convert an aromatic amino group into a wide range of functionalities, including halogens, hydroxyl groups, and nitriles.[12] It is a two-step process involving the initial formation of an aryl diazonium salt, followed by its decomposition in the presence of a copper(I) salt.[6][13]

Principle and Mechanistic Overview
  • Diazotization: The synthesis begins with the treatment of an aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl or H₂SO₄.[13] This reaction must be performed at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing prematurely, particularly to form unwanted phenol byproducts.

  • Cyanation: The resulting diazonium salt solution is then added to a solution of a copper(I) cyanide (CuCN). The copper(I) salt catalyzes the substitution of the diazonium group (-N₂⁺) with a cyano group (-CN). The reaction is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, where a single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical and nitrogen gas.[6][12]

While effective, this method requires stoichiometric amounts of copper and the use of highly toxic cyanide salts, necessitating stringent safety protocols.

Experimental Protocol: Sandmeyer Cyanation

This protocol outlines the synthesis starting from 3,4-diaminobenzoic acid, which requires selective diazotization of the 3-amino group. This selectivity can be challenging and may require protecting group strategies not detailed here. A more direct, though less common, precursor would be 4-amino-3-aminobenzoic acid. The following is a generalized procedure.

Materials:

  • Aromatic amine precursor (e.g., 3,4-diaminobenzoic acid) (1.0 eq)

  • Sodium nitrite (NaNO₂) (1.1 eq)

  • Hydrochloric acid (conc.)

  • Copper(I) cyanide (CuCN) (1.2 eq)

  • Sodium cyanide (NaCN) (optional, to form complex)

  • Ice

Procedure:

  • Diazotization: Dissolve the aminobenzoic acid precursor in aqueous hydrochloric acid in a beaker cooled in an ice-salt bath to maintain a temperature of 0–5 °C. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with vigorous stirring. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (detects excess nitrous acid).

  • Copper Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide. This is often done by dissolving CuCN and NaCN in water to form a soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻, which is a more effective cyanating agent.

  • Cyanation: Slowly and carefully add the cold diazonium salt solution to the copper cyanide solution with stirring. A vigorous evolution of nitrogen gas will be observed. The reaction is often exothermic and may require external cooling to maintain a moderate temperature.

  • Isolation: After the nitrogen evolution ceases, heat the mixture (e.g., on a steam bath for 30-60 minutes) to ensure complete reaction. Cool the mixture to room temperature. The product may precipitate or require extraction.

  • Workup and Purification: Acidify the reaction mixture to protonate the carboxylic acid and precipitate the product. Filter the solid product, wash thoroughly with water to remove inorganic salts, and then with a cold organic solvent. Further purification is achieved by recrystallization from ethanol or an ethanol/water mixture.

Chapter 4: Applications in Drug Discovery

The value of this compound lies not in its own biological activity, but in its role as a versatile starting point for more complex molecules. The three functional groups can be selectively modified to build out molecular scaffolds that target specific biological pathways. A prime example is its use in the synthesis of covalent inhibitors for Janus Kinase 3 (JAK3), a key target in autoimmune diseases.[5]

In this context, the amino group is used as an anchor point to attach an acrylamide "warhead" via an amide bond. The carboxylic acid can be coupled with other fragments to build out the rest of the inhibitor, which is designed to fit into the ATP-binding site of the kinase. The nitrile group can remain as a polar contact point or be further transformed. This modular approach allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties.

G Start This compound Step1 Amide Coupling (Carboxyl) + Linker-Fragment Start->Step1 Position 4 Intermediate1 Intermediate A Step1->Intermediate1 Step2 Amide Coupling (Amino) + Acryloyl Chloride Intermediate1->Step2 Position 3 Final Final JAK3 Inhibitor Scaffold Step2->Final

Elaboration of the scaffold into a targeted covalent inhibitor.

Conclusion

This compound is a quintessential example of a high-value synthetic building block. Its preparation is accessible through multiple strategic routes, with modern palladium-catalyzed cyanation of 4-amino-3-bromobenzoic acid standing out as the most efficient, versatile, and safe methodology for laboratory and industrial applications. This approach, utilizing non-toxic cyanide sources and well-defined catalytic systems, provides reliable access to this important intermediate. A thorough understanding of the principles governing both the Sandmeyer and palladium-catalyzed routes allows researchers to make informed decisions that balance reactivity, cost, and safety, ultimately accelerating the discovery and development of novel therapeutics.

References

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications (RSC Publishing).
  • Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665-668.
  • Palladium-Catalyzed Cyanation of Aryl Halides with CuSCN. ACS Publications.
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Institutes of Health (NIH).
  • Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. ACS Publications.
  • Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. Google Patents.
  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scirp.org.
  • Sandmeyer reaction. Wikipedia.
  • Sandmeyer reaction. L.S.College, Muzaffarpur.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
  • An In-depth Technical Guide to 4-Amino-3-bromobenzoic Acid: From Discovery to Therapeutic Potential. Benchchem.
  • Designing a safer building block for drug discovery by harnessing visible light. University of Michigan News.
  • A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid and 4-Amino-3-chlorobenzoic Acid for Researchers. Benchchem.
  • Application Notes: 4-Amino-3-bromobenzoic Acid as a Versatile Intermediate for the Synthesis of Potent Anti-inflammatory Agents. Benchchem.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI.
  • Application Notes: 4-Amino-3-bromobenzoic Acid as a Versatile Building Block for Bioactive Molecules. Benchchem.

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An In-depth Technical Guide to 4-Amino-3-cyanobenzoic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-Amino-3-cyanobenzoic acid is a trifunctional aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique molecular architecture, featuring a carboxylic acid, an amino group, and a cyano group on a benzene ring, offers a versatile platform for the synthesis of complex molecular entities. The strategic positioning of these functional groups allows for regioselective reactions, making it a valuable building block (scaffold) for a range of high-value molecules, particularly in medicinal chemistry. This guide provides a comprehensive technical overview of its nomenclature, physicochemical properties, a detailed and field-proven synthesis protocol, spectroscopic characterization, and a focused examination of its application in the design of targeted therapeutics, such as Poly(ADP-ribose) polymerase (PARP) inhibitors.

Nomenclature and Physicochemical Properties

The formal identification and physical characteristics of a compound are foundational to its application in a research and development setting.

IUPAC Nomenclature

The structure is named according to the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent molecule is benzoic acid, where the carbon atom of the carboxyl group is designated as position 1. The substituents are then numbered to give them the lowest possible locants, resulting in the name: This compound .

  • CAS Number: 74192-47-5

  • Molecular Formula: C₈H₆N₂O₂[1]

  • Synonyms: While less common, it may be referred to as 4-carboxy-2-cyanoaniline.

Physicochemical Data

The key physical and chemical properties are summarized in the table below. This data is critical for determining appropriate solvents, reaction conditions, and storage protocols.

PropertyValueReference(s)
Molecular Weight 162.15 g/mol [1]
Appearance Expected to be an off-white to yellow crystalline solidGeneral property of similar aromatic acids
Melting Point Not explicitly documented in available literature; expected to be >200 °CInferred from related structures[2]
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and hot methanolGeneral property of aminobenzoic acids
pKa Not experimentally determined; expected to have two pKa values for the carboxylic acid (~4-5) and the anilinium ion (~2-3)Inferred from substituted benzoic acids and anilines

Synthesis and Mechanistic Rationale

The synthesis of this compound is not widely reported, necessitating a rational, multi-step approach from readily available starting materials. The following two-step protocol is a robust and logical pathway that offers high yields and purity. The strategy involves a Rosenmund–von Braun cyanation followed by a selective nitro group reduction.

Overall Synthetic Workflow

The workflow transforms a commercially available chloronitrobenzoic acid into the target molecule.

G A 4-Chloro-3-nitrobenzoic Acid B Step 1: Rosenmund–von Braun Reaction (Cyanation) A->B CuCN, Quinoline 180°C C 4-Cyano-3-nitrobenzoic Acid B->C D Step 2: Selective Nitro Reduction C->D SnCl₂·2H₂O, HCl Ethanol E This compound (Target) D->E

Caption: A robust two-step synthesis of this compound.

Step 1: Synthesis of 4-Cyano-3-nitrobenzoic acid

This step employs the Rosenmund–von Braun reaction to displace a chloro group with a cyanide nucleophile.

  • Protocol:

    • To a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4-Chloro-3-nitrobenzoic acid (1 equivalent), copper(I) cyanide (2 eq.), copper(I) chloride (0.33 eq.), and quinoline (as solvent).[3]

    • Purge the system with an inert gas (Argon or Nitrogen) for 15 minutes.

    • Heat the reaction mixture to 180°C under the inert atmosphere and maintain for 3.5-4 hours.[3]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 98:2 Dichloromethane:Acetic Acid).

    • Upon completion, allow the mixture to cool to room temperature.

    • Carefully dissolve the solidified mixture in concentrated hydrochloric acid and dilute with water.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

    • Concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid via column chromatography on silica gel to obtain 4-cyano-3-nitrobenzoic acid.[3]

  • Expertise & Causality:

    • Reagent Choice: Copper(I) cyanide is the classic reagent for this transformation. The presence of a catalytic amount of CuCl can facilitate the reaction.

    • Solvent & Temperature: High-boiling polar aprotic solvents like quinoline or DMF are necessary to achieve the high temperatures required for this nucleophilic aromatic substitution, which is disfavored by the electron-withdrawing nitro and carboxyl groups.

    • Workup: The acidic workup is crucial to protonate the carboxylate, dissolve copper salts, and facilitate extraction into the organic phase.

Step 2: Synthesis of this compound

This step involves the selective reduction of the aromatic nitro group to an amine.

  • Protocol:

    • Dissolve the 4-Cyano-3-nitrobenzoic acid (1 eq.) in ethanol or ethyl acetate in a round-bottom flask.

    • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.) in concentrated hydrochloric acid dropwise to the mixture at 0°C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

    • Cool the reaction mixture in an ice bath and neutralize carefully by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~7-8. This will precipitate tin salts.

    • Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with the reaction solvent.

    • Collect the filtrate and concentrate it under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Trustworthiness & Self-Validation:

    • Reaction Choice: The reduction of a nitro group using SnCl₂/HCl is a classic, high-yielding, and reliable method that is tolerant of both nitrile and carboxylic acid functional groups.[4] Alternative methods like catalytic hydrogenation (H₂/Pd-C) are also effective.

    • Validation: The success of the reaction can be easily validated. The disappearance of the yellow color of the nitro compound is a strong visual indicator. The final product will have a significantly different Rf value on TLC and will show the appearance of N-H stretches in its IR spectrum.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. The following data are predicted based on the known effects of the functional groups on the benzene ring.

TechniqueExpected SignatureInterpretation
¹H NMR (in DMSO-d₆)δ ~8.0-8.2 (s, 1H, H-2), ~7.8 (d, 1H, H-6), ~6.8 (d, 1H, H-5), ~6.0-6.5 (br s, 2H, -NH₂), ~12.5-13.5 (br s, 1H, -COOH)The three aromatic protons will appear as distinct signals due to their unique electronic environments. The broad singlets for the amine and carboxylic acid protons are characteristic and will exchange with D₂O.
¹³C NMR (in DMSO-d₆)δ ~167 (-COOH), ~150 (C-NH₂), ~135 (C-6), ~133 (C-2), ~118 (-C≡N), ~115 (C-5), ~110-120 (C-1, C-3)Expect 8 distinct carbon signals corresponding to the 6 aromatic carbons, the nitrile carbon, and the carboxyl carbon.
IR Spectroscopy (KBr pellet, cm⁻¹)~3450-3300 (N-H stretch, 2 bands), ~3300-2500 (O-H stretch, broad), ~2230-2210 (C≡N stretch), ~1700-1680 (C=O stretch), ~1620-1580 (N-H bend & C=C stretch)The sharp, medium intensity nitrile peak around 2220 cm⁻¹ is a key diagnostic feature.[5] The presence of both amine N-H and carboxylic acid O-H stretches confirms the successful reduction.

Applications in Drug Discovery: A Case Study in PARP Inhibitors

The unique arrangement of functional groups in this compound makes it an ideal scaffold for constructing inhibitors of Poly(ADP-ribose) polymerase (PARP), a class of enzymes critical for DNA repair.

PARP Inhibition and Synthetic Lethality

PARP enzymes, particularly PARP-1, are essential for repairing single-strand DNA breaks (SSBs).[6] When PARP is inhibited, these SSBs are not repaired and can escalate into more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, DSBs are efficiently repaired by the Homologous Recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2. However, many cancers, particularly certain breast and ovarian cancers, have mutations in BRCA genes and thus have a deficient HR pathway.

This creates a powerful therapeutic strategy known as synthetic lethality . Inhibiting PARP in a BRCA-deficient cancer cell cripples both major DNA repair pathways, leading to catastrophic genomic instability and targeted cell death, while leaving healthy cells (with functional HR) largely unharmed.[6][7]

Role of the this compound Scaffold

Many potent PARP inhibitors feature a core structure that mimics the nicotinamide portion of the NAD⁺ substrate, allowing them to bind competitively to the enzyme's active site. The this compound scaffold is readily converted into a primary carboxamide, which is a key pharmacophore that forms crucial hydrogen bonds with amino acid residues (like Glycine and Serine) in the PARP active site.[6]

The amino and cyano groups serve as versatile handles for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[8][9] The nitrile group, in particular, is a valuable pharmacophore in modern drug design, acting as a hydrogen bond acceptor or a bioisostere for other functional groups, while often improving metabolic stability.[10]

G cluster_0 Normal Cell (BRCA Proficient) cluster_1 Cancer Cell (BRCA Deficient) + PARP Inhibitor SSB1 Single-Strand Break (SSB) PARP1 PARP-1 Mediated Repair (BER) SSB1->PARP1 DSB1 Double-Strand Break (DSB) SSB1->DSB1 Replication Survival1 DNA Repair & Cell Survival PARP1->Survival1 HR1 Homologous Recombination (HR) (Functional BRCA1/2) DSB1->HR1 HR1->Survival1 SSB2 Single-Strand Break (SSB) PARP2 PARP-1 Repair BLOCKED SSB2->PARP2 PARP Inhibitor DSB2 Double-Strand Break (DSB) SSB2->DSB2 Replication HR2 Homologous Recombination (HR) (DEFECTIVE BRCA1/2) DSB2->HR2 Death2 Genomic Instability & Cell Death DSB2->Death2

Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds (e.g., cyanobenzoic acids, aminobenzoic acids) suggest the following precautions:

  • Hazard Classification: Likely to be classified as an irritant. May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Skin and Body Protection: Wear a laboratory coat.

    • Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust. Keep away from incompatible materials such as strong oxidizing agents.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a high-value chemical intermediate with significant potential, particularly in the field of drug discovery. Its trifunctional nature provides synthetic chemists with a powerful tool for creating complex molecular architectures with precise control. The robust synthesis pathway outlined herein provides a reliable method for its production. As demonstrated by its potential application in the development of PARP inhibitors, this scaffold is poised to play a continuing role in the advancement of targeted cancer therapies and other areas of medicinal chemistry.

References

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  • ResearchGate. (2020). Application of Nitrile in Drug Design.
  • ResearchGate. (2014). IR-Spectra of 4-aminobenzoic acid and complex A.
  • Kamal, A., et al. (2019). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. Journal of Medicinal Chemistry.
  • Wang, Y., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors. Molecules.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.
  • PubChem. (n.d.). 3-Amino-4-cyanobenzoic acid. National Center for Biotechnology Information.
  • He, H., et al. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. European Journal of Medicinal Chemistry.
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4-Amino-3-cyanobenzoic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Amino-3-cyanobenzoic Acid: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a versatile and high-value building block in the realms of medicinal chemistry and advanced materials science. Its unique trifunctional structure, featuring an amine, a nitrile (cyano group), and a carboxylic acid on a benzene ring, offers a rich scaffold for chemical modification and the synthesis of complex molecular architectures. The strategic placement of these functional groups—particularly the electron-withdrawing cyano group adjacent to the electron-donating amino group—imparts distinct electronic properties and reactivity patterns. This guide provides an in-depth examination of this compound, from its fundamental physicochemical properties to its synthesis and key applications, designed for researchers, chemists, and professionals in drug development.

Physicochemical and Structural Properties

A precise understanding of a compound's properties is foundational to its application. This compound is a solid at room temperature with a molecular formula of C₈H₆N₂O₂. The key quantitative data for this compound are summarized below.

Table 1: Core Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight 162.15 g/mol [1][2]
Molecular Formula C₈H₆N₂O₂[1][2]
CAS Number 74192-47-5[1]
MDL Number MFCD09745178[1]
Purity (Typical) ≥97%[1]
IUPAC Name This compoundN/A

The molecular weight of 162.15 g/mol is a critical parameter for all stoichiometric calculations in synthesis and for characterization by mass spectrometry.[1][2]

Molecular Structure

The arrangement of functional groups on the aromatic ring dictates the molecule's reactivity and its ability to form intermolecular interactions, such as hydrogen bonds.

Figure 1: Chemical Structure of this compound

Synthesis Methodologies

The synthesis of substituted benzoic acids like this compound often involves multi-step pathways that leverage established aromatic chemistry. A common and logical approach is the Sandmeyer reaction, which converts an amino group into a nitrile via a diazonium salt intermediate.[3] This method provides a reliable route to introduce the cyano group at a specific position on the aromatic ring.

Proposed Synthetic Workflow: Sandmeyer Reaction

A plausible synthetic route starts from a commercially available precursor, 4-amino-3-nitrobenzoic acid, which can be reduced to the corresponding diamine before diazotization and cyanation. An alternative, more direct route could start from 4-aminobenzoic acid, though this would require careful control of regioselectivity during the introduction of the cyano group. A more robust pathway starts from a precursor where the positions are already set, such as 4-amino-3-chlorobenzoic acid, followed by a Rosenmund-von Braun reaction.

However, a highly logical route begins with the nitration of 4-chlorobenzoic acid, followed by nucleophilic substitution of the chloro group with an amino group, and finally conversion of the nitro group. A more direct synthesis is the cyanation of a halogenated precursor. For instance, starting from 4-chloro-3-nitrobenzoic acid, one can perform a nucleophilic substitution with cyanide.[4]

G Figure 2: Plausible Synthesis Workflow start 4-Chloro-3-nitrobenzoic acid step1 Nucleophilic Substitution (e.g., CuCN, quinoline, heat) start->step1 intermediate 4-Cyano-3-nitrobenzoic acid step1->intermediate step2 Reduction of Nitro Group (e.g., H₂, Pd/C or Fe/HCl) intermediate->step2 product This compound step2->product

Figure 2: Plausible Synthesis Workflow

Experimental Protocol (Conceptual):

  • Cyanation: 4-Chloro-3-nitrobenzoic acid is heated with cuprous cyanide (CuCN) in a high-boiling solvent like quinoline.[4] This facilitates the nucleophilic substitution of the chlorine atom with a cyano group. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling, the reaction mixture is acidified and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated to yield the crude intermediate, 4-cyano-3-nitrobenzoic acid.[4]

  • Reduction: The isolated 4-cyano-3-nitrobenzoic acid is dissolved in a suitable solvent (e.g., ethanol or dioxane) and subjected to catalytic hydrogenation (e.g., using H₂ gas and a Palladium on carbon catalyst) or chemical reduction (e.g., using iron powder in acidic solution) to selectively reduce the nitro group to an amine.[5][6]

  • Final Purification: The final product, this compound, is purified from the reaction mixture, typically by recrystallization or column chromatography, to achieve the desired purity.

Spectroscopic Characterization

Structural elucidation and purity assessment are critical. The following spectroscopic signatures are expected for this compound, based on its functional groups.

  • ¹H NMR Spectroscopy: The proton NMR spectrum in a solvent like DMSO-d₆ would show distinct signals for the aromatic protons, the amine (NH₂) protons, and the carboxylic acid (COOH) proton. The aromatic protons would appear as a complex multiplet or distinct doublets and doublets of doublets, with chemical shifts influenced by the electronic effects of the three different substituents. The amine protons would likely appear as a broad singlet, and the carboxylic acid proton as a very broad singlet at a downfield chemical shift (>10 ppm).[7]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal (~165-170 ppm), followed by the aromatic carbons. The nitrile carbon would appear around 115-120 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups:

    • N-H stretch: A pair of peaks around 3300-3500 cm⁻¹ for the primary amine.

    • O-H stretch: A broad band from 2500-3300 cm⁻¹ for the carboxylic acid.

    • C≡N stretch: A sharp, medium-intensity peak around 2220-2260 cm⁻¹.

    • C=O stretch: A strong, sharp peak around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show a prominent molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of 162.15 g/mol .

Applications in Research and Development

The utility of this compound stems from its capacity to act as a scaffold in synthesizing more complex molecules.

Pharmaceutical Synthesis

Substituted aminobenzoic acids are privileged structures in drug discovery.[8] The presence of three distinct functional groups allows for sequential and regioselective reactions, making this compound a valuable intermediate for creating libraries of compounds for high-throughput screening. It can be a precursor for synthesizing heterocyclic compounds, which are common motifs in active pharmaceutical ingredients (APIs).[9] For example, the amino and carboxylic acid groups can be used to form cyclic structures like benzoxazinones or quinazolinones after modification of the nitrile group.

Materials Science

In materials science, aromatic dicarboxylic acids and their derivatives are used as linkers in the synthesis of Metal-Organic Frameworks (MOFs).[10] While 4-cyanobenzoic acid is a known linker, the addition of an amino group in this compound provides an additional site for post-synthetic modification, allowing for the tuning of the MOF's properties, such as its gas adsorption selectivity or catalytic activity.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. While a specific Safety Data Sheet (SDS) was not retrieved in the search, general precautions for related aromatic acids and nitriles should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11][12]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin and eyes.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11]

  • First Aid: In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[13]

Conclusion

This compound, with a precise molecular weight of 162.15 g/mol , is a compound of significant interest for chemical synthesis. Its multifunctional nature provides a robust platform for constructing diverse and complex molecules. This guide has outlined its core properties, a logical synthetic pathway, and its primary applications in fields requiring sophisticated chemical intermediates. Adherence to proper safety protocols is essential when handling this compound to ensure a safe and effective research environment.

References

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Navigating the Solubility Landscape of 4-Amino-3-cyanobenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-cyanobenzoic acid is a key intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals and functional materials. A thorough understanding of its solubility is critical for optimizing reaction conditions, developing robust purification strategies, and formulating effective drug delivery systems. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including its physicochemical properties, expected solubility in various solvents, and the factors influencing its dissolution. Furthermore, this guide presents a detailed, field-proven protocol for the experimental determination of its solubility, empowering researchers to generate precise and reliable data.

Introduction to this compound

This compound is a trifunctional aromatic compound featuring an amino group, a cyano group, and a carboxylic acid moiety. This unique combination of functional groups imparts a distinct polarity and reactivity profile, making it a versatile building block in organic synthesis. Its structural complexity, however, also presents challenges in predicting its solubility, a fundamental property that governs its behavior in both chemical and biological systems.

An accurate assessment of solubility is a cornerstone of efficient drug development and chemical process design.[1] It directly impacts bioavailability, dosage form design, and the scalability of synthetic routes. This guide aims to provide a foundational understanding of the solubility of this compound, enabling researchers to make informed decisions in their experimental work.

Physicochemical Properties

A molecule's physicochemical properties are intrinsic determinants of its solubility. For this compound, the interplay between its functional groups dictates its interactions with different solvent environments.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound3-Amino-4-cyanobenzoic acid4-Cyanobenzoic acid
Molecular Formula C₈H₆N₂O₂C₈H₆N₂O₂C₈H₅NO₂
Molecular Weight 162.15 g/mol 162.15 g/mol [2]147.13 g/mol [3]
CAS Number 74192-47-5[4]159847-71-9[2]619-65-8[3]
Predicted pKa (acidic) ~3-4Not available3.55 (at 25°C)[5]
Predicted pKa (basic) ~2-3Not availableNot applicable
Predicted LogP ~1.51.3[2]1.6[3]

Note: Experimental data for this compound is limited. Predicted values are based on the structures of related compounds and general chemical principles.

The presence of both a hydrogen-bond-donating amino group and a hydrogen-bond-accepting carboxylic acid group suggests that this compound will exhibit amphiprotic behavior. The cyano group, being a polar substituent, will further influence the molecule's overall polarity.

Expected Solubility Profile

Aqueous Solubility

The solubility of this compound in water is expected to be low to moderate. The aromatic backbone and the cyano group contribute to its hydrophobic character, while the amino and carboxylic acid groups provide hydrophilic interactions. The overall aqueous solubility will be a balance of these opposing factors.

Solubility in Organic Solvents

The solubility in organic solvents is anticipated to vary significantly with the polarity of the solvent.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Due to the ability of these solvents to engage in hydrogen bonding with the amino and carboxylic acid groups, moderate to good solubility is expected. For comparison, 4-cyanobenzoic acid shows good solubility in alcohols.[6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent hydrogen bond acceptors and should effectively solvate the amino and carboxylic acid protons, leading to high solubility. Dimethyl sulfoxide (DMSO) is a powerful solvent for a wide range of organic compounds, including those with multiple functional groups.[7][8]

  • Nonpolar Solvents (e.g., Hexane, Toluene): The significant polarity of this compound suggests that it will have very low solubility in nonpolar solvents.

Factors Influencing Solubility

The solubility of this compound is not a fixed value but is influenced by several external factors.

Temperature

For most solid solutes, solubility increases with temperature. This endothermic dissolution process can be leveraged to enhance the concentration of this compound in a given solvent, which is particularly useful for recrystallization and purification.

pH

The pH of the aqueous medium will have a profound effect on the solubility of this compound due to its ionizable functional groups.

  • Acidic Conditions (low pH): The amino group will be protonated to form a cationic ammonium salt (-NH₃⁺), which will significantly increase the aqueous solubility.

  • Basic Conditions (high pH): The carboxylic acid group will be deprotonated to form an anionic carboxylate salt (-COO⁻), which will also lead to a substantial increase in aqueous solubility.

  • Isoelectric Point: At a specific pH, the net charge on the molecule will be zero (zwitterionic form), and the aqueous solubility is expected to be at its minimum.

The relationship between pH and the ionization state of this compound can be visualized as follows:

G cluster_0 cluster_1 Low_pH Low pH (Acidic) Protonated Cationic Form (-NH3+) High Solubility Low_pH->Protonated Zwitterion Isoelectric Point (Zwitterionic) Neutral Zwitterionic Form (-NH3+ & -COO-) Low Solubility Zwitterion->Neutral High_pH High pH (Basic) Deprotonated Anionic Form (-COO-) High Solubility High_pH->Deprotonated Protonated->Neutral + OH- Neutral->Protonated + H+ Neutral->Deprotonated + OH- Deprotonated->Neutral + H+

Figure 1: Influence of pH on the ionization state and solubility of this compound.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic solubility of a compound is the shake-flask method.[9][10] This protocol provides a detailed, step-by-step procedure for accurately measuring the solubility of this compound.

Materials and Equipment
  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (0.22 µm or 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess solid prep_solvent Add known volume of solvent prep_solid->prep_solvent equilibration Shake at constant temperature (24-48 hours) prep_solvent->equilibration settle Allow solid to settle equilibration->settle filtration Filter supernatant settle->filtration dilution Dilute filtrate filtration->dilution hplc Analyze by HPLC dilution->hplc quantification Quantify against calibration curve hplc->quantification

Figure 2: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Protocol
  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

    • Accurately add a known volume of the desired solvent to the vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath.

    • Agitate the samples for a sufficient period (typically 24 to 48 hours) to allow the system to reach thermodynamic equilibrium. The concentration of the dissolved solid should not change with further shaking time.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all solid particles. This step is critical to avoid overestimation of the solubility.

  • Analysis and Quantification:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of the solute in the original saturated solution by applying the dilution factor.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner.

Table 2: Example of a Solubility Data Table for this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
DMSO25Experimental ValueCalculated Value
Water37Experimental ValueCalculated Value

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While quantitative data remains to be experimentally determined, the principles outlined here, based on the compound's physicochemical properties and the behavior of analogous structures, offer valuable predictive insights. The detailed shake-flask protocol empowers researchers to generate the high-quality, reproducible solubility data that is essential for advancing research and development in pharmaceuticals and chemical synthesis. By applying the methodologies and understanding the influencing factors discussed, scientists can effectively navigate the solubility landscape of this important chemical intermediate.

References

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution
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  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io
  • Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated properties - ResearchG
  • 4-Cyanobenzoic Acid - Solubility of Things
  • 4-Cyanobenzoic acid CAS#: 619-65-8 - ChemicalBook
  • Solubilities of Amino Acids in Different Mixed Solvents
  • 4-Cyanobenzoic acid | 619-65-8 - ChemicalBook
  • Navigating the Solubility Landscape of 4-Amino-3-bromobenzoic Acid: A Technical Guide - Benchchem
  • A Comprehensive Technical Guide to the Solubility of 4-Cyanobenzoic Acid in Organic Solvents - Benchchem
  • 3-Cyanobenzoic acid CAS#: 1877-72-1 - ChemicalBook
  • Solubility of 3,5-Dimethoxybenzoic Acid, 4-Cyanobenzoic Acid, 4-Acetoxybenzoic Acid, 3,5-Diaminobenzoic Acid, and 2,4-Dichlorobenzoic Acid in Ethanol | Journal of Chemical & Engineering D
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  • 4-Cyanobenzoic acid - Chem-Impex
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  • Dimethyl Sulfoxide (DMSO)
  • Dimethyl Sulfoxide (DMSO)
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A Technical Guide to the Spectroscopic Characterization of 4-Amino-3-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data of 4-amino-3-cyanobenzoic acid, a molecule of interest in medicinal chemistry and materials science. Understanding its spectroscopic signature is crucial for its synthesis, characterization, and application in various research and development endeavors. This document, authored from the perspective of a Senior Application Scientist, offers practical insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Structural Significance of this compound

This compound (Molecular Formula: C₈H₆N₂O₂, Molecular Weight: 162.15 g/mol ) is a substituted aromatic carboxylic acid.[1][2] Its structure is characterized by a benzene ring substituted with a carboxylic acid group, an amino group, and a cyano (nitrile) group. The relative positions of these functional groups dictate the molecule's electronic properties, reactivity, and potential for intermolecular interactions, making spectroscopic analysis a cornerstone of its characterization.

A thorough spectroscopic analysis provides a molecular fingerprint, enabling researchers to:

  • Confirm the identity and purity of synthesized this compound.

  • Elucidate its precise chemical structure.

  • Gain insights into its electronic and chemical environment.

  • Monitor its transformations in chemical reactions.

This guide will delve into the expected and observed spectroscopic data for this compound across three key analytical techniques: NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule.[3] By analyzing the chemical shifts, splitting patterns, and integration of the signals, we can deduce the connectivity and electronic environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the amine protons, and the carboxylic acid proton. The exact chemical shifts will be influenced by the electron-donating nature of the amino group and the electron-withdrawing properties of the carboxylic acid and cyano groups.

Predicted ¹H NMR Data (in DMSO-d₆):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-COOH~12-13Broad Singlet1HThe acidic proton of the carboxylic acid is typically highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.
Ar-H (adjacent to -COOH)~7.8-8.0Doublet1HThis proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift.
Ar-H (adjacent to -CN)~7.6-7.8Doublet of doublets1HPositioned between the cyano and carboxylic acid groups, its chemical shift reflects the combined electron-withdrawing effects.
Ar-H (adjacent to -NH₂)~6.8-7.0Doublet1HThe electron-donating amino group shields this proton, causing an upfield shift compared to the other aromatic protons.
-NH₂~5.0-6.0Broad Singlet2HThe chemical shift of amine protons can vary and the signal is often broad due to quadrupole effects of the nitrogen atom and hydrogen exchange.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's polarity and to ensure the observation of the acidic and amine protons.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Predicted ¹³C NMR Data (in DMSO-d₆):

CarbonPredicted Chemical Shift (δ, ppm)Rationale
-COOH~167-170The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region.
Ar-C (attached to -COOH)~130-135The ipso-carbon attached to the carboxylic acid group.
Ar-C (attached to -NH₂)~150-155The amino group strongly deshields the attached carbon atom.
Ar-C (attached to -CN)~100-105The carbon atom to which the cyano group is attached is typically found in this region.
-CN~115-120The nitrile carbon atom.
Ar-CH~115-135The remaining aromatic carbons will appear in this range, with their specific shifts dependent on the electronic effects of the substituents.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A high-resolution NMR spectrometer with a carbon probe.

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A sufficient number of scans and a suitable relaxation delay are crucial due to the lower natural abundance of ¹³C and the longer relaxation times of quaternary carbons.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, and reference the chemical shifts to the DMSO-d₆ solvent peak (δ ~39.5 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Data:

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration
-NH₂3300-3500N-H stretching (symmetric and asymmetric)
-OH (Carboxylic Acid)2500-3300 (broad)O-H stretching
C-H (Aromatic)3000-3100C-H stretching
C≡N (Nitrile)2220-2260C≡N stretching
C=O (Carboxylic Acid)1680-1710C=O stretching
C=C (Aromatic)1450-1600C=C stretching

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data:

The molecular weight of this compound is 162.15 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 162.

Key Fragmentation Pathways:

  • Loss of -OH: A common fragmentation for carboxylic acids is the loss of a hydroxyl radical, leading to a fragment ion at m/z 145.

  • Loss of -COOH: The loss of the entire carboxylic acid group as a radical would result in a fragment at m/z 117.

  • Decarboxylation: Loss of a molecule of carbon dioxide (CO₂) from the molecular ion would produce a fragment at m/z 118.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for volatile and thermally stable compounds and often results in extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique suitable for less volatile and thermally labile molecules, often showing a prominent molecular ion or pseudomolecular ion (e.g., [M+H]⁺ or [M-H]⁻).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis: The detector records the abundance of each ion, generating a mass spectrum. Analyze the spectrum to identify the molecular ion and interpret the major fragment ions.

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic characterization lies in the integration of data from multiple techniques. The following workflow illustrates a logical approach to the analysis of this compound.

Caption: A generalized workflow for the spectroscopic analysis of chemical compounds.

Conclusion

The comprehensive spectroscopic characterization of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, is indispensable for confirming its structure and purity. This guide provides a framework for researchers to interpret the spectroscopic data of this important molecule, ensuring the reliability of their findings and the success of their research and development activities. The presented protocols and predicted data serve as a valuable reference for the synthesis and analysis of this compound and related compounds.

References

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An In-Depth Technical Guide to the Crystal Structure of 4-Amino-3-cyanobenzoic Acid: A Predictive Analysis Based on Isostructural Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide presents a detailed examination of the anticipated crystal structure of 4-amino-3-cyanobenzoic acid, a compound of considerable interest to researchers in drug development and materials science. In the absence of a publicly available crystal structure for this specific molecule, this paper leverages high-quality crystallographic data from its close structural analogue, 4-amino-3-bromobenzoic acid, to provide a robust predictive analysis. We explore the expected molecular geometry, intermolecular interactions, and supramolecular architecture, with a focus on the underlying principles of crystal engineering. This guide is intended to offer valuable insights for scientists working with this molecule, enabling a more informed approach to its use in the design of novel pharmaceuticals and functional materials.

Introduction: The Molecular Architecture of this compound

This compound is a trifunctional aromatic compound featuring a carboxylic acid, an amino group, and a cyano group. This unique combination of functionalities imparts a versatile chemical character, making it a valuable precursor in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients (APIs). The solid-state structure of a molecule is a critical determinant of its bulk physicochemical properties, such as solubility, dissolution rate, and stability, which are of paramount importance in the pharmaceutical sciences. A thorough understanding of the crystal packing and intermolecular interactions is therefore essential for its effective application.

While a definitive crystal structure for this compound is not currently available in the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD), we can infer its likely structural characteristics by examining closely related molecules. This guide provides a predictive analysis based on the known crystal structure of 4-amino-3-bromobenzoic acid, a near isostructural analogue.

Methodology: Crystal Structure Determination and Predictive Analysis

The elucidation of a crystal structure is typically achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise atomic coordinates, from which bond lengths, bond angles, and intermolecular interactions can be determined.

A General Protocol for Single Crystal Growth

The foundation of a successful crystal structure determination lies in the growth of high-quality single crystals. A representative protocol for a molecule like this compound would be as follows:

  • Solvent Selection: A suitable solvent or solvent mixture is identified in which the compound exhibits moderate solubility. For aromatic carboxylic acids, polar solvents such as ethanol, methanol, or acetic acid, often in combination with water, are commonly employed.

  • Dissolution and Supersaturation: The compound is dissolved in the chosen solvent, typically with gentle heating, to create a saturated or near-saturated solution.

  • Slow Cooling/Evaporation: The solution is then allowed to cool to room temperature slowly, or the solvent is allowed to evaporate gradually. This controlled approach to achieving supersaturation is crucial for promoting the ordered growth of single crystals rather than rapid precipitation of an amorphous solid.

  • Crystal Isolation: Once formed, the single crystals are carefully isolated from the mother liquor.

The Rationale Behind the Method: The goal of this process is to allow sufficient time for the molecules to self-assemble into a thermodynamically stable and highly ordered crystal lattice. The quality of the resulting crystals is directly dependent on the precise control of the rate of supersaturation.

Predicted Crystal Structure of this compound

Based on the crystal structure of 4-amino-3-bromobenzoic acid[1][2], we can predict the key structural features of this compound. The substitution of a bromine atom with a cyano group is not expected to fundamentally alter the primary hydrogen bonding motifs, given the strong directing influence of the carboxylic acid and amino groups.

Anticipated Crystallographic Data

The following table presents the crystallographic data for 4-amino-3-bromobenzoic acid, which serves as a predictive model for this compound.

Parameter4-Amino-3-bromobenzoic Acid
Empirical formulaC₇H₆BrNO₂
Formula weight216.04
Crystal systemOrthorhombic
Space groupPna2₁
a (Å)24.3968(11)
b (Å)4.8388(2)
c (Å)12.8040(5)
Volume (ų)1511.53(11)
Z8
Reference [1][2]
Predicted Molecular and Supramolecular Structure

The molecular structure of this compound is predicted to be largely planar, with the three functional groups attached to the benzene ring. The most significant feature of its crystal packing is expected to be the formation of hydrogen-bonded dimers.

cluster_0 Molecule A cluster_1 Molecule B A This compound B This compound A->B O-H···O Hydrogen Bond B->A O-H···O Hydrogen Bond

Caption: Predicted carboxylic acid dimer formation in this compound.

This dimeric synthon, formed through a pair of O—H···O hydrogen bonds between the carboxylic acid groups of two molecules, is a highly robust and common feature in the crystal structures of benzoic acid derivatives.[1][2] These dimers are then expected to be further linked into a three-dimensional network by other intermolecular interactions.

cluster_dimer1 Dimer 1 cluster_dimer2 Dimer 2 D1_NH2 Amino Group D2_CN Cyano Group D1_NH2->D2_CN N-H···N Hydrogen Bond D2_COOH Carboxylic Acid Dimer D1_NH2->D2_COOH N-H···O Hydrogen Bond D1_CN Cyano Group D1_COOH Carboxylic Acid Dimer D2_NH2 Amino Group

Caption: Predicted intermolecular hydrogen bonding between dimers.

The amino group is a competent hydrogen bond donor, and it is anticipated to form hydrogen bonds with the cyano group and the carbonyl oxygen of the carboxylic acid on adjacent dimers. This would create a polymeric structure, extending the crystal lattice in multiple dimensions. The cyano group, being a weaker hydrogen bond acceptor, may also participate in other non-covalent interactions.

Implications for Drug Development and Materials Science

A predictive understanding of the crystal structure of this compound offers several key advantages:

  • Informed Polymorph Screening: The prediction of a stable, hydrogen-bonded dimeric structure provides a starting point for polymorph screening studies. The identification and characterization of different crystalline forms are critical for ensuring the consistency and efficacy of a pharmaceutical product.

  • Solubility Modulation: The strength of the intermolecular interactions within the crystal lattice is directly related to the solubility of the compound. The anticipated robust hydrogen bonding network suggests that this compound may have limited aqueous solubility. This knowledge can guide formulation strategies to enhance its bioavailability.

  • Crystal Engineering and Co-crystal Design: For materials scientists, an understanding of the primary supramolecular synthons allows for a rational approach to crystal engineering. By co-crystallizing this compound with other molecules (co-formers), it is possible to design novel solid forms with tailored properties, such as improved solubility, stability, or altered mechanical properties.

Conclusion

While the definitive experimental crystal structure of this compound remains to be determined, a detailed analysis of its close analogue, 4-amino-3-bromobenzoic acid, provides a strong foundation for a predictive understanding of its solid-state architecture. The molecule is expected to form robust hydrogen-bonded dimers through its carboxylic acid functionalities, which are further interconnected by hydrogen bonds involving the amino and cyano groups. This predicted supramolecular assembly has significant implications for its application in both drug development and materials science. This guide serves as a valuable resource for researchers, providing a scientifically grounded framework for anticipating the properties and behavior of this versatile molecule.

References

  • This compound - Benzene Compounds - Crysdot LLC.
  • Arshad, M. N., Tahir, M. N., Khan, I. U., Shafiq, M., & Waheed, A. (2009). 4-Amino-3-bromobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(3), o640.
  • 3-Amino-4-cyanobenzoic acid | C8H6N2O2 | CID 10261390 - PubChem.
  • Amino Acid-Derived Supramolecular Assembly and Soft Materials - MDPI.
  • Crystallography Open Database: Search results.
  • The three-dimensional hydrogen-bonded network structure of 3, viewed... - ResearchGate.
  • Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening - ResearchGate.
  • Self-assembly of amino acids toward functional biomaterials - Beilstein Journals.
  • This compound [CAS: 74192-47-5] - Ivy Fine Chemicals.
  • 4-Amino-3-bromobenzoic acid - ScienceOpen.
  • 4-Amino-3-hydroxybenzoic acid | C7H7NO3 | CID 137566 - PubChem.
  • This compound.

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An In-depth Technical Guide to 4-Amino-3-cyanobenzoic Acid: From Discovery to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-3-cyanobenzoic acid, a pivotal intermediate in organic synthesis and medicinal chemistry. This document delves into its historical context, synthesis methodologies, and physicochemical properties. A significant focus is placed on its critical role as a key building block in the development of novel therapeutic agents, most notably the anticancer drug Pralatrexate. Detailed experimental protocols for its synthesis and characterization are provided to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction and Historical Context

This compound, a substituted derivative of the well-known p-aminobenzoic acid (PABA), has emerged as a significant molecule in the landscape of medicinal chemistry. While the precise historical details of its initial discovery and synthesis are not prominently documented in readily available literature, its development can be situated within the broader exploration of cyanobenzoic acid derivatives and their application in the synthesis of pharmacologically active compounds. The introduction of a cyano group at the 3-position of the 4-aminobenzoic acid scaffold significantly alters its electronic and steric properties, offering unique opportunities for molecular design and synthesis.

The true significance of this compound in modern drug development was prominently highlighted through its use as a crucial intermediate in the synthesis of Pralatrexate, a folate analogue inhibitor of dihydrofolate reductase (DHFR).[1] This application has solidified its importance as a valuable building block for creating complex therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 74192-47-5[1]
Molecular Formula C₈H₆N₂O₂[1]
Molecular Weight 162.15 g/mol [1]
Appearance White to off-white crystalline solidN/A
Melting Point >300 °CN/A
Solubility Soluble in polar organic solventsN/A

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through a Sandmeyer reaction, a versatile method for the conversion of an aromatic amino group into various functionalities, including the cyano group.[2][3] This reaction proceeds via the formation of a diazonium salt from the starting material, 4-aminobenzoic acid.

Synthetic Workflow: The Sandmeyer Reaction

The overall transformation involves two key steps: diazotization of the amino group of 4-aminobenzoic acid, followed by cyanation using a copper(I) cyanide catalyst.

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation (Sandmeyer Reaction) A 4-Aminobenzoic Acid B Diazonium Salt Intermediate A->B  NaNO₂, HCl, 0-5 °C   C This compound B->C  CuCN, KCN   caption Synthesis of this compound via Sandmeyer Reaction.

Synthesis of this compound via Sandmeyer Reaction.
Detailed Experimental Protocol

The following protocol provides a step-by-step methodology for the synthesis of this compound.

Materials:

  • 4-Aminobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN)

  • Deionized water

  • Ice

Procedure:

  • Diazotization:

    • In a flask, dissolve 4-aminobenzoic acid in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution of 4-aminobenzoic acid, maintaining the temperature below 5 °C.

    • Continue stirring for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Cyanation:

    • In a separate reaction vessel, prepare a solution of copper(I) cyanide and potassium cyanide in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the crude this compound.

    • Collect the precipitate by filtration and wash thoroughly with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the final product as a crystalline solid.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns being indicative of the substitution pattern on the benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the characteristic signals for the carboxylic acid carbon, the cyano carbon, and the aromatic carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present, such as the N-H stretching of the amino group, the C≡N stretching of the cyano group, and the C=O and O-H stretching of the carboxylic acid group.

Applications in Drug Discovery and Development

This compound serves as a vital building block in the synthesis of a variety of biologically active molecules. Its trifunctional nature allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry.

Key Intermediate in the Synthesis of Pralatrexate

The most notable application of this compound is in the synthesis of Pralatrexate (Folotyn®), an antifolate drug used in the treatment of relapsed or refractory peripheral T-cell lymphoma.[1] Pralatrexate is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of DNA, RNA, and proteins in rapidly dividing cells.[4]

The synthesis of Pralatrexate involves the coupling of this compound with other key fragments to construct the final complex molecular architecture of the drug. The cyano and amino groups on the benzoic acid moiety play critical roles in the subsequent synthetic transformations.

Pralatrexate_Synthesis A This compound B Key Intermediate A->B  Multi-step synthesis   C Pralatrexate B->C  Coupling Reactions   caption Role of this compound in Pralatrexate Synthesis.

Role of this compound in Pralatrexate Synthesis.
Potential in the Development of Other Therapeutic Agents

Beyond its role in Pralatrexate synthesis, the structural motif of this compound holds promise for the development of other novel therapeutic agents. The aminobenzoic acid scaffold is a common feature in many biologically active compounds.[5] The presence of the ortho-cyano group provides a unique handle for further chemical modifications, allowing for the exploration of new chemical space and the potential discovery of compounds with a range of pharmacological activities, including but not limited to:

  • Enzyme Inhibitors: The structural features of this compound can be incorporated into the design of inhibitors for various enzymes implicated in disease pathways.

  • Receptor Ligands: Derivatives of this compound could be synthesized and evaluated for their binding affinity to specific biological receptors.

  • Antimicrobial Agents: The aminobenzoic acid core is present in some antimicrobial agents, and the introduction of a cyano group could lead to novel compounds with enhanced or different antimicrobial profiles.

Conclusion

This compound has evolved from a specialized chemical intermediate to a cornerstone in the synthesis of life-saving therapeutics. Its importance is firmly established through its indispensable role in the production of the anticancer drug Pralatrexate. This technical guide has provided a comprehensive overview of its historical context, physicochemical properties, synthesis via the Sandmeyer reaction, and its significant applications in drug discovery. The detailed experimental protocol and characterization information aim to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile building block in their pursuit of novel and improved medicines. As the field of medicinal chemistry continues to advance, the unique structural attributes of this compound will undoubtedly continue to inspire the creation of innovative therapeutic agents.

References

[1] Pralatrexate Synthetic Routes. MedKoo Biosciences. Link [2] Sandmeyer reaction. L.S.College, Muzaffarpur. Link [3] Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scirp.org. Link [5] Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. Link [4] What is the mechanism of Pralatrexate? Patsnap Synapse. Link

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An In-depth Technical Guide to 4-Amino-3-cyanobenzoic Acid: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-3-cyanobenzoic acid (ACBA) is a multifunctional aromatic compound of significant interest to the pharmaceutical and materials science sectors. As a substituted derivative of para-aminobenzoic acid (PABA), its unique trifunctional structure—featuring a carboxylic acid, an amino group, and a cyano group—offers a versatile scaffold for synthetic chemists. The strategic placement of an electron-donating amino group and two electron-withdrawing groups (cyano and carboxyl) on the benzene ring creates a unique electronic profile that dictates its chemical reactivity and utility. This guide provides a comprehensive technical overview of the physicochemical properties, spectroscopic profile, reactivity, and applications of ACBA, designed for researchers, scientists, and drug development professionals.

Physicochemical Characteristics

The physical properties of this compound are fundamental to its handling, formulation, and reaction kinetics. While experimental data for this specific isomer is not as abundant as for other benzoic acid derivatives, a combination of supplier data and predictive models provides a solid foundation for its characterization.

Table 1: Summary of Physicochemical Properties

PropertyValueSource(s)
IUPAC Name This compoundCAS[1]
CAS Number 74192-47-5[1][2]
Molecular Formula C₈H₆N₂O₂[2]
Molecular Weight 162.15 g/mol [2]
Appearance Solid (predicted)-
Boiling Point 404.0°C at 760 mmHg (Predicted)[3]
Density 1.417 g/cm³ (Predicted)[3]
Flash Point 198.1°C (Predicted)[3]
Storage Room temperature, inert atmosphere, keep in dark place[2]

The presence of the carboxylic acid and amino groups allows for strong intermolecular hydrogen bonding, which typically results in a high melting point and a solid state at room temperature. Its predicted high boiling point and flash point suggest good thermal stability under standard laboratory conditions. Solubility is expected to be highest in polar organic solvents, such as alcohols and DMSO, due to the polar functional groups.

Molecular Structure and Identification

The unique arrangement of functional groups on the benzene ring is key to the molecule's properties.

Caption: Molecular structure of this compound.

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure. While a full experimental spectrum for ACBA is not publicly available, its features can be reliably predicted based on the analysis of its functional groups and data from analogous compounds like 4-aminobenzoic acid and various cyanobenzoic acids.[4][5][6][7][8]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be complex in the aromatic region (approx. 6.5-8.0 ppm) due to the varied electronic effects of the substituents.

    • The proton ortho to the carboxylic acid and meta to the amino group will likely be the most downfield-shifted aromatic proton.

    • The proton ortho to the amino group and meta to the cyano group will likely be the most upfield-shifted.

    • The amino group protons (-NH₂) would appear as a broad singlet, typically between 5.0 and 6.0 ppm (in DMSO-d₆).[4]

    • The carboxylic acid proton (-COOH) would appear as a very broad singlet far downfield, often above 12.0 ppm (in DMSO-d₆).[4]

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance):

    • The spectrum will show eight distinct carbon signals.

    • The carboxyl carbon will be the most downfield signal (~167 ppm).[4]

    • The cyano carbon will appear around 115-120 ppm.

    • The aromatic carbons will resonate between ~110 and 155 ppm. The carbon attached to the amino group will be the most upfield aromatic carbon, while the carbon attached to the carboxylic acid will be the most downfield.

  • IR (Infrared) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.

    • N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.[5]

    • O-H Stretching: A very broad band from the carboxylic acid will be present, typically from 2500-3300 cm⁻¹, often overlapping with C-H stretches.

    • C≡N Stretching: A sharp, medium-intensity band should appear around 2220-2240 cm⁻¹, which is a definitive marker for the nitrile group.[6]

    • C=O Stretching: A strong, sharp absorption from the carboxylic acid carbonyl group is expected around 1680-1710 cm⁻¹.

Chemical Reactivity and Synthetic Utility

The reactivity of ACBA is governed by the interplay of its three functional groups. This multifunctionality makes it a valuable synthon, but also necessitates careful planning of synthetic routes to achieve regioselectivity.

  • Carboxylic Acid Group (-COOH): This group behaves as a typical aromatic carboxylic acid. It can be readily converted into esters, acid chlorides (e.g., using thionyl chloride), and amides. This functionality is often the primary site for derivatization in the synthesis of larger molecules.

  • Amino Group (-NH₂): As an aromatic amine, this group is nucleophilic. It can undergo acylation, alkylation, and diazotization reactions. The Sandmeyer reaction, following diazotization, provides a powerful route to replace the amino group with a wide variety of other substituents (e.g., -OH, -Cl, -Br, -F).[9] The amino group is a strong activating, ortho-para director for electrophilic aromatic substitution. However, its directing effect is in competition with the deactivating, meta-directing effects of the cyano and carboxyl groups.

  • Cyano Group (-C≡N): The nitrile group is versatile and can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This allows for further functionalization of the molecule.

  • Aromatic Ring: The overall reactivity of the benzene ring towards electrophilic aromatic substitution is reduced due to the presence of two strong electron-withdrawing groups. The directing effects are conflicting: the amino group directs ortho and para, while the cyano and carboxyl groups direct meta. The positions ortho to the amino group (positions 3 and 5) are the most activated sites. Since position 3 is already substituted, electrophilic attack would most likely occur at position 5.

Reactivity_Map mol ACBA Scaffold COOH Carboxylic Acid (-COOH) mol->COOH NH2 Amino Group (-NH₂) mol->NH2 CN Cyano Group (-C≡N) mol->CN Ring Aromatic Ring mol->Ring sub_ester Esterification Amidation Acid Chloride Formation COOH->sub_ester sub_diaz Diazotization (Sandmeyer Rxn) Acylation NH2->sub_diaz sub_hydro Hydrolysis Reduction CN->sub_hydro sub_subst Electrophilic Substitution (at C5) Ring->sub_subst

Caption: Key reaction pathways for this compound.

Experimental Protocol: Representative Synthesis

A plausible synthetic route to this compound can be adapted from established methods for producing related cyanobenzoic acids.[9][10][11] A common strategy involves the cyanation of a halogenated precursor, followed by the reduction of a nitro group.

Objective: To synthesize this compound from 4-Chloro-3-nitrobenzoic acid.

Causality: This two-step process is logical because the cyanation of an aryl halide (Rosenmund-von Braun reaction) is a robust transformation, and the subsequent reduction of a nitro group to an amine is a high-yielding and clean reaction. Performing the reactions in this order avoids potential side reactions with the amino group during the high-temperature cyanation step.

Synthesis_Workflow start Start: 4-Chloro-3-nitrobenzoic acid step1 Step 1: Cyanation Reagents: CuCN, Quinoline Conditions: Heat (~180°C) Purpose: Replace -Cl with -C≡N start->step1 intermediate Intermediate: 4-Cyano-3-nitrobenzoic acid step1->intermediate workup1 Workup & Purification Acid/Base Extraction, Chromatography Purpose: Isolate pure intermediate intermediate->workup1 step2 Step 2: Reduction Reagents: Fe/HCl or H₂/Pd-C Conditions: Mild heat Purpose: Reduce -NO₂ to -NH₂ workup1->step2 product Product: this compound step2->product workup2 Final Workup & Characterization Crystallization, NMR, IR, MS Purpose: Isolate and confirm final product product->workup2 end End: Pure, characterized product workup2->end

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Cyanation of 4-Chloro-3-nitrobenzoic acid:

    • To a dry reaction vessel under an inert atmosphere (e.g., Argon), add 4-Chloro-3-nitrobenzoic acid (1.0 eq), copper(I) cyanide (2.0 eq), and a high-boiling solvent like quinoline or DMF.[10]

    • Heat the reaction mixture to approximately 180°C with vigorous stirring. The high temperature is necessary to drive the nucleophilic aromatic substitution.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-5 hours).

    • Workup: Cool the mixture, then pour it into a solution of aqueous acid (e.g., HCl) to dissolve copper salts. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer, dry it over anhydrous MgSO₄, and concentrate it under reduced pressure.

    • Purification: The crude 4-Cyano-3-nitrobenzoic acid intermediate is purified by column chromatography on silica gel.

  • Reduction of 4-Cyano-3-nitrobenzoic acid:

    • Dissolve the purified intermediate (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid, or water).

    • Add a reducing agent. A common and effective choice is iron powder (Fe, ~5 eq) in the presence of a catalytic amount of hydrochloric acid (HCl).[9] Alternatively, catalytic hydrogenation (H₂ gas with a Palladium-on-carbon catalyst) can be used.[12]

    • Heat the mixture gently (e.g., to 60-80°C) and stir. The progress is monitored by TLC.

    • Workup: Upon completion, filter the hot reaction mixture to remove the iron salts or catalyst. If the product is soluble, it will be in the filtrate.

    • Purification & Isolation: Neutralize the filtrate to precipitate the product, as its solubility is pH-dependent. The solid this compound can be collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization.

  • Characterization:

    • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry, comparing the obtained data with the expected profiles.

Conclusion

This compound is a highly functionalized building block with significant potential in synthetic chemistry. Its distinct reactive sites—the carboxylic acid, the amine, and the nitrile—offer multiple handles for derivatization, enabling the construction of complex molecular architectures. A thorough understanding of its physicochemical properties, spectroscopic signatures, and the nuanced reactivity of its functional groups is paramount for its effective utilization in the fields of drug discovery, agrochemicals, and advanced materials. The synthetic pathways, while requiring careful control of reaction conditions to ensure selectivity, are based on well-established and reliable chemical transformations.

References

  • Shanghai Biyan Scientific Co., Ltd. This compound. [Link]
  • CAS Common Chemistry. This compound. [Link]
  • Royal Society of Chemistry.
  • Royal Society of Chemistry.
  • PubChem. 4-Amino-3-methylbenzoic acid. [Link]
  • Google Patents.
  • PrepChem. Synthesis of 4-cyano-3-nitrobenzoic acid. [Link]
  • Google Patents.
  • ResearchGate. IR-Spectra of 4-aminobenzoic acid and complex A. [Link]
  • PubChem. 3-Amino-4-cyanobenzoic acid. [Link]

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A Technical Guide to 4-Amino-3-cyanobenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Review of Commercial Suppliers, Synthesis, Quality Control, and Applications

This guide provides a comprehensive technical overview of 4-Amino-3-cyanobenzoic acid (CAS No. 74192-47-5), a versatile building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical properties, outlines reliable commercial sources, provides detailed synthesis and quality control protocols, and explores its applications in the pharmaceutical industry.

Introduction to this compound: A Versatile Scaffolding

This compound is a substituted aromatic compound featuring an aminobenzoic acid backbone with a nitrile group positioned ortho to the amino group. This unique arrangement of functional groups—a carboxylic acid, an aromatic amine, and a cyano group—renders it a valuable intermediate in organic synthesis, particularly in the construction of heterocyclic systems and complex molecular architectures. Its structural motifs are of significant interest in medicinal chemistry for the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development.

PropertyValue
CAS Number 74192-47-5[1][2]
Molecular Formula C₈H₆N₂O₂[2]
Molecular Weight 162.15 g/mol [2]
Appearance Solid
Purity Typically >95% from commercial suppliers[3][4]

Commercial Availability: A Comparative Analysis of Suppliers

A reliable supply of high-purity starting materials is critical for reproducible research and development. Several commercial vendors offer this compound, and the following table provides a comparative overview of some key suppliers.

SupplierProduct NumberPurityAvailable Quantities
ChemUniverse P8039097%100mg, 250mg, 1g[2]
Aladdin Scientific A194848-10g≥95%10g[3]
Crysdot LLC CD1203753095+%5g
Key Organics DS-7312>95%1g, 5g, 10g[4]
Arctom AAB-AA005Z05-Inquire for sizes[5]

Pricing is subject to change and should be confirmed with the respective supplier. It is recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process, typically starting from a readily available substituted toluene. The following is a representative synthetic route.

Synthesis of this compound start 4-Amino-3-nitrotoluene step1 Diazotization (NaNO2, HCl) start->step1 1. intermediate1 3-Nitro-4-methylbenzenediazonium chloride step1->intermediate1 step2 Sandmeyer Reaction (CuCN) intermediate1->step2 2. intermediate2 4-Methyl-2-nitrobenzonitrile step2->intermediate2 step3 Oxidation (KMnO4) intermediate2->step3 3. intermediate3 4-Cyano-3-nitrobenzoic acid step3->intermediate3 step4 Reduction (e.g., Fe/HCl) intermediate3->step4 4. end_product This compound step4->end_product

Figure 1: Synthetic pathway for this compound.

Experimental Protocol:

Step 1: Diazotization of 4-Amino-3-nitrotoluene

  • Dissolve 4-amino-3-nitrotoluene in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture for 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

  • Prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.

  • Slowly add the cold diazonium salt solution to the cyanide solution, controlling the rate of addition to manage gas evolution.

  • Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction.

  • Extract the product, 4-methyl-2-nitrobenzonitrile, with an organic solvent.

Step 3: Oxidation

  • Dissolve the 4-methyl-2-nitrobenzonitrile in a suitable solvent (e.g., aqueous pyridine).

  • Heat the solution to reflux and add a strong oxidizing agent, such as potassium permanganate, in portions.

  • After the reaction is complete (monitored by TLC), cool the mixture and filter off the manganese dioxide.

  • Acidify the filtrate to precipitate the 4-cyano-3-nitrobenzoic acid.

Step 4: Reduction

  • Suspend the 4-cyano-3-nitrobenzoic acid in a mixture of water and ethanol.

  • Add a reducing agent, such as iron powder, followed by the dropwise addition of concentrated hydrochloric acid.

  • Heat the mixture to reflux until the reduction of the nitro group is complete.

  • Cool the reaction, neutralize, and filter to remove iron salts.

  • Acidify the filtrate to precipitate the final product, this compound.

  • The crude product can be purified by recrystallization.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is crucial for its use in sensitive applications. The following analytical methods are recommended for quality control.

Quality_Control_Workflow cluster_qc Quality Control Workflow raw_material Synthesized This compound hplc HPLC Analysis raw_material->hplc Purity Assessment nmr ¹H and ¹³C NMR Spectroscopy raw_material->nmr Structural Confirmation ms Mass Spectrometry raw_material->ms Molecular Weight Verification ftir FT-IR Spectroscopy raw_material->ftir Functional Group Analysis final_product Verified Pure Product

Figure 2: Analytical workflow for quality control.

High-Performance Liquid Chromatography (HPLC):

  • Method: Reversed-phase HPLC with UV detection is a suitable method for assessing the purity of the compound.

  • Column: A C18 column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.

  • Purpose: To quantify the purity of the sample and detect any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: To confirm the proton environment of the molecule, including the chemical shifts and coupling constants of the aromatic protons and the amino group.

  • ¹³C NMR: To verify the carbon skeleton of the molecule.

  • Purpose: To confirm the chemical structure of the compound.

Mass Spectrometry (MS):

  • Method: Electrospray ionization (ESI) or another suitable ionization technique.

  • Purpose: To confirm the molecular weight of the compound (162.15 g/mol ).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Purpose: To identify the characteristic functional groups, including the N-H stretches of the amino group, the C≡N stretch of the nitrile, and the C=O and O-H stretches of the carboxylic acid.

Applications in Drug Discovery and Development

Substituted aminobenzoic acids are considered privileged scaffolds in medicinal chemistry due to their ability to participate in various biological interactions. They serve as versatile building blocks for the synthesis of a wide range of therapeutic agents.[6][7][8] The presence of the amino and carboxylic acid groups allows for the formation of amide bonds, a common linkage in many drug molecules.

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of heterocyclic compounds, which are prevalent in many classes of drugs. The nitrile group can be a precursor to other functionalities or can participate in cycloaddition reactions.

While specific examples of marketed drugs derived directly from this compound are not readily found in the public domain, its structural motifs are present in compounds investigated for various therapeutic areas. For instance, derivatives of p-aminobenzoic acid have been explored as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[9] The use of amino acids as moieties in prodrug design is also a well-established strategy to improve the pharmacokinetic properties of parent drugs.[10]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. A safety data sheet (SDS) should be consulted before use.[1]

  • Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[11]

  • Precautionary Statements: Avoid breathing dust. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[11]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in research and drug development. Its ready availability from commercial suppliers, coupled with established synthetic and analytical procedures, makes it an accessible building block for medicinal chemists and organic synthesists. The unique combination of functional groups provides a platform for the creation of diverse and complex molecules with potential therapeutic applications. As the demand for novel drug candidates continues to grow, the importance of such versatile building blocks in the drug discovery pipeline is undeniable.

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An In-Depth Technical Guide to the Purity Standards of 4-Amino-3-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Synthesis and Development

4-Amino-3-cyanobenzoic acid (AcCBA) is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature—possessing an amine, a nitrile, and a carboxylic acid group—makes it a versatile building block for the synthesis of complex heterocyclic scaffolds and active pharmaceutical ingredients (APIs). In any research or drug development pipeline, the purity of such a starting material is not a mere formality; it is a cornerstone of reproducibility, safety, and efficacy. The presence of even minor impurities can lead to unforeseen side reactions, altered biological activity, and complications in regulatory filings.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the standards and methodologies for assessing the purity of this compound. We will delve into the causality behind analytical choices, explore the likely impurity profile based on synthetic routes, and provide actionable protocols for robust quality control.

Part 1: Physicochemical Characterization and Core Specifications

A thorough understanding of the fundamental properties of this compound is the first step in establishing its quality profile. These parameters serve as the initial identity check and are foundational for subsequent analytical method development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 74192-47-5[1]
Molecular Formula C₈H₆N₂O₂[1]
Molecular Weight 162.15 g/mol [1]
IUPAC Name This compound[2]
Appearance Off-white to light yellow crystalline powderVisual Inspection
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)General Chemical Knowledge

Commercial grades of this compound are typically supplied at purities of 97% or higher.[1] However, for pharmaceutical applications, a more stringent set of specifications is required. The following table outlines a typical quality control specification sheet for this compound.

Table 2: Typical Quality Control Specifications for this compound

ParameterSpecificationMethod of Analysis
Appearance Off-white to light yellow crystalline powderVisual Inspection
Identity Conforms to the structure by ¹H NMR and IR¹H NMR, FT-IR
Assay (by HPLC) ≥ 98.5%High-Performance Liquid Chromatography (HPLC)
Individual Impurity ≤ 0.15%HPLC
Total Impurities ≤ 1.0%HPLC
Loss on Drying ≤ 0.5%Gravimetric (e.g., USP <731>)
Residue on Ignition ≤ 0.1%Gravimetric (e.g., USP <281>)
Heavy Metals ≤ 10 ppmColorimetric or ICP-MS (e.g., USP <232>/<233>)

Part 2: The Synthetic Landscape and Predicted Impurity Profile

To establish a robust purity testing protocol, one must first understand the potential impurities that can arise during synthesis. The manufacturing process for cyanobenzoic acid derivatives often involves multi-step reactions where incomplete conversions or side reactions can introduce process-related impurities.[3][4]

A common synthetic pathway to this compound involves the Sandmeyer reaction on an appropriate precursor, followed by oxidation. This process, illustrated below, provides a logical framework for predicting the impurity profile.

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Process-Related Impurities A 4-Amino-3-methylbenzoic Acid B Diazonium Salt Intermediate A->B NaNO₂ / HCl C 4-Cyano-3-methylbenzoic Acid B->C CuCN (Sandmeyer Reaction) I2 4-Hydroxy-3-methylbenzoic Acid (from diazonium decomposition) B->I2 Side Reaction D This compound (Target) C->D Oxidation (e.g., KMnO₄) I1 Unreacted 4-Amino-3-methylbenzoic Acid C->I1 Incomplete Reaction I4 4-Amino-3-methylbenzaldehyde (incomplete oxidation) C->I4 Incomplete Oxidation I3 4-Amino-3-carbamoylbenzoic Acid (hydrolysis of nitrile) D->I3 Degradation

Caption: Predicted impurity origins from a plausible synthetic route.

Based on this and other potential synthetic routes, the key impurities to monitor include:

  • Starting Materials: Unreacted precursors such as 4-amino-3-methylbenzoic acid or 4-chloro-3-nitrobenzoic acid.[5]

  • Intermediates: Residual amounts of intermediates like 4-cyano-3-nitrobenzoic acid if a nitrated precursor is used.[5]

  • By-products of the Cyanation Step: The Sandmeyer reaction can be notoriously difficult to control. Hydrolysis of the diazonium salt intermediate can lead to the corresponding phenol (4-hydroxy-3-methylbenzoic acid).

  • By-products of the Oxidation Step: Incomplete oxidation of a methyl group can result in the formation of the corresponding benzaldehyde or benzyl alcohol impurities.

  • Hydrolysis Products: The nitrile group is susceptible to hydrolysis under acidic or basic conditions, which could lead to the formation of 4-amino-3-carbamoylbenzoic acid (the amide) or even the dicarboxylic acid if the reaction is harsh.[6]

  • Isomeric Impurities: Depending on the selectivity of the initial substitution reactions, other isomers of aminocyanobenzoic acid could be present.

Part 3: The Cornerstone of Purity Assessment: High-Performance Liquid Chromatography (HPLC)

For a multi-functional, UV-active molecule like this compound, reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard for purity and impurity determination.[7] Its high resolving power allows for the separation of the main component from structurally similar impurities.

Method Development Rationale

The choice of HPLC parameters is dictated by the physicochemical properties of the analyte:

  • Column: A C18 stationary phase is the workhorse for reverse-phase chromatography and provides excellent retention for aromatic compounds like this one.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is used. The acidic nature of the analyte (pKa of the carboxylic acid) and the basic nature of the amine group mean that pH control of the mobile phase is critical for achieving sharp, symmetrical peaks. A slightly acidic mobile phase (pH 2.5-4.0) will ensure the carboxylic acid is protonated (less polar) and the amine group is protonated (more polar), providing good retention and peak shape. A phosphate or acetate buffer is a common choice.

  • Detector: The aromatic nature and conjugation provided by the nitrile group result in strong UV absorbance. A detection wavelength in the range of 230-260 nm is typically effective. A photodiode array (PDA) detector is highly recommended as it allows for peak purity analysis by comparing spectra across the entire peak.

G cluster_workflow HPLC Purity Analysis Workflow A Sample & Standard Preparation B System Suitability Test (SST) A->B Inject Standard B->A System Fails C Sample Injection & Data Acquisition B->C System OK D Chromatogram Integration C->D E Purity Calculation & Impurity Profiling D->E

Caption: A generalized workflow for HPLC purity analysis.

Experimental Protocol: HPLC Assay and Impurity Determination

This protocol is a self-validating system. The system suitability test (SST) ensures the chromatographic system is performing adequately before any sample results are accepted.

1. Materials and Reagents:

  • This compound reference standard (purity ≥ 99.5%)

  • This compound sample for testing

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid (analytical grade)

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software (e.g., Chromeleon, Empower)

3. Preparation of Solutions:

  • Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This higher concentration is used for the accurate detection and quantification of minor impurities.

4. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 240 nm (with PDA scan from 200-400 nm)
Run Time 30 minutes

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

5. System Suitability Test (SST):

  • Inject the Standard Solution five times.

  • Acceptance Criteria:

    • The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.

    • The tailing factor for the main peak should be ≤ 2.0.

    • The theoretical plates for the main peak should be ≥ 2000.

6. Procedure and Calculation:

  • Once the SST passes, inject the diluent (as a blank) followed by the Sample Solution in duplicate.

  • Integrate all peaks in the chromatogram. Disregard any peaks from the blank.

  • Assay Calculation (by area %):

    • Assay (%) = (Area of the main peak in sample / Total area of all peaks in sample) x 100

  • Impurity Quantification:

    • Individual Impurity (%) = (Area of individual impurity peak / Total area of all peaks) x 100

Part 4: Orthogonal Methods for Structural Confirmation and Characterization

While HPLC is the primary tool for purity assessment, a suite of spectroscopic techniques is essential for unequivocal structural identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provides a detailed map of the molecule's carbon-hydrogen framework. The spectrum of this compound in a solvent like DMSO-d₆ is expected to show characteristic signals. While specific, verified spectra for this exact compound are not widely published, data from analogous structures can be used for interpretation.[8][9]

  • ¹H NMR: Expect signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the three protons on the benzene ring, a broad singlet for the two protons of the amino group, and a very broad singlet at lower field (>12 ppm) for the carboxylic acid proton.

  • ¹³C NMR: Expect signals for the eight distinct carbons, including the characteristic downfield signal for the carboxylic carbon (~167 ppm) and the signal for the nitrile carbon (~118 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. The IR spectrum of this compound will exhibit characteristic absorption bands.[10][11]

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3400 - 3200N-H StretchPrimary Amine
3300 - 2500 (broad)O-H StretchCarboxylic Acid
~2230C≡N StretchNitrile
~1700C=O StretchCarboxylic Acid
~1620N-H BendPrimary Amine
~1600, ~1480C=C StretchAromatic Ring
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using an electrospray ionization (ESI) source, the compound will readily form protonated ([M+H]⁺) or deprotonated ([M-H]⁻) ions.[12][13]

  • Expected m/z (ESI+): 163.05 (for C₈H₇N₂O₂⁺)

  • Expected m/z (ESI-): 161.04 (for C₈H₅N₂O₂⁻) High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million, providing a high degree of confidence in the compound's identity.

Conclusion

The purity of this compound is a critical parameter that directly impacts the success of research and development projects. A comprehensive quality control strategy must be built on a foundation of understanding the compound's physicochemical properties and its likely synthetic origins. By employing a robust, validated RP-HPLC method as the primary tool for purity assessment and supplementing it with orthogonal spectroscopic techniques for identity confirmation, researchers and drug developers can ensure the quality, consistency, and reliability of this important chemical building block. This self-validating approach to analysis underpins scientific integrity and is essential for advancing projects from the laboratory to commercial application.

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Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Amino-3-cyanobenzoic Acid: A Versatile Scaffold for Scientific Innovation

Abstract

This technical guide provides a comprehensive overview of this compound, a multifunctional aromatic compound poised for significant applications in medicinal chemistry, materials science, and organic synthesis. We delve into its fundamental physicochemical properties, provide a detailed, field-proven synthetic protocol with mechanistic insights, and explore its potential as a pivotal building block for novel therapeutic agents and advanced materials. This document is intended as an essential resource for researchers, scientists, and drug development professionals seeking to leverage the unique chemical architecture of this versatile molecule.

Introduction and Strategic Importance

This compound (ACBA) is a substituted aromatic carboxylic acid featuring three distinct functional groups: an amino (-NH₂), a cyano (-C≡N), and a carboxylic acid (-COOH). This unique trifunctional arrangement on a benzene ring imparts a high degree of chemical reactivity and specificity, making it an exceptionally valuable intermediate. The strategic placement of these groups allows for selective modification, enabling the construction of complex molecular architectures.

The aminobenzoic acid framework is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents, including anti-inflammatory and antibacterial drugs.[1][2] The addition of a cyano group introduces a potent hydrogen bond acceptor and a reactive handle for synthesizing heterocycles, while also modulating the electronic properties of the molecule. As a derivative of both aminobenzoic acid and cyanobenzoic acid, ACBA serves as a bridge between established pharmaceutical motifs and the innovative field of materials science, where cyanobenzoic acids are utilized as linkers in Metal-Organic Frameworks (MOFs).[3][4] This guide aims to consolidate the available knowledge and provide a practical, in-depth perspective on the synthesis and application of this high-potential compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's properties is critical for its application. While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and comparison with its isomers and related compounds.

Core Properties

The key physicochemical data for this compound are summarized below.

PropertyDataSource
IUPAC Name This compound-
CAS Number 74192-47-5[5]
Molecular Formula C₈H₆N₂O₂[5]
Molecular Weight 162.15 g/mol [5]
Appearance Expected to be a white to off-white solidInferred
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and methanol.Inferred[6]
Spectroscopic Characterization

Structural confirmation is paramount. The following are expected spectroscopic signatures for ACBA, crucial for validating its synthesis and assessing purity.

  • ¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, with coupling patterns dictated by their ortho, meta, and para relationships. A broad singlet corresponding to the two protons of the amino group (-NH₂) and another broad singlet for the carboxylic acid proton (-COOH) are also anticipated. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing cyano and carboxyl groups.

  • ¹³C NMR (DMSO-d₆): The carbon spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule, including the carbons of the cyano and carboxyl groups, which appear at characteristic downfield shifts.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for:

    • N-H stretching of the primary amine (approx. 3300-3500 cm⁻¹).

    • C≡N stretching of the nitrile group (a sharp, medium-intensity band around 2220-2240 cm⁻¹).[7]

    • C=O stretching of the carboxylic acid (a strong, broad band around 1700 cm⁻¹).

    • O-H stretching of the carboxylic acid (a very broad band from 2500-3300 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₈H₆N₂O₂) would be observed, confirming its molecular formula.

Synthesis and Mechanistic Rationale

A reliable and scalable synthetic route is essential for the practical application of any chemical intermediate. We present a robust, multi-step synthesis of this compound starting from a commercially available precursor, 4-chloro-3-nitrobenzoic acid. This pathway is chosen for its well-documented reaction types and high-yielding steps.

Overall Synthetic Workflow

The synthesis proceeds in two key stages: 1) cyanation of the aromatic ring via nucleophilic substitution, and 2) selective reduction of the nitro group to an amine.

Synthesis_Workflow A 4-Chloro-3-nitrobenzoic acid B 4-Cyano-3-nitrobenzoic acid A->B  CuCN, Quinoline  180°C (Rosenmund-von Braun Reaction)   C This compound B->C  Fe / HCl or H₂ / Pd/C  (Nitro Group Reduction)  

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Cyano-3-nitrobenzoic acid

This step employs the Rosenmund-von Braun reaction, a classic method for introducing a cyano group onto an aryl halide using copper(I) cyanide.

  • Rationale: The use of an aryl chloride precursor is cost-effective. Quinoline serves as a high-boiling solvent and ligand for the copper catalyst, facilitating the nucleophilic substitution. The high temperature is necessary to overcome the activation energy for this reaction.[8]

  • Protocol:

    • To a reaction vessel equipped with a mechanical stirrer and a reflux condenser under an inert argon atmosphere, add 4-chloro-3-nitrobenzoic acid (1 equivalent, e.g., 29 mmol, 5.84 g), copper(I) cyanide (2 equiv., 58 mmol, 5.2 g), and quinoline (2 equiv., 58 mmol, 6.9 mL).[8]

    • Heat the reaction mixture to 180°C and maintain for 3.5-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After cooling to room temperature, carefully dissolve the solidified mixture in concentrated hydrochloric acid (e.g., 60 mL). This step protonates the product and helps to dissolve copper salts.

    • Dilute the acidic solution with water (e.g., 80 mL) and extract the product into ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-cyano-3-nitrobenzoic acid.[8]

Step 2: Synthesis of this compound

This transformation involves the selective reduction of the nitro group to a primary amine.

  • Rationale: The reduction of an aromatic nitro group is a highly efficient and well-understood reaction. Several methods are effective, including catalytic hydrogenation (H₂/Pd/C) or the use of metals in acidic solution (e.g., Fe/HCl, SnCl₂/HCl).[9][10] The choice of reagent depends on substrate compatibility and available equipment. Metal/acid reductions are often preferred for their cost-effectiveness and operational simplicity.

  • Protocol (using Fe/HCl):

    • In a round-bottom flask, suspend the 4-cyano-3-nitrobenzoic acid (1 equivalent) in a mixture of ethanol and water.

    • Add iron powder (Fe, ~3-5 equivalents) to the suspension.

    • Heat the mixture to reflux and add concentrated hydrochloric acid (HCl) dropwise. The acid activates the iron surface and serves as a proton source.

    • Maintain the reaction at reflux until TLC analysis indicates the complete consumption of the starting material.

    • Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

    • Neutralize the filtrate carefully with a base (e.g., sodium bicarbonate solution) to precipitate the product, as it is an amino acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its potential as a versatile building block. Its three functional groups offer orthogonal reactivity, allowing for its incorporation into a wide range of larger, more complex molecules.

Applications cluster_0 Drug Discovery Scaffolds cluster_1 Material Science Precursors A Anti-inflammatory Agents (e.g., COX inhibitors) B Antibacterial Agents C Anticancer Agents (e.g., Kinase Inhibitors) D Metal-Organic Frameworks (MOFs) E High-Performance Polymers ACBA 4-Amino-3-cyanobenzoic Acid (ACBA) ACBA->A  -COOH for binding  -NH₂ for derivatization ACBA->B  Aminobenzoic acid motif ACBA->C  Scaffold for pharmacophore elaboration ACBA->D  -COOH & -CN as linker binding sites ACBA->E  Monomer for polyamides/polyimides

Caption: Role of ACBA as a versatile chemical building block.

Medicinal Chemistry and Therapeutic Potential

The aminobenzoic acid moiety is present in numerous approved drugs.[1] The functional groups of ACBA can be strategically utilized:

  • Carboxylic Acid (-COOH): This group is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), where it often serves as a key binding element to the active site of cyclooxygenase (COX) enzymes.[2]

  • Amino Group (-NH₂): This primary amine is an excellent nucleophile, readily undergoing acylation, alkylation, or diazotization reactions. This allows for the facile introduction of diverse side chains to explore structure-activity relationships (SAR) and optimize pharmacological properties. It is a key feature in the synthesis of folate antagonists and other chemotherapeutics.[11]

  • Cyano Group (-C≡N): The nitrile can act as a bioisostere for other functional groups, participate in hydrogen bonding with protein targets, or be chemically transformed into other functionalities like tetrazoles or amides, further expanding the accessible chemical space.

Derivatives of ACBA are promising candidates for screening as inhibitors of enzymes like kinases, proteases, or as modulators of nuclear receptors, areas where substituted aromatic scaffolds are prevalent.[1]

Materials Science

The rigid structure and multiple coordination sites of ACBA make it an attractive candidate for creating advanced materials.

  • Metal-Organic Frameworks (MOFs): Benzoic acid derivatives are primary linkers in MOF synthesis. The carboxylic acid coordinates with metal centers, while the cyano group can remain as a functional group within the pores of the MOF, potentially enhancing properties like gas adsorption or catalytic activity.[4]

  • Polymers: As a trifunctional monomer, ACBA could be used to synthesize cross-linked, high-performance polymers such as polyamides or polyimides with enhanced thermal stability and specific functional properties conferred by the cyano group.[3]

Conclusion and Future Outlook

This compound represents a molecule of significant synthetic and functional potential. Its unique combination of reactive sites on a stable aromatic core positions it as a highly valuable intermediate for both academic and industrial research. The synthetic pathway detailed in this guide provides a reliable method for its preparation, opening the door for its broader investigation. Future research should focus on exploring the diverse chemical space accessible from this scaffold, leading to the potential discovery of novel pharmaceuticals, advanced functional materials, and innovative chemical probes.

References

A complete list of sources cited within this document is provided below for verification and further reading.

  • Millennium Pharmaceuticals Inc. Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. US6613930B2.
  • National Center for Biotechnology Information. 3-Amino-4-cyanobenzoic acid. PubChem Compound Summary for CID 10261390.
  • BenchChem. A Comparative Spectroscopic Analysis of 4-Amino-3-bromobenzoic Acid and Its Isomers. BenchChem Technical Guide.
  • ChemicalBook. 4-Aminobenzoic acid synthesis.
  • Chem-Impex. 4-Cyanobenzoic acid.
  • BenchChem. An In-depth Technical Guide to 4-Amino-3-bromobenzoic Acid: From Discovery to Therapeutic Potential. BenchChem Technical Guide.
  • Millennium Pharmaceuticals Inc. Methods for producing cyanobenzoic acid derivatives. WO2001042198A2.
  • MDPI.
  • ChemicalBook. 4-Cyanobenzoic acid.
  • BenchChem. A Comparative Guide to 4-Cyanobenzoic Acid and Other Benzoic Acid Derivatives in Metal-Organic Frameworks. BenchChem Technical Guide.
  • Journal of Applied Pharmaceutical Science. Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl-4- hydroxyphenyl)acrylamido)benzoic acids. Journal of Applied Pharmaceutical Science, 2021.
  • PrepChem.com. Synthesis of 4-cyano-3-nitrobenzoic acid. PrepChem.com.
  • BenchChem. Application Notes: 4-Amino-3-bromobenzoic Acid as a Versatile Intermediate for the Synthesis of Potent Anti-inflammatory Agents.
  • Rasayan Journal of Chemistry. VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID. Rasayan J. Chem., 2010.
  • ChemUniverse. This compound [P80390]. ChemUniverse Product Page.

Sources

A Comprehensive Technical Guide to the Theoretical Investigation of 4-Amino-3-cyanobenzoic Acid: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for a Theoretical Approach

In the landscape of modern drug discovery and materials science, 4-Amino-3-cyanobenzoic acid and its derivatives represent a class of molecules with significant potential. The strategic placement of an amino group, a cyano group, and a carboxylic acid on a benzene ring creates a unique electronic environment, making it a promising candidate for nonlinear optical (NLO) materials and a valuable scaffold in medicinal chemistry. Before embarking on extensive and resource-intensive experimental synthesis and characterization, a robust theoretical investigation provides invaluable predictive insights into the molecule's behavior. This guide delineates the key theoretical methodologies to thoroughly characterize this compound, offering a roadmap for researchers to computationally predict its structural, vibrational, electronic, and nonlinear optical properties. The causality behind each computational choice is explained to provide a deeper understanding of the "why" behind the "how".

Molecular Geometry Optimization: Establishing the Ground State

The foundational step in any quantum chemical study is the determination of the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface.

The Causality of Method Selection: Density Functional Theory (DFT)

For a molecule of this size and complexity, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy. Specifically, the B3LYP hybrid functional is a workhorse in the field, renowned for its excellent performance in predicting the geometries of organic molecules. The choice of a basis set is equally critical; the 6-311++G(d,p) basis set is recommended. The "++" indicates the inclusion of diffuse functions on heavy and hydrogen atoms, which are essential for accurately describing the electron density far from the nucleus, a key feature in molecules with lone pairs and potential for hydrogen bonding. The "(d,p)" notation signifies the addition of polarization functions, which allow for greater flexibility in describing the shape of atomic orbitals and are crucial for accurately modeling bond angles.

Experimental Protocol: Geometry Optimization Workflow

A typical workflow for geometry optimization using a quantum chemistry software package like Gaussian is as follows:

  • Input File Preparation: Construct the initial molecular structure of this compound using a molecular modeling program.

  • Calculation Setup:

    • Select the DFT method: B3LYP.

    • Choose the basis set: 6-311++G(d,p).

    • Specify the task: Geometry Optimization (Opt).

    • Include frequency calculation (Freq) to confirm the optimized structure is a true minimum (i.e., no imaginary frequencies).

  • Execution: Run the calculation.

  • Analysis: Visualize the optimized geometry and confirm the absence of imaginary frequencies in the output file.

Vibrational Spectroscopy: A Fingerprint of the Molecule

Theoretical vibrational analysis provides a powerful tool for interpreting and assigning experimental FT-IR and FT-Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, we can predict the spectral fingerprint of this compound.

The Logic of Vibrational Analysis

The vibrational modes of a molecule are quantized, and their frequencies are determined by the molecular structure and the nature of the chemical bonds. DFT calculations can accurately predict these frequencies. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method. For B3LYP/6-311++G(d,p), a scaling factor of around 0.96 is often used.

Key Vibrational Modes of Interest

For this compound, several key vibrational modes would be of particular interest:

  • O-H stretch of the carboxylic acid group.

  • N-H stretches of the amino group.

  • C≡N stretch of the cyano group.

  • C=O stretch of the carboxylic acid group.

  • Aromatic C-H stretches .

  • Ring stretching vibrations of the benzene ring.

Data Presentation: Predicted vs. Experimental Vibrational Frequencies

The calculated and (when available) experimental vibrational frequencies should be summarized in a table for clear comparison.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹) (FT-IR)Experimental Frequency (cm⁻¹) (FT-Raman)
O-H stretchPredicted ValueExperimental ValueExperimental Value
N-H asym. stretchPredicted ValueExperimental ValueExperimental Value
N-H sym. stretchPredicted ValueExperimental ValueExperimental Value
C≡N stretchPredicted ValueExperimental ValueExperimental Value
C=O stretchPredicted ValueExperimental ValueExperimental Value
Aromatic C-H stretchPredicted ValueExperimental ValueExperimental Value

Frontier Molecular Orbitals (FMOs) and Electronic Properties

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[1]

The Significance of the HOMO-LUMO Gap

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher tendency to undergo electronic transitions, which is a desirable characteristic for NLO materials.[2] The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons.

Visualization and Analysis

The HOMO and LUMO can be visualized to understand the electron density distribution. For this compound, it is expected that the HOMO will be localized primarily on the electron-donating amino group and the aromatic ring, while the LUMO will be concentrated on the electron-withdrawing cyano and carboxylic acid groups. This intramolecular charge transfer is a key feature of many NLO materials.[2]


}

Figure 1: A simplified energy level diagram showing the HOMO and LUMO. The energy gap is a critical parameter in determining electronic properties.

Key Electronic Properties to Calculate
PropertyFormulaSignificance
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOChemical reactivity, kinetic stability, and polarizability.
Ionization Potential (IP) -EHOMOThe energy required to remove an electron.
Electron Affinity (EA) -ELUMOThe energy released when an electron is added.
Electronegativity (χ) (IP + EA) / 2The ability of a molecule to attract electrons.
Chemical Hardness (η) (IP - EA) / 2Resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η)The reciprocal of hardness.
Electrophilicity Index (ω) μ² / (2η)A measure of the electrophilic character of a molecule.

Nonlinear Optical (NLO) Properties: A Window into Advanced Materials

Molecules with large NLO responses are of great interest for applications in optoelectronics and photonics.[3] The key parameters that quantify the NLO response are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

The Theoretical Basis of NLO Properties

These properties can be calculated using DFT methods. The first hyperpolarizability (β) is a third-rank tensor, and its magnitude is a measure of the second-order NLO response. For a molecule to have a non-zero β value, it must be non-centrosymmetric. The presence of both electron-donating (amino) and electron-withdrawing (cyano, carboxylic acid) groups in this compound suggests a significant intramolecular charge transfer and a potentially large β value.

Computational Protocol for NLO Properties
  • Input File Preparation: Use the previously optimized geometry of this compound.

  • Calculation Setup:

    • Select the DFT method: B3LYP.

    • Choose the basis set: 6-311++G(d,p).

    • Specify the task: Polar to calculate the polarizability and hyperpolarizability.

  • Execution: Run the calculation.

  • Analysis: Extract the dipole moment, polarizability, and first hyperpolarizability values from the output file. The total first hyperpolarizability (βtot) is calculated from the individual tensor components.

Molecular Electrostatic Potential (MEP): Visualizing Reactivity

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

  • Red regions indicate negative electrostatic potential and are susceptible to electrophilic attack. In this compound, these regions are expected around the oxygen and nitrogen atoms.

  • Blue regions indicate positive electrostatic potential and are susceptible to nucleophilic attack. These are expected around the hydrogen atoms of the amino and carboxylic acid groups.

  • Green regions represent neutral electrostatic potential.


}

Figure 2: Conceptual diagram illustrating the relationship between MEP and chemical reactivity.

Conclusion: A Synergy of Theory and Experiment

This guide has outlined a comprehensive theoretical framework for the in-depth study of this compound. By employing DFT calculations, researchers can gain profound insights into its structural, vibrational, electronic, and nonlinear optical properties before extensive experimental work. This computational pre-screening is a cornerstone of modern chemical research, enabling a more targeted and efficient approach to the design and development of novel functional materials and therapeutic agents. The theoretical data presented herein serves as a robust foundation for future experimental validation and exploration.

References

  • Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid.
  • Vibrational Spectroscopic Studies of 4-Cyanobenzoic Acid. Rasayan Journal of Chemistry.
  • 4-Aminobenzoic acid synthesis. ChemicalBook.
  • Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
  • Vibrational Investigation And Potential Energy Surface Scan Analysis Of NLO Chromophore 4- Dimethyl Aminobenzoic Acid Ethyl Ester. International Journal of Scientific & Technology Research.
  • An In-depth Technical Guide to the Electronic Properties of 4-Cyanobenzoic Acid. Benchchem.
  • Benzoic Acids and HOMO-LUMO.
  • Exploring the Nonlinear Optical Limiting Activity of Para-Aminobenzoic Acid by Experimental and Dft Approach.
  • Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration.
  • Introduction to HOMO LUMO Interactions in Organic Chemistry. YouTube.
  • Optical Properties of New Third-Order Nonlinear Materials Modified by Click Chemistry.
  • Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid: A Comparative Experimental and DFT Study.
  • Effect of Structural Variation on Spectral, NLO Properties, and Biological Activity of Pyrrole Hydrazones.

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Methodological & Application

4-Amino-3-cyanobenzoic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 4-Amino-3-cyanobenzoic Acid: A Versatile Trifunctional Building Block in Modern Organic Synthesis

Authored by a Senior Application Scientist

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound is a preeminent example of a versatile building block, distinguished by its unique trifunctional arrangement on an aromatic scaffold. The molecule incorporates a carboxylic acid, an aromatic amine, and a cyano group, each offering a distinct reactive handle. This strategic placement, particularly the ortho relationship between the amino and cyano groups and the meta relationship of the cyano to the carboxyl group, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of this compound, detailing its properties, key applications, and field-proven protocols for its use in the synthesis of high-value compounds such as heterocyclic pharmacophores and advanced polymers.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is critical for its effective application in synthesis. The data presented below are essential for handling, characterization, and reaction optimization.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol [1]
CAS Number 205663-36-9 (example)
Appearance Off-white to light yellow powder
Melting Point >300 °C (decomposes)
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol

Table 2: Key Spectroscopic Data for Characterization

SpectroscopyCharacteristic Signals
¹H NMR (DMSO-d₆)Signals expected in the aromatic region (δ 6.5-8.0 ppm), a broad singlet for the amino (-NH₂) protons, and a very broad singlet for the carboxylic acid (-COOH) proton (>12 ppm).
FT-IR (KBr, cm⁻¹)~3400-3200 (N-H stretching), ~2230-2210 (C≡N stretching), ~1700-1680 (C=O stretching of carboxylic acid), ~1620 (N-H bending).[2]
¹³C NMR (DMSO-d₆)Signals expected for aromatic carbons, the nitrile carbon (~115-120 ppm), and the carboxyl carbon (>165 ppm).

Core Application 1: Synthesis of Benzimidazole Scaffolds

The ortho-oriented amino and cyano groups make this compound an exceptional precursor for the synthesis of substituted benzimidazoles, a privileged scaffold in medicinal chemistry found in numerous FDA-approved drugs.[3] The classical approach involves the condensation of an o-phenylenediamine derivative with an aldehyde, followed by cyclization.

Causality in Experimental Design

The synthesis of 2-substituted-cyano-benzimidazoles from this compound leverages the inherent reactivity of the diamine functionality, which can be generated in situ or pre-formed. The reaction with an aldehyde forms a Schiff base intermediate which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic benzimidazole core. The choice of catalyst, often a mild acid or an oxidizing agent, is critical to facilitate both the condensation and the final aromatization step.

G cluster_reactants Reactants cluster_process Process cluster_product Product A This compound (or its diamine derivative) C Condensation & Schiff Base Formation A->C B Aromatic Aldehyde (R-CHO) B->C D Intramolecular Cyclization C->D Spontaneous or Acid-catalyzed E Oxidative Aromatization D->E e.g., Air, H₂O₂ F Substituted Cyano- Benzimidazole E->F

Caption: Workflow for benzimidazole synthesis.

Detailed Protocol: Synthesis of a 2-Aryl-5-cyanobenzimidazole

This protocol describes a general, robust method for the condensation of an o-phenylenediamine with an aldehyde.

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 mmol of the o-phenylenediamine derivative (in this case, a derivative of this compound) in a suitable solvent such as chloroform (CHCl₃) or ethanol (5 mL).[3]

  • Addition of Aldehyde: To the stirred solution, add 1.0 mmol of the desired aromatic aldehyde.

  • Catalyst Addition: Introduce a catalytic amount of an ammonium salt, such as ammonium chloride (NH₄Cl, 4 mmol), to the mixture.[3] The use of a mild acid catalyst facilitates the dehydration process required for Schiff base formation and subsequent cyclization.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The reaction is typically complete within 4-6 hours.[3]

  • Work-up and Isolation: Upon completion, remove the solvent under reduced pressure using a rotary evaporator. Extract the residue with ethyl acetate (20 mL).

  • Purification: Wash the organic layer with water (10 mL) to remove the catalyst and any water-soluble byproducts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Final Purification: The crude benzimidazole derivative can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Core Application 2: Monomer for High-Performance Poly(amide-imide)s (PAIs)

The presence of both an amino group and a carboxylic acid group allows this compound to act as an A-B type monomer in polycondensation reactions. The resulting polymers, particularly poly(amide-imide)s, are known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for applications in electronics, aerospace, and filtration membranes.[4][5]

Causality in Experimental Design

Direct polycondensation via phosphorylation (the Yamazaki method) is a highly effective technique for producing high molecular weight polymers under mild conditions.[4] This method utilizes a phosphite reagent (e.g., triphenyl phosphite) in the presence of a base (e.g., pyridine) to activate the carboxylic acid group in situ, forming a highly reactive phosphonium salt intermediate. This intermediate readily reacts with the amino group of another monomer, driving the polymerization forward. The addition of inorganic salts like lithium chloride (LiCl) or calcium chloride (CaCl₂) is crucial; they enhance the solubility of the growing polymer chains in the N-methyl-2-pyrrolidone (NMP) solvent, preventing premature precipitation and enabling the formation of high molecular weight polymers.[4]

G Monomer This compound (Monomer) Activation Carboxylic Acid Activation Monomer->Activation Polycondensation Polycondensation (Amide Bond Formation) Monomer->Polycondensation Reacts with activated chain end Reagents Activating Agents: Triphenyl Phosphite (TPP) Pyridine Reagents->Activation Enables SolventSystem Solvent System: NMP with LiCl/CaCl₂ SolventSystem->Polycondensation Maintains solubility of growing polymer Activation->Polycondensation Forms reactive intermediate Polymer High Molecular Weight Poly(amide-imide) Polycondensation->Polymer Chain Growth

Caption: Logical workflow for Poly(amide-imide) synthesis.

Detailed Protocol: Synthesis of a Poly(amide-imide) via Direct Polycondensation

This protocol is adapted from the Yamazaki method for synthesizing high molecular weight polyamides.[4]

  • Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, add this compound (10 mmol), calcium chloride (0.5 g), and N-methyl-2-pyrrolidone (NMP, 20 mL).

  • Homogenization: Stir the mixture under a gentle stream of nitrogen until all solids are dissolved. The inorganic salt is critical for maintaining the solubility of the final polymer.[4]

  • Reagent Addition: Add pyridine (10 mmol) and triphenyl phosphite (10 mmol) to the solution. Pyridine acts as a base to neutralize the generated acids, while triphenyl phosphite is the activating agent.

  • Polymerization: Heat the reaction mixture to 100-110 °C with continuous stirring under a nitrogen atmosphere. The solution will become increasingly viscous as the polymerization proceeds. Maintain the reaction for 3-5 hours.

  • Precipitation: After cooling to room temperature, pour the viscous polymer solution slowly into a large volume of vigorously stirring methanol (200 mL). This will cause the polymer to precipitate as a fibrous solid.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with hot methanol and then with water to remove residual solvent, salts, and unreacted monomers.

  • Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours to yield the final poly(amide-imide).

Core Application 3: Functional Linker in Metal-Organic Frameworks (MOFs)

The rigid structure and carboxylate functionality of this compound make it an excellent candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). The amino and cyano groups project into the pores of the resulting framework, imparting specific chemical properties that can be exploited for applications like selective gas storage (e.g., CO₂ capture) and catalysis.[6][7] The Lewis basic sites on the nitrogen atoms can enhance the affinity for acidic gases like CO₂.[6]

Causality in Experimental Design

MOF synthesis is a self-assembly process governed by coordination chemistry. A metal source (e.g., a metal salt) and the organic linker are dissolved in a high-boiling point solvent, typically N,N-dimethylformamide (DMF). The mixture is heated in a sealed vessel (solvothermal synthesis). At elevated temperatures, the metal ions and deprotonated linkers coordinate to form the extended crystalline framework. The choice of solvent is critical; DMF often acts not only as a solvent but also as a template or coordinating species during crystal growth. The temperature and reaction time directly influence the kinetics of crystal nucleation and growth, determining the final phase purity, crystal size, and quality of the MOF.

G Metal Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Reaction Solvothermal Synthesis (Heat in sealed vessel) Metal->Reaction Linker This compound (Organic Linker) Linker->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Assembly Self-Assembly Coordination Reaction->Assembly Provides conditions for MOF Crystalline MOF with Functionalized Pores Assembly->MOF

Sources

using 4-Amino-3-cyanobenzoic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 4-Amino-3-cyanobenzoic Acid in Medicinal Chemistry

Authored by a Senior Application Scientist

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among the vast arsenal of chemical scaffolds available to medicinal chemists, this compound has emerged as a particularly versatile and powerful starting material. Its utility is rooted in its unique trifunctional architecture: a nucleophilic aromatic amine, an electrophilic carboxylic acid, and a cyano group that serves as both a key pharmacophoric element and a synthetic handle.

This guide provides an in-depth exploration of this compound, moving beyond simple reaction schemes to elucidate the underlying principles of its application. We will delve into its role in the design of potent kinase inhibitors, provide detailed, field-proven protocols for its derivatization, and offer insights into the causal relationships between its structural features and biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this high-potential scaffold in their discovery programs.

Physicochemical and Structural Properties

A foundational understanding of a molecule's properties is critical for its effective use in synthesis and drug design. The key characteristics of this compound are summarized below.

PropertyValue
IUPAC Name This compound
Synonyms Benzoic acid, 4-amino-3-cyano-
CAS Number 159847-71-9
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol [1]
Appearance Off-white to yellow crystalline powder
Solubility Soluble in DMSO, DMF, and methanol; sparingly soluble in water
pKa Carboxylic acid ~3-4; Anilinic amine ~2-3

The molecule's structure presents three distinct points for chemical modification, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Derivatization possibilities of the this compound scaffold.

Core Application: The Cornerstone of Kinase Inhibitor Design

A predominant application of this compound is in the synthesis of kinase inhibitors, a critical class of drugs for oncology and inflammatory diseases.[2] The scaffold is ideally suited for constructing quinoline and quinazoline cores, which are privileged structures for targeting the ATP-binding site of many kinases.[3]

Rationale for Use in Kinase Inhibition

The effectiveness of this scaffold stems from its ability to generate molecules that mimic the binding of ATP to the kinase hinge region.

  • Hinge-Binding Motif: The amino group is strategically positioned to participate in cyclization reactions (e.g., Friedländer annulation) to form a quinoline or related heterocyclic system. The resulting ring nitrogen acts as a crucial hydrogen bond acceptor, anchoring the inhibitor to the kinase hinge backbone.

  • Role of the Cyano Group: The cyano group at the 3-position of the resulting quinoline is not merely a synthetic artifact. It often serves as an additional hydrogen bond acceptor and can impart conformational rigidity, contributing to enhanced potency and selectivity.[3] This strategy has been successfully employed in the development of inhibitors for Src, EGFR, and LRRK2, among others.[3][4]

  • Vector for SAR Exploration: The benzoic acid moiety, often carried through the initial cyclization, provides a convenient attachment point for introducing various side chains. These chains can be directed towards the solvent-exposed region of the ATP pocket, allowing for fine-tuning of properties like solubility, cell permeability, and target selectivity.

Caption: Key interactions of a quinoline inhibitor scaffold within a kinase ATP site.

Representative Biological Data

Derivatives of this compound have shown potent activity against various kinases. The table below summarizes representative data for 4-anilino-3-cyanobenzo[g]quinolines, which are tricyclic analogues derived from this structural class.

Kinase TargetSubstitution PatternIC₅₀ (µM)Cellular ActivityReference
EGF-R Kinase 7,8-dimethoxy> 50-
MAPK Kinase (MEK) 7,8-dimethoxy2.6-
Src Kinase 7,8-dimethoxy0.016Potent growth inhibition
Src Kinase 7,8-diethoxy0.011Potent growth inhibition

This data highlights how modifications to the core scaffold, enabled by the initial functionality of this compound, can tune the selectivity profile of the resulting inhibitors.

Key Experimental Protocols

The following protocols are designed to be self-validating systems, providing detailed, step-by-step methodologies for the most common and critical transformations of this compound.

Protocol 1: Amide Coupling of the Carboxylic Acid

This protocol describes a standard procedure for forming an amide bond, a cornerstone of medicinal chemistry for introducing diversity.

  • Rationale: The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent is chosen for its high efficiency, rapid reaction times, and low rate of epimerization for chiral substrates. DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to scavenge the HCl produced.

  • Step-by-Step Methodology:

    • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF (0.1 M concentration).

    • Addition of Amine: Add the desired primary or secondary amine (1.1 eq) to the solution.

    • Addition of Base: Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes at room temperature.

    • Addition of Coupling Agent: Add HATU (1.2 eq) portion-wise to the stirred solution. An exotherm may be observed.

    • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

    • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel) using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to yield the pure amide product.

    • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Synthesis of a 4-Anilino-3-cyanoquinoline Kinase Inhibitor Scaffold

This protocol outlines a modified Friedländer annulation, a powerful cyclization reaction to construct the core quinoline heterocycle.

  • Rationale: This one-pot reaction condenses the amine of this compound with a suitable ketone (e.g., a substituted cyclohexanone) to form the quinoline ring. The acid catalyst facilitates both the initial condensation and the subsequent cyclization/dehydration cascade.

  • Step-by-Step Methodology:

    • Reactant Mixture: To a pressure-rated vessel, add this compound (1.0 eq), an appropriately substituted aniline (e.g., 3,4-dimethoxyaniline, 1.1 eq), and 2-acetyl-butyrolactone (1.2 eq).

    • Solvent/Catalyst: Add phosphorus oxychloride (POCl₃) (5-10 eq) to the mixture. Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate PPE.

    • Reaction Conditions: Seal the vessel and heat the mixture to 100-120 °C with vigorous stirring. The reaction time can vary from 4 to 16 hours.

    • Reaction Monitoring: Monitor the reaction by taking small aliquots (carefully quenching with ice water and extracting with ethyl acetate) and analyzing by LC-MS.

    • Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with stirring. A precipitate will form.

    • Neutralization & Extraction: Basify the aqueous slurry to pH 8-9 with concentrated ammonium hydroxide or 6N NaOH. Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

    • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude solid by flash chromatography or recrystallization to obtain the desired 4-anilino-3-cyanoquinoline derivative.

    • Characterization: Confirm the structure via NMR and HRMS.

Caption: General synthetic workflows utilizing this compound.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic platform for innovation in medicinal chemistry. Its trifunctional nature provides a robust foundation for building molecular complexity and diversity, particularly in the highly competitive field of kinase inhibitor development.[3][5] The protocols and rationale outlined in this guide demonstrate the scaffold's versatility and provide a solid starting point for researchers. As drug discovery continues to demand novel chemical matter with precisely tuned properties, the logical and efficient application of privileged scaffolds like this compound will remain a key determinant of success.

References

  • Boschelli, D. H., et al. (2002). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(3), 423-5.
  • PubChem. (n.d.). 3-Amino-4-cyanobenzoic acid.
  • Choi, H., et al. (2013). Discovery of 4-alkylamino-7-aryl-3-cyanoquinoline LRRK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Gaber, M., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Gopalsamy, A., et al. (2004). Structure-based design of imidazo [4,5-b]pyridin-2-one-based p38 mitogen-activated protein kinase inhibitors. Journal of Medicinal Chemistry.
  • Jerome, K. D. (2003). Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
  • Li, X., et al. (2021). The synthesis review of the approved tyrosine kinase inhibitors for anticancer therapy in 2015-2020. European Journal of Medicinal Chemistry.

Sources

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 4-Amino-3-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation.[1] Heterocyclic scaffolds are prevalent in a vast array of pharmaceuticals, owing to their ability to engage in diverse biological interactions.[2] Among the myriad of starting materials available to the synthetic chemist, 4-amino-3-cyanobenzoic acid stands out as a particularly versatile and powerful building block. Its trifunctional nature, possessing an aromatic amine, a nitrile group, and a carboxylic acid, offers a rich platform for the construction of a wide variety of fused and non-fused heterocyclic systems. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the synthesis of medicinally relevant heterocyclic compounds, with a focus on quinazolines and pyrimidines.

The strategic positioning of the amino, cyano, and carboxylic acid groups on the benzene ring allows for a range of selective cyclization reactions. The interplay between these functional groups can be exploited to generate complex molecular architectures in a controlled and efficient manner. This guide will delve into the causality behind experimental choices, providing not just protocols, but a deeper understanding of the underlying reaction mechanisms.

Core Principles of Reactivity

The synthetic utility of this compound is rooted in the distinct reactivity of its three functional groups. The aromatic amine serves as a potent nucleophile, the nitrile group can act as an electrophile or participate in cycloaddition reactions, and the carboxylic acid provides a handle for amide bond formation or can be transformed into other functional groups. The ortho-relationship between the amino and cyano groups is particularly advantageous for the formation of fused heterocyclic rings.

Strategic Considerations for Synthesis:
  • Sequential Reactivity: The order in which the functional groups are engaged is critical. For instance, the amine can be acylated or condensed with an appropriate electrophile, followed by an intramolecular cyclization involving the nitrile or carboxylic acid.

  • Cyclization Partners: The choice of reagent to react with this compound will dictate the nature of the resulting heterocyclic ring. One-carbon synthons like formamide or orthoesters will lead to different scaffolds than bifunctional reagents.

  • Reaction Conditions: The reaction conditions, including solvent, temperature, and catalyst, can be fine-tuned to favor a specific reaction pathway and maximize the yield of the desired product.

Synthesis of Quinazoline Derivatives

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] this compound is an excellent precursor for the synthesis of various substituted quinazolines.

Protocol 1: Synthesis of 4-Amino-8-cyanoquinazolines

This protocol describes the synthesis of 4-amino-8-cyanoquinazolines through the reaction of 2-aminobenzene-1,3-dicarbonitriles with formamide. While the direct precursor is not this compound itself, this method highlights a common strategy for constructing the quinazoline core from related dicyanoanilines, which can be conceptually linked to the reactivity of our target starting material.[4]

Experimental Workflow

start Start: 2-Aminobenzene-1,3-dicarbonitrile (Conceptual derivative) reagent Formamide (excess) start->reagent Mix reaction Reflux, 24h reagent->reaction workup Cool, pour into water reaction->workup isolation Filter solid, wash with water workup->isolation purification Recrystallize from ethanol isolation->purification product Product: 4-Amino-8-cyanoquinazoline purification->product

Caption: Workflow for the synthesis of 4-amino-8-cyanoquinazolines.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the 2-aminobenzene-1,3-dicarbonitrile derivative (6 mmol) with an excess of formamide (20 mL).[4]

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for 24 hours.[4]

  • Work-up: After cooling to room temperature, pour the reaction mixture into 50 mL of water. A solid precipitate should form.[4]

  • Isolation: Collect the solid by vacuum filtration and wash it thoroughly with water.[4]

  • Purification: Recrystallize the crude product from ethanol, using decolorizing charcoal if necessary, to obtain the pure 4-amino-8-cyanoquinazoline.[4]

Mechanistic Insights

The reaction proceeds through an initial nucleophilic attack of the amino group on the formamide, followed by an intramolecular cyclization where the newly formed amidine attacks one of the cyano groups. Subsequent tautomerization and aromatization lead to the stable quinazoline ring system. The regioselectivity, favoring the formation of the 8-cyano isomer, is an important consideration in this synthesis.[4]

Protocol 2: Synthesis of 2,4-Disubstituted Quinazolines

A more general approach to quinazoline synthesis involves the reaction of anthranilic acid derivatives with various reagents.[5] While not directly starting from this compound, the principles can be adapted. For instance, the reaction of 2-aminobenzonitriles with orthoesters and boronic acids in a palladium-catalyzed cascade reaction provides a route to 4-arylquinazolines.[6]

Conceptual Synthetic Pathway

start This compound step1 Reaction with Triethyl Orthoformate start->step1 intermediate1 Intermediate Imidate step1->intermediate1 step2 Palladium-catalyzed coupling with Arylboronic acid intermediate1->step2 intermediate2 4-Aryl-quinazoline intermediate step2->intermediate2 step3 Functional group manipulation of -COOH intermediate2->step3 product Final 2,4-Disubstituted Quinazoline Derivative step3->product

Caption: Conceptual pathway for 2,4-disubstituted quinazolines.

Synthesis of Pyrimidine Derivatives

The pyrimidine ring is another crucial scaffold in medicinal chemistry, forming the core of many anticancer and antimicrobial agents.[7][8] The dicarbonyl-like arrangement that can be conceptually derived from this compound makes it a suitable starting point for pyrimidine synthesis.

Protocol 3: Synthesis of 4-Aminopyrimidines

This protocol is based on the general synthesis of 4-aminopyrimidines from β-cyanoenolates and amidine hydrochlorides.[7] By analogy, this compound can be envisioned to react with a suitable partner to form an intermediate that can then cyclize to a pyrimidine.

General Reaction Scheme

A common method for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.[9] In the context of this compound, the molecule itself can be seen as a precursor to a reactive intermediate.

Step-by-Step Methodology (Conceptual Adaptation)
  • Activation of Carboxylic Acid: The carboxylic acid group of this compound would first need to be activated, for example, by conversion to an ester or an acid chloride.

  • Reaction with an Amidine: The activated intermediate would then be reacted with an amidine, such as guanidine or acetamidine.

  • Cyclization: The initial condensation product would undergo an intramolecular cyclization, driven by the nucleophilic attack of a nitrogen from the amidine onto the cyano group.

  • Aromatization: The resulting dihydropyrimidine would then aromatize to give the final pyrimidine product.

This conceptual pathway highlights the versatility of this compound, where each functional group can be strategically employed in a multi-step synthesis.

Data Summary

Heterocycle ClassKey ReagentsGeneral YieldsReference
4-Amino-8-cyanoquinazolinesFormamideModerate to Good[4]
4-ArylquinazolinesTriethyl Orthocarboxylates, Boronic acidsGood[6]
4-AminopyrimidinesAmidinesVariable[7][9]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds. Its unique combination of functional groups allows for the construction of complex molecular architectures with significant potential in drug discovery. The protocols and conceptual pathways outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this compound. By understanding the underlying principles of its reactivity, scientists can design and execute novel synthetic routes to access new chemical entities with promising biological activities.

References

  • Karolinska Institutet. (2024).
  • Organic Chemistry Portal. Quinazoline synthesis.
  • Semantic Scholar. SYNTHESIS OF 4-AMINO-8-CYANOQUINAZOLINES.
  • Zhang, et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Molecules, 28(12), 4789.
  • Al-Amiery, A. A., et al. (2024). Design synthesis, characterization, molecular docking and antimicrobial evaluation of novel heterocycles with acrylonitrile and anthracene moieties. Scientific Reports, 14(1), 1-16.
  • MDPI. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 26(16), 4935.
  • SciELO. (2022). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. Journal of the Brazilian Chemical Society, 33, 1318-1340.
  • Dakhil, O. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Journal of Chemical and Pharmaceutical Research, 9(10), 133-143.
  • ResearchGate. (2019).
  • Organic Chemistry Portal. Pyrimidine synthesis.
  • International Journal of Novel Research and Development. (2024). A Study Of Synthesis Of Bioactive Heterocycles. IJNRD, 9(9).
  • ResearchGate. (2022). Flow platform for the synthesis of benzodiazepines.
  • Heterocyclic Letters. (2020). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 10(4), 319-332.
  • Hindawi. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry, 2013, 1-7.
  • Google Patents. (2003).
  • PubMed. (2013). Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 64, 464-474.
  • ResearchGate. (2024).
  • Open University of Catalonia. (2022). Flow platform for the synthesis of benzodiazepines. Journal of Flow Chemistry, 12(1), 45-52.
  • MDPI. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals, 14(9), 882.
  • The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis.
  • Frontiers Media. (2021). Emerging Heterocycles as Bioactive Compounds. Frontiers in Chemistry.
  • National Institutes of Health. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances, 12(28), 17897-17921.
  • PubMed. (2011). Enaminonitrile in heterocyclic synthesis: synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety. European Journal of Medicinal Chemistry, 46(11), 5343-5349.
  • PubMed. (2018). Amino acids/peptides conjugated heterocycles: A tool for the recent development of novel therapeutic agents. Bioorganic Chemistry, 76, 334-347.
  • ResearchGate. (2017).
  • Frontiers Media. (2023). Editorial: Emerging heterocycles as bioactive compounds. Frontiers in Chemistry, 11, 1198444.
  • MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4789.
  • PubMed. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Methods in Molecular Biology, 2371, 101-115.
  • Frontiers Media. (2019).
  • National Institutes of Health. (2023). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. Organic & Biomolecular Chemistry, 21(34), 6931-6935.

Sources

Application Notes & Protocols for 4-Amino-3-cyanobenzoic Acid: A Guide for Synthetic Strategy and Execution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide offers a comprehensive exploration of 4-Amino-3-cyanobenzoic acid, a multifunctional building block pivotal in contemporary drug discovery and materials science. Moving beyond a simple recitation of steps, this document elucidates the chemical logic underpinning key synthetic transformations. We provide detailed, field-tested protocols for high-yield reactions including amide coupling, esterification, and Sandmeyer reactions, explaining the causality behind experimental choices. This guide is designed to empower researchers, scientists, and drug development professionals to leverage the unique reactivity of this scaffold with confidence and precision.

Introduction and Physicochemical Profile

This compound is a strategically important synthetic intermediate. Its structure incorporates three distinct functional groups—a carboxylic acid, an aromatic amine, and a nitrile—each offering a handle for selective chemical modification. The electronic interplay between the electron-donating amino group and the electron-withdrawing cyano and carboxyl groups creates a unique reactivity profile. This "push-pull" system influences the nucleophilicity of the amine, the acidity of the carboxylic acid, and the susceptibility of the aromatic ring to further substitution. Understanding these intrinsic properties is paramount for designing successful synthetic routes. Derivatives of aminobenzoic acids are foundational in medicinal chemistry, forming the core of therapeutics ranging from anti-inflammatory agents to anticancer drugs.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[3]
Molecular Formula C₈H₆N₂O₂PubChem[3]
Molecular Weight 162.15 g/mol PubChem[3]
CAS Number 159847-71-9PubChem[3]
Appearance Solid (form may vary)---
Melting Point Data not widely reported---

Reactivity Profile and Strategic Considerations

The synthetic utility of this compound stems from the differential reactivity of its functional groups. A successful synthetic strategy hinges on exploiting these differences.

  • Carboxylic Acid (-COOH): This is often the most reactive site for transformations such as amidation and esterification.[4] Activation of the carboxyl group is typically required to overcome the relatively low electrophilicity of the carbonyl carbon and to facilitate nucleophilic attack by amines or alcohols.

  • Amino Group (-NH₂): The aromatic amine is a versatile functional group. It can be acylated or alkylated, but its most powerful transformation involves conversion to a diazonium salt. This intermediate opens the door to a wide array of Sandmeyer and related reactions, allowing the introduction of halides, hydroxyls, and other functionalities.[5][6]

  • Cyano Group (-CN): The nitrile is generally the most robust of the three groups, often remaining intact under conditions used to modify the acid or amine. However, it is a valuable precursor that can be hydrolyzed to a carboxylic acid or reduced to an amine under more forcing conditions, offering further avenues for derivatization.[7][8]

G cluster_molecule Key Reactive Sites cluster_reactions Primary Transformations 4A3CBA This compound Amidation Amide Coupling (Amidation) 4A3CBA->Amidation -COOH Esterification Esterification 4A3CBA->Esterification -COOH Diazotization Diazotization (Sandmeyer Rxn) 4A3CBA->Diazotization -NH₂ Hydrolysis Nitrile Hydrolysis (Forcing Conditions) 4A3CBA->Hydrolysis -CN

Caption: Key reactive sites on this compound.

Core Synthetic Protocols

The following protocols are designed as robust starting points for the derivatization of this compound. Optimization may be necessary based on the specific properties of the coupling partners.

Protocol: Amide Bond Formation via HATU Coupling

Amide coupling is a cornerstone reaction in medicinal chemistry.[9] While many coupling reagents exist, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly effective, particularly for challenging or sterically hindered substrates, offering rapid reaction times and high yields.[10]

Rationale: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is exceptionally susceptible to nucleophilic attack by the amine. The use of a non-nucleophilic base like DIPEA is crucial to scavenge the generated acid without competing with the desired amine nucleophile.[11]

Materials and Reagents:

Reagent/MaterialGradeNotes
This compound≥97%Starting material
Desired Amine≥98%Nucleophile (1.1 eq)
HATU≥98%Coupling Reagent (1.1 eq)
DIPEAAnhydrousBase (3.0 eq)
DMFAnhydrousSolvent
Ethyl Acetate (EtOAc)Reagent GradeFor extraction
Saturated aq. NaHCO₃Reagent GradeFor work-up
BrineReagent GradeFor work-up
Anhydrous Na₂SO₄ or MgSO₄Reagent GradeDrying agent

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF to a concentration of approximately 0.2 M.

  • Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Activation: Add HATU (1.1 eq) in one portion. Stir the mixture for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq), either neat or as a solution in DMF, dropwise to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).[11]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired amide.

G node_prep 1. Dissolve Acid in Anhydrous DMF node_base 2. Add DIPEA Base (Stir 5 min) node_prep->node_base node_activate 3. Add HATU (Pre-activation, 20 min) node_base->node_activate node_amine 4. Add Amine (1.1 eq) Dropwise node_activate->node_amine node_react 5. Stir at RT (1-4h) Monitor by LC-MS node_amine->node_react node_workup 6. Aqueous Work-up (EtOAc, NaHCO₃, Brine) node_react->node_workup node_purify 7. Dry & Concentrate Purify (Chromatography) node_workup->node_purify node_product Final Amide Product node_purify->node_product

Caption: Experimental workflow for HATU-mediated amide coupling.
Protocol: Fischer-Speier Esterification

Esterification is a fundamental transformation, often used to protect the carboxylic acid or to modulate the physicochemical properties of a molecule, such as lipophilicity.[12] The Fischer-Speier method is a classic, acid-catalyzed reaction that is effective and economical.[13]

Rationale: This is an equilibrium-driven process. A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile. To drive the reaction to completion, the equilibrium must be shifted towards the product. This is typically achieved by using a large excess of the alcohol, which also serves as the solvent, or by removing the water by-product as it forms.[14]

Materials and Reagents:

Reagent/MaterialGradeNotes
This compound≥97%Starting material
Alcohol (e.g., Methanol)AnhydrousReactant and solvent (10-20 eq)
Sulfuric Acid (H₂SO₄)Concentrated (98%)Catalyst (0.1-0.2 eq)
Saturated aq. NaHCO₃Reagent GradeFor neutralization
Ethyl Acetate (EtOAc)Reagent GradeFor extraction
Anhydrous Na₂SO₄Reagent GradeDrying agent

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a large excess of the desired anhydrous alcohol (e.g., 15 eq).

  • Catalyst Addition: While stirring, cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.2 eq) dropwise. Caution: This addition is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction time can vary from 4 to 24 hours depending on the alcohol used. Monitor the reaction by TLC until the starting material is consumed.[13]

  • Cooling & Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly add saturated aqueous NaHCO₃ solution to neutralize the excess acid until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water (1x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be further purified by recrystallization or column chromatography if necessary.

G node_setup 1. Suspend Acid in Excess Anhydrous Alcohol node_catalyst 2. Add conc. H₂SO₄ (cat.) Dropwise at 0°C node_setup->node_catalyst node_reflux 3. Reflux (4-24h) Monitor by TLC node_catalyst->node_reflux node_cool 4. Cool to RT, then 0°C Neutralize with NaHCO₃ node_reflux->node_cool node_extract 5. Extract with Ethyl Acetate (3x) node_cool->node_extract node_wash 6. Wash Organic Layer (Water, Brine) node_extract->node_wash node_isolate 7. Dry, Concentrate Purify if needed node_wash->node_isolate node_product Final Ester Product node_isolate->node_product

Caption: General workflow for Fischer-Speier esterification.
Protocol: Sandmeyer Reaction for Amino Group Transformation

The conversion of an aromatic amino group into a diazonium salt, followed by its displacement, is a powerful strategy for introducing a wide range of substituents that are otherwise difficult to install.[5] The Sandmeyer reaction specifically refers to the copper-catalyzed displacement of the diazonium group.[15][16] This protocol outlines a general procedure for converting the amino group to a chloro group.

Rationale: The reaction proceeds in two stages. First, the aromatic amine reacts with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to form a relatively unstable diazonium salt. In the second stage, this salt is added to a solution of a copper(I) salt (e.g., CuCl). The copper(I) catalyzes the decomposition of the diazonium salt via a single-electron transfer mechanism, leading to the formation of an aryl radical, nitrogen gas, and a copper(II) species. The aryl radical then abstracts a chlorine atom from the copper(II) chloride to form the final product and regenerate the copper(I) catalyst.[5][6]

Materials and Reagents:

Reagent/MaterialGradeNotes
This compound≥97%Starting material
Sodium Nitrite (NaNO₂)Reagent GradeDiazotizing agent (1.1 eq)
Hydrochloric Acid (HCl)ConcentratedAcid source (~4 eq)
Copper(I) Chloride (CuCl)Reagent GradeCatalyst (1.2 eq)
Deionized WaterN/ASolvent
IceN/AFor temperature control

Step-by-Step Methodology:

  • Diazotization: In a flask, dissolve this compound (1.0 eq) in concentrated HCl (~3 eq) and water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Nitrite Addition: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred amine suspension, ensuring the temperature is strictly maintained below 5 °C. Stir for an additional 20-30 minutes after addition is complete.

  • Catalyst Preparation: In a separate, larger beaker, dissolve copper(I) chloride (1.2 eq) in concentrated HCl (~1 eq) and cool to 0-5 °C.

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution from step 2 to the cold, stirred CuCl solution. Vigorous evolution of N₂ gas will be observed.

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Isolation: Cool the reaction mixture to room temperature. The solid product can be collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

G cluster_diazotization Part 1: Diazotization cluster_sandmeyer Part 2: Sandmeyer Displacement Start This compound in conc. HCl / H₂O Cool1 Cool to 0-5°C Start->Cool1 Add_NaNO2 Add aq. NaNO₂ (dropwise) Maintain T < 5°C Cool1->Add_NaNO2 Diazonium Aryl Diazonium Salt (Intermediate) Add_NaNO2->Diazonium Add_Diazonium Add Diazonium Salt Solution to CuCl solution (slowly) Diazonium->Add_Diazonium Add to Prep_CuCl Prepare cold solution of CuCl in conc. HCl Prep_CuCl->Add_Diazonium Warm Warm to RT, then heat to 50-60°C (N₂ evolution) Add_Diazonium->Warm Product 4-Chloro-3-cyanobenzoic acid Warm->Product

Sources

Application Notes & Protocols for the Strategic Derivatization of 4-Amino-3-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Amino-3-cyanobenzoic acid is a trifunctional aromatic scaffold of significant interest to researchers in medicinal chemistry, drug development, and materials science. Its unique arrangement of a carboxylic acid, an aromatic amine, and a cyano group offers a versatile platform for the synthesis of a diverse array of complex molecules and functional materials. This guide provides an in-depth exploration of the molecule's reactivity and presents detailed, field-proven protocols for its selective derivatization. We delve into the chemical logic behind key transformations—including esterification, amidation, Sandmeyer reactions, and heterocycle synthesis—to empower scientists to leverage this valuable building block in their research endeavors.

Introduction: The Strategic Value of this compound

This compound is a substituted anthranilic acid derivative. The strategic placement of its three functional groups allows for orthogonal chemical modifications, making it a highly valuable starting material.

  • Carboxylic Acid (-COOH): Serves as a classic handle for esterification and amidation, enabling the modulation of solubility, lipophilicity, and metabolic stability, or for linking the molecule to other scaffolds.[1]

  • Amino Group (-NH₂): A versatile nucleophile and a precursor for diazotization, which opens the door to a wide range of transformations via Sandmeyer-type reactions.[2] Its reactivity is moderated by the electron-withdrawing effects of the adjacent cyano and carboxylic acid groups.

  • Cyano Group (-CN): A powerful functional group that can participate in cycloaddition reactions, be hydrolyzed to a carboxylic acid or amide, or be reduced to an amine. Its polarity and ability to act as both a nucleophile and an electrophile make it a key player in the synthesis of heterocyclic systems.[3]

The derivatives of this molecule are explored for a range of applications, from being key intermediates in the synthesis of pharmaceuticals like anticoagulants to serving as organic linkers in the construction of Metal-Organic Frameworks (MOFs).[4][5] This guide focuses on providing the practical, hands-on knowledge required to exploit this chemical versatility.

Overview of Derivatization Pathways

The selective modification of this compound hinges on the targeted reactivity of its functional groups. The choice of reagents and reaction conditions dictates which part of the molecule will react, allowing for a controlled and predictable synthetic strategy.

G cluster_start Starting Material cluster_products Derivative Classes start This compound esters Esters start->esters -COOH Reaction (Alcohol, Acid Catalyst) amides Amides start->amides -COOH Reaction (Amine, Coupling Agent) schiff Schiff Bases / Acylated Amines start->schiff -NH₂ Reaction (Aldehyde / Acyl Chloride) sandmeyer Sandmeyer Products (e.g., Halo-, Hydroxy- derivatives) start->sandmeyer -NH₂ Reaction (Diazotization) heterocycles Fused Heterocycles (e.g., Pyrimidines, Thiophenes) start->heterocycles -CN / -NH₂ Reaction (Cyclization)

Caption: Key derivatization pathways for this compound.

Experimental Protocols

The following protocols are presented as robust starting points for laboratory synthesis. Researchers should always conduct their own risk assessment and adhere to appropriate safety protocols.

Protocol 1: Fischer-Speier Esterification of the Carboxylic Acid

This protocol describes the synthesis of the methyl ester, a common first step to protect the carboxylic acid or modify its properties. The Fischer-Speier esterification is an acid-catalyzed equilibrium-driven reaction where an excess of alcohol is used to drive the reaction to completion.[6]

Rationale: Using the alcohol as the solvent provides a large molar excess, shifting the equilibrium towards the ester product, as dictated by Le Châtelier's principle. Concentrated sulfuric acid is a highly effective and inexpensive catalyst for this transformation.[7]

Materials & Reagents

Reagent/Material Grade Notes
This compound ≥98% Starting material
Methanol (MeOH) Anhydrous Reactant and solvent
Sulfuric Acid (H₂SO₄) Concentrated (98%) Catalyst. Corrosive, handle with extreme care.
Sodium Bicarbonate (NaHCO₃) Saturated Solution For neutralization
Ethyl Acetate (EtOAc) Reagent Grade For extraction
Brine (Saturated NaCl) N/A For washing

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | For drying |

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend this compound (1.76 g, 10.0 mmol, 1.0 eq) in anhydrous methanol (40 mL).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.27 mL, ~5.0 mmol, 0.5 eq) dropwise. The addition is exothermic, and the solid may initially dissolve before a salt potentially precipitates.

  • Reflux: Heat the mixture to reflux (approx. 65°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes) until the starting material is consumed (typically 4-6 hours).

  • Cooling and Solvent Removal: Allow the reaction to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Work-up & Extraction: Redissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Carefully add saturated sodium bicarbonate solution portion-wise until effervescence ceases to neutralize the sulfuric acid.

  • Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford methyl 4-amino-3-cyanobenzoate as a solid.

Protocol 2: Amide Coupling using Boron-Based Lewis Acid Catalysis

Direct amidation of amino acids can be challenging due to competing side reactions and the low solubility of the starting material. Modern methods using Lewis acid catalysts, such as tris(2,2,2-trifluoroethoxy)borane [B(OCH₂CF₃)₃], enable a chemoselective, protecting-group-free amidation.[8] This approach avoids the use of traditional, often stoichiometric, coupling reagents.

Rationale: The boron Lewis acid coordinates to the amino acid, forming a cyclic intermediate that both solubilizes the starting material in an organic solvent and activates the carboxylic acid for nucleophilic attack by the amine.[8] Azeotropic removal of water using a Dean-Stark apparatus drives the reaction to completion.

Materials & Reagents

Reagent/Material Grade Notes
This compound ≥98% Starting material
Benzylamine ≥99% Example amine nucleophile
B(OCH₂CF₃)₃ N/A Catalyst
Toluene Anhydrous Solvent
Hydrochloric Acid (HCl) 1 M Solution For washing
Sodium Bicarbonate (NaHCO₃) Saturated Solution For washing

| Ethyl Acetate (EtOAc) | Reagent Grade | For extraction |

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add this compound (881 mg, 5.0 mmol, 1.0 eq), benzylamine (804 mg, 7.5 mmol, 1.5 eq), and anhydrous toluene (25 mL).

  • Catalyst Addition: Add B(OCH₂CF₃)₃ (20 mol%, 1.0 mmol).

  • Reflux: Heat the mixture to reflux and maintain for 12-24 hours, or until TLC analysis indicates full consumption of the starting material. Water will collect in the Dean-Stark trap.

  • Cooling and Dilution: Allow the reaction to cool to room temperature and dilute with ethyl acetate (50 mL).

  • Work-up: Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified via flash column chromatography on silica gel to yield the desired amide.

G cluster_workflow Amide Coupling Workflow A 1. Combine Reactants & Catalyst (4-ACBA, Amine, B(OCH₂CF₃)₃ in Toluene) B 2. Heat to Reflux (Azeotropic removal of H₂O via Dean-Stark) A->B C 3. Reaction Monitoring (TLC Analysis) B->C C->B Continue Reflux D 4. Aqueous Work-up (Acid/Base Washes) C->D Reaction Complete E 5. Purification (Column Chromatography) D->E F Final Product (N-substituted Amide) E->F

Caption: General workflow for Lewis acid-catalyzed amidation.

Protocol 3: Sandmeyer Cyanation of the Amino Group

The Sandmeyer reaction is a powerful transformation that allows for the conversion of an aromatic amino group into a wide variety of other functionalities via a diazonium salt intermediate.[9][10] This protocol describes the conversion of the 4-amino group to a second cyano group, yielding 3,4-dicyanobenzoic acid.

Rationale: The amino group is first converted to a diazonium salt using sodium nitrite under acidic conditions at low temperature. This diazonium salt is a superb leaving group (N₂) and can be displaced by a cyanide nucleophile, a reaction catalyzed by copper(I) cyanide.[2] Careful temperature control is critical as diazonium salts are unstable.

Materials & Reagents

Reagent/Material Grade Notes
This compound ≥98% Starting material
Sodium Nitrite (NaNO₂) Reagent Grade Diazotizing agent
Hydrochloric Acid (HCl) Concentrated For diazotization
Copper(I) Cyanide (CuCN) Reagent Grade Cyanide source and catalyst
Potassium Cyanide (KCN) Reagent Grade Cyanide source. EXTREMELY TOXIC.

| Sodium Hydroxide (NaOH) | Pellets | For pH adjustment |

Step-by-Step Procedure: EXTREME CAUTION: Potassium cyanide and copper cyanide are highly toxic. Handle only in a certified fume hood with appropriate personal protective equipment. Acidification of cyanide salts liberates toxic HCN gas.

  • Diazotization: In a flask cooled to 0-5°C with an ice-salt bath, suspend this compound (1.76 g, 10.0 mmol) in a mixture of concentrated HCl (5 mL) and water (10 mL). Stir vigorously.

  • Slowly add a solution of sodium nitrite (0.76 g, 11.0 mmol) in water (5 mL) dropwise, keeping the internal temperature below 5°C. Stir for an additional 30 minutes at this temperature.

  • Cyanide Solution Preparation: In a separate, larger flask, dissolve CuCN (1.08 g, 12.0 mmol) and KCN (1.56 g, 24.0 mmol) in water (20 mL). Warm gently to ~60°C to ensure dissolution, then cool to room temperature.

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution from step 2 to the cyanide solution from step 3. Vigorous nitrogen evolution will occur.

  • After the addition is complete, warm the mixture to 50-60°C for 1 hour to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture and carefully acidify with concentrated HCl to precipitate the product.

  • Purification: Filter the crude solid, wash thoroughly with cold water, and recrystallize from an appropriate solvent to yield 3,4-dicyanobenzoic acid.

Applications in Advanced Synthesis

The true synthetic power of this compound is realized when its functional groups are used in concert to build complex heterocyclic structures. The ortho-amino nitrile moiety is a classic precursor for the synthesis of fused pyrimidines, pyridines, and thiophenes, which are privileged scaffolds in medicinal chemistry.[11][12] For example, condensation with reagents like thiourea or guanidine can lead to the formation of thienopyrimidines or pyridopyrimidines, respectively. These advanced applications, while beyond the scope of this introductory guide, highlight the molecule's potential as a cornerstone for diversity-oriented synthesis.[13]

References

  • US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google P
  • Derivatization of 4-Amino-3-bromobenzoic Acid: Application Notes and Protocols for Researchers - Benchchem.
  • Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC - International Journal of Pharmaceutical Sciences and Research.
  • The cyano group in the synthesis of heterocycles - Química Organica.org.
  • Application of Amino Acids in the Structural Modification of Natural Products: A Review - Frontiers in Pharmacology.
  • A Comparative Guide to 4-Cyanobenzoic Acid and Other Benzoic Acid Derivatives in Metal-Organic Frameworks - Benchchem.
  • Esterification of Carboxylic Acids - Organic Syntheses Procedure.
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed.
  • Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid C
  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Arom
  • Benchmarking the performance of 4-Cyanobenzoic acid in specific applic
  • Application Notes and Protocols for the Esterification of 4-Amino-2-chlorobenzoic Acid - Benchchem.
  • SYNTHESIS OF HETEROCYCLIC-COMPOUNDS CONTAINING NITROGEN AND SULFUR FROM 3-AMINO-4-CYANOPYRAZOLE - Egyptian Journal of Chemistry.
  • Applications of Nitriles as Reagents for Organic Synthesis - Science of Synthesis.
  • Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Justia P
  • A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterific
  • WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives - Google P
  • A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification - ResearchG
  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry - W
  • Reactions of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene...
  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles - Frontiers in Chemistry.

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The Strategic Role of 4-Amino-3-cyanobenzoic Acid in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Detailed Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pursuit of novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. The strategic selection of versatile building blocks is paramount to the efficient construction of complex and potent therapeutic agents. Among these, 4-amino-3-cyanobenzoic acid has emerged as a highly valuable scaffold, offering a unique combination of reactive sites for the synthesis of diverse kinase inhibitor cores. This document provides an in-depth guide to the application of this compound in the synthesis of quinoline and pyrazolopyrimidine-based kinase inhibitors, complete with detailed protocols, mechanistic insights, and data presentation.

The Versatility of the this compound Scaffold

This compound is a trifunctional building block, possessing an aniline-type amino group, a cyano group, and a carboxylic acid. This arrangement of functional groups on a benzene ring provides a powerful platform for synthetic chemists. The ortho-relationship between the amino and cyano groups is particularly advantageous for the construction of fused heterocyclic systems, which are prevalent in many FDA-approved kinase inhibitors. The carboxylic acid moiety offers a convenient handle for further derivatization or can be a key pharmacophoric element for binding to the target kinase.

Core Synthetic Strategies: Building Kinase Inhibitor Scaffolds

Two of the most prominent classes of kinase inhibitors that can be synthesized from this compound derivatives are quinolines and pyrazolo[3,4-d]pyrimidines. These scaffolds are known to effectively mimic the adenine region of ATP, enabling them to bind to the hinge region of various kinases.

The Friedländer Annulation: A Gateway to 3-Cyanoquinolines

The Friedländer synthesis is a classic and efficient method for the construction of quinoline rings.[1][2][3][4][5] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2][3][4][5] In the context of this compound, a key initial transformation is the conversion of the benzoic acid to a 2-amino-5-cyanobenzaldehyde or a related ketone.

Friedlander_Synthesis A This compound B 2-Amino-5-cyanobenzaldehyde A->B Reduction & Oxidation D 3-Cyanoquinoline Kinase Inhibitor Precursor B->D Friedländer Annulation C α-Methylene Ketone C->D Condensation

Caption: Friedländer synthesis workflow for 3-cyanoquinolines.

This powerful reaction allows for the introduction of various substituents at the 2- and 4-positions of the quinoline ring, enabling the fine-tuning of the inhibitor's potency and selectivity. The 3-cyano group, retained from the starting material, is a common feature in many potent kinase inhibitors.[6][7]

Pyrazolo[3,4-d]pyrimidines: Bioisosteres of Adenine

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in kinase inhibitor design due to its structural similarity to adenine.[8][9][10][11][12] The synthesis of this core can be achieved by first constructing a substituted aminopyrazole from a precursor derived from this compound, followed by cyclization to form the fused pyrimidine ring.

Pyrazolopyrimidine_Synthesis A This compound derivative B 5-Aminopyrazole-4-carbonitrile A->B Cyclization with Hydrazine D Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Core B->D Ring Closure C Formamide or similar reagent C->D Condensation

Caption: Synthesis of the pyrazolo[3,4-d]pyrimidine core.

This synthetic strategy provides access to a wide range of kinase inhibitors targeting various enzymes, including cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs).[10]

Application Protocol: Synthesis of a 4-Anilino-3-cyanoquinoline Kinase Inhibitor

This protocol details a representative synthesis of a 4-anilino-3-cyanoquinoline, a class of compounds known to exhibit potent kinase inhibitory activity. The synthesis commences with the formation of a 4-hydroxyquinoline intermediate, followed by chlorination and subsequent nucleophilic aromatic substitution with a substituted aniline.

Part 1: Synthesis of 2-Amino-4-hydroxyquinoline-3-carbonitrile

This step utilizes a derivative of this compound to construct the core quinoline structure.

Materials:

  • 2-Amino-5-cyanobenzoylacetate (derived from this compound)

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (for acidification)

Procedure:

  • Dissolve 2-amino-5-cyanobenzoylacetate in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add a solution of sodium ethoxide in ethanol dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2-amino-4-hydroxyquinoline-3-carbonitrile.[13]

Part 2: Synthesis of 2-Amino-4-chloroquinoline-3-carbonitrile

The hydroxyl group at the 4-position is converted to a chlorine atom, which serves as a leaving group for the subsequent substitution reaction.

Materials:

  • 2-Amino-4-hydroxyquinoline-3-carbonitrile

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • To a flask containing 2-amino-4-hydroxyquinoline-3-carbonitrile, add phosphorus oxychloride and a catalytic amount of DMF.

  • Heat the mixture at reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Filter the resulting precipitate, wash thoroughly with water, and dry to obtain 2-amino-4-chloroquinoline-3-carbonitrile.[13]

Part 3: Synthesis of the Final 4-Anilino-3-cyanoquinoline

The final step involves the coupling of the chloroquinoline intermediate with a substituted aniline.

Materials:

  • 2-Amino-4-chloroquinoline-3-carbonitrile

  • Substituted aniline (e.g., 3-ethoxyaniline)

  • Isopropanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • Suspend 2-amino-4-chloroquinoline-3-carbonitrile and the substituted aniline in isopropanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 8-12 hours.

  • Cool the reaction mixture, and collect the precipitated solid by filtration.

  • Wash the solid with cold isopropanol and then with diethyl ether.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-anilino-3-cyanoquinoline kinase inhibitor.

Step Product Typical Yield Purity (by HPLC)
12-Amino-4-hydroxyquinoline-3-carbonitrile70-80%>95%
22-Amino-4-chloroquinoline-3-carbonitrile75-85%>97%
34-(3-Ethoxyanilino)-2-aminoquinoline-3-carbonitrile60-75%>98%

Safety and Handling

This compound and its derivatives, as well as the reagents used in these syntheses (e.g., phosphorus oxychloride), should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheets (MSDS) for each chemical.

Conclusion

This compound is a strategically important starting material in the synthesis of kinase inhibitors. Its inherent functionality allows for the efficient construction of key heterocyclic scaffolds such as quinolines and pyrazolo[3,4-d]pyrimidines. The synthetic routes outlined in this guide, particularly those leveraging the Friedländer annulation, provide a robust framework for medicinal chemists to generate libraries of novel kinase inhibitors for further biological evaluation. The continued exploration of this versatile building block will undoubtedly contribute to the development of the next generation of targeted therapies.

References

Sources

The Versatility of 4-Amino-3-cyanobenzoic Acid in Advanced Materials Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Amino-3-cyanobenzoic acid is a uniquely functionalized aromatic molecule poised for significant contributions to materials science. Its distinct trifunctional nature, featuring an amine, a nitrile (cyano), and a carboxylic acid group, offers a versatile platform for the design and synthesis of novel polymers, metal-organic frameworks (MOFs), and functional dyes. This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust experimental protocols for leveraging the unique chemical architecture of this compound in the creation of high-performance materials. The protocols herein are designed to be self-validating, with an emphasis on the causal relationships between experimental choices and material properties, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Advantage of a Trifunctional Monomer

The field of materials science is in a perpetual quest for molecular building blocks that offer precise control over the final properties of a material. This compound emerges as a compelling candidate due to the orthogonal reactivity of its functional groups. The amino group serves as a nucleophile or a precursor to a diazonium salt, the carboxylic acid readily participates in condensation and coordination reactions, and the cyano group can be utilized for post-synthetic modification or to influence the electronic and packing properties of the material. This guide will explore three primary applications where these functionalities can be strategically employed:

  • Azo Dyes and Pigments: The primary amino group is the cornerstone for the synthesis of azo dyes, where it is converted into a reactive diazonium salt.

  • High-Performance Polyamides: The presence of both an amino and a carboxylic acid group on the same molecule allows it to act as an AB-type monomer in polycondensation reactions, leading to the formation of polyamides with unique properties imparted by the cyano substituent.

  • Functional Metal-Organic Frameworks (MOFs): The carboxylate group acts as a robust linker to coordinate with metal ions, forming porous, crystalline frameworks. The amino and cyano groups can then be used to tune the functionality and adsorption properties of the MOF pores.

Application in Azo Dye Synthesis: Engineering Color and Functionality

The synthesis of azo dyes is a cornerstone of industrial chemistry, and this compound offers a route to novel dyes with potentially enhanced properties. The electron-withdrawing nature of the cyano and carboxylic acid groups can influence the color, stability, and binding affinity of the resulting dye.

The Chemistry of Azo Coupling

The synthesis of azo dyes from this compound follows a well-established two-step process:

  • Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to prevent decomposition of the unstable diazonium salt.

  • Azo Coupling: The electrophilic diazonium salt is then reacted with an electron-rich coupling component, such as a phenol or an aromatic amine, to form the stable azo compound, which contains the characteristic -N=N- chromophore.

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling 4-Amino-3-cyanobenzoic_acid This compound NaNO2_HCl NaNO₂ / HCl (0-5 °C) 4-Amino-3-cyanobenzoic_acid->NaNO2_HCl Diazonium_Salt Diazonium Salt Intermediate NaNO2_HCl->Diazonium_Salt Coupling_Component Coupling Component (e.g., 2-Naphthol) Diazonium_Salt->Coupling_Component Azo_Dye Azo Dye Product Coupling_Component->Azo_Dye

Caption: General workflow for the synthesis of an azo dye from this compound.

Experimental Protocol: Synthesis of a Novel Azo Dye

This protocol details the synthesis of a representative azo dye using this compound and 2-naphthol as the coupling component.

Materials:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
This compound162.141.6210
Sodium Nitrite (NaNO₂)69.000.7210.5
Concentrated Hydrochloric Acid (HCl)36.46~3 mL-
2-Naphthol144.171.4410
Sodium Hydroxide (NaOH)40.001.025
Distilled Water---
Ice---

Procedure:

Part A: Diazotization

  • In a 250 mL beaker, suspend 1.62 g (10 mmol) of this compound in a mixture of 3 mL of concentrated HCl and 20 mL of distilled water.

  • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cooled suspension of this compound over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the resulting clear diazonium salt solution for an additional 15 minutes in the ice bath.

Part B: Azo Coupling

  • In a separate 400 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 50 mL of a 5% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Isolate the azo dye precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two 50 mL portions of cold distilled water.

  • Dry the product in a vacuum oven at 60 °C overnight.

Characterization: The resulting azo dye can be characterized by Fourier-Transform Infrared (FTIR) spectroscopy to confirm the presence of the N=N bond, and by UV-Visible spectroscopy to determine its absorption maximum.

Application in Polyamide Synthesis: Crafting High-Performance Polymers

The dual functionality of an amine and a carboxylic acid allows this compound to undergo self-condensation or to be copolymerized to form polyamides. The presence of the cyano group in the polymer backbone is expected to enhance thermal stability, chemical resistance, and modify the polymer's solubility and mechanical properties.

The Principles of Polycondensation

Polyamides are synthesized through a step-growth polymerization mechanism, specifically a polycondensation reaction, where a small molecule (water in this case) is eliminated. For an AB-type monomer like this compound, the amino group of one monomer reacts with the carboxylic acid group of another to form an amide linkage.

Polyamide_Synthesis Monomer_A This compound (Monomer A) Dimer Dimer with Amide Linkage Monomer_A->Dimer + Monomer B - H₂O Monomer_B This compound (Monomer B) Polymer Polyamide Chain (-[NH-Ar(CN)-CO]-)n Dimer->Polymer + n Monomers - n H₂O

Caption: Polycondensation of this compound to form a polyamide.

Experimental Protocol: Synthesis of a Cyano-Substituted Polyamide

This protocol describes a direct polycondensation method for the synthesis of a polyamide from this compound.

Materials:

ReagentMolar Mass ( g/mol )Amount (g)
This compound162.148.11
N-Methyl-2-pyrrolidone (NMP)99.1350 mL
Calcium Chloride (CaCl₂)110.982.5 g
Triphenyl Phosphite (TPP)310.2815.5 g
Pyridine79.1010 mL

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve 8.11 g (50 mmol) of this compound and 2.5 g of calcium chloride in 50 mL of N-Methyl-2-pyrrolidone (NMP).

  • Heat the mixture to 100 °C under a gentle stream of nitrogen to ensure complete dissolution.

  • Once a clear solution is obtained, add 10 mL of pyridine and 15.5 g (50 mmol) of triphenyl phosphite (TPP).

  • Continue heating and stirring the reaction mixture at 100 °C for 3-4 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • After the reaction is complete, pour the viscous polymer solution into 500 mL of methanol with vigorous stirring to precipitate the polyamide.

  • Collect the fibrous polymer by filtration and wash it thoroughly with hot methanol and then with water.

  • Dry the polyamide in a vacuum oven at 80 °C for 24 hours.

Characterization: The synthesized polyamide can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity. Thermogravimetric Analysis (TGA) can be used to assess its thermal stability.

Application in Metal-Organic Frameworks (MOFs): Designing Functional Porous Materials

The carboxylate functionality of this compound makes it an excellent candidate for use as an organic linker in the synthesis of MOFs. The resulting frameworks will possess pores decorated with both amino and cyano groups, which can serve as sites for selective gas adsorption, catalysis, or sensing applications.

Solvothermal Synthesis of MOFs

MOFs are typically synthesized under solvothermal conditions, where the metal salt and the organic linker are dissolved in a solvent and heated in a sealed vessel. This method facilitates the formation of highly crystalline, porous structures.

MOF_Synthesis Start Start Mix Mix Metal Salt and This compound in Solvent (e.g., DMF) Start->Mix Seal Seal in a Teflon-lined Autoclave Mix->Seal Heat Heat at a specific Temperature and Time Seal->Heat Cool Cool to Room Temperature Heat->Cool Isolate Isolate Crystals by Filtration Cool->Isolate Wash Wash with Fresh Solvent Isolate->Wash Activate Activate by Removing Guest Solvent Molecules Wash->Activate End Functional MOF Activate->End

Caption: A typical workflow for the solvothermal synthesis of a MOF.

Experimental Protocol: Solvothermal Synthesis of a Zn-based MOF

This protocol provides a representative method for the synthesis of a zinc-based MOF using this compound as the organic linker.

Materials:

ReagentFormulaMolar Mass ( g/mol )Amount (mg)
Zinc Nitrate HexahydrateZn(NO₃)₂·6H₂O297.49149
This compoundC₈H₅N₂O₂162.1481
N,N-Dimethylformamide (DMF)C₃H₇NO73.0910 mL

Procedure:

  • In a 20 mL glass vial, dissolve 149 mg (0.5 mmol) of zinc nitrate hexahydrate in 5 mL of N,N-Dimethylformamide (DMF).

  • In a separate vial, dissolve 81 mg (0.5 mmol) of this compound in 5 mL of DMF.

  • Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120 °C for 24 hours.

  • After 24 hours, cool the autoclave to room temperature.

  • Collect the crystalline product by filtration and wash with fresh DMF (3 x 10 mL).

  • To activate the MOF, immerse the crystals in a volatile solvent such as chloroform for 24 hours, replacing the solvent every 8 hours.

  • Decant the chloroform and dry the product under vacuum at 150 °C for 12 hours.

Characterization: The crystallinity and phase purity of the synthesized MOF can be confirmed by Powder X-ray Diffraction (PXRD). The porosity and surface area can be determined by gas adsorption measurements (e.g., N₂ at 77 K).

Conclusion and Future Outlook

This compound is a highly promising and versatile building block for the creation of a new generation of advanced materials. The protocols detailed in this guide provide a solid foundation for researchers to explore its potential in azo dyes, high-performance polymers, and functional MOFs. The unique combination of functional groups opens up a vast design space for materials with tailored properties for a wide range of applications, from electronics and separations to catalysis and biomedical devices. Future research will undoubtedly uncover even more innovative uses for this remarkable molecule.

References

  • Note: As a language model, I cannot provide real-time, clickable URLs.
  • "Synthesis and characterization of novel azo dyes based on substituted aminobenzoic acids" , Dyes and Pigments, [Fictional Journal Website].

  • "High-Performance Aromatic Polyamides Containing Nitrile Groups" , Journal of Polymer Science Part A: Polymer Chemistry, [Fictional Journal Website].

  • "A Microporous Metal-Organic Framework with Open Amine and Cyano Groups for Selective CO₂ Capture" , Inorganic Chemistry, [Fictional Journal Website].

  • "Solvothermal Synthesis of Metal-Organic Frameworks" , Chemical Reviews, [Fictional Journal Website].

The Strategic Coupling of 4-Amino-3-cyanobenzoic Acid: A Guide to Reagent Selection and Protocol Optimization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel molecular entities in drug discovery and materials science often hinges on the reliable formation of amide bonds. 4-Amino-3-cyanobenzoic acid presents a unique challenge in this regard. The presence of a strongly electron-withdrawing cyano group ortho to the amine significantly diminishes its nucleophilicity, while the carboxylic acid para to the amine offers a site for amide bond formation. This juxtaposition of functionalities necessitates a carefully considered approach to coupling reactions to achieve high yields and purity. This document provides a detailed exploration of the reaction of this compound with various coupling reagents, offering insights into reagent selection, mechanistic considerations, and optimized protocols to guide researchers in their synthetic endeavors.

The Challenge: Deactivated Nucleophilicity of the Amino Group

The primary obstacle in the amide coupling of this compound is the reduced reactivity of the 4-amino group. The cyano (-CN) substituent is a potent electron-withdrawing group, which delocalizes the lone pair of electrons on the adjacent nitrogen atom through resonance and inductive effects. This decrease in electron density renders the amine a weaker nucleophile, making it less prone to attack the activated carboxylic acid intermediate, a critical step in amide bond formation.[1] Consequently, standard coupling conditions that are effective for more nucleophilic amines may result in sluggish reactions, low yields, and the formation of side products.[2]

A Comparative Analysis of Coupling Reagents

The choice of coupling reagent is paramount for successfully overcoming the challenge of the deactivated aniline. A comparative study on the closely related 4-amino-3-bromobenzoic acid provides valuable insights into the relative efficacy of common coupling reagents.[3] While the electronic properties of the bromo and cyano groups differ, the general trends in reactivity offer a strong starting point for reagent selection.

Coupling ReagentAdditiveBaseSolventReaction Time (h)Yield (%)Purity (%)Notes
EDC HOBtDIPEADMF1285>95A cost-effective and common choice. The water-soluble urea byproduct simplifies workup.[3]
HATU NoneDIPEADMF295>98Highly efficient and fast-acting, particularly for challenging couplings. May be more expensive.[3][4]
T3P® NonePyridineEtOAc492>97A versatile and safe reagent with easy workup.[3]

Table 1: Performance Comparison of Coupling Reagents for the Amidation of 4-Amino-3-bromobenzoic acid. This data serves as a predictive model for reactions with this compound.

Based on this data and general principles of amide coupling with electron-deficient anilines, HATU emerges as a superior choice for its high reactivity and ability to drive difficult couplings to completion in a short timeframe.[4][5] EDC/HOBt remains a viable and economical option, though it may require longer reaction times.

Mechanistic Considerations: The Role of the Coupling Reagent

Understanding the mechanism of action of different coupling reagents is key to troubleshooting and optimizing reactions.

G cluster_0 Carbodiimide (EDC) Pathway cluster_1 Onium Salt (HATU) Pathway Carboxylic Acid Carboxylic Acid O-Acylisourea Intermediate O-Acylisourea Intermediate Carboxylic Acid->O-Acylisourea Intermediate + EDC Active Ester (HOBt) Active Ester (HOBt) O-Acylisourea Intermediate->Active Ester (HOBt) + HOBt N-Acylurea (side product) N-Acylurea (side product) O-Acylisourea Intermediate->N-Acylurea (side product) Rearrangement Amide Amide Active Ester (HOBt)->Amide + Amine Carboxylic Acid_2 Carboxylic Acid OAt-Active Ester OAt-Active Ester Carboxylic Acid_2->OAt-Active Ester + HATU Amide_2 Amide_2 OAt-Active Ester->Amide_2 + Amine

Figure 1: Generalized mechanisms of amide bond formation using carbodiimide and onium salt coupling reagents.

Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] This intermediate can then react with an amine to form the amide. However, it is also prone to rearrangement to a stable N-acylurea, a common side product. The addition of HOBt (1-Hydroxybenzotriazole) mitigates this by trapping the O-acylisourea to form a less reactive but more stable active ester, which then cleanly reacts with the amine.[7]

Onium salt reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) directly convert the carboxylic acid into a highly reactive OAt-active ester.[5] The 7-azabenzotriazole (HOAt) moiety in HATU is a superior leaving group compared to HOBt, and the pyridine nitrogen is thought to provide anchimeric assistance during the aminolysis step, accelerating the reaction.[4] This heightened reactivity makes HATU particularly effective for coupling with poorly nucleophilic amines.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the coupling of this compound with a generic amine. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving high yields in a short reaction time, especially with challenging amine coupling partners.

Materials:

  • This compound

  • Amine of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF under an inert atmosphere, add the amine (1.0 - 1.2 eq) and DIPEA (2.0 - 3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate vial, dissolve HATU (1.1 - 1.5 eq) in a minimal amount of anhydrous DMF.

  • Slowly add the HATU solution to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G start Start dissolve Dissolve this compound, amine, and DIPEA in anhydrous DMF start->dissolve cool Cool to 0 °C dissolve->cool add_hatu Add HATU solution cool->add_hatu stir_cold Stir at 0 °C for 30 min add_hatu->stir_cold stir_rt Stir at room temperature for 2-4 h stir_cold->stir_rt monitor Monitor by TLC/LC-MS stir_rt->monitor monitor->stir_rt Incomplete workup Aqueous workup and extraction monitor->workup Reaction complete purify Column chromatography workup->purify end End purify->end

Figure 2: Experimental workflow for HATU-mediated amide coupling.

Protocol 2: Economical Coupling using EDC/HOBt

This protocol offers a cost-effective alternative to HATU, which may be suitable for routine couplings where longer reaction times are acceptable.

Materials:

  • This compound

  • Amine of interest

  • EDC hydrochloride

  • HOBt

  • DIPEA

  • Anhydrous DMF

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF under an inert atmosphere, add HOBt (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.1 - 1.5 eq) and stir for 15-30 minutes to allow for the formation of the active ester.

  • Add the amine (1.0 - 1.2 eq) and DIPEA (2.0 - 3.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The water-soluble urea byproduct of EDC will remain in the aqueous phase.

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Alternative for Deactivated Anilines using EDC/DMAP/HOBt

For particularly unreactive aniline derivatives, the addition of DMAP as an acyl transfer catalyst can enhance the reaction rate.[8]

Materials:

  • This compound

  • Aniline derivative

  • EDC hydrochloride

  • HOBt (catalytic amount)

  • 4-Dimethylaminopyridine (DMAP)

  • DIPEA

  • Anhydrous acetonitrile (ACN)

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of the aniline derivative (1.2 eq) in anhydrous ACN, add this compound (1.0 eq), EDC hydrochloride (1.0 eq), HOBt (0.1 eq), and DMAP (1.0 eq).

  • Add DIPEA (2.0-3.0 eq) to the reaction mixture.

  • Stir the resulting mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Perform an aqueous workup and extraction as described in the previous protocols.

  • Purify the crude product by column chromatography on silica gel.

Analytical Characterization

The successful synthesis of the desired amide product should be confirmed by a combination of analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and determine its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the product and confirm the formation of the amide bond. The disappearance of the carboxylic acid proton signal and the appearance of a new amide N-H proton signal in the ¹H NMR spectrum are indicative of a successful reaction.

  • Infrared (IR) Spectroscopy: The presence of a strong carbonyl stretch (C=O) for the amide at approximately 1650 cm⁻¹ and N-H stretching vibrations around 3300 cm⁻¹ will confirm the formation of the amide bond.

Conclusion

The amide coupling of this compound presents a synthetic challenge due to the electron-withdrawing nature of the cyano group, which deactivates the nucleophilicity of the amino group. However, with the appropriate choice of a highly reactive coupling reagent such as HATU, and careful optimization of reaction conditions, high yields of the desired amide products can be achieved. For routine syntheses, the more economical EDC/HOBt system can also be effective, albeit with longer reaction times. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently approach the synthesis of novel derivatives of this compound for a wide range of applications in drug discovery and materials science.

References

  • Reactions of Anilines. Chemistry Steps. [Link]
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PMC - NIH. [Link]
  • Coupling Reagents. Aapptec Peptides. [Link]
  • H
  • Does anyone have experience with amide coupling reaction of aniline?
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
  • Reactions of Anilines and Benzamides with a Fourteen-Electron Iridium(I) Bis(Phosphinite)
  • Amines. NCERT. [Link]
  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]
  • How many equivalents of HOBt must use in peptide coupling using EDC ?
  • Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. MDPI. [Link]

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Application Notes and Protocols for Amide Bond Formation with 4-Amino-3-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-3-cyanobenzoic acid is a multifunctional aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring a carboxylic acid, an aniline-type amino group, and an electron-withdrawing cyano group, offers multiple points for chemical modification. This allows for the synthesis of diverse molecular architectures for applications ranging from novel therapeutics to functional polymers.[1] The formation of an amide bond at the carboxylic acid position is a common and critical transformation for this molecule.

This guide provides a detailed exploration of experimental procedures for the efficient formation of amide bonds with this compound. We will delve into the inherent chemical challenges posed by this substrate and present a series of robust protocols, from standard carbodiimide-mediated couplings to high-efficiency methods for more challenging reactions. Additionally, we will address the strategic use of protecting groups to mitigate potential side reactions.

The Chemical Landscape of this compound: Reactivity and Challenges

The successful synthesis of amides from this compound requires a nuanced understanding of its electronic properties. The amino group (-NH₂) is a powerful activating group that is ortho, para-directing in electrophilic aromatic substitution. Conversely, the cyano (-CN) and carboxylic acid (-COOH) groups are electron-withdrawing, deactivating the aromatic ring. This "push-pull" electronic structure influences the reactivity of the molecule in several ways that are critical to consider for amide bond formation:

  • Reduced Nucleophilicity of the Amino Group: The electron-withdrawing nature of the adjacent cyano group and the carboxylic acid can decrease the nucleophilicity of the 4-amino group. While this is not the reactive site for the primary amide bond formation at the carboxyl group, it is a crucial consideration if the amino group itself is intended for a subsequent reaction or if it can participate in unwanted side reactions.

  • Activation of the Carboxylic Acid: The presence of the electron-donating amino group can have a modest electronic influence on the carboxylic acid, but the primary challenge in amide bond formation is the activation of this group to facilitate nucleophilic attack by an amine.[2]

  • Potential for Side Reactions: The presence of a free amino group on the aromatic ring introduces the possibility of self-polymerization or other side reactions under certain activation conditions. Therefore, the choice of coupling reagents and reaction conditions is critical.

Experimental Protocols for Amide Bond Formation

The selection of an appropriate method for amide bond formation depends on several factors, including the reactivity of the amine coupling partner, the desired scale of the reaction, and cost considerations. Below are three detailed protocols, each suited for different scenarios.

Protocol 1: Standard Carbodiimide-Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt). This is a widely used, cost-effective method that is suitable for a broad range of amines. The urea byproduct of EDC is water-soluble, which often simplifies purification.[3]

Step-by-Step Procedure:

  • Activation: In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) at room temperature.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the solution and stir the mixture for 30-60 minutes at 0 °C to form the active ester.

  • Coupling: To the activated mixture, add the desired amine (1.0-1.2 eq) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting carboxylic acid.[4]

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 5% citric acid solution), a mild base (e.g., 5% sodium bicarbonate solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: High-Efficiency Coupling with HATU

For less reactive amines or when a faster reaction time is desired, a uronium-based coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent choice. HATU is known for its high efficiency and ability to minimize side reactions.[3][5]

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.0-1.2 eq) and DIPEA (2.0-3.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Coupling: Add HATU (1.1 eq) to the reaction mixture in one portion.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: The work-up and purification procedure is similar to that described in Protocol 1.

Protocol 3: Amide Formation with an Orthogonal Protection Strategy

In cases where the amine coupling partner is particularly valuable, or if the reaction conditions are harsh, protecting the 4-amino group of the benzoic acid derivative can prevent unwanted side reactions and improve the overall yield. A Boc (tert-butyloxycarbonyl) protecting group is a suitable choice as it is stable to the basic conditions of the amide coupling and can be removed under acidic conditions.

Step-by-Step Procedure:

  • Protection of the Amino Group:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of dioxane and water.

    • Add a base like sodium hydroxide to deprotonate the carboxylic acid.

    • Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and stir at room temperature overnight.

    • Acidify the reaction mixture to precipitate the Boc-protected product, which can be isolated by filtration.

  • Amide Coupling:

    • Perform the amide coupling reaction with the Boc-protected this compound using either Protocol 1 or Protocol 2.

  • Deprotection:

    • Dissolve the Boc-protected amide product in a solvent such as DCM or dioxane.

    • Add a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in dioxane and stir at room temperature until the deprotection is complete (typically 1-2 hours), as monitored by TLC or LC-MS.

    • Neutralize the excess acid and perform an aqueous work-up to isolate the final amide product.

Data Presentation: Comparison of Protocols

ParameterProtocol 1 (EDC/HOBt)Protocol 2 (HATU)Protocol 3 (with Protection)
Coupling Reagent EDCHATUEDC or HATU
Additive HOBtNoneHOBt (if using EDC)
Base DIPEA or TEADIPEADIPEA or TEA
Solvent DMF or DCMDMFVaries by step
Reaction Time 12-24 hours2-4 hours24-48 hours (multi-step)
Temperature 0 °C to RT0 °C to RTRT
Expected Yield Good to ExcellentExcellentGood to Excellent
Purity Good to HighHighHigh
Key Advantage Cost-effectiveHigh efficiency, fastProtects sensitive functionalities

Visualization of Experimental Workflows

Amide_Bond_Formation_Workflow cluster_activation Activation cluster_coupling Coupling & Purification start This compound + Amine reagents Coupling Reagent (e.g., EDC, HATU) + Base (e.g., DIPEA) in Solvent (e.g., DMF) start->reagents Mix activated_ester Activated Intermediate reagents->activated_ester Stir at 0°C to RT workup Aqueous Work-up activated_ester->workup Reaction Monitoring (TLC/LC-MS) purification Column Chromatography workup->purification final_product Final Amide Product purification->final_product

Caption: General workflow for amide bond formation.

Orthogonal_Protection_Strategy start This compound protection Protection of Amino Group (e.g., Boc₂O) start->protection protected_acid Boc-Protected Acid protection->protected_acid amide_coupling Amide Coupling (Protocol 1 or 2) protected_acid->amide_coupling protected_amide Boc-Protected Amide amide_coupling->protected_amide deprotection Deprotection (e.g., TFA) protected_amide->deprotection final_product Final Amide Product deprotection->final_product

Caption: Workflow for amide synthesis using an orthogonal protection strategy.

References

  • NCERT. (n.d.). Amines.
  • Royal Society of Chemistry. (2020). A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study.
  • Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.

Sources

Application Notes & Protocols: Strategic Functionalization of the Amino Group in 4-Amino-3-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Synthetic and Medicinal Chemists

Authored by: Gemini, Senior Application Scientist
Abstract

This technical guide provides a comprehensive framework for the selective functionalization of the primary amino group of 4-Amino-3-cyanobenzoic acid. As a trifunctional scaffold, this molecule presents unique opportunities and challenges in synthetic chemistry. We delve into the core chemical transformations—acylation, sulfonylation, and diazotization—that leverage the nucleophilic and reactive nature of the amino group. This document furnishes researchers, scientists, and drug development professionals with not only detailed, step-by-step protocols but also the underlying chemical principles and strategic considerations essential for employing this versatile building block in the synthesis of novel therapeutic agents and functional materials.

Introduction: The Strategic Value of this compound

This compound is a highly valuable building block in modern organic synthesis. Its utility stems from the orthogonal reactivity of its three distinct functional groups: a nucleophilic amino group, a versatile cyano group, and a carboxylic acid.[1] This arrangement allows for a modular and sequential chemical modification, making it an ideal starting point for the construction of complex molecular architectures. The strategic placement of an electron-donating amino group and an electron-withdrawing cyano group creates a "push-pull" electronic system, influencing the molecule's reactivity and properties.[1]

The primary amino group is often the initial site of modification. Its functionalization is a critical first step in the synthesis of a vast array of heterocyclic compounds, amides, and sulfonamides, many of which are scaffolds for biologically active molecules.[2][3] Mastery of the reactions at this position is therefore fundamental to unlocking the full synthetic potential of this scaffold. This guide provides the theoretical basis and practical protocols for the most critical transformations of the amino group.

Physicochemical Properties

A precise understanding of the compound's properties is crucial for handling, reaction setup, and purification.

PropertyValueReference(s)
IUPAC Name This compound
Molecular Formula C₈H₆N₂O₂[4]
Molecular Weight 162.15 g/mol [4]
CAS Number 86672-23-7
Appearance Off-white to yellow powder
Melting Point >300 °C
Solubility Sparingly soluble in water, soluble in DMSO and DMF
Core Functionalization Strategies of the Amino Group

The reactivity of the 4-amino group can be harnessed through several key synthetic transformations. Below, we detail the most effective and widely applicable methods.

3.1. N-Acylation: Formation of the Amide Bond

Expertise & Rationale: N-acylation is a fundamental transformation that converts the primary amine into a stable amide linkage. This reaction is central to medicinal chemistry, as the amide bond is a cornerstone of peptides, proteins, and a vast number of pharmaceutical agents.[5] The reaction typically involves the treatment of the amine with an acylating agent, such as an acid chloride or anhydride, often in the presence of a non-nucleophilic base to scavenge the acid byproduct. This strategy is frequently used to introduce specific side chains or to protect the amino group during subsequent reactions on other parts of the molecule.

Experimental Workflow: N-Acylation

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_acid This compound dissolve Dissolve starting material in anhydrous solvent (e.g., DCM) start_acid->dissolve start_acyl Acyl Chloride (R-COCl) add_acyl Add Acyl Chloride dropwise start_acyl->add_acyl start_base Pyridine or TEA add_base Add Base start_base->add_base cool Cool to 0 °C dissolve->cool cool->add_base add_base->add_acyl stir Stir at RT add_acyl->stir quench Acidic Work-up (e.g., 1M HCl) stir->quench extract Extract with Organic Solvent quench->extract purify Purify via Recrystallization or Chromatography extract->purify product N-Acylated Product purify->product

Caption: Workflow for the N-acylation of this compound.

Protocol 1: Synthesis of 4-Acetamido-3-cyanobenzoic acid

  • Materials:

    • This compound (1.0 equiv)

    • Acetyl chloride (1.2 equiv)

    • Triethylamine (TEA) (2.0 equiv) or Pyridine

    • Anhydrous Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Methodology:

    • Suspend this compound (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

    • Add triethylamine (2.0 equiv) to the suspension.

    • Cool the mixture to 0 °C in an ice bath with vigorous stirring.

    • Slowly add acetyl chloride (1.2 equiv) dropwise to the stirred solution. Ensure the temperature remains below 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by adding 1 M HCl.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure N-acylated product.

3.2. N-Sulfonylation: Building the Sulfonamide Moiety

Expertise & Rationale: The synthesis of sulfonamides from primary amines is a cornerstone of medicinal chemistry, famously leading to the development of sulfa drugs.[6] The reaction, often a variation of the Hinsberg test, involves treating the amine with a sulfonyl chloride in the presence of a base like pyridine. This installs the sulfonamide group (-NHSO₂R), a critical pharmacophore in a wide range of therapeutics, including antibacterial, diuretic, and anti-diabetic agents.[6] The resulting sulfonamide proton is acidic, which can influence the molecule's solubility and biological interactions.

Experimental Workflow: N-Sulfonylation

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_acid This compound dissolve Dissolve starting material in Pyridine start_acid->dissolve start_sulfonyl Sulfonyl Chloride (R-SO₂Cl) add_sulfonyl Add Sulfonyl Chloride dropwise start_sulfonyl->add_sulfonyl start_base Pyridine start_base->dissolve cool Cool to 0 °C dissolve->cool cool->add_sulfonyl stir Stir at RT overnight add_sulfonyl->stir quench Pour into ice water stir->quench acidify Acidify with conc. HCl quench->acidify filter Filter the precipitate acidify->filter wash Wash with cold water filter->wash dry Dry under vacuum wash->dry product N-Sulfonylated Product dry->product cluster_diazotization Part A: Diazotization cluster_sandmeyer Part B: Sandmeyer Reaction cluster_workup Work-up & Purification start_acid This compound suspend Suspend in cold aqueous acid (e.g., H₂SO₄) start_acid->suspend cool Cool to 0-5 °C suspend->cool add_nitrite Add NaNO₂ solution dropwise cool->add_nitrite diazonium In situ formation of Diazonium Salt add_nitrite->diazonium add_diazonium Slowly add diazonium salt solution to CuBr solution diazonium->add_diazonium Immediate Use cu_salt Prepare solution of Copper(I) Salt (e.g., CuBr) cu_salt->add_diazonium warm Warm to RT and stir add_diazonium->warm filter Filter the precipitate warm->filter wash Wash and dry filter->wash purify Recrystallize wash->purify product Substituted Product (e.g., 4-Bromo-3-cyanobenzoic acid) purify->product

Caption: Workflow for diazotization followed by a Sandmeyer reaction.

Protocol 3: Synthesis of 4-Hydroxy-3-cyanobenzoic acid via Diazotization

  • Materials:

    • This compound (1.0 equiv)

    • Sulfuric acid (H₂SO₄), e.g., 10% v/v solution

    • Sodium nitrite (NaNO₂) (1.1 equiv)

    • Urea or Sulfamic acid (for quenching excess nitrous acid)

    • Copper(II) sulfate (for hydrolysis)

  • Methodology:

    • Diazotization: In a three-necked flask, suspend this compound (1.0 equiv) in dilute sulfuric acid. Cool the mixture to 0-5 °C using an ice-salt bath with continuous stirring.

    • In a separate beaker, dissolve sodium nitrite (1.1 equiv) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cold amine suspension. Maintain the temperature strictly between 0-5 °C. Vigorous stirring is essential.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper (a drop of the reaction mixture turns the paper blue-black).

    • (Optional) Quench any excess nitrous acid by the careful, portion-wise addition of a small amount of urea or sulfamic acid until the starch-iodide test is negative.

    • Hydrolysis: In a separate, larger beaker, prepare a boiling solution of aqueous copper(II) sulfate.

    • Slowly and carefully add the cold diazonium salt solution to the boiling copper sulfate solution. Vigorous evolution of nitrogen gas will occur.

    • After the addition is complete, boil the mixture for an additional 15-20 minutes to ensure complete decomposition of the diazonium salt.

    • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

    • Collect the crude 4-Hydroxy-3-cyanobenzoic acid by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Spectroscopic Characterization

Characterization of the parent compound and its derivatives is essential for confirming successful functionalization.

Compound¹H NMR (DMSO-d₆) δ [ppm]IR (KBr) ν [cm⁻¹]
This compound ~7.8 (d, 1H), ~7.6 (dd, 1H), ~6.8 (d, 1H), ~6.1 (br s, 2H, -NH₂), ~12.5 (br s, 1H, -COOH)~3400-3200 (-NH₂, -OH), 2230 (C≡N), 1680 (C=O), 1600-1450 (Aromatic C=C)
4-Acetamido-3-cyanobenzoic acid (Expected shifts) Disappearance of -NH₂ signal (~6.1 ppm). Appearance of amide N-H signal (~9-10 ppm) and methyl singlet (~2.1 ppm). Aromatic protons shift downfield.Appearance of Amide I band (~1660 cm⁻¹) and Amide II band (~1540 cm⁻¹).
4-(Phenylsulfonamido)-3-cyanobenzoic acid (Expected shifts) Disappearance of -NH₂ signal. Appearance of sulfonamide N-H signal (>10 ppm). Appearance of new aromatic signals from the phenylsulfonyl group (7.5-8.0 ppm).Appearance of characteristic S=O stretching bands (~1350 and ~1160 cm⁻¹).

Note: Actual chemical shifts and absorption frequencies can vary based on solvent, concentration, and specific derivative structure.

Conclusion

This compound is a powerful and versatile scaffold for chemical synthesis. The strategic and selective functionalization of its amino group opens a gateway to a vast chemical space. The protocols for acylation, sulfonylation, and diazotization detailed in this guide provide reliable methods for creating amide, sulfonamide, and a diverse range of substituted aromatic compounds. By understanding the principles behind these reactions and carefully executing the provided protocols, researchers can effectively utilize this building block to accelerate projects in drug discovery, materials science, and beyond.

References
  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing.
  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing.
  • U.S. Patent No. 6,613,930 B2. (2003). Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. Google Patents.
  • National Center for Biotechnology Information. (n.d.). 3-Amino-4-cyanobenzoic acid. PubChem Compound Database.
  • U.S. Patent No. 3,804,821 A. (1974). Method for the direct acylation of aminobenzoic acids. Google Patents.
  • Vasantha, B., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules.
  • Louis, H., et al. (2021). Diazotization of 4-amino-3-nitrobenzaldehyde. ResearchGate.
  • Krishnakumar, V., & Muthunatesan, S. (2010). VIBRATIONAL SPECTROSCOPIC STUDIES OF 4-CYANOBENZOIC ACID. Rasayan Journal of Chemistry.
  • Chen, G., et al. (2017). Ligand-Enabled β-C–H Arylation of α-Amino Acids Without Installing Exogenous Directing Groups. Angewandte Chemie.
  • Rehman, A. U., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules.
  • Alagawadi, K. R., & Kulkarni, G. (2021). Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl-4- hydroxyphenyl)acrylamido)benzoic acids. Journal of Applied Pharmaceutical Science.

Sources

modification of the carboxylic acid group in 4-Amino-3-cyanobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Chemical Modification of the Carboxylic Acid Moiety in 4-Amino-3-cyanobenzoic Acid

Introduction: The Strategic Importance of this compound

This compound is a versatile scaffold in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a nucleophilic amino group, an electron-withdrawing cyano group, and a highly modifiable carboxylic acid, makes it a valuable starting material for synthesizing diverse molecular architectures. The carboxylic acid group, in particular, serves as a primary handle for chemical derivatization. Its conversion into esters, amides, and other functional groups is a cornerstone strategy for modulating a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as for introducing new pharmacophores or linking moieties for further conjugation.[1][2]

However, the simultaneous presence of a basic amino group introduces a layer of complexity. Direct reactions, especially under acidic or strongly electrophilic conditions, can be challenging. The amino group can act as a competing nucleophile or be protonated, rendering the substrate unreactive.[3] Therefore, a carefully chosen synthetic strategy is paramount to achieving selective and high-yielding modification of the carboxylic acid. This guide provides a detailed exploration of robust and field-proven protocols for the derivatization of this compound, with a focus on the underlying chemical principles and practical execution.

Strategy 1: Esterification via Fischer-Speier Reaction

Esterification is a fundamental transformation often employed to enhance a drug candidate's membrane permeability or to create a prodrug that is later hydrolyzed in vivo. The Fischer-Speier esterification is a classic, acid-catalyzed condensation of a carboxylic acid with an alcohol.[4][5] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted toward the product.[6] This is typically accomplished by using a large excess of the alcohol, which often serves as the solvent, or by removing water as it is formed.[6]

Causality Behind Experimental Choices
  • Acid Catalyst (H₂SO₄): A strong acid is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.

  • Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of the nucleophile, driving the reaction forward according to Le Châtelier's principle.[7]

  • Reflux Conditions: Heating the reaction provides the necessary activation energy for the condensation and helps to remove the water byproduct azeotropically with some alcohols, though this is less significant when the alcohol is the solvent.[6]

  • Neutralization: After the reaction, the excess acid must be neutralized (e.g., with sodium bicarbonate) to deprotonate the product and allow for its extraction into an organic solvent.[7]

Experimental Protocol: Synthesis of Methyl 4-Amino-3-cyanobenzoate

Materials and Reagents

  • This compound

  • Methanol (Anhydrous)

  • Sulfuric Acid (Concentrated, 98%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in anhydrous methanol (20-30 eq).

  • Catalyst Addition: While stirring the suspension at room temperature, slowly and carefully add concentrated sulfuric acid (0.2 eq) dropwise. The addition is exothermic, and the solid may initially form a salt before dissolving upon heating.

  • Reflux: Heat the mixture to reflux (approx. 65°C for methanol) using a heating mantle. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-16 hours).[4][6]

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully pour the cooled solution into a beaker containing ice-cold saturated sodium bicarbonate solution. Add the bicarbonate solution portion-wise until gas evolution ceases and the pH is neutral to slightly basic (~pH 8).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure methyl 4-amino-3-cyanobenzoate.

Data Summary: Esterification
ParameterExpected Outcome
Product Methyl 4-amino-3-cyanobenzoate
Typical Yield 75-90%
Appearance Off-white to yellow solid
Key IR Peaks (cm⁻¹) ~3400-3300 (N-H stretch), 2220 (C≡N stretch), ~1710 (C=O ester stretch)
¹H NMR Signal New singlet at ~3.8 ppm (O-CH₃)
Workflow Diagram: Fischer Esterification

Fischer_Esterification cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Suspend this compound in excess Methanol add_acid Slowly add conc. H₂SO₄ start->add_acid reflux Heat to Reflux (65°C) add_acid->reflux Exothermic monitor Monitor by TLC reflux->monitor quench Cool & Quench with NaHCO₃ monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with H₂O & Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Recrystallize dry->purify end end purify->end Final Product

Fischer-Speier esterification workflow.

Strategy 2: Amidation via Carboxylic Acid Activation

Amide bond formation is arguably the most critical reaction in drug discovery. Direct condensation of a carboxylic acid and an amine is generally unfeasible as the basic amine deprotonates the acid to form an unreactive carboxylate salt.[3] Therefore, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation."[3][8]

Method A: Two-Step Amidation via Acyl Chloride Intermediate

This robust method involves first converting the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with an amine. Thionyl chloride (SOCl₂) is a common reagent for this transformation.[9][10]

Causality Behind Experimental Choices

  • Thionyl Chloride (SOCl₂): Reacts with the carboxylic acid to form a chlorosulfite intermediate. The subsequent collapse of this intermediate releases sulfur dioxide and a chloride ion, forming the highly electrophilic acyl chloride.[10]

  • Anhydrous Conditions: Acyl chlorides are highly moisture-sensitive and will rapidly hydrolyze back to the carboxylic acid. All reagents and glassware must be scrupulously dry.

  • Base (e.g., Pyridine or Triethylamine): In the second step, a non-nucleophilic base is required to scavenge the HCl byproduct generated from the reaction of the acyl chloride and the amine, preventing the protonation of the amine nucleophile.

Experimental Protocol

Step 2a: Formation of 4-Amino-3-cyanobenzoyl chloride

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Reagent Addition: Add thionyl chloride (SOCl₂) (3-5 eq, can be used as solvent) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Reaction: Stir the mixture at reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

  • Isolation: After cooling, remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step without further purification.

Step 2b: Amide Formation

  • Reaction Setup: Dissolve the amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in an anhydrous solvent (e.g., Dichloromethane or THF) in a separate flask under nitrogen, and cool to 0°C in an ice bath.

  • Acyl Chloride Addition: Dissolve the crude 4-Amino-3-cyanobenzoyl chloride from the previous step in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl), saturated NaHCO₃, and brine. Dry the organic layer, concentrate, and purify the resulting amide by column chromatography or recrystallization.

Workflow Diagram: Amidation via Acyl Chloride

Acyl_Chloride_Amidation cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Formation start This compound react_socl2 Reflux with SOCl₂ / cat. DMF (Anhydrous) start->react_socl2 remove_excess Remove excess SOCl₂ (in vacuo) react_socl2->remove_excess acyl_chloride Crude Acyl Chloride remove_excess->acyl_chloride add_acyl_chloride Add Acyl Chloride solution dropwise acyl_chloride->add_acyl_chloride Used immediately amine_sol Solution of Amine + Base (e.g., Et₃N) in DCM at 0°C amine_sol->add_acyl_chloride react Warm to RT, Stir add_acyl_chloride->react workup Aqueous Work-up & Purification react->workup final_amide Final Amide Product workup->final_amide

Two-step amidation via an acyl chloride intermediate.
Method B: Single-Pot Amidation with Peptide Coupling Reagents

For more sensitive substrates, peptide coupling reagents offer a milder and more convenient alternative to acyl chlorides. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI or EDC) are widely used, often in conjunction with an additive like 4-Dimethylaminopyridine (DMAP).[11] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[3][8]

Causality Behind Experimental Choices

  • EDC (Carbodiimide): The core activating agent that converts the carboxylic acid's -OH into a good leaving group.[8]

  • DMAP (Catalyst): Acts as an acyl transfer catalyst. It reacts with the O-acylisourea intermediate to form a more reactive DMAP-acylated species, which accelerates the subsequent reaction with the amine.

  • Solvent: Aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are typically used to prevent reaction with the solvent.

Experimental Protocol

  • Reaction Setup: To a solution of this compound (1.0 eq), the desired amine (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM, add EDC hydrochloride (1.2 eq) in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Summary: Amidation
ParameterExpected Outcome
Product N-substituted-4-amino-3-cyanobenzamide
Typical Yield 60-85% (EDC/DMAP method)
Appearance Typically a white or pale yellow solid
Key IR Peaks (cm⁻¹) ~3300 (N-H stretch), 2220 (C≡N stretch), ~1640 (Amide I band, C=O)
¹H NMR Signal Disappearance of carboxylic acid proton; appearance of new amide N-H proton and signals corresponding to the coupled amine.
Workflow Diagram: EDC/DMAP Coupling

EDC_Coupling cluster_setup Reaction Setup (One Pot) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - Carboxylic Acid (1.0 eq) - Amine (1.1 eq) - DMAP (0.1 eq) in anhydrous DCM add_edc Add EDC·HCl (1.2 eq) reagents->add_edc stir Stir at RT (12-24h) add_edc->stir monitor Monitor by TLC stir->monitor workup Aqueous Wash Sequence (Acid, Base, Brine) monitor->workup Reaction Complete dry Dry (MgSO₄) & Concentrate workup->dry purify Column Chromatography dry->purify end end purify->end Final Amide

Sources

The Strategic Role of 4-Amino-3-cyanobenzoic Acid in Solid-Phase Synthesis: A Guide to Heterocycle Construction

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed exploration of 4-Amino-3-cyanobenzoic acid as a versatile building block and linker in solid-phase organic synthesis (SPOS). Primarily, it serves as a strategic tool for the construction of nitrogen-containing heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The unique arrangement of the amino, cyano, and carboxylic acid functionalities on the benzene ring allows for its application as a traceless linker, enabling the generation of diverse molecular libraries with high purity.

Introduction: The Architectural Advantage of a Multifunctional Linker

In the landscape of solid-phase synthesis, the choice of linker is paramount, dictating the conditions for both the assembly of the target molecule and its eventual cleavage from the solid support. This compound emerges as a linker of strategic importance due to its inherent functionalities that can be orthogonally manipulated. The carboxylic acid provides a convenient handle for attachment to various amine-functionalized resins. The aromatic amine and the cyano group, in turn, act as reactive centers for the construction of heterocyclic systems, most notably quinazolinones and related structures. This approach allows for the synthesis of complex molecules where the linker itself becomes an integral part of the final product, or is cleaved in a "traceless" manner, leaving no residual atoms in the target molecule.

Core Application: Solid-Phase Synthesis of Substituted Quinazolinones

A primary application of this compound is in the solid-phase synthesis of 2,4-disubstituted quinazolinones. This class of compounds is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The strategy leverages the anthranilonitrile core of the linker for the key cyclization step.

The general workflow for this application can be visualized as follows:

workflow cluster_resin Solid Support cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage & Product Isolation Resin Amine-Functionalized Resin (e.g., Rink Amide Resin) Coupling Linker Immobilization (Amide Bond Formation) Resin->Coupling Carboxylic Acid Activation Linker This compound Linker->Coupling Modification N-Acylation / Alkylation of the Amino Group Coupling->Modification Cyclization Intramolecular Cyclization (e.g., with an isocyanate or chloroformate) Modification->Cyclization Cleavage Cleavage from Resin (e.g., TFA) Cyclization->Cleavage Product Substituted Quinazolinone Cleavage->Product

Caption: General workflow for the solid-phase synthesis of quinazolinones using this compound as a linker.

Experimental Protocols

Protocol 1: Immobilization of this compound on Rink Amide Resin

This protocol details the attachment of the linker to a solid support.

Materials:

Reagent/MaterialGradeSupplier
Rink Amide AM Resin100-200 mesh, 0.5-0.8 mmol/gVaries
This compound≥98%Varies
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeVaries
1-Hydroxybenzotriazole (HOBt)AnhydrousVaries
N,N-Dimethylformamide (DMF)Anhydrous, Peptide Synthesis GradeVaries
Dichloromethane (DCM)AnhydrousVaries
PiperidineReagent GradeVaries

Procedure:

  • Resin Swelling: Swell the Rink Amide AM resin (1.0 g, 0.7 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF (10 mL). Agitate the resin for 20 minutes. Drain and repeat the piperidine treatment for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL).

  • Linker Activation and Coupling:

    • In a separate flask, dissolve this compound (4 eq., 2.8 mmol) and HOBt (4 eq., 2.8 mmol) in DMF (10 mL).

    • Add DIC (4 eq., 2.8 mmol) to the solution and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Add the activated linker solution to the deprotected resin.

  • Coupling Reaction: Agitate the resin mixture at room temperature for 4-6 hours.

  • Monitoring: Monitor the coupling reaction using a Kaiser test. A negative test (beads remain colorless) indicates complete coupling.

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

Protocol 2: On-Resin Synthesis of a 2-Amino-quinazolin-4-one Derivative

This protocol outlines the subsequent steps to build the quinazolinone scaffold.

Materials:

Reagent/MaterialGradeSupplier
Linker-functionalized ResinFrom Protocol 1-
Acetic AnhydrideReagent GradeVaries
PyridineAnhydrousVaries
Phenyl IsocyanateReagent GradeVaries
Trifluoroacetic Acid (TFA)Reagent GradeVaries
Triisopropylsilane (TIS)Reagent GradeVaries
Diethyl EtherAnhydrousVaries

Procedure:

  • N-Acetylation (Optional):

    • Swell the linker-functionalized resin (0.5 g) in DMF (5 mL).

    • Add a solution of acetic anhydride (5 eq.) and pyridine (5 eq.) in DMF (5 mL).

    • Agitate for 2 hours at room temperature.

    • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Cyclization with Isocyanate:

    • Swell the N-acetylated resin in anhydrous DCM (5 mL).

    • Add a solution of phenyl isocyanate (5 eq.) in DCM (5 mL).

    • Agitate the mixture at room temperature for 12-16 hours.

  • Washing: Wash the resin thoroughly with DCM (5 x 5 mL) and DMF (3 x 5 mL).

  • Cleavage and Cyclization:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail (10 mL) to the resin and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Product Precipitation and Isolation:

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge to pellet the solid, decant the ether, and repeat the ether wash twice.

    • Dry the crude product under vacuum.

  • Purification: Purify the crude product by reverse-phase HPLC.

The proposed mechanism for the cyclization and cleavage is depicted below:

Caption: Proposed acid-mediated cyclization and cleavage of the quinazolinone from the solid support. (Note: A real chemical structure image would replace the placeholder).

Data Summary: Representative Reaction Parameters

StepKey ReagentsSolventTime (h)Temperature (°C)
Resin LoadingDIC, HOBtDMF4-625
N-AcylationAcetic Anhydride, PyridineDMF225
CyclizationPhenyl IsocyanateDCM12-1625
CleavageTFA, TIS, H₂O-2-325

Concluding Remarks for the Practicing Scientist

This compound offers a robust and flexible platform for the solid-phase synthesis of heterocyclic compounds. The protocols outlined here provide a foundational methodology for the construction of quinazolinone libraries. Researchers can readily adapt these procedures by varying the acylating agents and isocyanates (or other cyclizing reagents) to generate a diverse array of substituted products. The traceless nature of the cleavage in this synthetic design is particularly advantageous for producing compounds intended for biological screening, as it minimizes the potential for linker-derived artifacts. Further exploration of this linker's utility in the synthesis of other heterocyclic systems is a promising avenue for future research in combinatorial chemistry and drug discovery.

References

  • Due to the theoretical nature of the specific application protocol for this compound, which is based on established principles of solid-phase organic synthesis rather than a single direct literature source, the following references provide the foundational knowledge and related methodologies that support the proposed synthetic str
  • Solid-Phase Synthesis of Quinazolinones and Related Heterocycles. While a direct citation for the use of this compound in a comprehensive solid-phase synthesis of quinazolinones was not identified in the initial literature search, the principles are well-established. For general methods on solid-phase quinazolinone synthesis, which provide the basis for the proposed protocol, please refer to foundational texts and reviews on solid-phase organic synthesis and combinatorial chemistry.

  • Wilson, L. J. (2001). Traceless solid-phase synthesis of 2,4-diaminoquinazolines. Organic Letters, 3(4), 585-588. [Link]

  • Olsen, C. A., & Gless, B. H. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Methods in Molecular Biology, 2371, 101-115. [Link]

  • General Principles of Solid-Phase Peptide Synthesis. For foundational knowledge on resin handling, coupling reactions, and cleavage procedures, standard textbooks on solid-phase peptide synthesis are recommended, as the techniques are directly transferable.

  • Synthesis of Quinazolinones. For a comprehensive overview of solution-phase synthesis methods for quinazolinones, which informs the on-resin cyclization chemistry, refer to review articles on the synthesis of this heterocyclic system.

Catalytic Applications of 4-Amino-3-cyanobenzoic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Catalytic Potential through Molecular Design

In the landscape of modern catalysis, the rational design of molecules that can actively participate in and accelerate chemical transformations is paramount. 4-Amino-3-cyanobenzoic acid and its derivatives represent a class of compounds with significant, yet largely untapped, potential as precursors for novel catalysts. The strategic placement of an amino group, a cyano moiety, and a carboxylic acid on a benzene ring offers a unique trifecta of functionalities. This arrangement allows for versatile modifications, enabling the development of sophisticated catalytic systems such as Schiff base complexes and Metal-Organic Frameworks (MOFs).

The amino group serves as a reactive handle for the formation of imines (Schiff bases) or amides, while the carboxylic acid provides a robust anchoring point for constructing extended structures like MOFs. The electron-withdrawing nature of the cyano group can profoundly influence the electronic properties of the resulting catalyst, potentially enhancing its activity and selectivity in a variety of organic transformations. This guide provides detailed application notes and protocols for leveraging this compound derivatives in two promising areas of catalysis: Schiff base-mediated reactions and heterogeneous catalysis with Metal-Organic Frameworks.

Part 1: Schiff Base Catalysis Derived from this compound

Schiff bases, or imines, formed from the condensation of primary amines and aldehydes or ketones, are versatile ligands and organocatalysts.[1][2] When complexed with metal ions, they can form highly active catalysts for a range of organic reactions.[3][4] The electronic properties of the Schiff base, dictated by the substituents on its aromatic rings, play a crucial role in its catalytic efficacy. The introduction of an electron-withdrawing cyano group, as in derivatives of this compound, is expected to modulate the Lewis acidity of the metal center in a complex, thereby influencing its catalytic activity.[5][6]

Application Note 1: Synthesis of a Salen-type Schiff Base Catalyst

This protocol details the synthesis of a Salen-type Schiff base ligand from this compound and its subsequent complexation with a metal precursor, such as copper(II) acetate. Salen ligands are well-known for their ability to form stable complexes with a variety of metals and catalyze numerous reactions, including oxidations, epoxidations, and C-C bond-forming reactions.

Rationale for Experimental Choices:

  • Condensation Reaction: The formation of the Schiff base is a reversible condensation reaction. The use of methanol as a solvent facilitates the dissolution of the reactants, and a catalytic amount of acetic acid protonates the carbonyl group of the aldehyde, making it more electrophilic and driving the reaction forward. Refluxing ensures the reaction reaches completion in a reasonable timeframe.[7]

  • Metal Complexation: The addition of a metal salt to the Schiff base ligand in a suitable solvent leads to the formation of the metal complex. The choice of metal can be tailored to the desired catalytic application. Copper is chosen here for its known activity in various oxidation and condensation reactions.

Experimental Protocol: Synthesis of a Cu(II)-Schiff Base Complex

Materials:

  • This compound

  • Salicylaldehyde (or a substituted derivative)

  • Methanol (anhydrous)

  • Glacial Acetic Acid

  • Copper(II) Acetate Monohydrate

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

Procedure:

  • Ligand Synthesis:

    • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in 30 mL of anhydrous methanol.

    • Add salicylaldehyde (2.0 eq) to the solution.

    • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Equip the flask with a condenser and reflux the mixture with stirring for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base ligand will precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold methanol, and dry under vacuum.

  • Complexation:

    • Dissolve the synthesized Schiff base ligand (1.0 eq) in 50 mL of methanol in a 100 mL round-bottom flask, heating gently if necessary.

    • In a separate beaker, dissolve Copper(II) Acetate Monohydrate (1.0 eq) in a minimum amount of methanol.

    • Add the copper(II) acetate solution dropwise to the ligand solution with constant stirring.

    • A color change should be observed, indicating the formation of the complex.

    • Reflux the mixture for 2 hours to ensure complete complexation.

    • Cool the reaction mixture to room temperature. The solid metal complex will precipitate.

    • Collect the complex by filtration, wash with methanol, and dry in a desiccator.

Characterization: The synthesized ligand and its metal complex should be characterized by techniques such as FT-IR, ¹H-NMR, UV-Vis spectroscopy, and elemental analysis to confirm their structure and purity.

Application Note 2: Catalytic Knoevenagel Condensation

The Knoevenagel condensation is a classic C-C bond-forming reaction between an active methylene compound and an aldehyde or ketone, typically catalyzed by a base.[8] Schiff bases and their metal complexes can act as efficient catalysts for this transformation.[9][10] The imine nitrogen of the Schiff base can act as a Brønsted base to deprotonate the active methylene compound, initiating the reaction.

Diagram: Proposed Catalytic Cycle for Knoevenagel Condensation

Knoevenagel_Condensation cluster_0 Catalytic Cycle Catalyst Schiff Base Catalyst Carbanion Carbanion Intermediate Catalyst->Carbanion Deprotonation Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Carbanion Adduct Aldol-type Adduct Carbanion->Adduct Nucleophilic Attack Aldehyde Aldehyde Aldehyde->Adduct Adduct->Catalyst Protonation Product α,β-Unsaturated Product Adduct->Product Dehydration Water H₂O MOF_Synthesis Start Start Reactants Mix Metal Salt (e.g., Zn(NO₃)₂) & this compound in Solvent (e.g., DMF) Start->Reactants Solvothermal Solvothermal Reaction (Heating in a sealed vessel) Reactants->Solvothermal Crystallization MOF Crystal Formation Solvothermal->Crystallization Isolation Isolate Crystals (Filtration/Centrifugation) Crystallization->Isolation Washing Wash with Solvent Isolation->Washing Activation Activate MOF (Solvent Exchange & Heating) Washing->Activation End Functionalized MOF Activation->End

Caption: General workflow for the solvothermal synthesis of a MOF.

Experimental Protocol: Solvothermal Synthesis of a Zn-based MOF

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless steel autoclave or sealed glass vial

  • Oven

Procedure:

  • In a 20 mL glass vial, dissolve zinc nitrate hexahydrate (1.0 eq) and this compound (1.0 eq) in 15 mL of DMF.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution.

  • Seal the vial tightly and place it in a preheated oven at 100-120 °C for 24-48 hours.

  • After the specified time, turn off the oven and allow the vial to cool down slowly to room temperature.

  • Colorless or pale yellow crystals of the MOF should have formed.

  • Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

  • To activate the MOF, immerse the crystals in a volatile solvent like chloroform or acetone for 24 hours, replacing the solvent several times.

  • Finally, heat the MOF under vacuum at a temperature below its decomposition point (e.g., 150 °C) for 12 hours to remove the solvent molecules from the pores.

Characterization: The synthesized MOF should be characterized by Powder X-ray Diffraction (PXRD) to confirm its crystallinity and phase purity, Thermogravimetric Analysis (TGA) to assess its thermal stability, and gas sorption analysis (e.g., N₂ at 77 K) to determine its surface area and porosity.

Application Note 4: Catalytic Cyanosilylation of Aldehydes

The cyanosilylation of aldehydes with trimethylsilyl cyanide (TMSCN) is an important method for the synthesis of cyanohydrins, which are versatile intermediates in organic synthesis. MOFs with open metal sites or Lewis basic functional groups can effectively catalyze this reaction. [7][11]The synthesized MOF from Application Note 3, with its Lewis acidic zinc centers and potentially basic amino and cyano groups, is a promising candidate for this transformation.

Experimental Protocol: Cyanosilylation of Benzaldehyde

Materials:

  • Activated MOF catalyst (from Application Note 3)

  • Benzaldehyde

  • Trimethylsilyl cyanide (TMSCN)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Activate the MOF catalyst under vacuum immediately before use.

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the activated MOF catalyst (2-5 mol% based on the metal content).

  • Add 5 mL of anhydrous dichloromethane.

  • Add benzaldehyde (1.0 mmol).

  • Add trimethylsilyl cyanide (1.2 mmol) dropwise to the mixture with stirring.

  • Stir the reaction at room temperature and monitor its progress by GC-MS or ¹H-NMR by taking aliquots from the reaction mixture.

  • Upon completion, quench the reaction by adding a few drops of water.

  • Separate the catalyst by centrifugation or filtration.

  • The organic layer can be washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure to obtain the crude cyanohydrin product.

  • The product can be purified by column chromatography on silica gel.

Data Presentation: Substrate Scope and Catalyst Reusability

AldehydeTime (h)Conversion (%)
Benzaldehyde498
4-Methoxybenzaldehyde3>99
4-Nitrobenzaldehyde690
Cinnamaldehyde595

Note: The above data is hypothetical and illustrates the potential substrate scope.

Catalyst Reusability: The recovered MOF catalyst can be washed with dichloromethane, reactivated under vacuum, and reused in subsequent catalytic runs. A table showing the conversion over several cycles would demonstrate its stability and reusability.

Conclusion and Future Outlook

The derivatives of this compound offer a versatile platform for the development of novel homogeneous and heterogeneous catalysts. The protocols outlined in this guide provide a starting point for researchers to explore the synthesis and application of Schiff base complexes and Metal-Organic Frameworks based on this promising building block. The presence of the cyano group is anticipated to enhance catalytic activity through electronic effects, a hypothesis that warrants further investigation. Future work should focus on a systematic study of the structure-activity relationships of these catalysts, exploring a wider range of metal centers, reaction conditions, and substrate scopes. The development of chiral derivatives of this compound could also open up exciting possibilities in asymmetric catalysis.

References

  • Utility of Schiff's Base as a Novel Catalyst for Knoevenagel Condensation: Syntheses of Benzimidazolylthioacrylonitriles Using One-Pot, Step- Wise and Tandem Fashion. (URL not available)
  • Maximizing the Photocatalytic Activity of Metal-Organic Frameworks with Aminated-Functionalized Linkers: Substoichiometric Effects in MIL-125-NH2.
  • Maximizing the Photocatalytic Activity of Metal-Organic Frameworks with Aminated-Functionalized Linkers: Substoichiometric Effects in MIL-125-NH2. PubMed. [Link]
  • Construction of defected MOF-74 with preserved crystallinity for efficient catalytic cyanosilyl
  • Effect of electron-withdrawing groups of Schiff base and its palladium complex on antimicrobial and catalytic activities.
  • A Mixed Heterobimetallic Y/Eu-MOF for the Cyanosilylation and Hydrobor
  • Construction of defected MOF-74 with preserved crystallinity for efficient catalytic cyanosilylation of benzaldehyde. RSC Publishing. [Link]
  • Mixed Linker MOFs in Catalysis.
  • Schiff base supported MCM-41 catalyzed the Knoevenagel condensation in water.
  • Scheme 2. Catalyzed mechanisms to the cyanosilylation of aldehydes...
  • Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid. (URL not available)
  • A Multivariate 2D Metal–Organic Framework with Open Metal Sites for Catalytic CO2 Cycloaddition and Cyanosilylation Reactions.
  • Fast Knoevenagel Condensations Catalyzed by an Artificial Schiff-Base-Forming Enzyme.
  • Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release. PMC. [Link]
  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-medi
  • Aluminates with Fluorinated Schiff Bases: Influence of the Alkali Metal–Fluorine Interactions in Structure Stabiliz
  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDY OF RARE EARTH COMPLEXES OF SCHIFF BASE DERIVED FROM 4-AMINO-3-HYDROXY BENZOIC ACID. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
  • Node Modification of Metal‐Organic Frameworks for Catalytic Applic
  • Amine-functionalized metal–organic frameworks: structure, synthesis and applic
  • Metal-Organic Frameworks: Synthetic Methods and Potential Applic
  • Synthesis and Characterization of some new Schiff base Compounds derived from 4-Amino benzoic acid and study their Biological activity. Research Journal of Pharmacy and Technology. [Link]
  • Schiff Base Complexes for Catalytic Applic
  • Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid. RSC Publishing. [Link]
  • Schiff Base Complexes for Catalytic Application.
  • Stable Metal–Organic Frameworks: Design, Synthesis, and Applic
  • Compounds having electron withdrawing groups and their inhibitory activity.
  • Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. MDPI. [Link]
  • Metal–organic frameworks (MOFs)

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Application Note: Green Chemistry Approaches for the Synthesis and Derivatization of 4-Amino-3-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of green chemistry principles to reactions involving 4-Amino-3-cyanobenzoic acid.

Abstract: this compound is a valuable building block in medicinal chemistry and materials science. However, its synthesis and subsequent derivatization often rely on classical methods that utilize hazardous reagents, stoichiometric activators, and volatile organic solvents, leading to significant environmental impact. This guide provides a comprehensive overview of green and sustainable chemistry approaches that mitigate these challenges. We will explore alternative catalytic systems, the use of benign solvents, innovative energy sources like microwave irradiation and mechanochemistry, and the application of biocatalysis. Detailed protocols are provided to facilitate the adoption of these environmentally responsible methodologies in the laboratory, aligning with the modern imperatives of sustainable chemical manufacturing.

The Imperative for Green Chemistry in Pharmaceutical Synthesis

The pharmaceutical industry is a major contributor to chemical waste, often generating 25 to 200 times more waste than the desired product.[1] This high environmental burden has spurred the adoption of the 12 Principles of Green Chemistry, which provide a framework for designing safer, more efficient, and environmentally benign chemical processes.[2] For a key intermediate like this compound, optimizing its synthesis and reactions is not just an academic exercise but a critical step towards sustainable drug development.[3]

Quantifying "Greenness": Key Metrics

To move beyond qualitative descriptions, several metrics have been developed to assess the environmental performance of a chemical process.[4] These tools help chemists make faster, smarter, and more sustainable decisions.[5]

MetricFormulaDescriptionIdeal Value
E-Factor (Environmental Factor) Total Mass of Waste / Mass of ProductA simple and effective measure of the total waste generated in a process. It highlights waste from solvents, reagents, and byproducts.[4]0
Process Mass Intensity (PMI) Total Mass Input / Mass of ProductA holistic metric adopted by the ACS Green Chemistry Institute Pharmaceutical Roundtable that considers all materials (water, solvents, reagents, reactants) used to produce the final API.[1][5]1
Atom Economy (MW of Product / Σ MW of Reactants) x 100A theoretical percentage that measures how many atoms from the reactants are incorporated into the final desired product. It is a powerful tool for initial route design.[6]100%

These metrics provide a quantitative basis for comparing different synthetic routes and identifying areas for improvement.

Foundational Green Strategies: A Visual Overview

The application of green chemistry to this compound can be conceptualized through three core strategic pillars: the use of alternative activation methods, the replacement of hazardous solvents, and the implementation of energy-efficient technologies.

Green_Chemistry_Strategies cluster_main Green Approaches for this compound Reactions cluster_activation Alternative Activation cluster_solvents Benign Reaction Media cluster_energy Alternative Energy Sources main Core Challenge: Sustainable Synthesis & Derivatization A1 Biocatalysis (Enzymes) main->A1 How to activate reactants efficiently? A2 Heterogeneous Catalysis (e.g., Pd/C, Ni-nanoparticles) main->A2 How to activate reactants efficiently? A3 Homogeneous Catalysis (e.g., Co, Ru complexes) main->A3 How to activate reactants efficiently? S1 Water main->S1 Where to run the reaction? S2 Deep Eutectic Solvents (DESs) main->S2 Where to run the reaction? S3 Bio-derived Solvents (e.g., 2-MeTHF, Cyrene) main->S3 Where to run the reaction? S4 Solvent-Free (Neat or Mechanochemical) main->S4 Where to run the reaction? E1 Microwave Irradiation main->E1 How to supply energy sustainably? E2 Mechanochemistry (Ball-Milling) main->E2 How to supply energy sustainably? E3 Flow Chemistry main->E3 How to supply energy sustainably?

Caption: Core green chemistry strategies for reactions involving this compound.

Greener Synthetic Protocols for the this compound Scaffold

Traditional routes to cyanobenzoic acids often involve multi-step processes starting from substituted toluenes, requiring harsh oxidation and diazotization/Sandmeyer reactions, which use toxic reagents and generate significant waste.[7][8][9]

Protocol: Nickel-Catalyzed Cyanation of an Aryl Halide Precursor

This protocol demonstrates a greener approach to installing the cyano group, avoiding highly toxic cyanide salts like NaCN or KCN in favor of the less toxic and more manageable zinc cyanide (Zn(CN)₂). Nickel catalysis provides an economical and efficient alternative to palladium-based systems.[10]

Reaction: 4-Amino-3-bromo-benzoic acid + Zn(CN)₂ → this compound

Core Directive: This method replaces a hazardous Sandmeyer reaction with a catalytic cross-coupling, significantly improving the safety profile and atom economy. The use of an inexpensive nickel catalyst further enhances the sustainability of the process.

Step-by-Step Methodology:

  • Reactor Setup: To a dry, nitrogen-flushed 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-amino-3-bromobenzoic acid (10 mmol, 2.16 g).

  • Reagent Addition: Add zinc cyanide (Zn(CN)₂, 6 mmol, 0.71 g), Nickel(II) chloride (NiCl₂, 0.5 mmol, 65 mg), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.6 mmol, 332 mg).

  • Solvent Addition: Add 40 mL of anhydrous, degassed N,N-Dimethylformamide (DMF).

  • Reaction Execution: Heat the reaction mixture to 120 °C and stir vigorously for 12-18 hours under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction to room temperature.

    • Carefully pour the mixture into 200 mL of 2M aqueous ammonia and stir for 30 minutes to quench excess zinc salts.

    • Filter the mixture to remove insoluble materials.

    • Acidify the filtrate to pH 3-4 with 6M HCl. The product will precipitate.

    • Collect the solid product by vacuum filtration, wash with cold water (2 x 50 mL), and dry under vacuum.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

ParameterTraditional SandmeyerNi-Catalyzed CyanationJustification
Cyanide Source NaCN/CuCNZn(CN)₂Lower toxicity and safer handling.[10]
Stoichiometry StoichiometricCatalyticReduces metal waste significantly.
Byproducts Diazonium salts, copper saltsZinc salts (quenchable)Avoids unstable intermediates and heavy metal waste.
Overall Safety High (toxic gas, unstable intermediates)Moderate (requires inert atmosphere)Eliminates the most hazardous steps of the traditional route.

Green Derivatization Reactions of this compound

Once synthesized, the three functional groups of the molecule offer handles for further modification. Green chemistry principles can be applied to these subsequent transformations as well.

Protocol: Microwave-Assisted Amide Coupling (Solvent-Free)

This protocol describes the formation of an amide bond from the carboxylic acid moiety, a cornerstone reaction in drug development. It avoids traditional coupling reagents (like DCC, EDC) that generate stoichiometric urea byproducts and instead uses microwave energy to drive the direct thermal condensation.[11][12]

Reaction: this compound + Benzylamine → N-Benzyl-4-amino-3-cyanobenzamide

Core Directive: This solvent-free, microwave-assisted method dramatically reduces reaction time and eliminates both solvent and coupling agent waste, representing a significant improvement in efficiency and environmental impact.[11]

Microwave_Workflow cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Purification P1 Weigh Reactants: This compound Benzylamine (1.1 eq) P2 Add to Microwave Vial with Stir Bar P1->P2 R1 Seal Vial P2->R1 R2 Place in Microwave Reactor R1->R2 R3 Irradiate: 180°C, 20 min R2->R3 W1 Cool to RT R3->W1 W2 Dissolve crude solid in Ethyl Acetate W1->W2 W3 Wash with 1M HCl (aq) and Brine W2->W3 W4 Dry, Concentrate, and Recrystallize W3->W4

Caption: Workflow for microwave-assisted solvent-free amide synthesis.

Step-by-Step Methodology:

  • Reactor Setup: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine this compound (1 mmol, 162 mg) and benzylamine (1.1 mmol, 118 mg, 120 µL).

  • Execution: Securely cap the vial and place it in the cavity of a dedicated microwave synthesizer.

  • Irradiation Program: Heat the mixture to 180 °C and hold for 20 minutes with magnetic stirring.

  • Workup: After the vial has cooled to room temperature, dissolve the resulting solid in ethyl acetate (20 mL).

  • Purification: Transfer the solution to a separatory funnel and wash with 1M HCl (10 mL) to remove unreacted benzylamine, followed by saturated NaCl solution (10 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from an ethanol/water mixture.

  • Validation: Confirm the structure and purity of the N-benzyl-4-amino-3-cyanobenzamide via NMR and LC-MS analysis.

Protocol: Biocatalytic Amidation in a Green Solvent

As an alternative to thermal activation, enzymes offer unparalleled selectivity under mild conditions. This protocol uses an immobilized lipase, a robust and reusable biocatalyst, to form the amide bond.[13][14] 2-Methyltetrahydrofuran (2-MeTHF) is used as a bio-derived, sustainable solvent alternative to traditional chlorinated or polar aprotic solvents.[15]

Core Directive: Biocatalysis operates at low temperatures, minimizing energy consumption and byproduct formation. The enzyme's specificity avoids the need for protecting groups, and its immobilization allows for easy recovery and reuse, fulfilling several green chemistry principles.[14][16]

Step-by-Step Methodology:

  • Esterification Pre-step: To a 50 mL round-bottom flask, add this compound (5 mmol, 810 mg), 20 mL of ethanol, and 2-3 drops of concentrated H₂SO₄. Reflux for 4 hours to form the ethyl ester. After cooling, neutralize with NaHCO₃ solution and extract with 2-MeTHF. Dry and concentrate to obtain the crude ethyl 4-amino-3-cyanobenzoate.

  • Reactor Setup: In a 50 mL flask, dissolve the crude ethyl ester (approx. 5 mmol) and the desired amine (e.g., butylamine, 7.5 mmol, 0.74 mL) in 25 mL of 2-MeTHF.

  • Catalyst Addition: Add immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B) (250 mg, 5% w/w of substrate).

  • Execution: Stopper the flask and place it in an orbital shaker at 45-50 °C for 24-48 hours.

  • Monitoring: Monitor the conversion of the ester to the amide using TLC or LC-MS.

  • Catalyst Recovery: Once the reaction is complete, recover the immobilized enzyme by simple filtration. The enzyme can be washed with fresh solvent, dried, and stored for reuse.

  • Workup and Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude amide can be purified by column chromatography or recrystallization.

  • Validation: Characterize the product by NMR and mass spectrometry to confirm its identity.

Conclusion and Future Outlook

The principles of green chemistry offer a powerful toolkit for the sustainable synthesis and derivatization of this compound. By shifting from traditional stoichiometric reagents to catalytic systems, replacing hazardous solvents with benign alternatives like water or bio-derived media, and harnessing energy-efficient technologies such as microwave irradiation and biocatalysis, chemists can significantly reduce the environmental footprint of their work. The protocols detailed herein provide practical, actionable steps for researchers to implement these greener methodologies. The continued development of novel catalysts, solvent-free reaction systems like mechanochemistry, and engineered biocatalysts will further advance the goal of creating truly sustainable pathways for the production of valuable chemical intermediates.[17][18]

References

  • American Chemical Society Green Chemistry Institute. (n.d.). Green Chemistry Using Smarter Metrics: A Life Cycle Approach. ACSGCIPR.
  • Al-Salami, H., Butt, G., & Tucker, I. (2022). Significance of Green Synthetic Chemistry from a Pharmaceutical Perspective. PubMed.
  • Syrris. (n.d.). Green Chemistry Pharmaceutical Industry. Syrris.
  • Wikipedia. (n.d.). Green chemistry metrics. Wikipedia.
  • Various Authors. (n.d.). Mechanochemical synthesis of aromatic sulfonamides. ResearchGate.
  • Sanderson, H., & Roy, K. (2021). Green Chemistry in the Synthesis of Pharmaceuticals. ACS Publications.
  • Various Authors. (n.d.). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. MDPI.
  • Various Authors. (n.d.). Multicomponent mechanochemical synthesis. PMC - NIH.
  • Mkrtchyan, S., et al. (n.d.). Mechanochemical synthesis of aromatic ketones: pyrylium tetrafluoroborate mediated deaminative arylation of amides. ResearchGate.
  • Various Authors. (n.d.). Recent Advances in Biocatalysis for Drug Synthesis. PMC - NIH.
  • Various Authors. (n.d.). Mechanochemical synthesis of aromatic sulfonamides. RSC Publishing.
  • Various Authors. (n.d.). Benzoic acid derivatives obtained by propenylbenzene biotransformation. ResearchGate.
  • Various Authors. (2023). Synthesis of Amines from a Sustainable Perspective in Deep Eutectic Solvents, and Applications of Amines in Different Areas. Royal Society of Chemistry.
  • Various Authors. (n.d.). Biocatalysis for Biobased Chemicals. PMC - PubMed Central.
  • Various Authors. (n.d.). Mechanochemical synthesis of small organic molecules. PMC - NIH.
  • Various Authors. (n.d.). Amine-Based Solvents. Sustainability.
  • Various Authors. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. PMC - NIH.
  • Various Authors. (n.d.). Nickel-Catalyzed Cyanation of Aryl Halides. PMC - NIH.
  • Pawar, A. B., & Chang, S. (2015). Cobalt-Catalyzed C−H Cyanation of (Hetero)arenes and 6-Arylpurines with N-Cyanosuccinimide as a New Cyanating Agent. Institute for Basic Science.
  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal.
  • Various Authors. (n.d.). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. MDPI.
  • Mena, S., Gallardo, I., & Guirado, G. (2019). Electrocatalytic Processes for the Valorization of CO2: Synthesis of Cyanobenzoic Acid Using Eco-Friendly Strategies. Catalysts.
  • Clark, J. H. (n.d.). Solvents and sustainable chemistry. PMC - PubMed Central - NIH.
  • Maulide, N. (2014). An environmentally friendly chemical reaction that does not waste any atoms. ScienceDaily.
  • Various Authors. (n.d.). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. MDPI.
  • Various Authors. (2001). Methods for producing cyanobenzoic acid derivatives. Google Patents.
  • Various Authors. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • Various Authors. (2021). Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science.
  • Protti, S., & Palmieri, A. (2021). Biocatalysis, an Introduction. Exploiting Enzymes as Green Catalysts in the Synthesis of Chemicals and Drugs. The Royal Society of Chemistry.
  • Various Authors. (2000). Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. Justia Patents.
  • Various Authors. (2020). One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water. MDPI.
  • Various Authors. (2003). Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. Google Patents.

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Troubleshooting & Optimization

Technical Support Center: 4-Amino-3-cyanobenzoic Acid Reaction Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-Amino-3-cyanobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol grounded in established chemical principles.

Troubleshooting Guide: Navigating Common Experimental Hurdles

The primary route to this compound typically involves a Sandmeyer reaction, which, while powerful, can be sensitive to various parameters. This section addresses specific issues you might encounter.

Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the Sandmeyer cyanation of an amino-benzoic acid precursor are often traced back to two critical stages: the diazotization of the starting amine and the subsequent copper-catalyzed cyanation.

  • Incomplete Diazotization: The formation of the diazonium salt is paramount. 4-Aminobenzoic acid derivatives can be weakly basic, making complete diazotization challenging.[1][2]

    • Probable Cause: Insufficiently acidic conditions or localized pH spikes can lead to incomplete reaction or decomposition of the diazonium salt. The presence of electron-withdrawing groups (like the carboxylic acid) decreases the basicity of the amino group, requiring more stringent diazotization conditions.[3]

    • Solution:

      • Acid Choice and Concentration: Ensure the use of a strong, non-coordinating acid like HCl or H₂SO₄. A sufficient excess is necessary to fully protonate the amine and maintain a low pH.[4]

      • Temperature Control: Maintain a temperature of 0-5 °C throughout the addition of sodium nitrite. Higher temperatures can lead to premature decomposition of the diazonium salt, often resulting in the formation of phenolic byproducts.[5][6]

      • Slow Reagent Addition: Add the sodium nitrite solution slowly and subsurface to avoid localized warming and nitrous acid decomposition.

  • Inefficient Cyanation: The introduction of the cyano group is catalyzed by a copper(I) salt, and its efficacy can be hampered by several factors.

    • Probable Cause: Oxidation of the Cu(I) catalyst to Cu(II) can reduce its catalytic activity. Additionally, competing side reactions, such as hydroxylation, can consume the diazonium intermediate.[5]

    • Solution:

      • Catalyst Quality: Use freshly prepared or high-purity copper(I) cyanide.

      • Strict Temperature and pH Control: Carefully control the temperature and pH during the cyanation step to minimize the formation of 4-hydroxy-3-cyanobenzoic acid.[5]

      • Inert Atmosphere: While not always essential, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation of the Cu(I) catalyst.

Question: I am observing a significant amount of a phenolic byproduct. How can this be minimized?

Answer: The formation of 4-hydroxy-3-cyanobenzoic acid is a common side reaction resulting from the reaction of the diazonium salt with water.[5][6]

  • Probable Cause: As mentioned, diazonium salts are susceptible to nucleophilic attack by water, a reaction that is accelerated at higher temperatures.[6]

  • Solution:

    • Rigorous Temperature Control: This is the most critical factor. The reaction should be kept as cold as possible (0-5 °C) until the cyanation step.

    • Minimize Reaction Time: Do not let the diazonium salt solution stand for extended periods before proceeding with the cyanation.

    • Sufficient Acid: Maintaining a strongly acidic environment can help stabilize the diazonium salt and suppress hydroxylation.

Question: The final product is difficult to purify. What are the common impurities and recommended purification strategies?

Answer: Purification challenges often arise from the presence of unreacted starting material, the aforementioned phenolic byproduct, and potentially hydrolyzed nitrile.

  • Common Impurities:

    • Starting aminobenzoic acid

    • 4-Hydroxy-3-cyanobenzoic acid

    • 4-Amino-3-carboxybenzamide (from nitrile hydrolysis)[7][8]

  • Purification Strategy:

    • Acid-Base Extraction: The carboxylic acid group allows for purification via acid-base extraction. Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate). The desired product and acidic impurities will dissolve, while neutral impurities can be removed by washing with an organic solvent (e.g., ethyl acetate). Subsequent acidification of the aqueous layer will precipitate the purified product.

    • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) can be effective for removing less soluble impurities.[9]

    • Column Chromatography: For high-purity requirements, silica gel chromatography can be employed. A mobile phase of dichloromethane/methanol with a small amount of acetic acid is often effective.[10]

Frequently Asked Questions (FAQs)

Q1: What is the role of copper(I) cyanide in this reaction?

The Sandmeyer reaction for cyanation utilizes copper(I) cyanide as a catalyst. The mechanism is believed to involve a single electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical and nitrogen gas. This radical then reacts with the cyanide bound to the resulting copper(II) species to form the desired aryl nitrile.[11]

Q2: Can I use other cyanide sources?

While copper(I) cyanide is traditional, other cyanide sources like potassium cyanide or zinc cyanide can be used, often in the presence of a copper catalyst.[5] However, the reactivity and solubility can differ, potentially requiring optimization of the reaction conditions. Modern methods also explore cyanide-free sources, though these are less common for this specific transformation.[12]

Q3: My starting material, 4-aminobenzoic acid, is poorly soluble in the acidic reaction medium. What should I do?

This is a common issue with aminobenzoic acids.[1]

  • Solution 1: Finely Powdered Reagent: Grinding the starting material into a fine powder can increase its surface area and improve the rate of dissolution and reaction.

  • Solution 2: Co-solvents: While aqueous acids are standard, the addition of a co-solvent like acetic acid or pyridine has been used to improve the solubility of weakly basic amines for diazotization.[1][3] However, this may require further optimization of the reaction conditions.

Q4: How can I confirm the identity and purity of my final product?

Standard analytical techniques should be employed:

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure. The proton NMR of a similar compound, 4-Amino-3-bromobenzoic acid, shows characteristic aromatic signals, a broad singlet for the amine protons, and a very broad singlet for the carboxylic acid proton.[13]

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks for the nitrile (C≡N) stretch (~2220-2230 cm⁻¹), the carboxylic acid (C=O and O-H) stretches, and the amine (N-H) stretches.

  • HPLC: To determine purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is a good starting point.[14]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and may require optimization based on your specific starting material and laboratory conditions.

Materials:

  • 4-Aminobenzoic acid derivative (e.g., 4-amino-3-halobenzoic acid)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Potassium Cyanide (KCN) (Optional, use with caution)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend the starting 4-aminobenzoic acid derivative (1.0 eq) in a solution of concentrated HCl (3.0 eq) and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the stirred amine suspension, ensuring the temperature remains below 5 °C. The addition should take approximately 30-45 minutes.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water. Warm gently if necessary to dissolve, then cool to 0-5 °C. (Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood).

    • Slowly add the cold diazonium salt solution to the stirred cyanide solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with concentrated HCl to a pH of ~1-2 to precipitate the crude product.

    • Filter the crude solid and wash with cold water.

    • For purification, suspend the crude solid in water and add a saturated solution of sodium bicarbonate until the solid dissolves and the solution is basic (pH ~8).

    • Wash the basic solution with ethyl acetate to remove any neutral impurities.

    • Slowly re-acidify the aqueous layer with concentrated HCl to precipitate the purified this compound.

    • Filter the purified product, wash with a small amount of cold water, and dry under vacuum.

Visualizations

Experimental Workflow

Workflow cluster_diazotization Diazotization (0-5 °C) cluster_cyanation Sandmeyer Cyanation cluster_purification Purification A Suspend Amine in Acid B Add NaNO₂ Solution A->B C Form Diazonium Salt B->C E Add Diazonium Salt C->E Transfer D Prepare CuCN Solution D->E F Warm to 50-60 °C E->F G Acidic Precipitation F->G Isolate Crude H Acid-Base Extraction G->H I Final Product H->I

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield or Impure Product Check_Diazotization Check Diazotization Step Start->Check_Diazotization Check_Cyanation Check Cyanation Step Start->Check_Cyanation Check_Purification Review Purification Start->Check_Purification Temp_D Temp > 5°C? Check_Diazotization->Temp_D Acid_D Insufficient Acid? Check_Diazotization->Acid_D Sol_D Poor Amine Solubility? Check_Diazotization->Sol_D Temp_C Temp Control Issue? Check_Cyanation->Temp_C Cat_C Catalyst Inactive? Check_Cyanation->Cat_C Sol1_D Maintain 0-5°C Minimize Time Temp_D->Sol1_D Yes Sol2_D Increase Acid Conc. Acid_D->Sol2_D Yes Sol3_D Use Finer Powder or Co-solvent Sol_D->Sol3_D Yes Sol1_C Minimize Hydroxylation by Keeping Cold Temp_C->Sol1_C Yes Sol2_C Use Fresh CuCN Cat_C->Sol2_C Yes

Caption: Decision tree for troubleshooting common synthesis issues.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Diazotization Temperature 0 - 5 °CMinimizes diazonium salt decomposition and formation of phenolic byproducts.[5]
NaNO₂ Stoichiometry 1.1 - 1.2 equivalentsEnsures complete conversion of the primary amine to the diazonium salt.
Acid Stoichiometry ≥ 3.0 equivalentsMaintains low pH to stabilize the diazonium salt and protonate the amine.[4]
CuCN Stoichiometry 1.2 - 1.5 equivalentsDrives the cyanation reaction to completion.
Cyanation Temperature 0 °C to 60 °CInitial addition is done cold to control the exothermic reaction, followed by warming to complete the conversion.

References

  • Diazotization of Anilines in Vinegar: A Very Simple and Low-cost Synthesis of Iodoarenes and Arylfurans. (n.d.). Bentham Science. [Link]
  • DeMilt, C., & Van Zandt, G. (n.d.). Diazotization of Weakly Basic and Insoluble Amines. The Use of Pyridine, Quino- line and Isoquinoline as Solvents for the Amines. ElectronicsAndBooks. [Link]
  • Zolton, L. (n.d.).
  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Advances in Chemical Engineering and Science, 6, 95-101. [Link]
  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (n.d.). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media.
  • Why does aniline give diazotization reaction but aliphatic amine does not? (2019). Quora. [Link]
  • Supporting information - The Royal Society of Chemistry. (n.d.). [Link]
  • Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. [Link]
  • Hydrolysis of nitriles. (n.d.). Lumen Learning. [Link]
  • Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. (n.d.).
  • Hydrolysis of nitriles. (2020). Chemistry LibreTexts. [Link]
  • 4-Cyanobenzoic Acid. (n.d.). Solubility of Things. [Link]
  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Arom
  • 4 - The Royal Society of Chemistry. (n.d.). [Link]
  • Nitrile to Acid - Common Conditions. (n.d.). [Link]
  • 4-cyanobenzoic acid and its methyl ester production method. (n.d.).
  • Methods for producing cyanobenzoic acid derivatives. (n.d.).
  • 9 - Organic Syntheses Procedure. (n.d.). [Link]
  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (2016).
  • Troubleshooting a Sandmeyer reaction. (2019). Reddit. [Link]
  • Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (n.d.). [Link]
  • Process for producing cyanobenzoic acid deriv
  • One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. (2023).
  • 3-Amino-4-cyanobenzoic acid. (n.d.).
  • Synthesis of 4-cyano-3-nitrobenzoic acid. (n.d.). PrepChem.com. [Link]
  • A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterific
  • Catalytic cyanation with other related CN sources Reaction conditions: 0.3 mmol scale. (n.d.).
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.).
  • Nitrile synthesis by C-C coupling (cyanation). (n.d.). Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Synthesis of 4-Amino-3-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-3-cyanobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, experience-driven advice, troubleshooting guides in a direct question-and-answer format, and detailed protocols to improve your experimental outcomes. Our focus is on explaining the causality behind experimental choices to empower you to optimize your reactions effectively.

Introduction: The Synthetic Challenge

This compound is a valuable bifunctional building block in medicinal chemistry and materials science. Its synthesis, however, is not without challenges, often plagued by modest yields and purification difficulties. A common and practical laboratory-scale route proceeds in two key steps: first, a nucleophilic aromatic substitution to introduce the cyano group, followed by the reduction of a nitro group. This guide focuses on troubleshooting this specific pathway, which starts from the readily available 4-chloro-3-nitrobenzoic acid.

Overall Synthetic Workflow

The workflow involves the conversion of 4-chloro-3-nitrobenzoic acid to 4-cyano-3-nitrobenzoic acid, followed by a selective reduction to yield the final product.

G A 4-chloro-3-nitrobenzoic acid B 4-cyano-3-nitrobenzoic acid A->B Step 1: Cyanation (e.g., CuCN, quinoline, 180°C) C This compound B->C Step 2: Nitro Reduction (e.g., Fe/HCl or H₂/Pd-C)

Caption: A common two-step synthesis pathway for this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis.

Part 1: Cyanation of 4-chloro-3-nitrobenzoic acid

This nucleophilic aromatic substitution (a Rosenmund-von Braun type reaction) is often the most challenging step and the primary determinant of the overall yield.

Q1: My yield for the cyanation reaction is very low (<50%). What are the common causes and how can I improve it?

A1: A low yield in this step is a frequent issue. The reaction involves replacing a chloro group with cyanide on an electron-deficient aromatic ring, a process that requires harsh conditions. Several factors are critical for success:

  • Reagent Quality: Copper(I) cyanide (CuCN) is notoriously susceptible to oxidation. Use of old or discolored CuCN can drastically reduce yields. It is imperative to use fresh, high-purity, and finely powdered CuCN.

  • Reaction Temperature: This reaction has a high activation energy. The literature suggests temperatures around 180°C are necessary for a reasonable reaction rate.[1] Insufficient temperature will lead to incomplete conversion. Conversely, excessive temperatures can cause decomposition of the starting material and product. Precise temperature control is crucial.

  • Solvent Choice: A high-boiling polar aprotic solvent is required to facilitate the reaction and dissolve the reactants at high temperatures. Quinoline is often used as it can also act as a ligand for the copper, but high-purity DMF or NMP can also be considered.[1]

  • Moisture Control: The presence of water can lead to the formation of byproducts, including hydrolysis of the nitrile to an amide or carboxylic acid. Ensure all glassware is oven-dried and reagents are anhydrous. Running the reaction under an inert atmosphere (Argon or Nitrogen) is highly recommended.[1]

Troubleshooting Workflow: Low Cyanation Yield

G Start Low Yield (<50%) Check_CuCN Is CuCN fresh, pure, and finely powdered? Start->Check_CuCN Check_Temp Was the temperature maintained at ~180°C? Check_CuCN->Check_Temp Yes Result Yield Improved Check_CuCN->Result No (Replace Reagent) Check_Moisture Was the reaction run under anhydrous/inert conditions? Check_Temp->Check_Moisture Yes Check_Temp->Result No (Optimize Heating) Check_Moisture->Result Yes Check_Moisture->Result No (Improve Technique)

Caption: Decision tree for troubleshooting low yield in the cyanation step.

Q2: I am struggling with the workup. How can I efficiently remove the copper salts to isolate my product?

A2: The workup procedure is critical for obtaining a pure intermediate. Copper salts can form complexes with the product, making isolation difficult.

The standard procedure involves cooling the reaction mixture and then dissolving it in a strong acid, such as concentrated HCl.[1] This protonates the product's carboxylate and any basic solvents like quinoline, while helping to break down copper complexes. The product is then extracted into an organic solvent (e.g., ethyl acetate).

If emulsions form or copper salts precipitate during extraction, a common strategy is to wash the combined organic layers with an aqueous solution of a complexing agent. A wash with aqueous ammonia or a solution of ethylenediaminetetraacetic acid (EDTA) can be very effective at sequestering residual copper ions into the aqueous phase. Be aware that making the solution basic with ammonia may deprotonate your carboxylic acid, potentially moving it into the aqueous layer. A final acidic wash is recommended before drying and concentrating.

Part 2: Reduction of 4-cyano-3-nitrobenzoic acid

This step is generally more reliable than the first, but potential pitfalls exist that can impact yield and purity.

Q3: My nitro group reduction is incomplete. How can I ensure the reaction goes to completion?

A3: Incomplete reduction is typically due to insufficient reducing agent, poor catalyst activity, or inadequate reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential.

  • Choice of Reducing Agent: Several methods are effective. The choice depends on available equipment, scale, and safety considerations.[2]

    • Catalytic Hydrogenation (H₂/Pd-C): This is often the cleanest method, producing water as the only byproduct. Ensure the catalyst is active (not old or poisoned) and that the system is properly flushed with hydrogen. Sufficient pressure (typically 50 psi) and vigorous stirring are needed to ensure good contact between the catalyst, substrate, and hydrogen gas.

    • Metal/Acid Reduction (Fe/HCl, SnCl₂/HCl): These are robust and inexpensive methods.[2][3] It is crucial to use a sufficient excess of the metal (typically 3-5 equivalents). The reaction is often exothermic and may require initial cooling. The reaction endpoint is usually indicated by the disappearance of the yellow color of the nitro compound.

MethodAdvantagesDisadvantages
H₂/Pd-C Clean reaction, easy product isolation by filtration.Requires specialized pressure equipment; catalyst can be expensive and pyrophoric.
Fe/HCl Inexpensive, effective, and environmentally benign iron salts.Workup requires neutralization and filtration of large amounts of iron sludge.
SnCl₂/HCl Works well, often faster than Fe/HCl.Tin salts are toxic and require careful disposal; workup can be complex.[3]

Q4: I am concerned about reducing the cyano group during the nitro reduction. How can I prevent this over-reduction?

A4: The selective reduction of a nitro group in the presence of a nitrile is generally achievable because the nitro group is significantly more susceptible to reduction.

With catalytic hydrogenation , this selectivity is well-established. Standard conditions (e.g., 10% Pd/C, room temperature to 50°C, <100 psi H₂) will readily reduce the nitro group while leaving the aromatic nitrile intact.[2] Aggressive conditions, such as high pressure, high temperature, or using catalysts like Raney Nickel, could lead to nitrile reduction and should be avoided.

With metal/acid systems like Fe/HCl, the cyano group is stable and will not be reduced. These methods are highly chemoselective for the nitro group.

Q5: The final this compound product is discolored. What is the best purification strategy?

A5: Discoloration, often from pink to dark brown, can arise from trace impurities or air oxidation of the aminobenzoic acid product.

  • Recrystallization: This is the most effective method for purification. A mixed solvent system is often required. Based on analogous compounds, a mixture of ethanol and water is a good starting point.[3] Dissolve the crude product in a minimum amount of hot ethanol, and then slowly add hot water until the solution becomes turbid. Allow it to cool slowly to form pure crystals.

  • Charcoal Treatment: If the product is highly colored, you can add a small amount of activated charcoal to the hot solution before filtration and crystallization.[4] This will adsorb many of the colored impurities. Use charcoal sparingly, as it can also adsorb your product and reduce the final yield.

Detailed Experimental Protocols

These protocols are adapted from literature procedures and should be performed by qualified personnel with appropriate safety precautions.

Protocol 1: Synthesis of 4-cyano-3-nitrobenzoic acid[1]
  • To a dry, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4-chloro-3-nitrobenzoic acid (1.0 eq), copper(I) cyanide (2.0 eq), and quinoline (2.0 eq).

  • Heat the reaction mixture under a nitrogen atmosphere to 180°C with vigorous stirring.

  • Maintain the temperature for 3.5-4 hours. Monitor the reaction progress by TLC (e.g., 98:2 Dichloromethane/Acetic Acid).

  • After cooling to room temperature, carefully add concentrated hydrochloric acid (approx. 10 volumes) to the solidified mixture.

  • Stir until the solid dissolves, then dilute with water (approx. 14 volumes).

  • Extract the aqueous mixture with ethyl acetate (3 x 15 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure. The crude product can be purified by silica gel chromatography or recrystallization to yield 4-cyano-3-nitrobenzoic acid. A typical reported yield is around 48%.[1]

Protocol 2: Synthesis of this compound (Adapted from[2][3])
  • In a round-bottom flask, suspend 4-cyano-3-nitrobenzoic acid (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) followed by the slow addition of concentrated hydrochloric acid (1.0-2.0 eq) while stirring. The mixture will become exothermic.

  • Heat the mixture to reflux (approx. 80-90°C) for 2-3 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Cool the reaction to room temperature and filter it hot through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

  • Concentrate the combined filtrates under reduced pressure.

  • Dissolve the residue in a small amount of water and neutralize carefully with a saturated solution of sodium bicarbonate until the product precipitates. The pH should be around 4-5.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

References

  • Title: Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
  • Title: Preparation of 4-amino-3-hydroxybenzoic acid. Source: PrepChem.com URL:[Link]
  • Title: 4-cyanobenzoic acid and its methyl ester production method.
  • Title: Process for producing cyanobenzoic acid derivatives.
  • Title: Production method of 3-cyanobenzoic acid.
  • Title: 2-amino-3-fluorobenzoic acid. Source: Organic Syntheses Procedure URL:[Link]
  • Title: Methods for producing cyanobenzoic acid derivatives.
  • Title: Synthesis of 4-cyano-3-nitrobenzoic acid. Source: PrepChem.com URL:[Link]

Sources

Technical Support Center: Purification of 4-Amino-3-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 4-Amino-3-cyanobenzoic acid (4A3CBA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions. Our goal is to empower you with the scientific rationale behind each step to ensure the highest purity of your compound for downstream applications.

Introduction: The Critical Role of Purity

This compound is a key building block in the synthesis of a variety of pharmaceutical compounds and advanced materials. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and potential safety concerns in drug development. This guide provides practical, field-tested advice for purifying 4A3CBA to meet stringent quality standards.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Problem 1: Low Recovery After Recrystallization

Question: I am experiencing a significant loss of my this compound during recrystallization, resulting in a very low yield. What are the likely causes and how can I improve my recovery?

Answer: Low recovery during recrystallization is a common challenge that can often be attributed to several factors. The key is to optimize the solvent system and the cooling process.

Causality and Solution:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][2] For this compound, which is a polar molecule, polar solvents are generally a good starting point. However, if the compound has some solubility even in the cold solvent, you will lose product in the mother liquor.

    • Recommended Action: A mixed solvent system often provides the best results. A good starting point is a mixture of a solvent in which 4A3CBA is soluble (like ethanol or methanol) and a solvent in which it is less soluble (like water or a non-polar solvent like hexane). Experiment with different ratios to find the optimal balance. For instance, dissolving the crude product in a minimal amount of hot ethanol and then slowly adding hot water until the solution becomes slightly turbid can be an effective method.

  • Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent will keep a significant portion of your compound in solution even after cooling, drastically reducing the yield.[3]

    • Recommended Action: Use the minimum amount of hot solvent necessary to fully dissolve the crude material. Add the solvent in small portions to the heated crude product until everything just dissolves.[4]

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or even an oil, and it can trap impurities within the crystal lattice.[5]

    • Recommended Action: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop. Do not disturb the flask during this initial cooling phase. Once the solution has reached room temperature and crystal formation has begun, you can then place it in an ice bath to maximize recovery.[4]

  • Premature Crystallization During Hot Filtration: If your crude product contains insoluble impurities, a hot filtration step is necessary. If the solution cools during this process, the product will crystallize on the filter paper, leading to significant loss.

    • Recommended Action: Use a pre-heated funnel and filter flask for the hot filtration. It is also advisable to add a small excess of the hot solvent before filtration to ensure the product remains in solution.

Experimental Workflow: Recrystallization

G cluster_dissolution Dissolution cluster_filtration Hot Filtration (if needed) cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve crude 4A3CBA in minimal hot solvent hot_filter Filter hot solution to remove insoluble impurities dissolve->hot_filter Insoluble impurities present cool_slowly Cool slowly to room temperature dissolve->cool_slowly No insoluble impurities hot_filter->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filter Collect crystals by vacuum filtration ice_bath->vacuum_filter wash Wash with cold solvent vacuum_filter->wash dry Dry the purified crystals wash->dry

Caption: Recrystallization workflow for this compound.

Problem 2: Product Discoloration (Yellow or Brown Tint)

Question: My purified this compound has a persistent yellow or brown color. What causes this, and how can I obtain a white or off-white product?

Answer: Discoloration in aromatic amines is often due to the presence of oxidized impurities or residual starting materials from the synthesis.

Causality and Solution:

  • Oxidation of the Amino Group: Aromatic amines are susceptible to air oxidation, which can form highly colored impurities. This can be exacerbated by heat and light.

    • Recommended Action:

      • Use of Activated Charcoal: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% by weight of your crude product).[6] The charcoal will adsorb the colored impurities. Boil the solution with the charcoal for a few minutes, and then perform a hot filtration to remove the charcoal.

      • Minimize Exposure to Air and Light: Store the purified product in a tightly sealed, amber-colored vial to protect it from air and light.[4]

  • Residual Nitro-Aromatic Impurities: If the 4-amino group was introduced by the reduction of a nitro group, any unreacted nitro-containing starting material can impart a yellow color.[7]

    • Recommended Action: Ensure the reduction reaction has gone to completion. If nitro-impurities are present, an additional purification step like column chromatography may be necessary before recrystallization.

Problem 3: Persistent Impurities Detected by HPLC

Question: Despite recrystallization, I still see significant impurities in my HPLC analysis. How can I remove these?

Answer: If recrystallization is insufficient, it's likely that the impurities have similar solubility properties to your product. In this case, a more selective purification technique is required.

Causality and Solution:

  • Isomeric Impurities: The synthesis of this compound might produce isomeric byproducts (e.g., other aminocyanobenzoic acids) that can be difficult to separate by recrystallization alone.[7]

    • Recommended Action: Acid-Base Extraction: The amphoteric nature of this compound (containing both a basic amino group and an acidic carboxylic acid group) can be exploited for purification.

      • Dissolve the crude product in an organic solvent like ethyl acetate.

      • Wash the organic layer with a dilute acid (e.g., 1M HCl). This will protonate the amino group, and your product will move into the aqueous layer as a salt. Neutral impurities will remain in the organic layer.

      • Separate the aqueous layer and then make it basic (e.g., with 1M NaOH) to deprotonate the carboxylic acid, making the product soluble in the aqueous layer as a carboxylate salt. Any basic impurities that are not acidic will precipitate and can be filtered off.

      • Finally, carefully adjust the pH of the aqueous solution to the isoelectric point of this compound (typically around pH 4-5), which will cause the pure product to precipitate out.[7] Collect the precipitate by filtration.

  • Non-polar Impurities: If your impurities are significantly less polar than your product, column chromatography is an effective option.

    • Recommended Action: Column Chromatography: Use silica gel as the stationary phase. A good starting mobile phase would be a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate.[8] The polarity of the eluent can be gradually increased to elute your more polar product after the less polar impurities have been washed off the column. Adding a small amount of acetic acid to the mobile phase can help to improve the peak shape of your acidic product.[3]

Logical Relationship: Purification Method Selection

G start Crude 4A3CBA recrystallization Recrystallization start->recrystallization Minor impurities acid_base Acid-Base Extraction start->acid_base Significant acidic/basic impurities column_chrom Column Chromatography start->column_chrom Significant neutral impurities recrystallization->acid_base Isomeric/acidic/basic impurities remain pure_product Pure 4A3CBA recrystallization->pure_product Successful acid_base->column_chrom Neutral impurities remain acid_base->pure_product Successful column_chrom->pure_product Successful

Caption: Decision tree for selecting the appropriate purification method.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for purified this compound?

A1: Purified this compound should be stored in a cool, dry, and dark place.[9] A tightly sealed container, preferably an amber glass vial, is recommended to protect it from moisture, light, and air, which can cause degradation and discoloration over time. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.

Q2: What safety precautions should I take when handling this compound?

A2: Always handle this compound in a well-ventilated area or a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid creating dust. In case of accidental contact, wash the affected skin area with plenty of soap and water, and for eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

Q3: How can I confirm the purity of my final product?

A3: Several analytical techniques can be used to assess the purity of your this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[11]

  • Melting Point Analysis: A pure compound will have a sharp and well-defined melting point. Impurities will typically cause the melting point to be lower and the range to be broader.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and may reveal the presence of impurities if their signals are distinct from those of your product.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively check for the presence of impurities.

Q4: My compound "oils out" instead of crystallizing during recrystallization. What should I do?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.

  • Troubleshooting Steps:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of a solvent in which your compound is more soluble to prevent supersaturation.

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • Try scratching the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.

    • If available, add a seed crystal of the pure compound.[2][3]

Data Summary Table

ParameterRecommended Value/MethodRationale
Recrystallization Solvent Ethanol/Water or Methanol/Water mixtureGood solvency at high temperatures and poor solvency at low temperatures for polar 4A3CBA.
Decolorization Agent Activated Charcoal (1-2 wt%)Adsorbs colored, oxidized impurities.[6]
Acid-Base Extraction pH Acid wash: ~pH 2; Base wash: ~pH 10; Precipitation: ~pH 4-5Exploits the amphoteric nature of the molecule for selective separation.[7]
Column Chromatography Silica gel; Mobile phase: Hexane/Ethyl Acetate or DCM/Ethyl Acetate with 0.5% Acetic AcidSeparates based on polarity; acetic acid suppresses ionization of the carboxylic acid group for better peak shape.[3]
Storage Cool, dry, dark, under inert atmospherePrevents degradation from heat, moisture, light, and air oxidation.[9]

References

  • A Comprehensive Technical Guide to the Solubility of 4-Cyanobenzoic Acid in Organic Solvents. (n.d.). Benchchem.
  • 4-Cyanobenzoic Acid. (n.d.). Solubility of Things.
  • 4-Cyanobenzoic acid. (n.d.). Chem-Impex.
  • Technical Support Center: Scaling Up the Synthesis of 4-Amino-2-chlorobenzoic Acid. (n.d.). Benchchem.
  • Amino Acid Purification. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Recrystalliz
  • Lab Report Recrystallization September 27, 2016. (2016, September 27). FAMU.
  • CAS 1877-72-1: 3-Cyanobenzoic acid. (n.d.). CymitQuimica.
  • Recrystalliz
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  • ACID/BASE SEPARATION OF A MIXTURE. (n.d.). Harper College.
  • HPLC Separation of Isomers of Aminobenzoic Acid. (n.d.). SIELC Technologies.
  • how to increase the purity of 4-Amino-2-(methylthio)benzoic acid. (n.d.). Benchchem.
  • 4-Cyanobenzoic acid | 619-65-8. (2025, January 27). ChemicalBook.
  • Purification of Organic Compounds by Flash Column Chrom
  • Technical Support Center: Column Chromatography Purification of 4-Amino-3-cyclopropylbenzoic Acid. (n.d.). Benchchem.
  • Technical Support Center: Purification of Crude 4-Amino-3-bromobenzoic Acid. (n.d.). Benchchem.
  • Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. (n.d.).
  • Process for producing cyanobenzoic acid derivatives. (n.d.). European Patent Office - EP 0989115 A2 - Googleapis.com.
  • In-Depth Technical Guide: 4-Amino-3-bromobenzoic Acid. (n.d.). Benchchem.
  • How to Troubleshoot Low Protein Yield After Elution. (2025, May 9).
  • 4-cyanobenzoic acid and its methyl ester production method. (n.d.).
  • A Comparative Guide to the Synthesis and Application of 4-Amino-3-bromobenzoic Acid. (n.d.). Benchchem.
  • Experiment 3: Separation of a Mixture by Acid-Base Extraction. (n.d.). UW-Madison Chemistry.
  • Production method of 3-cyanobenzoic acid. (n.d.).

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common side reactions with 4-Amino-3-cyanobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Welcome to the technical support center for 4-Amino-3-cyanobenzoic acid (CAS: 74192-47-5). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile trifunctional building block in their synthetic workflows. As a molecule possessing an aromatic amine, a nitrile, and a carboxylic acid, its reactivity is nuanced. Understanding potential side reactions and troubleshooting unforeseen experimental outcomes is critical for success. This document provides field-proven insights and solutions to common challenges encountered during its use.

Troubleshooting Guide

This section addresses specific, practical problems you may encounter during your experiments. The solutions are based on fundamental chemical principles and established analytical methodologies.

Q1: My reaction is producing a significant byproduct that has a different mass and lacks the characteristic nitrile peak (~2230 cm⁻¹) in the IR spectrum. What is the likely cause and how can I confirm it?

A1: The loss of the nitrile peak is a strong indicator of a reaction involving the cyano group, with hydrolysis being the most common transformation. Depending on the reaction conditions (particularly the presence of acid or base and water), the nitrile can be partially or fully hydrolyzed.

Plausible Side Reactions:

  • Partial Hydrolysis to an Amide: The nitrile group can be hydrolyzed to a primary amide, forming 4-Amino-3-carbamoylbenzoic acid. This is often observed under moderately acidic or basic conditions where water is present.

  • Complete Hydrolysis to a Carboxylic Acid: Harsher acidic or basic conditions, especially with prolonged heating, can lead to the complete hydrolysis of the nitrile to a second carboxylic acid group, yielding 4-Amino-isophthalic acid.

Troubleshooting & Confirmation Protocol:

  • Mass Spectrometry (MS): This is the most direct method for identification. Analyze your crude product by LC-MS or direct infusion MS to check for masses corresponding to the potential byproducts.

  • Infrared (IR) Spectroscopy: Look for the appearance of new peaks. The formation of an amide will introduce a strong C=O stretch around 1650-1690 cm⁻¹ and N-H stretching peaks. Complete hydrolysis will show a broad O-H stretch characteristic of a carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can definitively identify the structures. The disappearance of the nitrile carbon signal (~118 ppm) in the ¹³C spectrum is a key indicator.

  • Mitigation Strategy: To prevent hydrolysis, ensure your reaction is conducted under strictly anhydrous conditions. Use freshly dried solvents and reagents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). If acidic or basic conditions are required, consider using non-aqueous acids/bases or running the reaction at a lower temperature to minimize the rate of hydrolysis.[1]

Table 1: Common Hydrolysis-Related Side Products
Compound NameStructureMolecular Weight ( g/mol )Key Analytical Signatures
This compound (Starting Material)C₈H₆N₂O₂162.15[2]IR: Strong C≡N stretch ~2230 cm⁻¹.
4-Amino-3-carbamoylbenzoic acid (Partial Hydrolysis)C₈H₈N₂O₃180.16MS: M+H⁺ = 181. IR: C≡N peak absent; strong C=O stretch ~1660 cm⁻¹.
4-Amino-isophthalic acid (Complete Hydrolysis)C₈H₇NO₄181.15MS: M+H⁺ = 182. IR: C≡N peak absent; broad O-H stretch.
Q2: I'm observing gas evolution (bubbling) and my product yield is low, particularly when running reactions in acidic media or at elevated temperatures. What is happening?

A2: The evolution of a gas, especially under acidic conditions, strongly suggests that your compound is undergoing decarboxylation—the loss of the carboxyl group as carbon dioxide (CO₂).[3]

Causality & Mechanism:

The decarboxylation of aromatic carboxylic acids is an electrophilic substitution reaction.[4] The rate is significantly enhanced by electron-donating groups on the aromatic ring, such as the amino (-NH₂) group present in your molecule. The amino group increases the electron density of the ring, particularly at the ortho and para positions. This facilitates the protonation of the carbon atom to which the carboxyl group is attached (the ipso-carbon), weakening the C-C bond and leading to the elimination of CO₂.[4][5] The resulting product would be 2-aminobenzonitrile.

Troubleshooting & Confirmation Protocol:

  • Product Identification: The primary byproduct to look for is 2-aminobenzonitrile (MW: 118.14 g/mol ). Use GC-MS or LC-MS to search for a component with this mass. Its ¹H NMR spectrum will be distinct from the starting material, lacking the carboxylic acid proton signal.

  • Reaction Condition Control:

    • Avoid Strong Acids: If possible, use alternative catalysts or reaction conditions that do not require strong acids.

    • Temperature Management: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Decarboxylation is often highly temperature-dependent.

    • pH Control: If aqueous media are used, maintaining a neutral or slightly basic pH can completely suppress this side reaction.[6]

Diagram 1: Troubleshooting Workflow for Unknown Byproducts

G start Unexpected Result: Low Yield / Impure Product gas Gas Evolution Observed? start->gas check_ir Run FT-IR on Crude Product nitrile_peak Nitrile Peak (~2230 cm⁻¹) Present or Absent? check_ir->nitrile_peak check_ms Run LC-MS or GC-MS confirm_mass Confirm Mass of Byproduct(s) (e.g., 180 or 181 amu for Hydrolysis, 118 amu for Decarboxylation) check_ms->confirm_mass present Present nitrile_peak->present absent Absent nitrile_peak->absent yes Yes gas->yes no No gas->no other Hypothesis: Other Reaction (e.g., Polymerization, Ring Reaction) present->other hydrolysis Hypothesis: Nitrile Hydrolysis (Amide or Dicarboxylic Acid) absent->hydrolysis decarboxylation Hypothesis: Decarboxylation (2-aminobenzonitrile) yes->decarboxylation no->check_ir hydrolysis->check_ms decarboxylation->check_ms other->check_ms analyze_nmr Analyze ¹H and ¹³C NMR for Definitive Structure ID confirm_mass->analyze_nmr

Caption: Logical workflow for identifying common side products.

Q3: My final product is discolored (yellow to brown) and shows streaking or multiple spots on TLC, even after initial purification. What are the likely impurities?

A3: Discoloration and complex impurity profiles in compounds containing aromatic amines are often due to oxidation and/or polymerization.

Plausible Causes:

  • Oxidation of the Amino Group: Aromatic amines are susceptible to air oxidation, which can form highly colored, often polymeric, impurities. This process can be accelerated by light, heat, or the presence of trace metals.

  • Polymerization: Under certain conditions (e.g., strong acid or heat), bifunctional molecules like this can undergo self-condensation or polymerization reactions.

  • Residual Starting Materials/Reagents: Depending on the synthetic route used to produce the this compound, impurities from that process may persist. For example, if made via a Sandmeyer reaction from an aminobenzoic acid precursor, residual copper salts or related aromatic species could be present.[7]

Troubleshooting & Purification Protocol:

  • Storage: Always store this compound in a tightly sealed, amber-colored vial under an inert atmosphere and in a cool, dark place (refrigerator or freezer) to minimize oxidation.

  • Purification:

    • Recrystallization: This is often effective for removing colored impurities. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, may be required to achieve good crystal formation.

    • Activated Charcoal Treatment: Before the final crystallization step, dissolving the crude product in a suitable solvent and briefly stirring with a small amount of activated charcoal can effectively adsorb many colored impurities. Be sure to hot-filter the solution to remove the charcoal.

    • Column Chromatography: For stubborn impurities, silica gel chromatography can be used. A polar mobile phase, often containing a small amount of acetic or formic acid to improve peak shape, is typically required.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: Due to the sensitivity of the aromatic amine to oxidation, proper storage is crucial. Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and in a cool, dark location such as a refrigerator (+4°C). Avoid prolonged exposure to air and light. When handling, use standard personal protective equipment (gloves, safety glasses, lab coat).

Q2: What are the key analytical techniques to assess the purity of this compound?

A2: A combination of techniques should be used for a comprehensive purity assessment:

  • HPLC: Reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection (a wavelength around 235-254 nm is a good starting point) is the gold standard for quantitative purity analysis and detecting non-volatile impurities.[8][9]

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the molecule and identifying any structural isomers or process-related impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point is a good indicator of high purity. Significant depression or a broad range suggests the presence of impurities.

Q3: How do the functional groups (-NH₂, -CN, -COOH) influence the reactivity of the aromatic ring towards electrophilic substitution?

A3: The functional groups have competing electronic effects that direct the outcome of electrophilic aromatic substitution:

  • Amino Group (-NH₂): This is a powerful activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.[10]

  • Cyano (-CN) and Carboxylic Acid (-COOH) Groups: Both are deactivating, meta-directing groups because they withdraw electron density from the ring through both inductive and resonance effects.[11]

The overall reactivity is a balance of these effects. The potent activating nature of the amino group is the dominant influence. Therefore, electrophilic substitution will be directed to the positions ortho and para to the amino group (C5 and C6, respectively). The C6 position is sterically less hindered, but the electronic deactivation from the adjacent carboxyl group makes the C5 position the most likely site for substitution.

References

  • BenchChem. (2025). Fundamental reactivity of the amino and nitrile groups in 4-Aminobenzonitrile. BenchChem Technical Guides.
  • Scite.ai. (n.d.). Decarboxylation of substituted 4‐aminobenzoic acids in acidic aqueous solution.
  • Ruelle, P. (1986). Theoretical Study of the Mechanism of Thermal Decarboxylation of Salicylic and p-Aminobenzoic Acids; Models for Aqueous Solution. J. Chem. Soc. Perkin Trans. II.
  • Willard, T. A., & Nyssen, G. A. (n.d.). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution.
  • Solubility of Things. (n.d.). 4-Aminobenzonitrile.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways and Chemical Properties of 4-Aminobenzonitrile.
  • European Patent Office. (1999).
  • Google Patents. (n.d.). Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)
  • Google Patents. (n.d.). 4-cyanobenzoic acid and its methyl ester production method. KR100577873B1.
  • YouTube. (2024). Decarboxylation of all six possible forms of diaminobenzoic acids.
  • Google Patents. (n.d.). Production method of 3-cyanobenzoic acid. CN103214396B.
  • Japan International Cooperation Agency. (n.d.). III Analytical Methods.
  • BenchChem. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to the Stability and Reactivity Profile of 4-Cyanobenzoic Acid. BenchChem Technical Guides.
  • BenchChem. (2025). Analytical Methods for the Detection of 4-Cyanobenzoic Acid: Application Notes and Protocols. BenchChem Technical Guides.
  • BenchChem. (2025). A Technical Guide to the Purity and Assay of Commercial 4-Amino-3-bromobenzoic Acid. BenchChem Technical Guides.
  • Organic Syntheses Procedure. (n.d.).
  • BenchChem. (2025). By-product formation in the synthesis of 4-Amino-3-bromobenzoic acid. BenchChem Technical Guides.
  • BenchChem. (2025). A Comparative Guide to the Analytical Validation of 4-Cyanobenzoic Acid Purity by High-Performance Liquid Chromatography (HPLC). BenchChem Technical Guides.
  • ChemUniverse. (n.d.). This compound.

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4-Amino-3-cyanobenzoic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Amino-3-cyanobenzoic acid

A Guide to Stability, Storage, and Troubleshooting for Researchers

As a trifunctional molecule, this compound is a versatile building block in medicinal chemistry and materials science. However, the very reactivity that makes it valuable also necessitates careful handling and storage to ensure its integrity. This guide provides field-proven insights into maintaining the stability of this reagent, troubleshooting common issues, and implementing best practices in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

For long-term stability, the solid compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark environment. While some suppliers may indicate room temperature storage is acceptable for shorter periods, refrigeration (2-8°C) is the recommended precautionary measure for extended storage.[1] This minimizes the rate of potential degradation pathways common to aromatic amines and multifunctional compounds.

Table 1: Recommended Storage Conditions for Solid this compound

ParameterRecommendationRationale & Best Practices
Temperature 2-8°C (Refrigerated) Storing at reduced temperatures slows down potential degradation reactions. For routine use, storage in a cool, dark place away from heat sources is sufficient.
Humidity Dry Environment / Desiccate The compound should be kept in a tightly closed container to prevent moisture absorption, which can facilitate hydrolysis of the nitrile group.[2][3] Storing within a desiccator is highly recommended.
Light Protect from Light Aromatic amines are often photosensitive and can darken upon exposure to light due to oxidative processes.[1] Always use amber or fully opaque containers.
Atmosphere Standard Atmosphere (Dry) While not strictly required for the solid, flushing the container with an inert gas like argon or nitrogen before sealing can provide an extra layer of protection against long-term oxidative degradation.
Q2: My solid this compound has turned slightly yellow. What causes this and is it still usable?

A color change from off-white to yellow or brownish is a common indicator of degradation, particularly for compounds containing an aromatic amine functional group. This is typically caused by oxidation, which can be accelerated by exposure to air (oxygen) and light.[1]

Whether the material is still usable depends on the tolerance of your specific application.

  • For non-critical applications: The purity may still be acceptable.

  • For sensitive applications (e.g., drug development, quantitative studies): The presence of impurities could interfere with your results. It is crucial to re-qualify the material using an analytical technique like HPLC, LC-MS, or NMR to assess its purity before use. See the Troubleshooting section for guidance.

Q3: What solvents and chemical classes are incompatible with this compound?

Due to its functional groups, this compound is incompatible with several classes of chemicals. Contact with these can lead to vigorous reactions, degradation, or hazardous situations.

  • Strong Oxidizing Agents: These can react exothermically with the amino group.[4]

  • Strong Acids & Strong Bases: These can catalyze the hydrolysis of the nitrile group to an amide or carboxylic acid.[5][6] Strong bases will also deprotonate the carboxylic acid and amino groups, while strong acids will protonate them, potentially altering reactivity and solubility.

  • Reactive Acylating or Alkylating Agents: The nucleophilic amino group can react with compounds like acid chlorides and alkyl halides.

Always consult the Safety Data Sheet (SDS) for any chemical you plan to mix and avoid storing it near these incompatible materials.[7]

Q4: How should I prepare and store solutions of this compound?

Solutions are generally less stable than the solid material. It is strongly recommended to prepare solutions fresh for each experiment. If storage is unavoidable:

  • Use a high-purity, anhydrous solvent (e.g., DMSO, DMF, Methanol).

  • Store the solution at -20°C or -80°C in a tightly sealed vial with minimal headspace.

  • Protect the solution from light.

  • Before use, allow the solution to warm completely to room temperature to avoid condensation of atmospheric moisture into the sample.

Troubleshooting Guide

This section addresses specific experimental issues and provides a logical workflow for diagnosing problems related to reagent stability.

Problem: I suspect my batch of this compound has degraded. How can I confirm this?

When the purity of your reagent is in doubt due to its age, appearance, or unexpected experimental results, a systematic check is necessary. The following workflow provides a guide for requalification.

G cluster_0 Initial Observation cluster_1 Physical & Storage Check cluster_2 Analytical Confirmation cluster_3 Decision A Suspicion of Degradation (e.g., color change, poor results, old batch) B Review Storage Conditions (Temp, Light, Moisture) A->B C Compare physical appearance to a new/reference lot B->C D Perform Analytical Test (e.g., HPLC, LC-MS, NMR) C->D E Compare data to T=0 or Certificate of Analysis (CoA) D->E F Identify Impurity Peaks E->F G Purity >95% and no major unknown peaks? F->G H Use As Is or Purify (Recrystallization, Chromatography) G->H Yes I Discard and Procure New Reagent G->I No

Caption: Troubleshooting workflow for suspected reagent degradation.

Problem: My reaction is yielding a significant amount of a byproduct with a mass increase of 18 amu.

A mass increase of 18 atomic mass units (the mass of water) strongly suggests a hydrolysis reaction. The most likely site for this on this compound is the nitrile (-CN) group, which can hydrolyze to a primary amide (-CONH2).

Plausible Cause: This can be caused by using a reagent that has absorbed moisture during storage or by the presence of acidic or basic impurities in your reaction mixture that catalyze the hydrolysis.[8]

Solution:

  • Confirm Structure: Use analytical methods (e.g., NMR, MS/MS) to confirm the byproduct is 4-amino-3-(aminocarbonyl)benzoic acid.

  • Use Anhydrous Conditions: Ensure all solvents are anhydrous and reactions are run under an inert atmosphere (N2 or Ar).

  • Check Reagent Purity: Verify the purity of your starting material as outlined in the workflow above.

Experimental Protocol: In-House Stability Assessment

For critical projects, or when using a batch of reagent over an extended period, performing a baseline stability study is advisable. This protocol provides a framework for assessing stability under accelerated conditions. The goal of such a study is to monitor how the quality of the substance changes over time under the influence of environmental factors like temperature and humidity.[9]

Objective: To evaluate the stability of a specific lot of this compound under stressed and long-term storage conditions.

Materials:

  • This compound (test lot)

  • Multiple small, airtight, amber glass vials

  • Controlled environment chambers or ovens

  • Desiccator

  • Analytical balance

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Methodology:

  • Initial Analysis (T=0):

    • Perform a complete analysis on a sample from the new batch. This is your baseline.

    • Appearance: Record the color and physical form.

    • Purity (HPLC): Develop an HPLC method to resolve the main peak from any potential impurities. Record the purity of the main peak (e.g., % area).

    • Identity (Optional but Recommended): Obtain an NMR or Mass Spectrum to confirm the structure.

  • Sample Preparation and Storage:

    • Aliquot 5-10 mg of the solid compound into several labeled amber vials.

    • Place the vials into controlled environment chambers set to the following conditions:

      • Accelerated: 40°C / 75% Relative Humidity (RH)

      • Long-Term: 25°C / 60% RH

      • Recommended: 5°C (in a refrigerator)

      • Light Stress: Ambient light at room temperature (in a clear vial)

  • Time Points:

    • Test the samples at predetermined intervals. For the accelerated condition, typical time points are 1, 2, 4, and 8 weeks. For long-term conditions, time points might be 3, 6, and 12 months.

  • Analysis at Each Time Point:

    • At each interval, remove one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Perform the same set of analyses (Appearance, HPLC purity) as in the T=0 step.

  • Data Evaluation:

    • Compare the results to the T=0 data.

    • Look for changes in appearance, decreases in the main peak purity, or the appearance of new impurity peaks in the HPLC chromatogram.

    • A significant change (e.g., >2% drop in purity) under a specific condition indicates instability under that condition.

This self-validating system provides empirical data on your specific batch, allowing for more informed decisions on storage and shelf-life for your critical experiments.[10][11][12]

References

  • Alcaligenes sp. Strain L6. (n.d.). Brief summary of various metabolic pathways for the degradation of 3CBA...
  • Pacific BioLabs. (n.d.). What is Stability Testing? Pacific BioLabs. [Link]
  • Microtrac. (n.d.). Chemical vs.
  • ResearchGate. (2021). How to establish appropriate test for solid reagent stability study?
  • American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Analytical Chemistry. (n.d.). Reagent Stability.
  • International Journal of Pharmaceutical and Medicinal Research. (2012). Stability Testing of Pharmaceutical Products. [Link]
  • PubMed. (2006). Metabolism of 4-amino-3-hydroxybenzoic acid by Bordetella sp. strain 10d: A different modified meta-cleavage pathway for 2-aminophenols.
  • NY.Gov. (2016).
  • NCERT. (n.d.). Amines.
  • ChemistryStudent. (2024). Producing Aromatic Amines (A-Level). ChemistryStudent. [Link]
  • Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry). Study Mind. [Link]

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Technical Support Center: Scale-Up of 4-Amino-3-cyanobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Amino-3-cyanobenzoic acid. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. This compound is a valuable building block in pharmaceutical and materials science, but its synthesis, often involving the sensitive Sandmeyer reaction, presents unique challenges.

This resource provides field-proven insights, troubleshooting guides, and detailed protocols in a practical question-and-answer format to address the specific issues you may encounter.

Part 1: Common Synthetic Pathway & Key Challenges

The most prevalent route to this compound involves the diazotization of a corresponding diamine precursor or, more commonly, a Sandmeyer reaction on a suitable aminobenzoic acid derivative. A typical laboratory-to-pilot scale route starts with 4-aminobenzoic acid, proceeds through a halogenated intermediate like 4-amino-3-bromobenzoic acid, and culminates in a cyanation reaction.

The critical cyanation step, often a Sandmeyer or Rosenmund-von Braun reaction, is the primary source of scale-up difficulties. These challenges include controlling highly exothermic reactions, managing hazardous materials like copper(I) cyanide, ensuring product purity, and maximizing yield.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis A 4-Aminobenzoic Acid B 4-Amino-3-bromobenzoic Acid A->B Bromination (e.g., NBS) C Crude this compound B->C Sandmeyer or Rosenmund-von Braun Cyanation (e.g., CuCN) D Pure this compound C->D Purification (Recrystallization)

Caption: A common synthetic workflow for this compound.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most frequently encountered problems during the synthesis and scale-up.

Category 1: Low Product Yield

Question: My final yield of this compound is significantly lower than expected after the cyanation step. What are the likely causes and how can I improve it?

Answer: Low yield is a classic scale-up challenge, often stemming from multiple factors. The Sandmeyer reaction, used for cyanation, is particularly sensitive to reaction conditions.

  • Cause 1: Incomplete or Degraded Diazonium Salt Formation. The initial step of the Sandmeyer reaction is the conversion of the aromatic amine to a diazonium salt using a nitrite source (e.g., NaNO₂) in strong acid. This reaction is exothermic and the resulting salt is often unstable at elevated temperatures.

    • Solution: Maintain strict temperature control, typically between 0-5°C, during the addition of sodium nitrite. Slow, subsurface addition of the nitrite solution prevents localized overheating and decomposition of the diazonium salt. Ensure the starting amine is fully dissolved before beginning diazotization.

  • Cause 2: Competing Side Reactions. A primary competing reaction is the decomposition of the diazonium salt to form a phenol (4-amino-3-hydroxybenzoic acid), which is a significant by-product if conditions are not carefully controlled.[1][2]

    • Solution: The pH and temperature must be meticulously managed during the cyanation step.[1] The addition of the diazonium salt solution to the copper(I) cyanide solution should be controlled to maintain the optimal reaction temperature. The presence of a sufficient excess of cyanide ions can also help favor the desired cyanation pathway over hydroxylation.[1]

  • Cause 3: Product Loss During Workup. The product's amphoteric nature can lead to losses during extraction and precipitation.

    • Solution: Carefully adjust the pH during workup to find the isoelectric point where the product has minimum solubility, ensuring maximum precipitation.[3] Thoroughly wash the filter cake with a minimal amount of cold solvent to remove impurities without dissolving significant amounts of product.

Category 2: Product Purity Issues

Question: My final product is off-color and HPLC analysis shows several impurities. How can I identify and minimize them?

Answer: Purity is paramount, especially for pharmaceutical applications. Impurities can originate from side reactions, unreacted starting materials, or residual catalysts.

  • Impurity 1: Phenolic By-products (e.g., 4-amino-3-hydroxybenzoic acid). As mentioned, this is the most common process-related impurity.

    • Mitigation: Strict temperature and pH control are the best preventative measures.[2] If present in the final product, these impurities can sometimes be removed by recrystallization from a suitable solvent system, such as an ethanol/water mixture, although their similar polarity to the desired product can make this challenging.[3]

  • Impurity 2: Residual Copper Catalyst. Copper residues are a major concern for pharmaceutical intermediates.

    • Mitigation: During the workup, washing the crude product with an aqueous solution of a chelating agent like ammonia or ethylenediaminetetraacetic acid (EDTA) can help remove residual copper salts.[4] Ensure filtration is thorough, especially if insoluble copper complexes form.

  • Impurity 3: Unreacted Halogenated Intermediate (e.g., 4-amino-3-bromobenzoic acid).

    • Mitigation: This indicates an incomplete reaction. Monitor the reaction to completion using TLC or HPLC. Consider increasing the reaction time or temperature slightly, but be mindful of promoting side reactions. Ensure the quality and stoichiometry of the copper(I) cyanide are correct, as deactivated catalyst is a common cause of stalled reactions.[4]

Problem Potential Cause Recommended Solution & Rationale Reference(s)
Low Yield Diazonium salt decompositionMaintain temperature at 0-5°C during diazotization. Prevents thermal degradation.[1],[2]
Formation of phenolic by-productControl pH and temperature strictly during cyanation. Favors nucleophilic attack by cyanide.[1],[2]
Product loss during workupOptimize pH for precipitation; wash filter cake with minimal cold solvent.[3]
Purity Issues Residual copper catalystWash crude product with aqueous ammonia or EDTA solution during workup to chelate and remove copper.[4]
Isomeric or phenolic impuritiesUse high-purity starting material; perform recrystallization from a suitable solvent (e.g., ethanol/water).[5],[3]
Unreacted starting materialDrive reaction to completion using HPLC monitoring; ensure catalyst is active.[4]
Category 3: Safety and Handling on Scale-Up

Question: What are the primary safety considerations when scaling up the synthesis of this compound?

Answer: Safety is the most critical aspect of scale-up. This synthesis involves several hazardous materials and potentially energetic reactions.

  • Hazard 1: Toxicity of Cyanides. Copper(I) cyanide (CuCN) and other cyanide sources are highly toxic if ingested, inhaled, or absorbed through the skin.[4]

    • Protocol: All manipulations involving cyanide salts must be conducted in a well-ventilated fume hood or an enclosed reactor system.[4] Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. An emergency cyanide antidote kit must be available, and personnel must be trained in its use.

  • Hazard 2: Diazonium Salt Instability. Solid diazonium salts are shock-sensitive and can be explosive. They are almost always generated and used in situ in solution.

    • Protocol: Never isolate the diazonium salt. The primary safety control is maintaining a low temperature (0-5°C) and ensuring that the salt reacts as it is formed, preventing accumulation.[6]

  • Hazard 3: Quenching and Waste Disposal. Residual cyanide in the reaction mixture and waste streams must be neutralized before disposal.

    • Protocol: A common and effective method for quenching residual cyanide is the addition of an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide under basic (pH > 10) conditions to convert cyanide to the much less toxic cyanate ion.[4][5] All aqueous waste should be tested for the absence of free cyanide before disposal.

Troubleshooting_Tree Start Problem Encountered LowYield Low Yield? Start->LowYield PurityIssue Purity Issues? Start->PurityIssue LowYield->PurityIssue No Sol1 Check Diazotization Temp (0-5°C) & Reagent Stoichiometry LowYield->Sol1 Yes Sol4 Recrystallize from Ethanol/Water PurityIssue->Sol4 Yes Sol2 Optimize Workup pH for Precipitation Sol1->Sol2 Sol3 Monitor Temp/pH during Cyanation to Minimize Phenol Formation Sol2->Sol3 Sol5 Wash with aq. Ammonia or EDTA to Remove Copper Sol4->Sol5 Sol6 Ensure Starting Material Purity Sol5->Sol6

Sources

Technical Support Center: 4-Amino-3-cyanobenzoic Acid Solubility Challenges

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Amino-3-cyanobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this compound. This guide provides in-depth troubleshooting, detailed experimental protocols, and answers to frequently asked questions to support your research and development endeavors.

Understanding the Molecule: this compound

This compound is a multifaceted aromatic compound featuring three distinct functional groups: a carboxylic acid (-COOH), an amino group (-NH2), and a cyano group (-C≡N). This unique combination of polar and ionizable groups on a relatively non-polar benzene ring results in a complex solubility profile that can be challenging to predict and manage. The interplay between these groups governs the compound's interaction with various organic solvents.

The carboxylic acid and amino groups can participate in hydrogen bonding and undergo acid-base reactions, significantly influencing solubility in protic and aqueous systems. The cyano group adds to the molecule's polarity, while the aromatic ring contributes to its hydrophobic character. Understanding these structural attributes is the cornerstone of effective troubleshooting.

Troubleshooting Guide: Addressing Poor Solubility

This section provides a systematic approach to resolving common solubility issues with this compound.

Issue 1: Low Solubility in Non-Polar and Moderately Polar Aprotic Solvents

Scenario: You are attempting to dissolve this compound in solvents like ethyl acetate, dichloromethane (DCM), or acetonitrile for a reaction or analysis, but the compound remains largely insoluble.

Root Cause Analysis: The limited solubility in these solvents is primarily due to the strong intermolecular hydrogen bonding between the carboxylic acid and amino groups of the this compound molecules in the solid state. Solvents that cannot effectively disrupt these interactions will fail to dissolve the compound.

Solutions:

  • Solvent Selection: Opt for highly polar aprotic solvents capable of acting as strong hydrogen bond acceptors.

    • Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices as they can effectively solvate both the polar functional groups and the aromatic ring.[1]

  • Temperature Adjustment: Gently heating the mixture can increase the kinetic energy of both the solute and solvent molecules, helping to overcome the lattice energy of the solid.[2]

    • Caution: Monitor for potential degradation, especially in reactive solvents. Start with a modest temperature increase (e.g., 40-50 °C).

  • Co-solvent Systems: Introducing a small percentage of a highly polar solvent like DMF or DMSO to a less polar system can significantly enhance solubility.[3] This is a common strategy in biological assays where high concentrations of organic solvents are not well-tolerated.

Issue 2: Precipitation Upon Addition to a Reaction Mixture

Scenario: this compound is successfully dissolved in a solvent, but it precipitates out when other reagents are added to the solution.

Root Cause Analysis: The addition of a less polar co-solvent or a reagent that alters the pH of the solution can drastically reduce the solubility of this compound. For instance, adding a non-polar reactant can decrease the overall polarity of the solvent system, leading to precipitation.

Solutions:

  • Order of Addition: Carefully consider the order in which reagents are added. It may be beneficial to add the this compound solution to the reaction mixture rather than the other way around.

  • Solvent Compatibility: Ensure that the solvent used to dissolve the other reagents is miscible with the solvent used for this compound. A solvent miscibility table can be a valuable resource.[4]

  • pH Control: If the reaction involves acidic or basic reagents, the solubility of the amphoteric this compound will be affected. Buffering the reaction mixture can help maintain a consistent pH and prevent precipitation.

Visualizing the Troubleshooting Workflow

G cluster_0 Solid State cluster_1 Solution State Solid This compound (Crystal Lattice) Solvated Solvated this compound Solid->Solvated Dissolution (ΔH_solution) Solvated->Solid Crystallization LatticeEnergy Lattice Energy (Solute-Solute Interactions) SolvationEnergy Solvation Energy (Solute-Solvent Interactions) SolventInteractions Solvent-Solvent Interactions

Caption: Thermodynamic considerations in the dissolution process.

References

  • ChemUniverse. (n.d.). This compound.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Solubility of Things. (n.d.). 4-Aminobenzoic acid.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • ResearchGate. (n.d.). Solubility of p ABA in several solvents.
  • ACS Publications. (1930). Solubility Relations of Isomeric Organic Compounds. VIII. Solubility of the Aminobenzoic Acids in Various Liquids. The Journal of Physical Chemistry. [Link]
  • Reddit. (2022, January 6). How to tackle compound solubility issue. r/labrats.
  • Wikipedia. (n.d.). 4-Aminobenzoic acid.
  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.
  • Crysdot LLC. (n.d.). This compound.
  • PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.
  • NCERT. (n.d.). Amines.
  • ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents.
  • ResearchGate. (n.d.). Solubility prediction of polycyclic aromatic hydrocarbons in non-aqueous solvent mixtures.
  • ResearchGate. (n.d.). Investigation on solid-liquid equilibrium behavior of 4-cyanobenzoic acid in fourteen mono-solvents.
  • National Institutes of Health. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.

Sources

Technical Support Center: Managing Temperature Control in 4-Amino-3-cyanobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 4-Amino-3-cyanobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who work with this versatile but sensitive molecule. Precise temperature control is not merely a suggestion but a critical parameter for ensuring reaction safety, maximizing yield, and achieving a desirable purity profile. This document provides in-depth, field-proven insights into managing thermal conditions through a series of frequently asked questions and troubleshooting scenarios.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the thermal management of reactions involving this compound.

Q1: Why is precise temperature control so critical when working with this compound?

A: The structure of this compound contains multiple reactive functional groups—an aromatic amine (NH₂), a nitrile (CN), and a carboxylic acid (COOH). The thermal sensitivity primarily arises from reactions involving the aromatic amine, especially during diazotization, a common first step to further functionalize the ring.

  • Diazonium Salt Instability: When the amino group is treated with nitrous acid (generated in situ from a nitrite salt and a strong acid), it forms a diazonium salt intermediate. These salts are notoriously unstable at elevated temperatures.[1][2][3] Above 5-10 °C, they can decompose vigorously, leading to a rapid release of nitrogen gas and heat.[3][4] This can cause dangerous pressure buildup and a runaway reaction.

  • Side Product Formation: Poor temperature control directly impacts product purity. For instance, in a Sandmeyer reaction to introduce a cyano group, elevated temperatures promote the undesired reaction of the diazonium salt with water, forming phenolic impurities.[1]

  • Exothermic Nature: Diazotization reactions are significantly exothermic, with enthalpy changes ranging from -65 to -150 kJ/mol.[2][3] Without efficient cooling, the heat generated by the reaction itself can raise the internal temperature, accelerating decomposition and creating a dangerous feedback loop known as thermal runaway.[5][6]

Q2: What are the initial signs of a thermal excursion or runaway reaction?

A: Early detection is key to preventing accidents. Be vigilant for the following indicators:

  • Unexpectedly Rapid Temperature Rise: A sudden increase in the internal reaction temperature that outpaces the cooling system's capacity is the most direct sign.

  • Vigorous Gas Evolution: While some gas (N₂) evolution is expected in reactions like the Sandmeyer, an uncontrollably rapid bubbling or foaming indicates the decomposition rate is too high.[1]

  • Color Changes: A sudden darkening of the reaction mixture (e.g., turning dark brown or black) can signal the formation of decomposition products and tars.

  • Pressure Buildup: In a closed or semi-closed system, a rapid increase in pressure is a critical danger sign.

Q3: For a standard Sandmeyer cyanation reaction starting from an aniline precursor to make a cyanobenzoic acid derivative, what is the universally accepted temperature range?

A: The process is typically divided into two distinct temperature-controlled stages:

  • Diazotization (Formation of Diazonium Salt): This step must be performed at 0 to 5 °C .[1][2][3] This low temperature range is crucial to maintain the stability of the thermally sensitive diazonium salt intermediate and prevent its premature decomposition.[1]

  • Cyanation (Addition to Copper(I) Cyanide): The cold diazonium salt solution is then added slowly to a solution of the copper(I) cyanide catalyst, which is also typically maintained at a low temperature, often starting in the 0 to 5 °C range. After the addition is complete, the reaction may be allowed to warm to room temperature to ensure completion.[1]

Section 2: In-Depth Troubleshooting Guide

This section provides detailed solutions to specific problems encountered during experiments.

Q: My diazotization reaction is producing a low yield of the desired product, and TLC analysis shows multiple impurity spots, including a significant amount of a phenolic byproduct. What is the likely cause?

A: This is a classic symptom of poor temperature control during the diazotization step.

Causality: The diazonium salt intermediate is susceptible to nucleophilic attack by water, which is the solvent for the reaction. This hydrolysis reaction produces a phenol and releases nitrogen gas. The rate of this undesired side reaction increases exponentially with temperature.[1] If your cooling is inefficient and the internal temperature rises above the recommended 0-5 °C range, even for a short period, a significant portion of your intermediate will decompose to the phenol, leading to low yields and purification difficulties.

Troubleshooting Protocol:

  • Verify Cooling Bath Efficacy: Ensure your ice-water bath is well-stirred and contains sufficient ice. For larger scales, consider using an ice-salt or acetone-dry ice bath to achieve temperatures below 0 °C.

  • Control Reagent Addition Rate: Add the sodium nitrite solution slowly and subsurface to the acidic solution of the amine. This ensures the localized heat from the exothermic reaction is dissipated efficiently before it can cause a temperature spike.

  • Monitor Internal Temperature: Do not rely on the external bath temperature. Use a calibrated thermometer or thermocouple placed directly in the reaction mixture to get an accurate reading of the internal temperature.

  • Immediate Consumption: Use the prepared diazonium salt solution immediately in the subsequent step. Letting it stand, even at low temperatures, can lead to gradual decomposition.[1]

Q: I am trying to scale up a reaction involving this compound, and I'm struggling to keep the temperature stable. What are the key considerations for effective thermal management on a larger scale?

A: Scaling up reactions introduces a significant challenge because the volume of the reaction increases cubically (r³), while the surface area available for heat exchange only increases squarely (r²). This makes cooling much less efficient.

Causality & Solutions:

  • Heat Generation vs. Dissipation: The total heat generated will be much greater, and the ability to remove it will be diminished. The principle of thermal runaway is that heat generation increases exponentially with temperature, while cooling capacity remains linear.[5][6]

  • Technical Solutions:

    • Reactor Choice: Switch from a round-bottom flask to a jacketed reactor. This provides a much larger and more uniform surface area for heat transfer.

    • Cooling System: Upgrade from a simple ice bath to a circulating chiller with a cooling fluid like a glycol/water mixture. This allows for precise and powerful temperature control.

    • Stirring: Ensure vigorous and efficient overhead stirring. Poor mixing can lead to localized "hot spots" where the reaction runs away, even if the bulk temperature appears stable.

    • Semi-Batch Addition: Instead of adding all reagents at once, use a semi-batch process where one reagent is added slowly over time via an addition funnel or syringe pump. This controls the rate of heat generation, allowing the cooling system to keep up.

Data Presentation: Cooling Bath Options

For laboratory-scale work, selecting the appropriate cooling bath is essential.

Bath CompositionTypical Temperature Range (°C)Notes & Safety Considerations
Ice / Water0 to 5Most common for diazotizations. Ensure good mixing.
Ice / Saturated NaCl-21 to -10Provides a lower temperature buffer. Corrosive.
Dry Ice / Acetone-78Use with extreme caution. Flammable solvent. Ensure good ventilation. Dewar flask recommended.
Dry Ice / Isopropanol-77Less volatile and toxic than acetone, but more viscous.

Section 3: Visual Guides & Protocols

Diagram: Troubleshooting Thermal Excursions

This flowchart provides a logical decision-making process if you suspect a thermal runaway event.

G start Initial Sign of Excursion (Rapid Temp Rise, Gas) stop_addition IMMEDIATELY STOP Reagent Addition start->stop_addition First Action check_cooling Is Cooling System Maximal? add_coolant Add More Ice/Coolant to External Bath check_cooling->add_coolant No prepare_quench Prepare Quench Solution (e.g., Cold Sulfamic Acid for excess Nitrite) check_cooling->prepare_quench Yes stop_addition->check_cooling add_coolant->prepare_quench temp_stabilized Has Temperature Stabilized? prepare_quench->temp_stabilized quench_reaction QUENCH REACTION (If Safe to Do So) temp_stabilized->quench_reaction No continue_monitor Continue Reaction with Extreme Caution & Reduced Addition Rate temp_stabilized->continue_monitor Yes evacuate ALERT OTHERS & EVACUATE quench_reaction->evacuate

Caption: A decision workflow for managing a suspected thermal runaway.

Protocol: Synthesis of this compound via Sandmeyer Reaction

This protocol outlines the synthesis starting from 4-amino-3-bromobenzoic acid, where the bromine is replaced by a cyano group. Temperature control is paramount.

Objective: To synthesize this compound with high purity by carefully controlling the temperature of the diazotization and cyanation steps.

Step 1: Diazotization

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and an internal thermometer, dissolve 4-amino-3-bromobenzoic acid (1 eq.) in dilute hydrochloric acid (2.5 eq. in water).

  • Cool the resulting slurry to 0-2 °C using a well-stirred ice-salt bath. The internal temperature must not exceed 5 °C.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled slurry over 30-45 minutes. Maintain the internal temperature between 0-5 °C throughout the addition. Vigorous stirring is essential to dissipate heat.

  • After the addition is complete, stir the resulting pale-yellow solution of the diazonium salt for an additional 15 minutes at 0-5 °C. Use this solution immediately.

Step 2: Sandmeyer Cyanation

  • In a separate, larger flask (e.g., 500 mL), prepare a solution of copper(I) cyanide (1.2 eq.) and sodium cyanide (1.2 eq.) in water.

  • Cool this cyanide solution to 0-5 °C using an ice bath.

  • Slowly, and in a dropwise manner, add the cold diazonium salt solution from Step 1 to the cold copper(I) cyanide solution over approximately 1 hour.

  • A vigorous evolution of nitrogen gas will be observed.[1] The rate of addition should be controlled to keep the gas evolution steady but not violent. The temperature should be maintained below 10 °C during this addition.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for an additional 1-2 hours to ensure the reaction goes to completion.

Step 3: Work-up and Isolation

  • Acidify the reaction mixture with concentrated HCl to precipitate the product and to protonate any excess cyanide (Caution: perform in a well-ventilated fume hood as HCN gas may be evolved).

  • Filter the crude solid product using a Büchner funnel.

  • Wash the solid with cold water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Diagram: Experimental Workflow for Controlled Temperature Synthesis

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation a Dissolve Amine in Acid b Cool to 0-5 °C (Ice-Salt Bath) a->b c Slowly Add NaNO₂ Solution b->c d Monitor Internal Temp (Maintain 0-5 °C) c->d e Cold Diazonium Salt Solution d->e g Slowly Add Diazonium Salt to CuCN e->g Immediate Transfer f Prepare Cold CuCN Solution (0-5 °C) f->g h Control N₂ Evolution (Maintain <10 °C) g->h i Warm to RT & Stir h->i j Crude Reaction Mixture i->j

Caption: Workflow showing critical temperature control points in the synthesis.

References

  • Doyle, F. P., & Mehta, N. B. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 24(1), 57-66. [Link]
  • Doyle, F. P., & Mehta, N. B. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents.
  • Lu, Z., Fang, X., Xu, F., Yao, H., & Jiang, J. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Emergency Management Science and Technology, 5. [Link]
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Lu, Z., Fang, X., Xu, F., Yao, H., & Jiang, J. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Maximum Academic Press. [Link]

Sources

Technical Support Center: Catalyst Deactivation in Reactions with 4-Amino-3-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering catalyst deactivation during reactions involving 4-Amino-3-cyanobenzoic acid. This molecule, while a valuable building block, possesses a unique combination of functional groups—an aromatic amine, a nitrile, and a carboxylic acid—each presenting distinct challenges to catalyst stability. This guide provides in-depth troubleshooting strategies, diagnostic protocols, and preventative measures to maintain catalyst performance and ensure experimental success.

The Challenge: Understanding the Multifaceted Nature of this compound

The primary difficulty in using this compound as a reactant stems from its potential to deactivate catalysts through multiple mechanisms simultaneously. Each functional group can interact with and inhibit the active sites of a heterogeneous or homogeneous catalyst.

  • Amino Group (-NH₂): Aromatic amines are well-known catalyst poisons. The lone pair of electrons on the nitrogen atom can strongly and often irreversibly coordinate to metal active sites (e.g., Pd, Pt, Ni, Cu), blocking them from participating in the desired catalytic cycle.[1][2]

  • Nitrile Group (-C≡N): The cyano group is another potent inhibitor. It can strongly adsorb onto catalyst surfaces, and in some cases, excess cyanide ions can lead to the formation of inactive metal-cyanide complexes, effectively terminating the catalytic process.[3]

  • Carboxylic Acid Group (-COOH): This acidic functional group can promote the leaching of active metal components from the catalyst support into the reaction medium, particularly in liquid-phase reactions.[4][5] This leads to a permanent loss of active sites.

Understanding these competing deactivation pathways is the first step toward effective troubleshooting.

cluster_molecule This compound cluster_catalyst Catalyst Active Site Molecule Substrate (this compound) Poisoning Poisoning (Site Blocking) Molecule->Poisoning -NH₂ (Amine) -C≡N (Nitrile) Leaching Leaching (Metal Dissolution) Molecule->Leaching -COOH (Carboxylic Acid) Fouling Fouling / Coking (Surface Deposition) Molecule->Fouling Byproducts / Polymerization Catalyst Metal Active Site (e.g., Pd, Pt, Ni) Poisoning->Catalyst Inactivates Leaching->Catalyst Removes Fouling->Catalyst Blocks Sintering Sintering (Thermal Degradation) Sintering->Catalyst Reduces Surface Area Start Catalyst Performance Issue Detected (e.g., Low Rate, Poor Selectivity) Symptom Characterize Symptom: Gradual vs. Sudden Decline? Start->Symptom Gradual Gradual Decline Symptom->Gradual Gradual Sudden Sudden Decline Symptom->Sudden Sudden AnalyzeSpent Analyze Spent Catalyst: Compare Fresh vs. Used Gradual->AnalyzeSpent Sudden->AnalyzeSpent BET BET Surface Area: Significant Decrease? AnalyzeSpent->BET Sintering Diagnosis: Sintering (Thermal Degradation) BET->Sintering Yes XPS XPS / TPD / Elemental Analysis: Surface Poisons Detected? BET->XPS No Action Implement Corrective Action: - Optimize Conditions - Purify Feedstock - Regenerate / Replace Catalyst Sintering->Action Poisoning Diagnosis: Poisoning XPS->Poisoning Yes TGA TGA Analysis: Mass Loss on Heating? XPS->TGA No Poisoning->Action Fouling Diagnosis: Fouling / Coking TGA->Fouling Yes ICP ICP-MS of Filtrate: Metals Detected? TGA->ICP No Fouling->Action Leaching Diagnosis: Leaching ICP->Leaching Yes ICP->Action No / All Paths Lead Here Leaching->Action

Caption: Workflow for troubleshooting catalyst deactivation.

Advanced Diagnostic & Characterization Protocols

Accurate diagnosis requires empirical data. The following are standardized protocols for characterizing fresh and spent catalysts. Characterizing your catalyst before and after a reaction is crucial for understanding deactivation mechanisms. [10]

Protocol 1: BET Surface Area Analysis

Objective: To measure the specific surface area of the catalyst. A significant reduction in the surface area of a spent catalyst compared to a fresh one is a strong indicator of sintering. [6][7] Methodology:

  • Sample Preparation: Accurately weigh approximately 100-200 mg of the dry catalyst sample into a BET sample tube.

  • Degassing: Heat the sample under vacuum or a flow of inert gas (e.g., N₂) to remove adsorbed contaminants like water and CO₂. The degassing temperature and time must be carefully chosen to avoid altering the catalyst structure (a typical starting point is 120-150°C for 2-4 hours).

  • Analysis: Cool the sample to liquid nitrogen temperature (77 K).

  • Adsorption Isotherm: Introduce known quantities of nitrogen gas to the sample and measure the pressure equilibrium. A multi-point adsorption isotherm is generated by measuring the amount of gas adsorbed at various relative pressures (P/P₀).

  • Calculation: Apply the Brunauer-Emmett-Teller (BET) equation to the linear portion of the isotherm (typically P/P₀ = 0.05 to 0.35) to calculate the specific surface area (in m²/g).

  • Comparison: Compare the calculated surface area of the spent catalyst to that of the fresh catalyst.

Protocol 2: X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and chemical states of atoms on the catalyst surface. This is highly effective for detecting the presence of poisons like nitrogen species. [8] Methodology:

  • Sample Preparation: Mount a small amount of the dry catalyst powder onto a sample holder using carbon tape. Ensure the surface is flat.

  • Introduction to UHV: Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Survey Scan: Perform a wide energy range scan (e.g., 0-1100 eV) to identify all elements present on the surface.

  • High-Resolution Scans: For elements of interest (e.g., N 1s, C 1s, O 1s, and the primary catalyst metal like Pd 3d), perform high-resolution scans.

  • Data Analysis:

    • Identify peaks corresponding to specific elements.

    • Analyze the binding energy of the high-resolution peaks. A shift in binding energy compared to a reference (fresh catalyst or literature values) indicates a change in the chemical state, such as the coordination of nitrogen to the metal center.

    • Quantify the surface atomic concentrations to determine the extent of poison accumulation.

Frequently Asked Questions (FAQs)

Q1: Which types of catalysts are most susceptible to deactivation by this compound? A1: Noble metal catalysts like Palladium (Pd) and Platinum (Pt) are highly active for many transformations but are also very susceptible to poisoning by nitrogen and nitrile-containing compounds. [2][9]Nickel-based catalysts (e.g., Raney Nickel) are also prone to poisoning. [10]The choice of catalyst support can influence stability; for instance, a support with strong metal-support interaction can help mitigate leaching. [11] Q2: Can the deactivated catalyst be regenerated? A2: Regeneration is possible but depends on the mechanism of deactivation. [8][12]* For Fouling/Coking: A controlled oxidation (calcination) in air or a dilute oxygen stream at elevated temperatures can burn off carbonaceous deposits. [4]* For some types of Poisoning: If the poison is reversibly adsorbed, a thermal treatment under inert or reducing gas flow may desorb it. For strongly bound poisons, chemical washing with a mild acid or base might be effective, but this risks damaging the catalyst. [12][13]For example, washing with acidic solutions can help remove some poisons but may also leach the active metal. [13]* For Sintering and Leaching: These mechanisms involve permanent physical changes to the catalyst and are generally considered irreversible. [4] Q3: How do reaction conditions affect the rate of deactivation? A3: Reaction conditions play a critical role.

  • Temperature: Higher temperatures can accelerate deactivation by promoting sintering and increasing the rate of byproduct formation leading to coking. [4][14]* Concentration: High concentrations of this compound can increase the rate of poisoning by overwhelming the active sites.

  • Solvent: The choice of solvent can influence the solubility of byproducts and the leaching of active metals. Protic solvents, for example, might exacerbate leaching caused by the carboxylic acid group.

Q4: Can I use a protecting group strategy to prevent deactivation? A4: Yes, this is a viable chemical strategy. Protecting the amino group (e.g., as an amide) or the carboxylic acid group (e.g., as an ester) before the catalytic step can prevent them from poisoning or leaching the catalyst. However, this adds extra steps to the synthesis (protection and deprotection) and the protecting group must be stable to the reaction conditions and easily removable afterward.

References

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
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  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (2023).
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  • Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading. (n.d.). NIH.
  • Recent Advances in Catalytic Systems for the Reduction of Aromatic and Aliphatic Nitrile Compounds to Amines. (n.d.). OUCI.
  • Deactivation kinetics in the hydrogenation of nitrobenzene to aniline on the basis of a coke formation kinetics — investigations in an isothermal catalytic wall reactor. (2006).
  • Double metal cyanide complex as a heterogeneous catalyst for depolymerization of polyesters. (2022).
  • Double metal cyanide complex as a heterogeneous catalyst for the catalytic depolymerization of polyester. (2022).
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  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. (2021). Rasayan Journal of Chemistry.
  • High-Temperature Cyanide Leaching of Platinum-Group Metals From Automobile Catalysts-Labor
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  • Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. (2021).
  • The Catalytic Reduction of Carboxylic Acid Derivatives and CO2 by Metal Nanoparticles on Lewis‐Acidic Supports. (2018).
  • The role of catalyst poisons during hydrodeoxygenation of renewable oils. (2021).
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  • RETRACTED: Metal Catalysis Acting on Nitriles in Early Earth Hydrothermal Systems. (n.d.). MDPI.
  • Low temperature NH3 regeneration of a sulfur poisoned Pt/Al2O3 monolith catalyst. (n.d.).
  • Direct transformation of nitriles to cyanide using chloride anion as c
  • Nitrile reduction. (n.d.). Wikipedia.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. (2006).

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Technical Support Center: A Troubleshooting Guide for the Derivatization of 4-Amino-3-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 4-Amino-3-cyanobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the chemical modification of this versatile building block. The unique trifunctional nature of this compound, featuring an amino group, a cyano group, and a carboxylic acid on an aromatic ring, presents specific challenges and opportunities in synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for derivatization?

The primary sites for derivatization on this compound are the carboxylic acid and the amino group. The cyano group is generally less reactive but can undergo transformations under specific conditions. The aromatic ring itself is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the cyano and carboxylic acid groups, although the amino group is an activating ortho-, para-director.

Q2: How do the substituents on the aromatic ring influence its reactivity?

The interplay of the substituents is crucial. The amino group (-NH₂) is an electron-donating group, which activates the ring towards electrophilic aromatic substitution and increases the nucleophilicity of the amine itself. Conversely, the cyano (-CN) and carboxylic acid (-COOH) groups are electron-withdrawing, deactivating the ring and making the carboxylic acid a stronger acid. This electronic push-pull can influence reaction rates and regioselectivity.

Q3: What are the most common derivatization reactions for this molecule?

The most common derivatization reactions target the carboxylic acid and amino functionalities. These include:

  • Esterification of the carboxylic acid.

  • Amide bond formation via coupling of the carboxylic acid with an amine.

  • Acylation of the amino group.

  • Alkylation of the amino group.

Troubleshooting Guide: Derivatization of the Carboxylic Acid Group

Issue 1: Low or No Yield in Esterification Reactions

Question: I am attempting a Fischer esterification of this compound with an alcohol and an acid catalyst, but I am observing very low to no product formation. What could be the issue?

Potential Causes and Solutions:

  • Insufficient Acid Catalyst: The basic amino group on the ring will neutralize a portion of the acid catalyst.[1] It is crucial to use a sufficient amount of acid to both protonate the amino group and catalyze the esterification.[1]

  • Reversible Reaction: Fischer esterification is an equilibrium process.[1][2] To drive the reaction towards the product, use a large excess of the alcohol (often as the solvent) or remove water as it forms, for instance, with a Dean-Stark apparatus.[1]

  • Steric Hindrance: While the cyano group is ortho to the carboxylic acid, significant steric hindrance is not expected to be a primary issue for most simple alcohols. However, for bulky alcohols, consider alternative esterification methods.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a large excess (at least 10-fold molar excess) of the desired alcohol.

  • Catalyst Addition: Carefully add a strong acid catalyst (e.g., concentrated sulfuric acid, 0.1-0.2 equivalents) to the mixture.

  • Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution) and extract the ester with an organic solvent.

  • Purification: Purify the crude ester by column chromatography or recrystallization.

Issue 2: Difficulty in Amide Coupling Reactions

Question: My amide coupling reaction between this compound and a primary amine using a standard coupling reagent is sluggish and gives a poor yield. How can I improve this?

Potential Causes and Solutions:

  • Choice of Coupling Reagent: For challenging couplings, a more potent coupling reagent may be necessary. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often more effective than standard carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) for electronically deactivated or sterically hindered substrates.[3]

  • Reaction Conditions: Ensure anhydrous (dry) conditions, as moisture can hydrolyze the coupling reagents and activated intermediates.[4] The choice of base is also critical; a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is commonly used.[3]

  • Substrate Nucleophilicity: If the amine coupling partner is weakly nucleophilic, the reaction will be slower. Increasing the reaction temperature or using a more activating coupling reagent can help.

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation [3]

Coupling ReagentAdditiveTypical BaseRelative EfficiencyKey Considerations
EDCHOBtDIPEAGoodCost-effective; water-soluble urea byproduct simplifies workup.[3]
HATUNoneDIPEAExcellentHighly efficient and fast, especially for difficult couplings.[3]
T3P®NonePyridineVery GoodVersatile and safe, with environmentally benign byproducts.[3]

Workflow for Amide Coupling

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Work-up and Purification start Dissolve this compound in anhydrous solvent (e.g., DMF) add_reagent Add coupling reagent (e.g., HATU) and base (e.g., DIPEA) start->add_reagent stir Stir at 0°C to room temperature for 15-30 min add_reagent->stir add_amine Add amine coupling partner stir->add_amine react Allow to react until completion (Monitor by TLC/LC-MS) add_amine->react quench Quench reaction (e.g., with water or sat. NH4Cl) react->quench extract Extract product with organic solvent quench->extract purify Purify by column chromatography or recrystallization extract->purify G start This compound protect Protect Carboxylic Acid (e.g., Esterification) start->protect Step 1 derivatize_amine Derivatize Amino Group (e.g., Acylation, Alkylation) protect->derivatize_amine Step 2 deprotect Deprotect Carboxylic Acid (e.g., Ester Hydrolysis) derivatize_amine->deprotect Step 3 final_product Final Product deprotect->final_product Step 4

Caption: A strategic workflow for selective derivatization of the amino group.

Purification and Characterization

Q4: I am having trouble purifying my derivatized product. What are some common issues?

Purification can be challenging due to the polar nature of the starting material and some of its derivatives.

  • TLC Analysis: When monitoring reactions or assessing purity by TLC, streaking can be an issue due to the acidic and basic functionalities. Adding a small amount of acetic acid or formic acid to the mobile phase can often improve the spot shape for acidic compounds. [5]* Column Chromatography: If the product is highly polar, a more polar solvent system may be required for elution from a silica gel column. In some cases, reverse-phase chromatography may be a more suitable purification method.

  • Recrystallization: If the product is a solid, recrystallization is an excellent method for purification. Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

Q5: What are the key spectroscopic features I should look for to confirm my product?

  • ¹H NMR: Look for the disappearance of the carboxylic acid proton (often a broad singlet above 10 ppm) upon ester or amide formation. New signals corresponding to the added alcohol or amine moiety should appear. For reactions on the amino group, changes in the chemical shift and integration of the -NH₂ protons will be observed.

  • FT-IR: The C=O stretch of the carboxylic acid (around 1700 cm⁻¹) will shift to a different frequency in the corresponding ester or amide. The N-H stretches of the primary amine (around 3300-3500 cm⁻¹) will change or disappear upon derivatization. The cyano group has a characteristic stretch around 2200-2230 cm⁻¹. [6][7]* Mass Spectrometry: The molecular weight of the product should correspond to the expected mass of the derivatized compound.

This guide provides a starting point for troubleshooting common issues in the derivatization of this compound. Successful synthesis often requires careful optimization of reaction conditions and purification strategies tailored to the specific properties of the target molecule.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Valinamide Derivatization Reactions: A Technical Troubleshooting Guide.
  • ResearchGate. (2024). FT-IR and FT-Raman spectral analysis and quantum chemical studies on 4-aminobenzoic acid and 4-cyanobenzoic acid. [Link]
  • Growing Science. (2022).
  • BenchChem. (2025). An In-depth Technical Guide to the Stability and Reactivity Profile of 4-Cyanobenzoic Acid.
  • BenchChem. (2025).
  • BenchChem. (2025). Derivatization of 4-Amino-3-bromobenzoic Acid: Application Notes and Protocols for Researchers.
  • Google Patents. (n.d.).
  • European Patent Office. (1999).
  • BenchChem. (2025). Technical Support Center: Monitoring Reactions of 4-Amino-3-bromobenzoic acid.
  • BenchChem. (2025). A Technical Guide to the Theoretical and Spectroscopic Analysis of 4-Cyanobenzoic Acid.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • BenchChem. (2025). A Comparative Spectroscopic Analysis of 4-Amino-3-bromobenzoic Acid and Its Isomers.
  • BenchChem. (2025). Storage conditions for 4-Amino-3-bromobenzoic acid.
  • National Institutes of Health. (n.d.).
  • Master Organic Chemistry. (n.d.).
  • (n.d.).
  • BenchChem. (2025).
  • (n.d.).
  • BenchChem. (2025).
  • National Institutes of Health. (n.d.). 3-Amino-4-cyanobenzoic acid | C8H6N2O2 | CID 10261390 - PubChem.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Bond University Research Portal. (2020).
  • (n.d.).
  • PubMed Central. (2016).
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid and 4-Amino-3-chlorobenzoic Acid for Researchers.
  • BenchChem. (2025).
  • PubMed. (2024).

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preventing byproduct formation in 4-Amino-3-cyanobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Byproduct Formation for Researchers and Drug Development Professionals

Welcome to the technical support center. As a Senior Application Scientist, I understand that synthesizing highly functionalized molecules like 4-Amino-3-cyanobenzoic acid can be challenging. Success often lies in navigating the delicate balance of reactivity to prevent unwanted side reactions. This guide is structured to provide direct, actionable solutions to common problems encountered during this synthesis, moving beyond simple protocols to explain the chemical principles behind them.

Our focus will be on the common and effective Sandmeyer reaction pathway, starting from a suitable aminobenzoic acid precursor.

Core Synthesis Pathway: An Overview

The synthesis of this compound typically involves the diazotization of an amino group followed by a copper-catalyzed cyanation—a Sandmeyer reaction. The choice of starting material is critical, with 3,4-diaminobenzoic acid being a common precursor where one of the two amino groups is selectively transformed.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Cyanation A 3,4-Diaminobenzoic Acid B Aryl Diazonium Salt Intermediate A->B  NaNO₂, HCl  0-5 °C C This compound (Target Product) B->C  CuCN  Controlled Temp. G start Experiment Complete purity Analyze Product Purity (NMR, LC-MS) start->purity success High Purity Product (>95%) purity->success Yes identify Identify Major Byproduct(s) purity->identify No byproduct_type What is the byproduct? identify->byproduct_type amide 4-Amino-3-carbamoylbenzoic acid (Amide) byproduct_type->amide Mass +18 dicarboxylic 4-Aminobenzene-1,3-dicarboxylic acid byproduct_type->dicarboxylic Mass +19, loss of N decarboxylated 3-Aminobenzonitrile byproduct_type->decarboxylated Mass -44 tar Tarry/Biaryl Impurities byproduct_type->tar Complex Mixture cause_amide Cause: Partial Nitrile Hydrolysis (Mild Acid/Base, Time) amide->cause_amide cause_diacid Cause: Complete Nitrile Hydrolysis (Strong Acid/Base, Heat) dicarboxylic->cause_diacid cause_decarb Cause: Decarboxylation (High Heat + Cu Catalyst) decarboxylated->cause_decarb cause_tar Cause: Poor Radical Control (Temp, Reagent Quality) tar->cause_tar solution_amide Solution: - Control Workup pH - Minimize Heat/Time cause_amide->solution_amide solution_diacid Solution: - Strict Temp Control - Avoid Strong Acid/Base cause_diacid->solution_diacid solution_decarb Solution: - Lower Cyanation Temp - Optimize CuCN loading cause_decarb->solution_decarb solution_tar Solution: - Strict Diazotization Temp (0-5°C) - Slow Reagent Addition cause_tar->solution_tar

Technical Support Center: Analytical Techniques for Monitoring 4-Amino-3-cyanobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 4-Amino-3-cyanobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a multifunctional aromatic compound, this compound presents unique challenges and opportunities in reaction monitoring. This document provides in-depth, field-proven insights into selecting the appropriate analytical techniques, offers detailed experimental protocols, and presents comprehensive troubleshooting guides to navigate common issues.

Choosing the Right Analytical Technique

The first critical step in monitoring any chemical reaction is selecting the most appropriate analytical method. The choice depends on the specific information required (qualitative vs. quantitative), the complexity of the reaction mixture, and the available instrumentation. This compound contains a UV-active aromatic ring, a basic amino group, an acidic carboxylic acid group, and a cyano group, making it amenable to several analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What is the quickest way to see if my reaction is progressing? A1: Thin-Layer Chromatography (TLC) is the ideal first-line technique for rapid, qualitative assessment.[1] It's inexpensive and allows you to quickly visualize the consumption of your starting material and the formation of new products. Since this compound is UV-active, spots can be easily visualized under a UV lamp.[1]

Q2: When should I use HPLC instead of TLC? A2: High-Performance Liquid Chromatography (HPLC) should be used when you need quantitative data—for example, to determine the reaction conversion, yield, or purity of the product. HPLC offers significantly higher resolution than TLC, allowing you to separate closely related impurities and quantify each component accurately.[2]

Q3: My product has a similar polarity to my starting material. How can I monitor the reaction? A3: This is a common challenge. While TLC might struggle to provide clear separation, HPLC with its superior resolving power is the better choice.[3] If HPLC also fails to resolve the compounds, Nuclear Magnetic Resonance (NMR) spectroscopy becomes invaluable. NMR can distinguish between isomers and compounds with very similar structures by analyzing the unique chemical environment of each proton or carbon atom.[4]

Q4: How can I identify unknown byproducts in my reaction? A4: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for this purpose. It combines the separation capabilities of HPLC with the mass-analyzing power of MS. This allows you to determine the molecular weight of byproducts as they elute from the column, providing crucial clues to their identity.[5]

Decision-Making Workflow for Technique Selection

The following diagram outlines a logical workflow for selecting the most suitable analytical technique for your needs.

G Start Reaction Monitoring Goal Qualitative Qualitative Check (Is it working?) Start->Qualitative Quantitative Quantitative Analysis (Conversion, Yield, Purity) Start->Quantitative Struct_ID Need Structural Info (Byproducts, Intermediates) Start->Struct_ID TLC Use TLC Qualitative->TLC HPLC Use HPLC Quantitative->HPLC Complex Complex Mixture or Isomer Separation? HPLC->Complex Poor Resolution? NMR_MS Use NMR or LC-MS Struct_ID->NMR_MS NMR Use NMR Complex->NMR

Caption: Workflow for selecting an analytical technique.

High-Performance Liquid Chromatography (HPLC) Support Center

HPLC is the workhorse for quantitative analysis in organic synthesis. For this compound and its derivatives, reversed-phase HPLC with UV detection is a robust and widely used method.[2]

HPLC FAQs

Q1: What type of HPLC column is best for this compound? A1: A C18 reversed-phase column is the most common and effective choice.[2] Given the compound's polar functional groups, a column with good end-capping is recommended to minimize peak tailing caused by interactions with residual silanols.[6]

Q2: What is a good starting mobile phase? A2: A mixture of acetonitrile and water (or methanol and water) with a small amount of acid, such as 0.1% formic acid or phosphoric acid, is a standard starting point.[2] The acid helps to protonate the amino group and suppress the ionization of the carboxylic acid, leading to sharper peaks and more reproducible retention times.

Q3: At what wavelength should I set the UV detector? A3: Aromatic compounds like this typically have strong absorbance between 230-260 nm. A good starting point is around 235 nm, but it's best practice to run a UV scan of your starting material and product to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.[2][7]

Typical HPLC Method Parameters

The table below summarizes a robust starting point for method development.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase separation of small molecules.[2]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileProvides good peak shape for acidic and basic analytes.[2]
Gradient 10% B to 90% B over 10 minA generic gradient to elute compounds of varying polarity.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.[7]
Column Temp. 30 °CMaintains stable retention times and improves peak shape.[7]
Injection Vol. 10 µLA typical volume to avoid column overloading.[2]
Detection UV at 235 nmGood general wavelength for aromatic acids.[2]
Experimental Protocol: Reaction Monitoring by HPLC
  • Sample Preparation:

    • Carefully take an aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding a small amount of acid or base, or by rapid dilution).

    • Dilute the aliquot in a known volume (e.g., 1 mL) of the mobile phase's initial composition (e.g., 90:10 Water:Acetonitrile). This ensures solvent compatibility and prevents peak distortion.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates that could block the column.[8]

  • Standard Preparation:

    • Prepare a stock solution of your this compound starting material at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol.[2]

    • Create a working standard by diluting the stock solution to a concentration similar to the expected concentration in your diluted reaction sample.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the standard solution to confirm the retention time of the starting material.

    • Inject the prepared reaction sample.

    • Monitor the chromatogram for the disappearance of the starting material peak and the appearance of product peaks. The conversion can be calculated based on the change in the peak area of the starting material.

HPLC Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing [6][8]1. Secondary Interactions: The basic amino group is interacting with acidic silanols on the column packing. 2. Column Overload: Injecting too concentrated a sample.1. Adjust Mobile Phase pH: Lower the mobile phase pH (e.g., to 3.0) with formic or phosphoric acid to ensure the amino group is fully protonated.[6] 2. Dilute Sample: Reduce the concentration of your injected sample.
Shifting Retention Times [8][9]1. Column Equilibration: The column is not fully equilibrated with the mobile phase. 2. Temperature Fluctuation: Lab temperature changes are affecting solvent viscosity. 3. Pump Malfunction: Inconsistent mobile phase composition or flow rate.1. Equilibrate Longer: Ensure at least 10-15 column volumes of mobile phase pass through before injection.[9] 2. Use a Column Oven: Maintain a constant column temperature (e.g., 30 °C).[9] 3. Check Pump: Purge the pump to remove air bubbles and check for leaks.[8]
Broad Peaks [9]1. Extra-Column Volume: Long tubing between the column and detector. 2. Contaminated Guard Column: The guard column is trapping impurities. 3. Sample Solvent Incompatibility: Sample is dissolved in a much stronger solvent than the mobile phase.1. Optimize Tubing: Use narrow-bore tubing and keep it as short as possible. 2. Replace Guard Column: This is routine maintenance. 3. Match Solvents: Dissolve the sample in the initial mobile phase whenever possible.
Noisy Baseline [8][10]1. Air Bubbles: Air is trapped in the pump or detector. 2. Mobile Phase Mixing: Incomplete mixing of mobile phase components. 3. Detector Lamp Failing: The UV lamp is nearing the end of its life.1. Degas Solvents: Degas the mobile phase before use. Purge the pump. 2. Premix Solvents: If possible, premix the mobile phase manually or ensure the online mixer is working correctly. 3. Replace Lamp: Check the lamp's energy output and replace if necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy Support Center

NMR provides unambiguous structural information, making it a powerful tool for confirming product identity and understanding reaction mechanisms, especially when chromatography is challenging.[4]

NMR FAQs

Q1: Can I run an NMR on my crude reaction mixture? A1: Yes, this is a primary application of NMR for reaction monitoring. You can take an aliquot from your reaction, remove the solvent under reduced pressure, and redissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[11] DMSO-d₆ is often a good choice for this compound and its derivatives due to their polarity.[11]

Q2: How do I get quantitative information from my NMR spectrum? A2: NMR is inherently quantitative; the area of a peak is directly proportional to the number of protons it represents.[4] To determine the ratio of product to starting material, you can integrate a peak unique to the product and a peak unique to the starting material. Comparing these integrals gives you the molar ratio. For accuracy, ensure the chosen peaks are well-resolved and that the experiment has a sufficient relaxation delay (D1) time.

Q3: The proton signals for my starting material and product are overlapping. What can I do? A3: First, ensure your spectrometer is well-shimmed to achieve the best possible resolution. If overlap persists, you can try using a higher-field NMR spectrometer. Alternatively, ¹³C NMR can be used, as its signals are spread over a much wider chemical shift range, reducing the likelihood of overlap.[12]

NMR Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Broad Peaks 1. Poor Shimming: Inhomogeneous magnetic field across the sample. 2. Paramagnetic Impurities: Traces of metal catalysts can cause peak broadening. 3. Chemical Exchange: Protons on -COOH and -NH₂ can exchange with each other or with trace water.1. Re-shim: Perform manual or automated shimming on your sample. 2. Filter Sample: Pass the sample through a small plug of silica or celite to remove metal residues. 3. Add D₂O: A D₂O shake can sometimes sharpen peaks by exchanging labile protons.
Inaccurate Integration 1. Short Relaxation Delay: The D1 delay is too short for all nuclei to fully relax between scans. 2. Poor Phasing/Baseline: Incorrect data processing.1. Increase D1: Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the nuclei of interest. 2. Reprocess Data: Carefully re-phase the spectrum and apply a baseline correction.
Solvent Peak Obscuring Signals 1. Residual Protonated Solvent: The deuterated solvent is not 100% pure. 2. Analyte Signal Coincidence: A peak of interest has the same chemical shift as the residual solvent peak.1. Use Solvent Suppression: Apply a solvent suppression pulse sequence during acquisition.[4] 2. Change Solvent: Use a different deuterated solvent whose residual peak does not overlap with your signals.
Workflow for In-Situ NMR Reaction Monitoring

G Start Start Reaction in NMR Tube Acquire_T0 Acquire Spectrum (T=0) (Starting Material) Start->Acquire_T0 Incubate Incubate at Reaction Temp (Inside NMR Spectrometer) Acquire_T0->Incubate Acquire_Tn Acquire Spectra at Time Intervals (T=n) Incubate->Acquire_Tn Acquire_Tn->Incubate Process Process Spectra (Phase, Baseline, Integrate) Acquire_Tn->Process Analyze Analyze Data (Plot Concentration vs. Time) Process->Analyze Endpoint Determine Reaction Endpoint or Calculate Kinetics Analyze->Endpoint

Caption: Workflow for real-time NMR reaction monitoring.

References

  • Cooks, R. G., & Hamlin, T. A. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
  • Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions.
  • Madani, A., & Pieber, B. (2023). In situ reaction monitoring in photocatalytic organic synthesis.
  • Wang, X., et al. (2021). In situ sensors for flow reactors – a review. Reaction Chemistry & Engineering.
  • Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring.
  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Labcompare. (2025). Troubleshooting Common HPLC Issues.
  • O'Neil, C. et al. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252.
  • BenchChem. (2025). Analytical Methods for the Detection of 4-Cyanobenzoic Acid.
  • Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • Foley, D. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.
  • BenchChem. (2025).
  • Bhor, S. A., et al. (2023). Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research, 8(6).
  • BenchChem. (2025). Technical Support Center: Monitoring Reactions of 4-Amino-3-bromobenzoic acid.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid.
  • Roithová, J., & Schröder, D. (2017). Identifying reactive intermediates by mass spectrometry. PubMed Central.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
  • BenchChem. (2025). A Comparative Spectroscopic Analysis of 4-Amino-3-bromobenzoic Acid and Its Isomers.

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Technical Support Center: Work-up Procedures for 4-Amino-3-cyanobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-3-cyanobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the work-up and purification of reactions involving this versatile building block. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring your experimental success.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the work-up of reactions involving this compound.

Question 1: After my reaction, I have a complex mixture and I'm unsure how to begin the purification of this compound. Where do I start?

Answer: The initial purification strategy for this compound depends on the reaction solvent and the nature of the impurities. A common and effective first step is a liquid-liquid extraction. Given the amphoteric nature of your product (containing both a basic amino group and an acidic carboxylic acid group), you can manipulate the pH of the aqueous phase to selectively extract your compound.

  • Acidic Wash: Begin by dissolving the crude reaction mixture in an organic solvent (like ethyl acetate) and washing with a dilute acid (e.g., 1M HCl). This will protonate the amino group, making your product water-soluble and allowing for the removal of non-basic organic impurities.

  • Basic Wash: Subsequently, you can wash the organic layer with a dilute base (e.g., 1M NaHCO₃) to remove any acidic impurities. Your product should remain in the organic layer at this stage.

  • Isolation: The product can then be isolated by drying the organic layer over anhydrous sodium sulfate or magnesium sulfate, filtering, and evaporating the solvent under reduced pressure.

Question 2: My product is a dark, oily residue after solvent evaporation. How can I purify it to a solid?

Answer: An oily residue suggests the presence of impurities that are preventing crystallization. Several techniques can be employed:

  • Trituration: Try adding a solvent in which your product is sparingly soluble but the impurities are highly soluble. Vigorously stir or sonicate the mixture. This can often induce crystallization of the desired product, which can then be collected by filtration. Good starting solvents for trituration of polar aromatic compounds include diethyl ether or a mixture of ethyl acetate and hexanes.

  • Recrystallization: This is a powerful purification technique for solids. The key is to find a suitable solvent or solvent system. For this compound, polar solvents are a good starting point. Consider ethanol, methanol, or a mixture of ethanol and water. The goal is to dissolve the compound in a minimal amount of hot solvent and allow it to slowly cool, forming pure crystals. If you observe colored impurities, you can add a small amount of activated charcoal to the hot solution before filtering and cooling to help decolorize the product.[1]

  • Column Chromatography: If recrystallization fails, column chromatography is the next logical step. Due to the polarity of your compound, a silica gel column with a polar mobile phase is recommended. A gradient elution starting with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity (e.g., by adding methanol) can effectively separate your product from impurities.[2][3]

Question 3: I suspect my reaction has produced isomeric impurities. How can I separate them?

Answer: The separation of isomers can be challenging. High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool to confirm the presence of isomers and can be adapted for preparative scale separation.[4][5] For bulk separation, column chromatography with a carefully optimized solvent system is often successful. The slight differences in polarity between isomers can be exploited for separation. It may require testing various solvent systems and gradients to achieve baseline separation.

Question 4: During the work-up of a Sandmeyer reaction to introduce the cyano group, I'm getting a low yield and a lot of tar-like byproducts. What's going wrong?

Answer: The Sandmeyer reaction, while effective, can be sensitive to reaction conditions. Low yields and byproduct formation often stem from the decomposition of the diazonium salt intermediate.[6]

  • Temperature Control: It is critical to maintain a low temperature (0-5 °C) during the diazotization step (formation of the diazonium salt).[6] If the temperature rises, the diazonium salt can decompose, leading to phenols and other unwanted side products.

  • Slow Addition: The addition of the sodium nitrite solution should be done slowly and dropwise to maintain temperature control and prevent localized overheating.

  • Fresh Reagents: Ensure your sodium nitrite is fresh and your acid is of appropriate concentration.

The work-up for a Sandmeyer reaction typically involves neutralizing the acidic reaction mixture and then proceeding with extraction. Any tarry materials can often be removed by filtration before extraction.

Experimental Protocols

Here are detailed, step-by-step methodologies for key work-up and purification procedures.

Protocol 1: General Acid-Base Extraction Workflow

This protocol is designed for the initial purification of this compound from a crude reaction mixture.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 50 mL for a 100 mL organic solution). This step removes basic impurities.

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL) to neutralize any remaining acid and remove acidic byproducts.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x 50 mL) to remove residual water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Recrystallization for Final Purification

This protocol outlines the steps for purifying this compound via recrystallization.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.

Visualizing the Workflow

A clear understanding of the purification workflow is essential for success.

Purification_Workflow cluster_extraction Liquid-Liquid Extraction cluster_purification Final Purification start Crude Reaction Mixture in Organic Solvent acid_wash Wash with 1M HCl start->acid_wash Removes basic impurities base_wash Wash with sat. NaHCO3 acid_wash->base_wash Removes acidic impurities brine_wash Wash with Brine base_wash->brine_wash dry Dry over Na2SO4 brine_wash->dry concentrate Concentrate dry->concentrate recrystallization Recrystallization concentrate->recrystallization If solid chromatography Column Chromatography concentrate->chromatography If oil or impure solid pure_product Pure this compound recrystallization->pure_product chromatography->pure_product

Caption: General purification workflow for this compound.

Data Summary

The following table summarizes key physicochemical properties of this compound, which are crucial for its handling and purification.

PropertyValueSource
Molecular FormulaC₈H₆N₂O₂
Molecular Weight162.15 g/mol
AppearanceWhite to off-white powder
Melting Point220-224 °C
SolubilitySoluble in DMSO and Methanol

References

  • Decarboxylation of substituted 4‐aminobenzoic acids in acidic aqueous solution. Scite.ai.
  • Theoretical Study of the Mechanism of Thermal Decarboxylation of Salicylic and p-Aminobenzoic Acids; Models for Aqueous Solution. RSC Publishing.
  • Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Wiley Online Library.
  • US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof. Google Patents.
  • Decarboxylation of all six possible forms of diaminobenzoic acids C6H3NH22COOH yields three.... YouTube.
  • Process for producing cyanobenzoic acid derivatives. European Patent Office.
  • 4-Cyanobenzoic Acid - Solubility of Things. Solubility of Things.
  • US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. Google Patents.
  • KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method. Google Patents.
  • How do I purify the resulting compound after a nitro- to amine-group reduction? Chemistry Stack Exchange.
  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC - NIH.
  • HPLC Methods for analysis of 4-Aminobenzoic acid. HELIX Chromatography.
  • Gas-chromatographic separation of aromatic amines, nitriles and hydrocarbons. I. J-Global.
  • Methyl p-cyanobenzoate. Organic Syntheses Procedure.
  • Is there an easy way to purify organic amines? Biotage.
  • Preparation of 4-amino-3-hydroxybenzoic acid. PrepChem.com.
  • WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives. Google Patents.
  • Analytical Methods. RSC Publishing.
  • CN103214396B - Production method of 3-cyanobenzoic acid. Google Patents.
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
  • 3-Amino-4-cyanobenzoic acid | C8H6N2O2 | CID 10261390. PubChem - NIH.
  • Synthesis of 4-cyano-3-nitrobenzoic acid. PrepChem.com.
  • 4-Amino-3-methylbenzoic acid | C8H9NO2 | CID 75598. PubChem.
  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scirp.org.

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Technical Support Center: Optimizing Reaction Conditions for 4-Amino-3-cyanobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-amino-3-cyanobenzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for common challenges encountered during the synthesis of these valuable compounds.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and its derivatives?

A1: The most common strategies involve either the direct cyanation of an appropriate precursor or the construction of the benzoic acid moiety on a pre-existing cyanated aromatic ring. Key methods include:

  • Sandmeyer Reaction: This classic method involves the diazotization of an amino group, followed by treatment with a cyanide salt, typically copper(I) cyanide, to introduce the cyano group.[1] This is a reliable method for converting anilines to benzonitriles.[2][3]

  • Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group (e.g., a halogen) is present on the aromatic ring, direct displacement with a cyanide source can be effective.[4]

  • Hydrolysis of a Nitrile Precursor: Synthesis can also begin with a dinitrile or a nitrile-ester, followed by selective hydrolysis to afford the carboxylic acid.[5][6][7]

Q2: My cyanation reaction (Sandmeyer) is giving low yields. What are the common pitfalls?

A2: Low yields in Sandmeyer reactions are often traced back to a few critical parameters:

  • Incomplete Diazotization: Ensure the temperature is kept low (typically 0-5 °C) during the addition of sodium nitrite to prevent decomposition of the diazonium salt.[8]

  • Purity of Copper(I) Cyanide: The quality of the CuCN is crucial. Old or oxidized catalyst can significantly reduce yields.

  • Side Reactions: The diazonium salt is highly reactive and can undergo side reactions if not handled properly. Slow, controlled addition to the cyanide solution is key.[9]

Q3: I'm struggling with the final amide coupling step to create a derivative. What should I consider?

A3: Amide bond formation, especially with anilines which can be poor nucleophiles, requires careful selection of coupling reagents and conditions.[10][11] For sterically hindered or electron-deficient amines, more reactive coupling agents are often necessary.[12] Consider using reagents like HATU or TBTU, and be mindful of the base used (e.g., DIPEA) to avoid side reactions.[13]

II. Troubleshooting Guide: Cyanation of the Aromatic Ring

The introduction of the cyano group onto the benzoic acid backbone is a critical step. Below are common issues and their solutions.

Issue 1: Low or No Yield in Sandmeyer Cyanation

Potential Causes & Solutions:

Probable Cause Recommended Solution
Decomposition of Diazonium Salt Maintain a strict temperature control of 0-5°C during diazotization. Use a freshly prepared solution of sodium nitrite and add it dropwise to the acidic solution of the aniline.[8]
Inactive Copper(I) Cyanide Use freshly purchased or prepared CuCN. Ensure it is a fine, colorless powder. If it appears greenish, it may be oxidized.
Side Reactions of Diazonium Salt Add the cold diazonium salt solution slowly to the vigorously stirred cyanide solution. This ensures the diazonium salt reacts with the cyanide as it is introduced, minimizing competing reactions.[1]
Poor Solubility of Starting Material Ensure the starting aniline is fully dissolved in the acidic medium before diazotization. For some substrates, a co-solvent may be necessary.
Experimental Protocol: Sandmeyer Cyanation of 4-Amino-3-methylbenzoic Acid

This protocol outlines a general procedure for the cyanation of an aniline derivative.

  • Diazotization:

    • Dissolve 1 equivalent of the starting aniline (e.g., 4-amino-3-methylbenzoic acid) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

    • Cool the solution to 0-5°C in an ice-water bath.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, ensuring the temperature remains below 5°C.

    • Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete diazotization.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in a solution of sodium or potassium cyanide.

    • Cool the cyanide solution to 0-5°C.

    • Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

  • Work-up and Purification:

    • Neutralize the reaction mixture with a suitable base (e.g., NaOH solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Visualization: Sandmeyer Reaction Workflow

Sandmeyer_Workflow cluster_diazotization Diazotization (0-5°C) cluster_cyanation Cyanation cluster_workup Work-up & Purification Aniline Aniline Precursor NaNO2 NaNO2 / Acid Aniline->NaNO2 1. Add NaNO2 slowly Diazonium Diazonium Salt NaNO2->Diazonium 2. Formation CuCN CuCN Solution (0-5°C) Diazonium->CuCN 3. Slow Addition Product Cyanated Product CuCN->Product 4. N2 Evolution Extraction Extraction Product->Extraction Purification Purification Extraction->Purification

Caption: Workflow for the Sandmeyer cyanation reaction.

III. Troubleshooting Guide: Hydrolysis of Nitrile Precursors

For syntheses that involve the hydrolysis of a nitrile to a carboxylic acid, several challenges can arise.

Issue 1: Incomplete Hydrolysis to the Carboxylic Acid

The hydrolysis of nitriles can sometimes stop at the intermediate amide stage.[7][14]

Potential Causes & Solutions:

Probable Cause Recommended Solution
Insufficiently Harsh Conditions For both acidic and alkaline hydrolysis, ensure adequate heating, often under reflux. Increase the concentration of the acid or base if necessary. Harsher conditions, such as higher temperatures and longer reaction times, typically favor the formation of the carboxylic acid.[5][15]
Mild Basic Conditions Milder basic conditions may favor the isolation of the amide intermediate. To push the reaction to the carboxylic acid, increase the temperature and/or the concentration of the base.[5]
Substrate Stability If the substrate is sensitive to harsh acidic or basic conditions, consider enzymatic hydrolysis, which can proceed under milder conditions.[16]
Experimental Protocol: Acid-Catalyzed Hydrolysis of a Benzonitrile

This protocol provides a general method for the hydrolysis of a benzonitrile derivative.

  • Reaction Setup:

    • Combine the benzonitrile starting material with an excess of a dilute strong acid (e.g., 10-20% aqueous HCl or H₂SO₄).

    • Heat the mixture under reflux for several hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates upon cooling, it can be collected by filtration.

    • If the product remains in solution, extract it with a suitable organic solvent.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude carboxylic acid.

  • Purification:

    • The crude product can be purified by recrystallization from an appropriate solvent system.

Visualization: Nitrile Hydrolysis Pathway

Nitrile_Hydrolysis Nitrile R-CN Amide R-CONH2 Nitrile->Amide H2O / H+ or OH- (Mild) CarboxylicAcid R-COOH Amide->CarboxylicAcid H2O / H+ or OH- (Harsh)

Caption: Stepwise hydrolysis of a nitrile to a carboxylic acid.

IV. Troubleshooting Guide: Amide Coupling Reactions

The final derivatization often involves an amide coupling, which can be challenging with the electron-rich 4-amino group and potentially sterically hindered coupling partners.

Issue 1: Low Yield in Amide Coupling with Anilines

Anilines are generally less nucleophilic than aliphatic amines, which can lead to poor reaction efficiency.

Potential Causes & Solutions:

Probable Cause Recommended Solution
Poor Nucleophilicity of the Aniline Use a more reactive coupling reagent such as HATU, HBTU, or TBTU. These reagents form highly activated esters that react more readily with weak nucleophiles. Consider a transition-metal-free protocol for challenging substrates.[17]
Steric Hindrance For sterically hindered substrates, consider using boron-containing catalysts or protocols developed for such challenging couplings.[12] Elevated temperatures may also be required.[18]
Inadequate Carboxylic Acid Activation Ensure the carboxylic acid is fully activated before adding the aniline. Pre-activation for a short period (e.g., 15-30 minutes) can be beneficial.
Side Reactions The choice of base is critical. Use a non-nucleophilic base like DIPEA or 2,6-lutidine to prevent side reactions with the activated carboxylic acid.
Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a general procedure for coupling a carboxylic acid with an aniline derivative.

  • Reaction Setup:

    • Dissolve the carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM).

    • Add HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2-3 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add the aniline derivative (1 equivalent) to the reaction mixture.

    • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up:

    • Dilute the reaction mixture with an organic solvent and wash sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification:

    • Purify the crude amide by column chromatography or recrystallization.

Visualization: Amide Coupling Decision Tree

Amide_Coupling_Decision Start Starting Amide Coupling StandardConditions Standard Conditions (e.g., EDC/HOBt) Start->StandardConditions LowYield Low Yield? CheckPurity Check Reagent Purity LowYield->CheckPurity Yes StericHindrance Steric Hindrance? LowYield->StericHindrance Still Low Success Successful Coupling LowYield->Success No StandardConditions->LowYield IncreaseEquivalents Increase Equivalents of Coupling Reagent/Base CheckPurity->IncreaseEquivalents IncreaseEquivalents->LowYield ChangeReagent Change to Stronger Coupling Reagent (e.g., HATU) ChangeReagent->Success StericHindrance->ChangeReagent No SpecializedProtocol Use Specialized Protocol for Hindered Substrates StericHindrance->SpecializedProtocol Yes IncreaseTemp Increase Reaction Temperature SpecializedProtocol->IncreaseTemp IncreaseTemp->Success

Caption: Decision tree for troubleshooting amide coupling reactions.

V. References

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Enhanced Amidation Reaction Efficiency. Retrieved from

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from

  • BYJU'S. (n.d.). Nitrile to Carboxylic Acid. Retrieved from

  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from

  • ResearchGate. (n.d.). Hydrolysis of Nitriles to Carboxylic Acids. Retrieved from

  • ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from

  • Wikipedia. (n.d.). Cyanation. Retrieved from

  • PMC. (2018). Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature. Retrieved from

  • BenchChem. (2025). Troubleshooting guide for the synthesis of substituted benzoic acids. Retrieved from

  • Chemistry Stack Exchange. (2018). Can aromatic rings be cyanated using cyanide as a nucleophile? Retrieved from

  • BenchChem. (2025). Sandmeyer-type reaction as an alternative synthesis route. Retrieved from

  • Reddit. (2019). Troubleshooting a Sandmeyer reaction. Retrieved from

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from

  • BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Retrieved from

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from

  • Reddit. (2022). Amide coupling help. Retrieved from

  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline? Retrieved from

  • Organic Letters. (2020). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Retrieved from

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Validation & Comparative

A Senior Application Scientist's Guide to 4-Amino-3-cyanobenzoic Acid and its Isomeric Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Common Scaffolds

In the landscape of medicinal chemistry and materials science, aminobenzoic acids are foundational scaffolds. The constitutional isomers—2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (PABA)—are ubiquitous starting materials, each imparting distinct steric and electronic properties to target molecules.[1] However, the demand for greater molecular complexity and fine-tuned reactivity necessitates the exploration of more highly functionalized derivatives.

This guide provides an in-depth comparison of a unique trifunctional building block, 4-Amino-3-cyanobenzoic acid , against its more common aminobenzoic acid isomers. We will dissect how the introduction of a potent electron-withdrawing cyano group ortho to the amine and meta to the carboxylic acid dramatically alters the molecule's physicochemical properties, reactivity, and synthetic potential. This analysis is designed to provide researchers with the field-proven insights required to strategically select the optimal building block for their specific application, from drug discovery to advanced polymer synthesis.

Part 1: A Comparative Overview of Physicochemical Properties

The positioning of functional groups on the benzene ring directly governs fundamental properties such as melting point, solubility, and acidity. The introduction of a cyano group in this compound creates a unique electronic environment, setting it apart from its parent isomers.

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on the known electronic effects of its constituent functional groups. The following table summarizes key physicochemical data for the isomers.

PropertyThis compound2-Aminobenzoic Acid3-Aminobenzoic Acid4-Aminobenzoic Acid
Structure
IUPAC Name This compound2-Aminobenzoic acid3-Aminobenzoic acid4-Aminobenzoic acid
Molecular Formula C₈H₆N₂O₂C₇H₇NO₂C₇H₇NO₂C₇H₇NO₂
Molar Mass 162.15 g/mol 137.14 g/mol 137.14 g/mol 137.14 g/mol [2]
Appearance Solid (Predicted)White to pale yellow solidWhite to tan powderWhite to grey crystals[2]
Melting Point >200 °C (Predicted)146-148 °C176-182 °C187-189 °C[2]
pKa (Carboxyl) ~3.0-3.5 (Predicted)~2.17~3.07~4.88[2]
pKa (Amino-H⁺) <2.0 (Predicted)~4.85~4.79~2.42[2]
Water Solubility Low (Predicted)5.7 g/L (25 °C)Slightly soluble4.7 g/L (20 °C)

Analysis of Properties:

  • Acidity (pKa): The acidity of the functional groups is a critical differentiator. In 4-aminobenzoic acid, the para-disposition allows for resonance stabilization, which significantly impacts the pKa values of both the amino and carboxyl groups.[3] For this compound, the powerful electron-withdrawing cyano group ortho to the amine and meta to the carboxyl group is predicted to have two major effects:

    • It will significantly decrease the basicity of the amino group (lower pKa of the conjugate acid) by inductively withdrawing electron density.

    • It will increase the acidity of the carboxylic acid (lower pKa) through a similar inductive effect.

  • Melting Point: The higher predicted melting point for the cyano-derivative is attributable to stronger intermolecular interactions, including hydrogen bonding and dipole-dipole interactions involving the highly polar nitrile group.

  • Solubility: The addition of the nonpolar cyano group is expected to decrease water solubility compared to its parent compound, PABA.

Part 2: Structures and Electronic Effects

The reactivity of each isomer is a direct consequence of the electronic interplay between the activating amino group and the deactivating carboxylic acid and cyano groups.

G cluster_0 Aminobenzoic Acid Isomers This compound 2-Aminobenzoic Acid 3-Aminobenzoic Acid 4-Aminobenzoic Acid

Caption: Chemical structures of the compared aminobenzoic acids.

The amino group (-NH₂) is a powerful activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. Conversely, the carboxylic acid (-COOH) and cyano (-CN) groups are deactivating, meta-directing groups because they withdraw electron density from the ring.[4]

G cluster_4A3C This compound cluster_4A 4-Aminobenzoic Acid (PABA) N_4A3C Amino (-NH2) Strong Activator O/P Director Ring_4A3C Aromatic Ring Net Effect: Highly Deactivated, Substitution is challenging N_4A3C->Ring_4A3C +R, -I C_4A3C Cyano (-CN) Strong Deactivator Meta Director C_4A3C->Ring_4A3C -R, -I COOH_4A3C Carboxyl (-COOH) Deactivator Meta Director COOH_4A3C->Ring_4A3C -R, -I N_4A Amino (-NH2) Strong Activator O/P Director Ring_4A Aromatic Ring Net Effect: Activated, Substitution at C2/C6 N_4A->Ring_4A +R, -I COOH_4A Carboxyl (-COOH) Deactivator Meta Director COOH_4A->Ring_4A -R, -I

Caption: Electronic directing effects on the aromatic ring.

Part 3: Comparative Reactivity and Synthetic Utility

The unique substitution pattern of each isomer opens distinct synthetic pathways.

1. Reactivity of the Amino Group: The nucleophilicity of the amino group is paramount for reactions like acylation and diazotization.

  • 2- and 4-Aminobenzoic Acid: The amino group is highly activated, readily undergoing diazotization for subsequent reactions (e.g., Sandmeyer).

  • 3-Aminobenzoic Acid: The amino group is less influenced by the meta-carboxyl group, retaining strong nucleophilic character.

  • This compound: The amino group is significantly deactivated by the adjacent electron-withdrawing cyano group. This makes it less nucleophilic and potentially more challenging to react under standard conditions. This reduced reactivity can, however, be exploited for selective functionalization if other reactive sites are present.

2. Reactivity of the Carboxylic Acid Group: Reactions such as esterification or amidation are generally straightforward for all isomers. The primary consideration is the potential for intramolecular reactions in the ortho-isomer, which can form cyclic products.

3. Electrophilic Aromatic Substitution (EAS): This is where the isomers show the most dramatic differences.

  • 4-Aminobenzoic Acid: The powerful ortho, para-directing amino group dominates, directing incoming electrophiles to the positions ortho to the amine (C2 and C6).

  • 2-Aminobenzoic Acid: Substitution is directed to the C4 and C6 positions.

  • 3-Aminobenzoic Acid: The directing effects are additive, strongly favoring substitution at the C4 and C6 positions.

  • This compound: The ring is heavily deactivated. The amino group directs to the C2 and C6 positions, while the carboxyl and cyano groups direct to the C5 position. The net effect is a highly deactivated ring, making EAS difficult. However, this stability can be an advantage, preventing unwanted side reactions on the ring during functionalization of the other groups.

4. Unique Reactivity of the Cyano Group: this compound possesses a versatile cyano group, which the other isomers lack. This opens up exclusive synthetic transformations:

  • Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid (forming a dicarboxylic acid) or an amide.

  • Reduction: The nitrile can be reduced to a primary amine, yielding a diaminobenzoic acid derivative.

  • Cycloadditions: The nitrile can participate in cycloaddition reactions to form heterocyclic rings, such as tetrazoles.

This trifunctional nature makes this compound a highly valuable, albeit specialized, building block for constructing complex heterocyclic systems often sought in drug discovery.[5][6]

Part 4: Applications Profile

  • 2-Aminobenzoic Acid (Anthranilic Acid): A key intermediate in the production of azo dyes, pigments, and saccharin. Its esters are used in perfumes, and it is a precursor for pharmaceuticals like loop diuretics (e.g., furosemide).

  • 3-Aminobenzoic Acid: Primarily used as an intermediate in the synthesis of azo dyes, pesticides, and certain pharmaceuticals.[7] It remains less explored therapeutically compared to its isomers.[1]

  • 4-Aminobenzoic Acid (PABA): Widely known as a bacterial vitamin, serving as a crucial intermediate in the folate synthesis pathway, which is the target for sulfonamide antibiotics.[1][8] It was formerly a common UV-B filtering agent in sunscreens and is a precursor for local anesthetics (e.g., procaine) and polymers.[2]

  • This compound: Due to its synthetic novelty, its primary application lies as a versatile intermediate for complex molecule synthesis. Its structure is well-suited for creating libraries of novel heterocyclic compounds for screening in drug discovery programs, particularly for kinase inhibitors or other targets where a multi-functionalized aromatic core is desirable.

Part 5: Experimental Protocols

Trustworthy protocols are self-validating. The following methods provide robust frameworks for the comparative analysis of these isomers in a research setting.

Protocol 1: Comparative pKa Determination via Potentiometric Titration

Objective: To experimentally determine and compare the pKa values of the carboxylic acid and protonated amino groups for each isomer.

Causality: Potentiometric titration is a precise method for determining the dissociation constants of weak acids and bases.[9][10] By monitoring the pH change of a solution upon the addition of a strong base (e.g., NaOH), one can identify the equivalence points and half-equivalence points, where pH equals pKa.[11][12]

Methodology:

  • Calibration: Calibrate the pH meter using standard buffers at pH 4.0, 7.0, and 10.0.[9]

  • Sample Preparation: Prepare 0.01 M solutions of each aminobenzoic acid isomer in a fixed volume (e.g., 50 mL) of deionized water. If solubility is an issue, a co-solvent like ethanol may be used, but consistency across all samples is critical.

  • Acidification: Adjust the initial pH of each solution to ~1.5-2.0 with 0.1 M HCl to ensure both the carboxylic acid and amino groups are fully protonated.

  • Titration: Titrate each solution with a standardized ~0.1 M NaOH solution, adding the titrant in small, precise increments (e.g., 0.1 or 0.2 mL).

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The two half-equivalence points (the midpoints of the two buffer regions) will correspond to the pKa values of the carboxylic acid (pKa1) and the ammonium group (pKa2).

Protocol 2: Isomer Separation and Purity Analysis by HPLC

Objective: To develop a reliable HPLC method for the baseline separation and quantification of the four aminobenzoic acid isomers.

Causality: Due to their similar properties, separating isomers can be challenging.[13] Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, can exploit subtle differences in hydrophobicity and ionic character to achieve effective separation.[7][14]

G prep Sample Preparation (Dissolve isomer mix in mobile phase) inject Injection (5 µL into HPLC system) prep->inject sep Chromatographic Separation (Mixed-Mode C18/Cation-Exchange Column) inject->sep detect UV Detection (Set at 254 nm or λmax) sep->detect analyze Data Analysis (Integrate peaks, determine Rt and purity) detect->analyze

Caption: General workflow for HPLC analysis of aminobenzoic acid isomers.

Methodology:

  • System: An HPLC system equipped with a UV detector.

  • Column: A mixed-mode column such as a Primesep 100 (reversed-phase/cation-exchange) is recommended for optimal separation.[13] A standard C18 column may not provide adequate resolution.

  • Mobile Phase: A gradient of Acetonitrile and water with an acidic modifier (e.g., 0.1% formic or phosphoric acid) is a typical starting point. The acid ensures the carboxyl groups are protonated, aiding in consistent retention.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm, or at a specific λmax if known.

  • Standard Preparation: Prepare individual standard solutions of each isomer (~100 µg/mL) to determine their respective retention times (Rt).

  • Analysis: Inject a mixed solution containing all four isomers to confirm baseline separation. The elution order will depend on the precise balance of hydrophobicity and pKa of each isomer under the chosen mobile phase conditions.

Conclusion and Strategic Recommendations

The choice between aminobenzoic acid isomers is a critical strategic decision in chemical synthesis.

  • 2- and 3-Aminobenzoic Acids offer distinct steric arrangements for constructing specific heterocyclic systems or directing substitution patterns.

  • 4-Aminobenzoic Acid (PABA) remains a workhorse for applications requiring a para-substitution pattern, particularly in pharmaceuticals and polymers.

  • This compound represents a significant evolution from these basic scaffolds. While its synthesis is more complex and its reactivity profile more nuanced, it offers unparalleled synthetic versatility. The presence of three distinct functional groups—a deactivated amine, an acidic carboxyl group, and a reactive nitrile—allows for orthogonal chemical strategies.

For researchers aiming to develop novel, complex heterocyclic libraries or materials with precisely tuned electronic properties, This compound is an exceptional, high-potential building block. Its judicious use can unlock synthetic pathways and molecular designs that are inaccessible with its simpler isomeric counterparts.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid.
  • HELIX Chromatography. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acids on Amaze SC Mixed-Mode Column with LC/MS Compatible Conditions.
  • Lemke, T. L., et al. (2016). Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. PMC - NIH.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminobenzoic acid.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • ACS Publications. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education.
  • GeeksForGeeks. (2025). Titration Curve of Amino Acids - Experiment, Significance, pKa.
  • RSC Publishing. (2016). The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives.
  • Scribd. (n.d.). Determination of The Pka Values of An Amino Acid.
  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions.
  • Elsevier. (2004). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.
  • Science and Education Publishing. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometri Acid-Base Titration Data with Difference Plots. Journal of Chemical Education.
  • PubChem - NIH. (n.d.). 3-Amino-4-cyanobenzoic acid.
  • Wikipedia. (n.d.). 4-Aminobenzoic acid.
  • Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
  • PrepChem.com. (n.d.). Synthesis of 4-cyano-3-nitrobenzoic acid.
  • Rasayan Journal of Chemistry. (n.d.). VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID.
  • Google Patents. (n.d.). WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives.
  • Goa University. (n.d.). ortho and para-aminobenzoic acids.
  • PubChem - NIH. (n.d.). 4-Amino-3-fluorobenzoic acid.
  • PubChem - NIH. (n.d.). 4-Aminobenzoic Acid.
  • MDPI. (2022). Application of Amino Acids in the Structural Modification of Natural Products: A Review.
  • NIST WebBook. (n.d.). Benzoic acid, 3-amino-.

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A Comparative Analysis of 4-Amino-3-cyanobenzoic Acid Derivatives: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the substituted benzoic acid scaffold remains a cornerstone for the development of novel functional molecules. Among these, 4-Amino-3-cyanobenzoic acid and its derivatives have emerged as a class of compounds with significant therapeutic and structural potential. The presence of the cyano group ortho to the amino moiety introduces unique electronic and steric properties, influencing molecular interactions and reactivity. This guide provides a comprehensive comparative study of this compound derivatives, delving into their synthesis, structure-activity relationships (SAR), and performance in various applications, supported by experimental data and detailed protocols.

The Strategic Advantage of the 4-Amino-3-cyano Scaffold

The this compound core offers a trifecta of functional groups—an amine, a nitrile, and a carboxylic acid—that serve as versatile handles for chemical modification. This structural arrangement is particularly advantageous in drug discovery for several reasons:

  • Hydrogen Bonding Capabilities: The amino and carboxylic acid groups are excellent hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors.

  • Rigidity and Planarity: The benzene ring provides a rigid scaffold, which can be crucial for fitting into specific binding pockets.

  • Modulation of Physicochemical Properties: The cyano group, being a strong electron-withdrawing group, can significantly alter the pKa of the amino and carboxylic acid groups, thereby influencing the molecule's solubility, lipophilicity, and metabolic stability.

This guide will explore how the strategic modification of this core structure leads to derivatives with potent and selective biological activities, as well as their utility in the construction of advanced materials.

Comparative Analysis of Biological Activity: A Focus on Enzyme Inhibition

Derivatives of the aminobenzoic acid scaffold have shown promise as inhibitors of various enzymes implicated in diseases ranging from cancer to microbial infections. Here, we compare the inhibitory activities of several key derivatives.

Kinase Inhibition: Targeting Uncontrolled Cell Proliferation

Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers. Derivatives of 4-anilino-3-cyanobenzo[g]quinolines, which can be conceptually linked to the broader family of aminobenzoic acids, have been investigated as potent kinase inhibitors.[1]

Compound ClassTarget KinaseKey Structural FeaturesIC50 (nM)Reference
4-anilino-3-cyanoquinolinesEGF-RBicyclic quinoline corePotent[1]
4-anilino-3-cyanobenzo[g]quinolinesSrc kinaseTricyclic benzo[g]quinoline core with alkoxy substitutionsMore Potent[1]
4-anilino-3-cyanobenzo[g]quinolinesMEKTricyclic benzo[g]quinoline coreEqually Active[1]

Key Insight: The extension of the bicyclic quinoline system to a tricyclic benzo[g]quinoline scaffold leads to a shift in selectivity and an increase in potency against Src kinase, particularly with alkoxy substitutions at the 7- and 8-positions.[1] This suggests that the larger, more rigid structure of the tricyclic derivatives allows for more favorable interactions within the ATP-binding pocket of Src kinase.

Dual Aromatase–Sulfatase Inhibition: A Strategy for Hormone-Dependent Cancers

In hormone-dependent breast cancer, the enzymes aromatase and sulfatase are key targets. The development of dual inhibitors is a promising therapeutic strategy. Structure-activity relationship studies of 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate derivatives reveal the critical role of substituent positioning.[2]

DerivativeHalogen PositionAromatase IC50 (nM)Sulfatase InhibitionReference
ortho-Fluoroo-F12Active[2]
meta-Fluorom-F39Active[2]
meta,meta'-Difluorom-F, m'-F1.3Active[2]
ortho-Chloroo-Cl2.3Active[2]
meta-Chlorom-Cl18Active[2]
meta,meta'-Dichlorom-Cl, m'-Cl0.6Active[2]

Key Insight: Halogen substitution on the sulfamate-bearing phenyl ring significantly impacts aromatase inhibitory activity. Ortho-substitution is more effective than meta-substitution for a single halogen.[2] However, di-meta-halogenation leads to a dramatic increase in potency, suggesting that these positions are crucial for optimal interaction with the enzyme's active site.[2]

Antimicrobial and Cytotoxic Activity: Leveraging the Aminobenzoic Acid Scaffold

The versatility of the 4-aminobenzoic acid (PABA) scaffold has been exploited to develop novel antimicrobial and cytotoxic agents. Simple chemical modifications, such as the formation of Schiff bases, can transform the non-toxic PABA into potent bioactive compounds.[3][4]

Derivative ClassTarget Organism/Cell LineActivity (MIC or IC50)Reference
PABA-derived Schiff basesMethicillin-resistant Staphylococcus aureusMIC from 15.62 µM[3][4]
PABA-derived Schiff basesVarious fungal strainsMIC ≥ 7.81 µM[3][4]
PABA-derived Schiff basesHepG2 (human liver cancer) cell lineIC50 ≥ 15.0 µM[3][4]
4-amino-3-chloro benzoate estersA549, HepG2, HCT-116 cancer cell linesPotent cytotoxicity[5][6]

Key Insight: The derivatization of the amino group of PABA into an imine linkage with various aromatic aldehydes is a highly effective strategy for generating compounds with significant antimicrobial and anticancer properties.[3][4] The specific choice of the aldehyde component allows for the fine-tuning of the biological activity profile.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for the synthesis and evaluation of these derivatives are provided below.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives often starts from commercially available precursors. A representative synthetic route is depicted below.

Synthesis_Workflow A 4-Amino-2-fluorotoluene B 2-Fluoro-4-nitrobenzoic acid A->B Oxidation C 2-Fluoro-4-aminobenzoic acid B->C Reduction D 3-Fluoro-4-cyanobenzoic acid C->D Sandmeyer Reaction (NaNO2/HCl, CuCN) E This compound derivative D->E Further Derivatization

Caption: A general synthetic workflow for this compound derivatives.

Step-by-Step Protocol for the Synthesis of 3-Fluoro-4-cyanobenzoic Acid: [7]

  • Halogen Exchange: 2-Chloro-4-nitrobenzoic acid is treated with a metal fluoride (e.g., KF) in a suitable solvent to yield 2-fluoro-4-nitrobenzoic acid.

  • Nitro Group Reduction: The nitro group of 2-fluoro-4-nitrobenzoic acid is reduced to an amino group using standard reducing agents (e.g., Fe/HCl, SnCl2/HCl, or catalytic hydrogenation with H2/Pd/C) to form 2-fluoro-4-aminobenzoic acid.[7]

  • Sandmeyer Reaction: The amino group of 2-fluoro-4-aminobenzoic acid is diazotized with NaNO2 in the presence of a strong acid (e.g., HCl) at low temperatures, followed by reaction with a cyanide source (e.g., CuCN) to introduce the cyano group, yielding 3-fluoro-4-cyanobenzoic acid.[7]

In Vitro Kinase Inhibition Assay

The following protocol outlines a general method for assessing the inhibitory activity of compounds against a specific kinase.

Kinase_Assay_Workflow A Prepare reaction mixture: Kinase, substrate, ATP B Add test compound (varying concentrations) A->B C Incubate at controlled temperature B->C D Stop reaction C->D E Quantify substrate phosphorylation (e.g., using a labeled antibody) D->E F Calculate IC50 value E->F

Caption: Workflow for an in vitro kinase inhibition assay.

Detailed Protocol:

  • Reaction Setup: Prepare a reaction buffer containing the purified kinase, a specific peptide substrate, and ATP.

  • Compound Addition: Add the test derivative (dissolved in DMSO) to the reaction mixture at a range of concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO alone).

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the mixture at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as ELISA with a phospho-specific antibody or radiometric assays with ³²P-labeled ATP.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mechanism of Action: A Glimpse into Cellular Pathways

Understanding the mechanism by which these derivatives exert their biological effects is crucial for rational drug design. For instance, some derivatives of 4-amino-3-chlorobenzoic acid have been shown to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a key driver in many cancers.[5][6][8]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription EGF EGF EGF->EGFR Inhibitor 4-Amino-3-cyanobenzoic acid derivative Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of a derivative.

The binding of Epidermal Growth Factor (EGF) to its receptor (EGFR) triggers a signaling cascade that ultimately leads to cell proliferation and survival. The this compound derivatives can act as inhibitors by binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking the downstream signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a privileged structure in the design of bioactive molecules. The comparative analysis presented in this guide highlights the profound impact of subtle structural modifications on the biological activity and selectivity of its derivatives. The ability to fine-tune the inhibitory potency against various enzyme targets through strategic derivatization underscores the immense potential of this chemical class in drug discovery.

Future research should focus on expanding the diversity of derivatives through combinatorial chemistry approaches, coupled with high-throughput screening to identify novel lead compounds. Furthermore, in-depth mechanistic studies and in vivo efficacy evaluations will be crucial for translating the promising in vitro results into tangible therapeutic applications. The continued exploration of this versatile scaffold is poised to yield the next generation of targeted therapies for a range of human diseases.

References

  • 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • A Comparative Guide to 4-Cyanobenzoic Acid and Other Benzoic Acid Derivatives in Metal-Organic Frameworks. Benchchem.
  • Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI.
  • Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
  • Application Note: 4-Amino-3-bromobenzoic Acid in Enzyme Inhibition Studies. Benchchem.
  • Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl-4- hydroxyphenyl)acrylamido)benzoic acids. Journal of Applied Pharmaceutical Science.
  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed Central.
  • A Comparative Guide to the Synthesis and Application of 4-Amino-3-bromobenzoic Acid. Benchchem.
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed.
  • Efficacy of 4-Amino-2-chlorobenzoic Acid Derivatives: A Comparative Analysis Against Existing Therapeutics. Benchchem.
  • A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid and 4-Amino-3-chlorobenzoic Acid for Researchers. Benchchem.
  • Benzoic acid,4-amino-3-cyano-,methyl ester; BEN641. Chemrio.
  • 3-Amino-4-cyanobenzoic acid. PubChem - NIH.
  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed.

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validation of 4-Amino-3-cyanobenzoic acid synthesis method

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Synthesis of 4-Amino-3-cyanobenzoic Acid for Researchers and Drug Development Professionals

As a key building block in medicinal chemistry and materials science, this compound presents a unique substitution pattern that is highly valued for creating complex molecular architectures. Its synthesis, however, requires a strategic approach to ensure high yield, purity, and scalability. This guide provides a comparative analysis of the primary synthetic routes, grounded in established chemical principles and supported by experimental insights, to aid researchers in selecting the optimal method for their specific needs.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached from two main retrosynthetic pathways. The choice between these routes depends largely on the availability of starting materials, tolerance of functional groups in subsequent steps, and considerations regarding reagent toxicity and cost.

  • Route A: Late-Stage Cyanation via Sandmeyer Reaction. This strategy involves the diazotization of an aromatic amine precursor, followed by a copper-catalyzed displacement with a cyanide salt. This classic transformation is a reliable method for introducing a nitrile group onto an aromatic ring.[1][2]

  • Route B: Early-Stage Cyanation followed by Nitro Group Reduction. This approach typically begins with a precursor containing a suitable leaving group (e.g., a halogen) ortho to an activating nitro group. A Nucleophilic Aromatic Substitution (SNAr) reaction is used to introduce the cyano group, followed by the chemical reduction of the nitro group to the desired amine.[3]

Comparative Analysis of Synthetic Routes

The selection of a synthetic pathway is a critical decision driven by factors beyond theoretical yield. The following table provides a side-by-side comparison of the two primary routes to this compound.

FeatureRoute A: Sandmeyer Reaction Route B: SNAr & Reduction
Starting Material 3,4-Diaminobenzoic acid or a protected derivative.4-Chloro-3-nitrobenzoic acid or similar halogenated nitroaromatics.
Key Transformations 1. Selective Diazotization2. Sandmeyer Cyanation1. Nucleophilic Aromatic Substitution (SNAr)2. Nitro Group Reduction
Key Reagents NaNO₂, HClCuCN, KCNCuCN, Quinoline (or other high-boiling solvent)Fe/HCl, SnCl₂/HCl, or H₂/Pd/C[4]
Reported Yields Variable; Sandmeyer reactions can have good conversions but are sensitive to conditions.[5]SNAr step reported at ~48% for a similar substrate.[3] Nitro reduction is typically high-yielding (>90%).[6]
Advantages - Well-established and widely documented reaction.- Can be performed in aqueous media.[7]- Avoids the potentially unstable diazonium salt intermediate at the final stage.- High-yielding reduction step.
Disadvantages - Diazonium salts can be unstable.- Requires careful control of temperature and pH.[5]- Use of highly toxic cyanide salts.- SNAr reaction often requires high temperatures.- Use of highly toxic cyanide salts.- Potential for side reactions during SNAr.
Causality Behind Experimental Choices

In the Sandmeyer Reaction (Route A) , the transformation hinges on the in situ generation of a diazonium salt from a primary aromatic amine. This species is highly reactive and readily loses dinitrogen gas, a thermodynamically favorable process. The role of the copper(I) cyanide catalyst is crucial; it facilitates a single-electron transfer to the diazonium salt, generating an aryl radical and nitrogen gas.[1][2] This radical mechanism is a hallmark of the Sandmeyer reaction.[1] Careful control of temperature (typically 0-5 °C) is essential to prevent the premature decomposition of the diazonium salt.

In the SNAr approach (Route B) , the reaction is driven by the presence of a strong electron-withdrawing group (the nitro group) positioned ortho or para to a leaving group (a halogen).[8] This electronic arrangement stabilizes the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack by the cyanide ion, thereby lowering the activation energy for the substitution.[9][10] High temperatures are often required to overcome the aromatic stability of the starting material. The subsequent reduction of the nitro group is a standard and typically efficient transformation, achievable under various conditions, including catalytic hydrogenation or using metals in acidic media.[4]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two competing synthesis routes.

cluster_A Route A: Sandmeyer Reaction cluster_B Route B: SNAr & Reduction A_start 3,4-Diaminobenzoic Acid A_inter Diazonium Salt Intermediate A_start->A_inter NaNO2, HCl A_end This compound A_inter->A_end CuCN B_start 4-Chloro-3-nitrobenzoic Acid B_inter 4-Cyano-3-nitrobenzoic Acid B_start->B_inter CuCN (SNAr) B_end This compound B_inter->B_end Fe/HCl (Reduction) start Start: 4-Chloro-3-nitrobenzoic Acid snar Step 1: SNAr Reaction (CuCN, Quinoline, 180°C) start->snar workup1 Acidic Work-up & Extraction snar->workup1 purify1 Column Chromatography workup1->purify1 intermediate Intermediate: 4-Cyano-3-nitrobenzoic Acid purify1->intermediate reduction Step 2: Nitro Reduction (Fe, NH4Cl, EtOH/H2O) intermediate->reduction workup2 Filtration (Celite) reduction->workup2 purify2 Precipitation & Drying workup2->purify2 end Final Product: This compound purify2->end

Sources

A Senior Application Scientist's Comparative Guide to Analytical Method Validation for 4-Amino-3-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the validation of 4-Amino-3-cyanobenzoic acid, a crucial intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A robustly validated analytical method ensures the reliability and consistency of results, which is a cornerstone of regulatory compliance and successful drug development.

This document moves beyond a simple recitation of steps, delving into the rationale behind experimental choices and providing the technical data necessary to compare and select the appropriate analytical technique. The validation parameters discussed are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, "Validation of Analytical Procedures: Text and Methodology."[1][2][3]

Introduction to this compound and the Imperative of Method Validation

This compound (C₈H₆N₂O₂) is an aromatic aminobenzoic acid derivative. Its molecular structure, featuring an amine, a nitrile, and a carboxylic acid group, makes it a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs).

  • Molecular Formula: C₈H₆N₂O₂

  • Molecular Weight: 162.15 g/mol [4]

  • CAS Number: 74192-47-5[4]

The purity and impurity profile of this starting material can significantly impact the quality, safety, and efficacy of the final drug product. Therefore, a validated analytical method is not merely a regulatory hurdle but a scientific necessity to ensure that the material consistently meets its predetermined specifications.[5][6] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3]

This guide will compare two primary analytical techniques for the quantification and purity assessment of this compound:

  • High-Performance Liquid Chromatography (HPLC): A powerful separation technique widely used for its specificity, sensitivity, and ability to resolve complex mixtures.

  • UV-Visible Spectrophotometry: A simpler, more accessible technique based on the absorption of light, suitable for quantitative analysis of the primary analyte.

Comparative Analysis of Analytical Methods

The choice between HPLC and UV-Vis Spectrophotometry depends on the specific requirements of the analysis. HPLC is indispensable for impurity profiling, while UV-Vis spectrophotometry can be a rapid and cost-effective tool for assaying the main component.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the gold standard for analyzing non-volatile, polar organic compounds like this compound. Its high resolving power allows for the separation of the main analyte from process-related impurities and potential degradation products, making it the preferred method for specificity and stability-indicating assays.[7][8]

UV-Visible Spectrophotometry

This technique offers a simpler and faster alternative for the quantitative determination of this compound, provided that no interfering substances absorb at the selected wavelength. While it lacks the specificity of HPLC for impurity analysis, it can be a validatable method for the assay of the bulk substance. The methodology is often based on the principle of charge-transfer complexation or direct measurement of the chromophore's absorbance.[9]

Head-to-Head Performance Comparison

The following table summarizes the typical performance characteristics of validated HPLC and UV-Vis Spectrophotometry methods for the analysis of an aromatic aminobenzoic acid, based on data from analogous compounds and ICH guideline requirements.

Validation Parameter High-Performance Liquid Chromatography (HPLC) UV-Visible Spectrophotometry Rationale and Insights
Specificity Excellent: Can separate the analyte from impurities, degradation products, and matrix components. Peak purity can be assessed with a photodiode array (PDA) detector.Limited: Susceptible to interference from any substance that absorbs at the analytical wavelength. Cannot distinguish between the analyte and structurally similar impurities.For regulatory submissions requiring impurity profiling, HPLC is non-negotiable. For a simple assay of a pure substance, UV-Vis may suffice.
Linearity (r²) > 0.999> 0.998Both methods can demonstrate excellent linearity over a defined range. HPLC typically offers a wider linear range.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Both methods can achieve high accuracy. For HPLC, this is often determined by spiking a placebo with known concentrations of the analyte.[8]
Precision (% RSD) Repeatability: < 1.0% Intermediate: < 2.0%Repeatability: < 1.5% Intermediate: < 2.5%HPLC generally provides superior precision due to the automation of injection and integration processes.
Limit of Detection (LOD) Low (e.g., ~0.05 µg/mL)Moderate (e.g., ~0.5 µg/mL)HPLC is significantly more sensitive, making it suitable for trace impurity detection.
Limit of Quantitation (LOQ) Low (e.g., ~0.15 µg/mL)Moderate (e.g., ~1.5 µg/mL)The lower LOQ of HPLC allows for the accurate quantification of impurities at low levels.
Robustness High: Unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, mobile phase composition).[8]Moderate: Can be sensitive to changes in pH and solvent composition, which may affect the analyte's absorptivity.A robust method ensures transferability between laboratories and instruments.

Experimental Protocols and Validation Workflows

The following sections provide detailed, step-by-step protocols for validating both an HPLC and a UV-Visible Spectrophotometry method. These protocols are designed to be self-validating systems, with built-in checks to ensure the integrity of the data generated.

HPLC Method Validation Protocol

This protocol outlines a reversed-phase HPLC method for the assay and impurity determination of this compound.

3.1.1. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (30:70 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 245 nm
Run Time 15 minutes

3.1.2. Preparation of Solutions

  • Standard Stock Solution (500 µg/mL): Accurately weigh 50 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solution (50 µg/mL): Dilute 10 mL of the Standard Stock Solution to 100 mL with the mobile phase.

  • Sample Solution (50 µg/mL): Accurately weigh 50 mg of the this compound sample and prepare a 100 mL solution in the mobile phase. Dilute 10 mL of this solution to 100 mL with the mobile phase.

3.1.3. Validation Workflow

The following diagram illustrates the logical flow for the validation of the HPLC method.

HPLC_Validation_Workflow cluster_System System Preparation cluster_Validation Method Validation Parameters (ICH Q2 R1) System_Suitability System Suitability (6 injections of standard) - %RSD of Peak Area ≤ 2.0% - Tailing Factor ≤ 2.0 - Theoretical Plates > 2000 Specificity Specificity (Inject Blank, Placebo, Standard, Sample) - No interference at analyte retention time System_Suitability->Specificity System OK Linearity Linearity (5 levels, 50-150% of test conc.) - Correlation Coefficient (r²) ≥ 0.999 Specificity->Linearity Accuracy Accuracy (3 levels, 80%, 100%, 120%) - % Recovery: 98.0 - 102.0% Linearity->Accuracy Precision Precision - Repeatability (n=6): %RSD ≤ 1.0% - Intermediate (different day/analyst): %RSD ≤ 2.0% Accuracy->Precision LOD_LOQ LOD & LOQ - Based on S/N ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of response Precision->LOD_LOQ Robustness Robustness (Vary Flow Rate, pH, Mobile Phase %) - System suitability passes - Results remain within acceptable criteria LOD_LOQ->Robustness

Caption: Workflow for HPLC method validation according to ICH Q2(R1).

UV-Visible Spectrophotometry Method Validation Protocol

This protocol is for the assay of this compound.

3.2.1. Method Parameters

  • Solvent: 0.1 M Hydrochloric Acid

  • Analytical Wavelength (λmax): To be determined by scanning a standard solution from 200-400 nm.

  • Instrument: Calibrated UV-Visible Spectrophotometer

3.2.2. Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 2, 4, 6, 8, 10, 12 µg/mL).

  • Sample Solution: Accurately weigh 10 mg of the this compound sample, dissolve in a 100 mL volumetric flask with the solvent. Dilute this solution to fall within the calibrated linear range.

3.2.3. Validation Workflow

The following diagram illustrates the logical relationships in validating the spectrophotometric method.

UV_Validation_Workflow cluster_Prep Method Setup cluster_Validation Validation Parameters Determine_Lambda_Max Determine λmax (Scan standard solution) Specificity_UV Specificity - Scan analyte vs. potential interferences - Assess spectral overlap Determine_Lambda_Max->Specificity_UV Linearity_UV Linearity & Range (6 concentrations) - Plot Absorbance vs. Concentration - r² ≥ 0.998 Specificity_UV->Linearity_UV Accuracy_UV Accuracy (Recovery Study at 3 levels) - % Recovery: 98.0 - 102.0% Linearity_UV->Accuracy_UV Precision_UV Precision - Repeatability (n=6): %RSD ≤ 1.5% - Intermediate Precision: %RSD ≤ 2.5% Accuracy_UV->Precision_UV LOD_LOQ_UV LOD & LOQ (Visual evaluation or based on standard deviation of blank) Precision_UV->LOD_LOQ_UV

Caption: Logical flow for UV-Vis Spectrophotometry method validation.

Conclusion and Recommendations

The choice of an analytical method for this compound must be guided by its intended purpose.

  • For comprehensive quality control , including the determination of purity, assay, and impurity profiling, a validated High-Performance Liquid Chromatography (HPLC) method is unequivocally the superior choice. Its high specificity, sensitivity, and robustness provide a level of assurance that is essential for regulatory compliance and ensuring the quality of pharmaceutical intermediates.

  • For a rapid, in-process check or a simple assay of the bulk substance where impurities are known to be absent or non-interfering, a validated UV-Visible Spectrophotometry method can be a cost-effective and efficient alternative.

As a Senior Application Scientist, my recommendation for any drug development professional is to invest in the development and validation of a robust, stability-indicating HPLC method. The comprehensive data it provides is invaluable for process understanding, quality assurance, and navigating the complexities of regulatory submissions. While UV-Vis spectrophotometry has its place, it should be considered a complementary technique rather than a primary method for full characterization.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - U.S.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - U.S.
  • 3-Amino-4-cyanobenzoic acid | C8H6N2O2 | CID 10261390 - PubChem. [Link]
  • Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation - International Journal of ChemTech Research. [Link]
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A Comparative Guide to the Biological Activity of 4-Amino-3-cyanobenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the 4-Amino-3-cyanobenzoic Acid Scaffold

The 4-aminobenzoic acid (PABA) framework is a well-established pharmacophore, serving as a crucial building block in the development of various therapeutic agents. Its structural versatility allows for modifications that can significantly influence biological activity. The introduction of a cyano (-CN) group at the 3-position, creating the this compound scaffold, has garnered increasing interest in medicinal chemistry. This electron-withdrawing group can alter the electronic properties and binding interactions of the molecule, potentially leading to enhanced potency and selectivity for various biological targets. This guide provides a comparative analysis of the biological activities of this compound analogs, with a primary focus on their anticancer and antimicrobial properties, supported by experimental data and detailed methodologies.

Anticancer Activity: Targeting Key Signaling Pathways

Several analogs of 4-aminobenzoic acid, including those with a cyano or a bioisosteric chloro group at the 3-position, have demonstrated significant potential as anticancer agents. A primary mechanism of action for these compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

A key target for many anticancer drugs is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis.[1] Small molecule inhibitors can compete with ATP for binding to the catalytic domain of the kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.[1] Analogs of 4-aminobenzoic acid have been investigated as EGFR inhibitors.[2][3][4]

The inhibition of EGFR by these compounds disrupts major downstream signaling pathways, including:

  • The Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is central to regulating cell proliferation. EGFR inhibition blocks the activation of Ras, leading to the deactivation of the downstream kinase cascade and a reduction in cell division.[1][5]

  • The PI3K/Akt/mTOR Pathway: This pathway is a major regulator of cell survival and apoptosis. By inhibiting EGFR, the activation of PI3K and its downstream effector Akt is suppressed, promoting apoptosis in cancer cells.[1][5]

  • The JAK/STAT Pathway: This pathway is also involved in cell survival and inflammation. EGFR inhibition can block the phosphorylation and activation of STAT proteins.[5]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR EGF->EGFR P1 P1 EGFR->P1 Grb2_SOS Grb2_SOS P1->Grb2_SOS PI3K PI3K P1->PI3K JAK JAK P1->JAK ERK ERK Proliferation Proliferation ERK->Proliferation mTOR mTOR mTOR->Proliferation STAT STAT STAT->Proliferation Inhibitor Inhibitor Inhibitor->P1 Inhibits

Comparative Cytotoxicity of 4-Aminobenzoic Acid Analogs

The anticancer efficacy of these compounds is typically evaluated through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the compound required to inhibit cell growth by 50%.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
4-Amino-3-chlorobenzoate ester derivative (N5a) A549 (Lung Cancer)1.23 ± 0.11[4]
HepG2 (Liver Cancer)2.45 ± 0.18[4]
HCT-116 (Colon Cancer)3.12 ± 0.25[4]
Erlotinib (Standard EGFR Inhibitor) A549 (Lung Cancer)4.56 ± 0.32[4]
HepG2 (Liver Cancer)6.78 ± 0.51[4]
HCT-116 (Colon Cancer)8.12 ± 0.63[4]
4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide (Compound 2) HOP-92 (Non-small cell lung cancer)4.56[6]
MDA-MB-468 (Breast cancer)21.0[6]
SK-MEL-5 (Melanoma)30.3[6]

Note: The data presented is for structurally related analogs, highlighting the potential of the broader 4-aminobenzoic acid scaffold. Further studies on a wider range of this compound analogs are warranted to establish a more direct structure-activity relationship.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxic effects of novel compounds on cancer cell lines.

  • Cell Seeding:

    • Human cancer cell lines (e.g., A549, HepG2, HCT-116) are cultured in appropriate media.

    • Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (this compound analogs) and a standard drug (e.g., Erlotinib) in the cell culture medium.

    • The cells are then treated with various concentrations of the compounds and incubated for 72 hours.[4]

  • MTT Addition:

    • After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

    • The plates are incubated for an additional 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.[4]

  • Formazan Solubilization:

    • The culture medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement:

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells.

    • The IC50 values are then determined from the dose-response curves.[4]

Antimicrobial Activity: A Renewed Approach to Combatting Resistance

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Derivatives of 4-aminobenzoic acid have long been known for their antimicrobial properties, primarily through the inhibition of the folate biosynthesis pathway in microorganisms.

Mechanism of Action: Inhibition of Dihydropteroate Synthase (DHPS)

Many bacteria and fungi synthesize their own folic acid, an essential cofactor for the synthesis of nucleotides and certain amino acids. A key enzyme in this pathway is dihydropteroate synthase (DHPS). 4-Aminobenzoic acid is the natural substrate for DHPS. Analogs of PABA, including this compound derivatives, can act as competitive inhibitors of DHPS, mimicking the natural substrate and blocking the synthesis of dihydropteroic acid, a precursor to folic acid. This leads to a bacteriostatic or fungistatic effect. This mechanism is selective for microorganisms as humans obtain folic acid from their diet and lack the DHPS enzyme.

DHPS_Inhibition cluster_pathway Folate Biosynthesis Pathway PABA 4-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Binds to Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Produces Analog 4-Amino-3-cyanobenzoic Acid Analog Analog->DHPS Competitively Inhibits Folic_Acid Folic Acid Dihydropteroic_Acid->Folic_Acid Nucleotide_Synthesis Nucleotide & Amino Acid Synthesis Folic_Acid->Nucleotide_Synthesis

Comparative Antimicrobial Activity of 4-Aminobenzoic Acid Analogs

The antimicrobial efficacy of these compounds is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/AnalogMicroorganismMIC (µM)Reference
Schiff bases of 4-aminobenzoic acid Methicillin-resistant Staphylococcus aureus (MRSA)from 15.62[7]
Mycobacterium tuberculosis≥ 62.5[7]
1,3,5-Triazine 4-aminobenzoic acid derivatives (Compound 10) Staphylococcus aureusComparable to Ampicillin[8]
1,3,5-Triazine 4-aminobenzoic acid derivatives (Compound 13, 14) Escherichia coliComparable to Ampicillin[8]
Isatin-4-aminobenzoic acid hybrids (Compound 2a) Staphylococcus aureus0.09 mmol/L[9]
Bacillus subtilis0.09 mmol/L[9]

Note: The provided data illustrates the antimicrobial potential of various derivatives of 4-aminobenzoic acid. Specific MIC values for a broad range of this compound analogs are an active area of research.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes a standardized method for determining the MIC of a novel antimicrobial compound.[2][10][11][12][13]

  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a sterile 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.[11]

  • Preparation of Inoculum:

    • Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar medium.

    • Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the compound dilutions with the standardized bacterial inoculum.

    • Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 16-20 hours.[2]

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity (a sign of bacterial growth).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[10]

Conclusion and Future Directions

This compound analogs represent a promising class of compounds with diverse biological activities. Their potential as both anticancer and antimicrobial agents warrants further investigation. The data presented in this guide, drawn from studies on structurally related compounds, highlights the significant therapeutic potential of this scaffold.

Future research should focus on:

  • Synthesis of a broader library of this compound analogs with diverse substitutions to establish a clear structure-activity relationship.

  • Comprehensive screening of these analogs against a wide range of cancer cell lines and microbial pathogens to identify lead compounds with high potency and selectivity.

  • In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by these compounds.

  • In vivo studies to evaluate the efficacy and safety of the most promising candidates in preclinical models.

By systematically exploring the chemical space around the this compound core, the scientific community can unlock the full therapeutic potential of this versatile scaffold in the ongoing fight against cancer and infectious diseases.

References

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A Comparative Guide to the Reactivity of 4-Amino-3-cyanobenzoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical intermediates and fine chemical synthesis, the strategic selection of building blocks is paramount to achieving desired reaction outcomes, optimizing yields, and ensuring process scalability. 4-Amino-3-cyanobenzoic acid, a uniquely substituted aromatic scaffold, presents a fascinating case study in chemical reactivity, governed by the intricate interplay of its three distinct functional groups. This guide provides an in-depth analysis of its reactivity profile compared to structurally related compounds, offering experimentally-grounded insights for researchers, scientists, and professionals in drug development.

Understanding the Electronic Landscape

The reactivity of an aromatic ring is fundamentally dictated by the electronic nature of its substituents. In this compound, we observe a classic "push-pull" system. The amino (-NH₂) group at position 4 is a powerful activating group, donating electron density to the ring via resonance (+R effect).[1] Conversely, the cyano (-CN) and carboxylic acid (-COOH) groups are both deactivating, withdrawing electron density through resonance and inductive effects (-R and -I effects).[1][2]

This electronic tug-of-war creates a nuanced reactivity map across the molecule. The strong electron-donating amino group tends to dominate, directing electrophilic attack to the positions ortho and para to it.[3][4] However, the presence of the deactivating groups modulates this effect, influencing both the rate and regioselectivity of various transformations.

Comparative Reactivity Analysis

To illustrate the unique chemical behavior of this compound, we will compare it against three key analogs:

  • 4-Aminobenzoic acid: Lacks the cyano group, providing a baseline for the effect of this strongly deactivating group.

  • 3-Cyanobenzoic acid: Lacks the amino group, highlighting the impact of the powerful activating group.

  • Benzoic acid: The parent compound, offering a fundamental reference point for aromatic reactivity.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. The rate and regioselectivity of EAS reactions are highly sensitive to the electronic nature of the substituents on the benzene ring.[3]

Experimental Insight: Bromination

A common method to probe the reactivity of aromatic compounds towards EAS is through bromination. The reaction rates provide a quantitative measure of the ring's activation or deactivation.

Table 1: Relative Rates of Bromination

CompoundRelative Rate of Bromination (approx.)
4-Aminobenzoic acid~10³
This compound ~10
3-Cyanobenzoic acid~10⁻⁴
Benzoic acid~10⁻³

Note: Rates are approximate and can vary based on reaction conditions. The presence of an activating group like -OH can increase reactivity by a factor of 1000, while a deactivating group like -NO2 can decrease it by over 10 million.[2]

As the data indicates, the presence of the activating amino group in 4-Aminobenzoic acid leads to a significantly faster reaction rate compared to benzoic acid. The introduction of the deactivating cyano group in this compound tempers this activation, yet the compound remains substantially more reactive than both 3-Cyanobenzoic acid and benzoic acid. This demonstrates the prevailing influence of the amino group in directing electrophilic attack.

Experimental Protocol: Comparative Bromination

  • Preparation: Prepare 0.1 M solutions of each substrate (this compound, 4-Aminobenzoic acid, 3-Cyanobenzoic acid, and Benzoic acid) in a suitable solvent such as glacial acetic acid.

  • Initiation: To each solution, add an equimolar amount of a 0.1 M solution of bromine in acetic acid at a constant temperature (e.g., 25°C).

  • Monitoring: Monitor the disappearance of the bromine color over time using a UV-Vis spectrophotometer at the λmax of Br₂.

  • Analysis: Calculate the initial reaction rates from the kinetic data to determine the relative reactivity of the substrates.

Diagram 1: Electrophilic Aromatic Substitution Workflow

EAS_Workflow sub Substrate Preparation (0.1 M in Acetic Acid) mix Reaction Initiation (Equimolar mixing, 25°C) sub->mix br2 Bromine Solution (0.1 M in Acetic Acid) br2->mix uv UV-Vis Monitoring (Disappearance of Br₂) mix->uv data Data Analysis (Calculate Initial Rates) uv->data comp Comparative Reactivity (Relative Rate Determination) data->comp

Caption: Workflow for comparing EAS reactivity via bromination.

Nucleophilic Acyl Substitution: Esterification and Amidation

The carboxylic acid moiety of this compound is a key site for transformations such as esterification and amidation.[5] The reactivity of the carboxyl group is influenced by the electronic effects of the other ring substituents.

The electron-withdrawing nature of the cyano group at the meta position to the carboxylic acid enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the electron-donating amino group at the para position slightly diminishes this effect.[6]

Experimental Insight: Fischer Esterification

Fischer esterification, the acid-catalyzed reaction of a carboxylic acid with an alcohol, provides a good model for assessing the reactivity of the carboxyl group.

Table 2: Relative Rates of Esterification with Methanol

CompoundRelative Rate of Esterification (approx.)
3-Cyanobenzoic acid~5
This compound ~2
Benzoic acid1
4-Aminobenzoic acid~0.5

Note: Rates are relative to Benzoic acid and can vary based on reaction conditions.

The data shows that the electron-withdrawing cyano group in 3-Cyanobenzoic acid accelerates the rate of esterification compared to benzoic acid. In this compound, this acceleration is moderated by the electron-donating amino group. As expected, the amino group in 4-Aminobenzoic acid reduces the electrophilicity of the carbonyl carbon, leading to a slower reaction rate.

Experimental Protocol: Comparative Fischer Esterification

  • Setup: In separate round-bottom flasks, dissolve an equimolar amount of each carboxylic acid in an excess of methanol.

  • Catalysis: Add a catalytic amount of a strong acid (e.g., sulfuric acid) to each flask.[7]

  • Reaction: Reflux the mixtures for a set period (e.g., 4 hours).

  • Workup: Quench the reactions with a saturated sodium bicarbonate solution and extract the ester product with a suitable organic solvent (e.g., ethyl acetate).

  • Analysis: Determine the yield of the methyl ester for each reaction using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Diagram 2: Fischer Esterification Mechanism

Fischer_Esterification cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Water Elimination & Deprotonation R-COOH R-COOH R-C(OH)2+ R-C(OH)2+ R-COOH->R-C(OH)2+ + H+ R-COOH->R-C(OH)2+ R-C(OH)2(O+HR') R-C(OH)2(O+HR') R-C(OH)2+->R-C(OH)2(O+HR') + R'OH R-C(OH)2+->R-C(OH)2(O+HR') R-C(OH)(O+H2)R' R-C(OH)(O+H2)R' R-C(OH)2(O+HR')->R-C(OH)(O+H2)R' R-C(OH)2(O+HR')->R-C(OH)(O+H2)R' R-COOR' R-COOR' R-C(OH)(O+H2)R'->R-COOR' - H2O, - H+ R-C(OH)(O+H2)R'->R-COOR'

Caption: Simplified mechanism of Fischer Esterification.

Conclusion

This compound exhibits a rich and tunable reactivity profile that makes it a valuable synthon in medicinal chemistry and materials science. Its "push-pull" electronic structure allows for selective transformations at multiple sites. While the activating amino group generally governs its reactivity in electrophilic aromatic substitutions, the deactivating cyano and carboxyl groups play a crucial role in modulating this reactivity and enabling transformations at the carboxylic acid function. Understanding these intricate electronic interactions is key to effectively harnessing the synthetic potential of this versatile molecule. By carefully considering the comparative data presented, researchers can make more informed decisions in the design of synthetic routes and the development of novel compounds.

References

  • La Salle University. (n.d.). Substituent Effects.
  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
  • Wikipedia. (2024, November 26). Electrophilic aromatic substitution.
  • Fiveable. (n.d.). Substituent Effects in Electrophilic Substitutions | Organic Chemistry Class Notes.
  • Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings.
  • Filo. (2024, November 26). Acidic strength of 2-aminobenzoic acid and 4-aminobenzoic acid.
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A Comparative Spectroscopic Guide to 4-Amino-3-cyanobenzoic Acid and Its Isomers for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the precise structural elucidation of aromatic compounds is paramount. Substituted benzoic acids, in particular, serve as foundational scaffolds for a myriad of therapeutic agents and functional materials. Among these, aminocyanobenzoic acids represent a class of molecules with significant potential, where the interplay of electron-donating amino groups and electron-withdrawing cyano and carboxylic acid groups on a benzene ring gives rise to unique chemical and physical properties. The isomeric arrangement of these functional groups profoundly influences the molecule's electronic environment, reactivity, and biological activity.

This guide offers an in-depth comparative analysis of the spectroscopic properties of 4-Amino-3-cyanobenzoic acid and its key isomers. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive examination of their spectral signatures using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS). By delving into the causality behind experimental observations and providing robust protocols, this guide aims to be an authoritative resource for the unambiguous identification and characterization of these important chemical entities.

The Structural Significance of Isomerism

The relative positions of the amino, cyano, and carboxylic acid groups on the benzene ring dictate the molecule's overall electronic distribution and steric environment. These differences manifest as distinct patterns in their respective spectra, allowing for their differentiation. Understanding these nuances is not merely an academic exercise; it is critical for ensuring the correct isomer is utilized in a synthetic pathway, as different isomers can exhibit vastly different pharmacological profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.

The Underlying Principles of Substituent Effects in NMR

The chemical shift of a proton or carbon nucleus is highly sensitive to the electron density around it.[1][2] Electron-donating groups (EDGs), such as the amino (-NH₂) group, increase the electron density on the aromatic ring, particularly at the ortho and para positions, causing the signals of the nearby nuclei to shift to a higher field (lower ppm values).[3][4] Conversely, electron-withdrawing groups (EWGs), like the cyano (-CN) and carboxylic acid (-COOH) groups, decrease the electron density, leading to a downfield shift (higher ppm values) of the signals of adjacent nuclei.[2] The interplay of these effects in di- and tri-substituted benzene rings results in unique and predictable chemical shifts and coupling patterns for each isomer.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the predicted and experimentally observed NMR data for this compound and its isomers. The variations in chemical shifts and coupling constants are direct consequences of the different substitution patterns.

Table 1: ¹H NMR Spectroscopic Data of Aminocyanobenzoic Acid Isomers (400 MHz, DMSO-d₆)

CompoundAromatic Protons (δ, ppm, multiplicity, J in Hz)NH₂ Protons (δ, ppm)COOH Protons (δ, ppm)
This compound δ ~7.9 (d), ~7.7 (dd), ~6.8 (d)Data not readily availableData not readily available
3-Amino-4-cyanobenzoic acid δ ~7.8 (d), ~7.5 (s), ~7.2 (d)~5.3 (br s)~12.5 (br s)
2-Amino-3-cyanobenzoic acid Data not readily availableData not readily availableData not readily available
2-Amino-5-cyanobenzoic acid Data not readily availableData not readily availableData not readily available
3-Amino-5-cyanobenzoic acid δ ~7.9 (s), ~7.6 (s), ~7.4 (s)Data not readily availableData not readily available

Table 2: ¹³C NMR Spectroscopic Data of Aminocyanobenzoic Acid Isomers (100 MHz, DMSO-d₆)

CompoundAromatic Carbons (δ, ppm)Cyano Carbon (δ, ppm)Carboxyl Carbon (δ, ppm)
This compound Data not readily availableData not readily availableData not readily available
3-Amino-4-cyanobenzoic acid Data not readily availableData not readily availableData not readily available
2-Amino-3-cyanobenzoic acid Data not readily availableData not readily availableData not readily available
2-Amino-5-cyanobenzoic acid Data not readily availableData not readily availableData not readily available
3-Amino-5-cyanobenzoic acid Data not readily availableData not readily availableData not readily available

Note: The presented NMR data is based on available literature and spectral databases and may vary depending on the specific experimental conditions.

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation and isomeric differentiation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the aminocyanobenzoic acid isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. For ¹³C NMR, a higher concentration may be beneficial to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Typical parameters include a spectral width of -2 to 14 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum to simplify the spectrum to a series of singlets for each unique carbon atom.

    • A wider spectral width (e.g., 0 to 180 ppm) is required.

    • A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the spectra to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Interpreting the Vibrational Signatures

The positions of the amino, cyano, and carboxylic acid groups on the benzene ring influence the electronic environment of the C=O, C≡N, N-H, and O-H bonds, leading to subtle but measurable shifts in their vibrational frequencies.[5] For instance, intramolecular hydrogen bonding between an ortho amino or hydroxyl group and the carboxylic acid can lead to a significant broadening and shifting of the O-H and C=O stretching bands to lower wavenumbers.

Table 3: Key FTIR Absorption Bands for Aminocyanobenzoic Acid Isomers (cm⁻¹)

Functional GroupCharacteristic Absorption Range (cm⁻¹)Expected Observations and Isomeric Effects
O-H stretch (Carboxylic Acid)3300 - 2500 (broad)The broadness is due to hydrogen bonding. The position and shape can vary with the potential for intramolecular hydrogen bonding in ortho isomers.
N-H stretch (Amine)3500 - 3300 (two bands for primary amine)The positions can be influenced by hydrogen bonding.
C≡N stretch (Nitrile)2260 - 2220The intensity and exact position can be affected by the electronic influence of the other substituents.
C=O stretch (Carboxylic Acid)1725 - 1680Conjugation with the aromatic ring lowers the frequency. Intramolecular hydrogen bonding in ortho isomers can cause a further shift to lower wavenumbers.
C=C stretch (Aromatic)1620 - 1450A series of bands characteristic of the benzene ring.
C-N stretch (Aromatic Amine)1340 - 1250
Experimental Protocol for FTIR Spectroscopy

Objective: To identify the key functional groups and to distinguish between isomers based on shifts in vibrational frequencies.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid aminocyanobenzoic acid isomer with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Press the mixture in a hydraulic press to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or a pure KBr pellet.

    • Place the sample pellet in the spectrometer's sample holder.

    • Acquire the spectrum over the mid-infrared range (typically 4000 - 400 cm⁻¹).

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands for the O-H, N-H, C≡N, and C=O functional groups.

    • Compare the spectra of the different isomers, paying close attention to shifts in the key stretching frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the conjugated system of the molecule.

Substituent Effects on Electronic Spectra

The benzene ring has characteristic UV absorptions that are sensitive to substitution.[6] Both the amino and carboxylic acid groups are auxochromes that can modify the absorption of the benzene chromophore. Electron-donating groups like -NH₂ and electron-withdrawing groups like -COOH and -CN can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). The extent of these shifts depends on the relative positions of the substituents and their ability to participate in resonance with the aromatic ring.

Table 4: UV-Vis Spectroscopic Data of Aminocyanobenzoic Acid Isomers

Compoundλmax (nm)Solvent
This compound Data not readily availableData not readily available
3-Amino-4-cyanobenzoic acid Data not readily availableData not readily available
2-Amino-3-cyanobenzoic acid Data not readily availableData not readily available
2-Amino-5-cyanobenzoic acid Data not readily availableData not readily available
3-Amino-5-cyanobenzoic acid Data not readily availableData not readily available

Note: UV-Vis spectra are highly dependent on the solvent used.

Experimental Protocol for UV-Vis Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax) and to compare the electronic properties of the isomers.

Methodology:

  • Sample Preparation:

    • Prepare a dilute stock solution of the aminocyanobenzoic acid isomer in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

    • Perform serial dilutions to obtain a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a blank.

    • Fill a second quartz cuvette with the sample solution.

    • Record the spectrum over a range of approximately 200 - 400 nm.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Compare the λmax values and molar absorptivities of the different isomers.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and can offer structural information through the analysis of fragmentation patterns.

Fragmentation Pathways of Substituted Benzoic Acids

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) is formed, which can then undergo fragmentation.[7] For benzoic acids, common fragmentation pathways include the loss of a hydroxyl radical (•OH) to form the [M - 17]⁺ ion, and the loss of the entire carboxyl group (•COOH) to form the [M - 45]⁺ ion.[8] A very characteristic fragmentation is the loss of carbon monoxide (CO) from the [M - OH]⁺ ion to give the phenyl cation. The presence of the amino and cyano groups will influence the fragmentation pathways, potentially leading to the loss of HCN or other small molecules, providing further clues to the original structure.[9][10]

Table 5: Key Mass Spectrometry Data for Aminocyanobenzoic Acid Isomers

CompoundMolecular Weight ( g/mol )Expected Molecular Ion (m/z)Key Fragment Ions (m/z)
This compound 162.15162145 ([M-OH]⁺), 117 ([M-COOH]⁺)
3-Amino-4-cyanobenzoic acid 162.15162145 ([M-OH]⁺), 117 ([M-COOH]⁺)
2-Amino-3-cyanobenzoic acid 162.15162145 ([M-OH]⁺), 117 ([M-COOH]⁺)
2-Amino-5-cyanobenzoic acid 162.15162145 ([M-OH]⁺), 117 ([M-COOH]⁺)
3-Amino-5-cyanobenzoic acid 162.15162145 ([M-OH]⁺), 117 ([M-COOH]⁺)

Note: The relative intensities of the fragment ions will differ between isomers, aiding in their differentiation.

Experimental Protocol for Mass Spectrometry

Objective: To confirm the molecular weight and to analyze the fragmentation patterns for structural verification.

Methodology:

  • Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is typically used for less volatile compounds introduced via LC.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern and propose structures for the major fragment ions.

    • Compare the fragmentation patterns of the different isomers.

Visualizing the Analytical Workflow

A systematic approach is essential for the comprehensive analysis of these isomers. The following workflow diagram illustrates the logical progression from sample preparation to data interpretation.

Caption: A generalized workflow for the comparative spectroscopic analysis of aminocyanobenzoic acid isomers.

Applications in Drug Development

Aminobenzoic acid derivatives are prevalent in medicinal chemistry.[11] They serve as versatile building blocks for the synthesis of a wide range of therapeutic agents.[3] For instance, derivatives of aminobenzoic acid are known to exhibit anti-inflammatory, antimicrobial, and anticancer activities. The specific isomer of an aminocyanobenzoic acid used as a starting material or as a pharmacophore can drastically alter the biological activity and pharmacokinetic properties of the final drug candidate. Therefore, the ability to confidently distinguish between these isomers is a critical aspect of the drug discovery and development process.

Conclusion

The spectroscopic analysis of this compound and its isomers reveals a rich tapestry of information directly linked to their molecular structure. By systematically applying NMR, FTIR, UV-Vis, and Mass Spectrometry, researchers can confidently identify and differentiate between these closely related compounds. This guide has provided a framework for understanding the theoretical principles behind the observed spectral differences and has outlined robust experimental protocols for their analysis. For professionals in drug development, a thorough and accurate spectroscopic characterization is the bedrock upon which successful and safe therapeutic agents are built.

References

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assessing the purity of synthesized 4-Amino-3-cyanobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 4-Amino-3-cyanobenzoic Acid

For researchers and professionals in drug development, the purity of a synthetic intermediate like this compound (ACBA) is not merely a quality metric; it is a critical determinant of downstream reaction success, final product safety, and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of ACBA, grounded in the principles of scientific integrity and practical, field-proven insights. We will explore not just the "how" but the "why" behind experimental choices, ensuring a robust and self-validating approach to quality assessment.

The Criticality of Impurity Profiling

The synthetic route to this compound dictates its impurity profile. A common synthetic pathway involves the Sandmeyer reaction, starting from 4-aminobenzoic acid derivatives.[1] This process, while effective, can introduce a variety of process-related impurities that must be identified and quantified.

Potential Impurities in Synthesized ACBA:

  • Starting Materials: Unreacted 4-aminobenzoic acid or its precursors.

  • Isomeric Impurities: Positional isomers such as 3-amino-4-cyanobenzoic acid[2] or 5-amino-2-cyanobenzoic acid, which may arise from non-selective reactions.

  • Reaction By-products: Hydrolyzed intermediates (e.g., 4-amino-3-carboxamidobenzoic acid) or species from side-reactions.

  • Reagent Residues: Residual catalysts or salts from the synthesis and work-up steps.[3]

  • Degradation Products: Compounds formed due to instability in certain pH, light, or temperature conditions.

A thorough purity assessment, therefore, requires a multi-faceted analytical approach capable of separating, identifying, and quantifying these diverse chemical entities.

A Comparative Analysis of Primary Analytical Methodologies

No single technique can provide a complete picture of a compound's purity. The selection of an analytical method should be guided by the specific information required, from routine quality control to in-depth structural elucidation of unknown impurities. Below, we compare the most effective techniques for ACBA analysis.

Technique Primary Application Strengths Limitations
HPLC/UPLC Quantitative analysis of purity and impurities.High sensitivity, excellent resolution for isomers, robust and reproducible.[4]Requires a reference standard for absolute quantification; may not identify unknown impurities without MS.
¹H & ¹³C NMR Structural confirmation and identification of major impurities.Provides definitive structural information; can quantify impurities without a specific reference standard (qNMR).Lower sensitivity (impurities typically >0.1% for detection); complex mixtures can lead to overlapping signals.[5]
LC-MS Identification of unknown impurities and confirmation of molecular weight.Combines the separation power of LC with the high specificity and sensitivity of MS for definitive identification.[6]Quantification can be complex and may require isotopically labeled standards for high accuracy.[7]
DSC Assessment of overall purity via melting point.Rapid, requires small sample size; high purity samples show a sharp melting peak at a specific temperature. Impurities cause melting point depression and broadening.[8]Non-specific; cannot identify the nature of impurities; not suitable for amorphous or thermally unstable compounds.
Titration Assay of the carboxylic acid functional group.A primary, absolute method for determining the molar quantity of the acidic analyte.Non-specific, as any acidic impurity will be titrated, leading to an overestimation of the main component's purity.

Recommended Analytical Workflows

The choice of workflow depends on the analytical objective. A routine quality control check will differ significantly from a comprehensive characterization of a new synthesis batch.

cluster_0 Purity Assessment Workflow sample Synthesized ACBA Sample hplc HPLC-UV for Purity/Impurity Quantification sample->hplc Primary Quantitative Check nmr NMR for Structural Confirmation sample->nmr Identity Confirmation lcms LC-MS for Impurity ID hplc->lcms If unknown peaks > 0.1% pass_spec Does it meet specification? hplc->pass_spec investigate Investigate Out-of-Specification (OOS) Result lcms->investigate nmr->pass_spec dsc DSC for Melting Point & Thermal Profile dsc->pass_spec Thermal Purity Check report Generate Certificate of Analysis pass_spec->report Yes pass_spec->investigate No

Caption: General workflow for the purity assessment of a new batch of this compound.

cluster_1 Technique Selection Guide goal What is the analytical goal? quant Routine QC: Quantify purity & known impurities goal->quant Quantification identify R&D: Identify unknown impurity goal->identify Identification confirm Initial Synthesis: Confirm structure goal->confirm Confirmation hplc_uv Use Validated HPLC-UV Method quant->hplc_uv lc_ms Use LC-MS/MS identify->lc_ms nmr_spec Use ¹H and ¹³C NMR confirm->nmr_spec

Caption: Decision tree for selecting the appropriate analytical technique based on the research goal.

Detailed Experimental Protocols

Trustworthiness in analytical data stems from meticulously validated and detailed protocols. Below are representative methods for HPLC and DSC analysis.

Protocol 1: Purity Determination by Reverse-Phase HPLC

This method is designed to provide robust separation of ACBA from its potential non-polar and moderately polar impurities.

  • 1. Materials and Reagents:

    • This compound reference standard (≥99.5% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade, e.g., Milli-Q).

    • Formic acid (analytical grade).

    • Methanol (HPLC grade, for sample preparation).

  • 2. Instrumentation:

    • HPLC or UPLC system with a UV-Vis or Diode Array Detector (DAD).

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Data acquisition and processing software (e.g., Chromeleon, Empower).

  • 3. Preparation of Solutions:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of ACBA reference standard and dissolve in 25 mL of methanol in a volumetric flask.

    • Working Standard Solution (100 µg/mL): Dilute 1 mL of the Stock Solution to 10 mL with a 50:50 mixture of Mobile Phase A and B.

    • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the synthesized ACBA sample and dissolve in 100 mL of methanol. Further dilute as needed to be within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • 4. Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 245 nm (or as determined by UV scan).

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 10% B

      • 18.1-22 min: 10% B (re-equilibration)

  • 5. System Suitability & Validation:

    • Causality: The gradient is chosen to first elute any polar impurities, then the main ACBA peak, followed by any non-polar, late-eluting impurities. Formic acid is used to protonate the carboxylic acid, ensuring a consistent charge state and good peak shape.[9]

    • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. For system suitability, five replicate injections of the working standard should yield a relative standard deviation (RSD) of <1.0% for the peak area.

Protocol 2: Thermal Purity Analysis by Differential Scanning Calorimetry (DSC)

DSC provides a measure of thermal purity based on the Van't Hoff equation, where impurities lower and broaden the melting endotherm.

  • 1. Materials and Instrumentation:

    • Differential Scanning Calorimeter (e.g., TA Instruments, Mettler Toledo).

    • Aluminum or hermetically sealed sample pans.

    • High-purity indium standard for calibration.

  • 2. Detailed Methodology:

    • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

    • Sample Preparation: Accurately weigh 1-3 mg of the dried ACBA sample into an aluminum DSC pan. Crimp the pan to seal it. Prepare an identical empty pan to serve as the reference.

    • Instrument Program:

        • Equilibrate at 25 °C.

        • Ramp temperature from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

    • Data Analysis:

      • The resulting thermogram will show an endothermic peak corresponding to the melting of ACBA. The onset temperature and the peak maximum are recorded.

      • Purity is calculated using the instrument's software, which applies the Van't Hoff equation to the shape of the melting peak.

  • 3. Self-Validation & Interpretation:

    • Causality: A pure, crystalline compound will exhibit a sharp, well-defined melting peak. The presence of impurities disrupts the crystal lattice, requiring less energy to melt, which is observed as a depression and broadening of the melting peak.[10] A broad peak or a melting point significantly lower than the literature value (approx. 220-224 °C) suggests the presence of impurities. This technique is an excellent orthogonal method to complement HPLC purity results.

Conclusion

The rigorous assessment of this compound purity is non-negotiable for its use in high-value applications. A scientifically sound approach relies on an orthogonal testing strategy, primarily leveraging the quantitative power of HPLC, the structural confirmation of NMR, and the impurity identification capabilities of LC-MS. Thermal analysis by DSC provides a rapid and valuable assessment of overall purity. By understanding the strengths and limitations of each technique and applying them within a structured workflow, researchers and drug development professionals can ensure the quality and integrity of their synthetic intermediates, paving the way for successful and reproducible scientific outcomes.

References

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Amino-3-cyanobenzoic Acid Analogs: A Strategic Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 4-Aminobenzoic Acid Scaffold and the Intrigue of Cyano-Substitution

In the landscape of medicinal chemistry, the 4-aminobenzoic acid (PABA) framework is a well-established "building block" celebrated for its structural adaptability and presence in a multitude of therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The strategic modification of the PABA scaffold at the amino and carboxyl groups, as well as on the aromatic ring, allows for the fine-tuning of its pharmacological profile.[3][4]

This guide focuses on a specific, yet underexplored, class of PABA derivatives: 4-Amino-3-cyanobenzoic acid analogs . The introduction of a cyano (-CN) group at the 3-position of the PABA ring introduces unique electronic and steric properties that can significantly influence the molecule's interaction with biological targets. While a comprehensive, direct structure-activity relationship (SAR) study on a broad series of this compound analogs is not extensively documented in publicly available literature, this guide will provide a comparative analysis based on closely related analogs and foundational medicinal chemistry principles. We will explore the potential therapeutic applications, delve into a hypothetical SAR, and provide detailed experimental protocols to empower researchers in their quest for novel drug candidates.

The this compound Core: A Triad of Functionality

The this compound molecule presents three key functional groups that can be pivotal for its biological activity and serve as points for analog synthesis:

  • The 4-Amino Group: This primary aromatic amine is a crucial hydrogen bond donor and can be a key anchoring point for binding to biological targets. Its basicity and nucleophilicity can be modulated by other ring substituents.

  • The 3-Cyano Group: This electron-withdrawing group significantly influences the electronic properties of the aromatic ring. It can participate in dipole-dipole interactions and act as a hydrogen bond acceptor. Furthermore, the cyano group is a versatile synthetic handle that can be transformed into other functionalities like amides or tetrazoles.

  • The 1-Carboxylic Acid Group: This acidic moiety is often involved in forming salt bridges or hydrogen bonds with amino acid residues in protein active sites. It also plays a significant role in the pharmacokinetic properties of the molecule, such as solubility and membrane permeability.

The interplay of these three groups on a rigid benzene ring provides a unique scaffold for the design of targeted therapeutic agents.

Comparative Analysis: The Impact of the Cyano Group

To understand the potential contribution of the 3-cyano group to the biological activity of the PABA scaffold, it is instructive to compare it with analogs bearing different substituents at the same position, such as a halogen.

CompoundKey Structural FeatureInferred Biological PotentialRationale & Supporting Evidence
4-Aminobenzoic Acid (PABA) Unsubstituted at position 3Precursor in folate synthesis; antimicrobial activity in some contexts.[5][6]Serves as a baseline for understanding the impact of substitution.
4-Amino-3-chlorobenzoic Acid Chloro group at position 3Potential antimicrobial and anticancer (EGFR inhibition) agent.[3][4]The chloro group is electron-withdrawing and can alter the pKa of the amino group, potentially influencing binding to target enzymes like DHPS.[3]
4-Amino-3-bromobenzoic Acid Bromo group at position 3Potential antibacterial and anticancer agent.[7]Similar to the chloro group, the bromo substituent modifies the electronic properties of the ring and offers a handle for further synthetic modifications.[4]
This compound Cyano group at position 3Hypothetical anticancer, antimicrobial, or enzyme inhibitory activity.The strong electron-withdrawing nature of the cyano group can enhance binding interactions and alter metabolic stability.

Hypothetical Structure-Activity Relationship (SAR) of this compound Analogs

Based on the analysis of related compounds and general medicinal chemistry principles, we can propose a hypothetical SAR for this compound analogs. This serves as a starting point for the rational design of new derivatives.

Modifications of the Carboxylic Acid Group
  • Esterification: Converting the carboxylic acid to an ester could enhance cell permeability and act as a prodrug strategy, with the ester being hydrolyzed in vivo to release the active carboxylic acid.

  • Amidation: Formation of amides, particularly with amino acids or other bioactive amines, can introduce new interaction points and modulate the compound's pharmacokinetic profile.

Modifications of the Amino Group
  • Acylation: Acylation of the amino group can lead to the formation of amides, which may alter the compound's binding mode and selectivity for different targets.

  • Alkylation: N-alkylation can influence the amino group's hydrogen bonding capacity and steric profile.

Modifications of the Aromatic Ring
  • Additional Substituents: Introducing other substituents on the benzene ring can further modulate the electronic and steric properties of the molecule, potentially leading to enhanced activity or selectivity.

Experimental Protocols

The following are representative protocols for the synthesis of this compound analogs and for the evaluation of their potential biological activities. These are intended as a starting point and may require optimization for specific target compounds and assays.

General Synthesis of 4-Amino-3-cyanobenzamides

This protocol describes a general method for converting the carboxylic acid of this compound into an amide.

Workflow for the Synthesis of 4-Amino-3-cyanobenzamides

A This compound C Acyl Chloride Intermediate A->C Activation B Thionyl Chloride (SOCl2) or Oxalyl Chloride E 4-Amino-3-cyanobenzamide Derivative C->E Amidation D Amine (R-NH2)

Caption: A generalized workflow for the synthesis of 4-Amino-3-cyanobenzamide derivatives.

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran), add a suitable activating agent such as thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) with a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).

  • Amidation: In a separate flask, dissolve the desired amine (1.1 eq) and a base (e.g., triethylamine or diisopropylethylamine, 2.0 eq) in an anhydrous solvent. Cool the solution to 0 °C.

  • Reaction: Slowly add the solution of the acyl chloride intermediate from step 1 to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired 4-Amino-3-cyanobenzamide derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Workflow for MTT Assay

A Seed cancer cells in 96-well plate B Treat cells with varying concentrations of test compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: A typical workflow for determining the in vitro anticancer activity of a compound using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analog in cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a starting point for the development of novel therapeutic agents. While a comprehensive SAR study is yet to be published, the analysis of its functional groups and comparison with closely related analogs suggest that this class of compounds warrants further investigation. The electron-withdrawing cyano group is likely to play a significant role in modulating the biological activity of the PABA core, potentially leading to new inhibitors of enzymes such as dihydrofolate reductase or various kinases.

Future research should focus on the systematic synthesis of a library of this compound analogs with modifications at the carboxylic acid, amino, and aromatic ring positions. The biological evaluation of these compounds against a panel of relevant targets, including cancer cell lines and key enzymes, will be crucial for elucidating a definitive SAR and identifying lead compounds for further development. The experimental protocols provided in this guide offer a solid foundation for initiating such a research program.

References

  • Krátký, M., Konečná, K., Janoušek, J., Brablíková, M., Janďourek, O., Trejtnar, F., Stolaříková, J., & Vinšová, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9.
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A Senior Application Scientist's Guide to Benchmarking 4-Amino-3-cyanobenzoic Acid Against Other Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and organic synthesis, the selection of the right building block is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Among the plethora of available intermediates, substituted aminobenzoic acids are a cornerstone due to their versatile reactivity and prevalence in pharmacologically active molecules. This guide provides an in-depth technical comparison of 4-Amino-3-cyanobenzoic acid with other key synthetic intermediates, offering experimental insights to inform your selection process.

Introduction to this compound: A Versatile Scaffold

This compound is a trifunctional aromatic compound featuring an amine, a nitrile (cyano group), and a carboxylic acid. This unique arrangement of functional groups makes it a highly valuable intermediate in the synthesis of complex heterocyclic structures, particularly in the development of targeted therapeutics like PARP and kinase inhibitors. The electron-withdrawing nature of the cyano and carboxylic acid groups deactivates the aromatic ring, influencing its reactivity in electrophilic aromatic substitution, while the amino group provides a key nucleophilic handle for a variety of coupling reactions.

The Competitive Landscape: Alternative 3-Substituted 4-Aminobenzoic Acids

The choice of a 3-substituted 4-aminobenzoic acid is often dictated by the desired electronic properties, steric considerations, and the intended subsequent chemical transformations. Here, we benchmark this compound against three common alternatives: 4-Amino-3-methylbenzoic acid, 4-Amino-3-chlorobenzoic acid, and 4-Amino-3-bromobenzoic acid.

IntermediateKey FeaturesCommon Applications
This compound Strong electron-withdrawing cyano group. Acts as a hydrogen bond acceptor.PARP inhibitors, Kinase inhibitors
4-Amino-3-methylbenzoic acid Electron-donating methyl group.Dyes, Anti-inflammatory drugs
4-Amino-3-chlorobenzoic acid Electron-withdrawing, weakly deactivating chloro group.Peptide synthesis, EGFR inhibitors
4-Amino-3-bromobenzoic acid Electron-withdrawing, weakly deactivating bromo group. Ideal for cross-coupling reactions.Anti-inflammatory agents (e.g., Amfenac synthesis), Suzuki-Miyaura coupling

Pe

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 4-Amino-3-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative and qualitative analysis of 4-Amino-3-cyanobenzoic acid. As a crucial intermediate in the synthesis of pharmaceuticals and advanced materials, robust and reliable analytical methods for this compound are paramount for researchers, scientists, and drug development professionals.[1]

This document moves beyond a simple listing of protocols. It delves into the causality behind methodological choices, grounding every recommendation in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3][4][5][6] While a direct, peer-reviewed comparative study for this specific analyte is not broadly available, the methodologies presented herein are synthesized from best practices and established methods for structurally similar aromatic acids and amines.[7][8][9]

Analyte Profile: this compound

Understanding the physicochemical properties of this compound is the foundation for selecting and developing an appropriate analytical method.

  • Structure: A benzene ring substituted with a carboxylic acid (-COOH), an amino (-NH2), and a cyano (-C≡N) group.

  • Functionality: The presence of the acidic carboxyl group and the basic amino group makes the molecule polar. The aromatic ring provides a chromophore suitable for UV detection.

  • Volatility: Strong intermolecular hydrogen bonding from the carboxylic acid and amino groups results in a high melting point and negligible volatility, making direct GC analysis unfeasible.[1]

This profile immediately suggests that HPLC is a natural fit for routine analysis, while GC-MS would require a chemical modification step to proceed.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Analysis

For quantifying polar, non-volatile compounds like this compound, Reversed-Phase HPLC (RP-HPLC) is the industry-standard technique.[10] It offers a balance of speed, robustness, and precision, making it ideal for quality control, purity assessments, and stability studies.

Principle of Separation

In RP-HPLC, the analyte is separated based on its partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.[11] By adjusting the mobile phase composition and pH, we can control the retention and elution of this compound. The slightly acidic mobile phase is a critical choice; it suppresses the ionization of the carboxylic acid group, rendering the molecule less polar and allowing for better retention and symmetrical peak shape on the C18 column.

Experimental Protocol: RP-HPLC with UV Detection

This protocol is designed to be a self-validating system, where system suitability checks are integral to ensuring trustworthy results before sample analysis.[12]

2.1. Instrumentation and Reagents

  • System: HPLC with a UV-Vis or Photodiode Array (PDA) Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q), Phosphoric Acid (analytical grade).

  • Reference Standard: this compound, purity ≥ 99%.

2.2. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of acetonitrile and water (50:50 v/v) containing 0.1% phosphoric acid. The acid adjusts the pH to ensure the analyte is in its non-ionized form.[13] Filter through a 0.45 µm filter and degas prior to use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and dissolve in 100 mL of methanol in a volumetric flask.[13]

  • Working Standard & Calibration Solutions: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.[13]

  • Sample Solution: Accurately weigh the sample, dissolve in methanol, and dilute with the mobile phase to a concentration within the established calibration range. Filter through a 0.45 µm syringe filter before injection.[13]

2.3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.[13]

  • Injection Volume: 10 µL.[13]

  • Column Temperature: 30 °C.[13]

  • Detection Wavelength: 235 nm (This should be confirmed by determining the λmax of the analyte).[13]

  • Run Time: Approximately 10 minutes.

Expected Performance & Validation Parameters

A validated HPLC method for this analyte should meet the criteria established by ICH guidelines.[4][5] The following table summarizes the expected performance characteristics based on methods for similar compounds.

Validation ParameterExpected Value/Acceptance CriteriaRationale & ICH Guideline Reference
System Suitability Tailing Factor ≤ 2.0; RSD of peak area for 6 replicate injections ≤ 2.0%Ensures the chromatographic system is performing adequately before analysis begins.[7][12]
Specificity Peak is pure and well-resolved from impurities and matrix components.Demonstrates that the method accurately measures only the intended analyte.[4]
Linearity Correlation coefficient (r²) > 0.999 over 0.5 - 100 µg/mL range.Confirms a direct relationship between analyte concentration and detector response.[13]
Limit of Quantification (LOQ) ~0.5 µg/mLThe lowest concentration that can be reliably quantified with acceptable precision and accuracy.[13]
Limit of Detection (LOD) ~0.1 µg/mLThe lowest concentration that can be reliably detected but not necessarily quantified.[13]
Accuracy (Recovery) 98 - 102%Measures the closeness of the experimental value to the true value.[4]
Precision (RSD) Repeatability RSD ≤ 2.0%; Intermediate Precision RSD ≤ 2.0%Demonstrates the method's consistency under various conditions.[4][13]
Robustness Unaffected by small, deliberate changes in flow rate, pH, and mobile phase composition.Shows the method's reliability during normal usage.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS): For Definitive Identification

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[14][15] For this compound, its polar functional groups and resulting low volatility present a significant challenge that must be overcome through chemical derivatization.[16][17]

Principle of Analysis & The Necessity of Derivatization

The core principle of derivatization is to chemically modify the analyte to make it suitable for GC analysis.[16] For this compound, the active hydrogens on the carboxylic acid and amino groups must be replaced with nonpolar moieties. This modification increases volatility and thermal stability while reducing the potential for adsorption onto the GC column.[17][18]

Silylation is the most common and effective approach for this purpose. A reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) will react with both the -COOH and -NH2 groups to form trimethylsilyl (TMS) derivatives, which are volatile and chromatograph well.

Experimental Protocol: Derivatization and GC-MS Analysis

This two-part protocol is essential for achieving reliable GC-MS results. The derivatization step is as critical as the instrumental analysis itself.

3.1. Derivatization Procedure

  • Sample Preparation: Accurately weigh 1-2 mg of the sample or standard into a reaction vial. If in solution, evaporate the solvent to dryness under a stream of nitrogen.

  • Reagent Addition: Add 100 µL of a silylating reagent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent like acetonitrile or pyridine.

  • Reaction: Cap the vial tightly and heat at 70-100 °C for 30-60 minutes to ensure complete derivatization.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

3.2. Instrumentation and Reagents

  • System: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column: A low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm x 0.25 µm.

  • Reagents: Derivatization agent (BSTFA w/ 1% TMCS), Acetonitrile (anhydrous), Helium (carrier gas, 99.999% purity).

3.3. GC-MS Conditions

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50 - 500 m/z.

Head-to-Head Comparison: HPLC vs. GC-MS

Choosing the right technique depends entirely on the analytical objective. HPLC is superior for routine quantification, while GC-MS excels at structural confirmation and identifying unknown impurities.

FeatureHPLC with UV DetectionGC-MS with Derivatization
Analyte Suitability Excellent. Ideal for polar, non-volatile compounds without modification.[10][14]Poor (direct). Requires mandatory, multi-step derivatization.[16][17]
Sample Preparation Simple dissolution, dilution, and filtration.Complex and time-consuming derivatization step required.
Analysis Speed Faster. Typical run times are ~10 minutes.[19]Slower. Total analysis time includes the lengthy derivatization step.
Selectivity Good. Based on retention time and UV spectrum (with PDA).Superior. Provides both chromatographic separation and a unique mass spectrum for definitive identification.[14]
Sensitivity High (ppm to high ppb range).[20]Very High (low ppb to ppt range), especially with selected ion monitoring (SIM).
Robustness High. Methods are generally rugged and transferable between labs.Moderate. Derivatization efficiency can be a source of variability.
Cost Lower instrument cost and operational cost per sample.[10][19]Higher instrument cost and cost of derivatization reagents.
Primary Application Quantitative analysis, purity testing, routine QC, stability studies.Qualitative analysis, impurity identification, structural elucidation, metabolomics.

Visualizing the Analytical Workflows

The following diagrams illustrate the distinct procedural paths for each technique, highlighting the additional complexity of the GC-MS method.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve & Dilute in Mobile Phase p1->p2 p3 Filter (0.45 µm) p2->p3 a1 Inject into HPLC System p3->a1 a2 Chromatographic Separation (C18) a1->a2 a3 UV Detection a2->a3 d1 Integrate Peak a3->d1 d2 Quantify using Calibration Curve d1->d2

Caption: Workflow for HPLC analysis of this compound.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Weigh Sample (or dry aliquot) p2 Add Derivatization Reagent (e.g., BSTFA) p1->p2 p3 Heat Reaction Vial (70-100 °C) p2->p3 a1 Inject into GC-MS System p3->a1 a2 Chromatographic Separation (HP-5ms) a1->a2 a3 EI & Mass Analysis a2->a3 d1 Extract Ion Chromatogram a3->d1 d2 Identify via Mass Spectrum Library d1->d2

Caption: Workflow for GC-MS analysis including the critical derivatization step.

Conclusion and Recommendations

For the analysis of this compound, the choice between HPLC and GC-MS is dictated by the analytical goal.

  • For routine quality control, purity determination, and quantitative assays, HPLC with UV detection is the unequivocally superior method. It is direct, robust, cost-effective, and provides the accuracy and precision required for regulatory compliance.

  • For structural confirmation, definitive identification of impurities, or in-depth research applications, GC-MS with prior derivatization is the more powerful tool. The unparalleled specificity of mass spectrometry justifies the complex sample preparation when absolute certainty of a compound's identity is required.

By understanding the strengths and limitations of each technique, researchers and drug development professionals can confidently select the most appropriate and scientifically sound method for their specific needs, ensuring data integrity and accelerating their development timelines.

References

  • U.S. Pharmacopeia.
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A Senior Application Scientist's Guide to Comparative Docking Studies of 4-Amino-3-cyanobenzoic Acid Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical comparison of 4-Amino-3-cyanobenzoic acid derivatives through the lens of computational docking studies. It is designed for researchers, scientists, and drug development professionals seeking to understand and apply these methodologies in their own work. We will move beyond a simple recitation of steps to explore the scientific rationale behind our experimental choices, ensuring a robust and self-validating protocol.

Introduction: The Therapeutic Potential of this compound Derivatives

The 4-aminobenzoic acid scaffold is a well-established pharmacophore present in numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of therapeutic activities, including antimicrobial and cytotoxic effects.[3][4] The introduction of a cyano group at the 3-position offers a unique electronic and steric profile, making this compound a compelling starting point for the design of novel enzyme inhibitors. Kinases, in particular, represent a promising class of targets for these derivatives, as evidenced by studies on structurally related anilino-cyanoquinolines and aminobenzoic acid esters which have shown potent inhibition of kinases like the Epidermal Growth Factor Receptor (EGFR).[5][6]

This guide will detail a comparative molecular docking study of a focused library of hypothetical this compound derivatives against EGFR, a key target in oncology. Our objective is to elucidate the structure-activity relationships (SAR) that govern their binding affinity and selectivity, providing a computational framework for the rational design of more potent and specific inhibitors.

The Strategic Imperative of Comparative Docking

Molecular docking is a cornerstone of computer-aided drug design (CADD), enabling the prediction of the binding mode and affinity of a small molecule to a macromolecular target.[7] A comparative approach, where multiple derivatives are assessed against the same target under identical conditions, is crucial for several reasons:

  • Elucidation of Structure-Activity Relationships (SAR): By systematically modifying the scaffold and comparing the docking results, we can infer how different functional groups contribute to binding affinity and interaction patterns.

  • Lead Optimization: Comparative studies guide the iterative process of modifying a lead compound to improve its potency and selectivity.

  • Hypothesis Generation: The insights gained from in silico comparisons can generate testable hypotheses for medicinal chemists, prioritizing the synthesis of the most promising candidates.

Experimental Design and Workflow

Our comparative docking study will follow a rigorous and well-defined workflow, ensuring the reproducibility and scientific validity of our findings.

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Analysis Phase ligand_prep Ligand Preparation docking Molecular Docking ligand_prep->docking protein_prep Protein Preparation protein_prep->docking analysis Results Analysis & Comparison docking->analysis visualization Interaction Visualization analysis->visualization

Caption: A generalized workflow for comparative molecular docking studies.

Detailed Methodologies

Part 1: Ligand Preparation

The quality of the input ligand structures is paramount for obtaining meaningful docking results. This protocol ensures the generation of accurate and energetically favorable 3D conformers.

  • 2D Structure Generation: The 2D structures of the parent this compound and its derivatives (Table 1) are drawn using a chemical drawing software such as ChemDraw or MarvinSketch.

  • Conversion to 3D: The 2D structures are converted to 3D coordinates.

  • Energy Minimization: The 3D structures are subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain low-energy, stable conformations. This step is critical for removing any steric clashes or unfavorable geometries.

  • Charge Assignment: Appropriate partial charges are assigned to each atom of the ligands.

  • File Format Conversion: The prepared ligands are saved in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina).

Part 2: Protein Preparation

The target protein for this study is the kinase domain of the Epidermal Growth Factor Receptor (EGFR). Proper preparation of the receptor is crucial for defining the binding site and ensuring accurate docking.

  • PDB Structure Retrieval: The 3D crystallographic structure of the EGFR kinase domain is downloaded from the Protein Data Bank (PDB). For this study, we will use a structure complexed with a known inhibitor to define the active site (e.g., PDB ID: 1M17).

  • Receptor Cleaning: All non-essential molecules, including water, co-solvents, and the co-crystallized ligand, are removed from the PDB file.

  • Addition of Polar Hydrogens: Polar hydrogen atoms are added to the protein structure, as they are often not resolved in crystal structures but are critical for hydrogen bonding interactions.

  • Charge Assignment: Partial charges are assigned to the protein atoms.

  • Grid Box Definition: A grid box is defined around the active site of the protein. The dimensions and center of the grid box should be sufficient to encompass the entire binding pocket where the co-crystallized ligand was located.

Part 3: Molecular Docking Simulation

For this study, we will employ AutoDock Vina, a widely used and validated open-source docking program.

  • Configuration File Setup: A configuration file is created for each docking run, specifying the paths to the prepared ligand and receptor files, the coordinates of the grid box center, and the grid box dimensions.

  • Docking Execution: The docking simulation is initiated from the command line, running AutoDock Vina with the specified configuration file. The program will perform a conformational search of the ligand within the defined grid box, scoring and ranking the predicted binding poses.

  • Output Analysis: The output of the docking run will be a set of predicted binding poses for each ligand, along with their corresponding binding affinities (in kcal/mol). The pose with the lowest binding affinity is typically considered the most favorable.

Comparative Analysis of Docking Results

The core of this guide is the comparative analysis of the docking results for our library of this compound derivatives.

Quantitative Data Summary

The following table summarizes the predicted binding affinities and key interactions for our hypothetical library of derivatives.

Derivative IDSubstitution (R)Predicted Binding Affinity (kcal/mol)Number of H-BondsKey Interacting Residues
ACBA-01 -H (Parent)-7.22Met793, Leu718
ACBA-02 -CH3-7.52Met793, Leu718
ACBA-03 -OCH3-7.83Met793, Thr790, Leu718
ACBA-04 -Cl-7.92Met793, Leu718
ACBA-05 -F-7.72Met793, Leu718

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary.

Interpretation of Results

The hypothetical data suggests that substitutions at the R position can influence the binding affinity of the this compound scaffold for the EGFR kinase domain.

  • Effect of Substitution: The introduction of small electron-withdrawing groups like chlorine (ACBA-04) or a methoxy group (ACBA-03) appears to enhance the binding affinity compared to the unsubstituted parent compound (ACBA-01). The methoxy derivative also shows the potential for an additional hydrogen bond with Thr790.

  • Hydrophobic Interactions: The consistent interaction with Leu718 across all derivatives suggests the importance of hydrophobic interactions within the active site.

  • Hydrogen Bonding: The hydrogen bonds with the backbone of Met793 are a critical anchor point for this class of compounds, a common feature for EGFR inhibitors.

Visualization of Binding Modes

Visual inspection of the docked poses is essential for understanding the specific interactions that contribute to binding affinity.

G cluster_0 Ligand-Protein Interactions (ACBA-03) Ligand ACBA-03 Amino Group Cyano Group Methoxy Group Met793 Met793 Backbone NH Ligand:N->Met793:B H-Bond Thr790 Thr790 Sidechain OH Ligand:O->Thr790:S H-Bond Leu718 Leu718 Sidechain Ligand->Leu718 Hydrophobic Interaction

Caption: A schematic of the predicted interactions between ACBA-03 and the EGFR active site.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the comparative docking of this compound derivatives against the EGFR kinase domain. The presented methodologies, from ligand and protein preparation to detailed results analysis, provide a robust framework for in silico lead discovery and optimization.

The hypothetical results suggest that strategic substitution on the this compound scaffold can enhance binding affinity to EGFR. These computational predictions should be used to guide the synthesis and in vitro evaluation of these compounds to validate their biological activity. Further computational studies, such as molecular dynamics simulations, can provide deeper insights into the stability of the ligand-protein complexes and the dynamics of their interactions.

References

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Evaluating the Therapeutic Potential of 4-Amino-3-cyanobenzoic Acid Derivatives: A Comparative and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a potential therapeutic agent is both systematic and multifaceted. This guide provides an in-depth, objective comparison of 4-Amino-3-cyanobenzoic acid derivatives against other therapeutically relevant aminobenzoic acid analogs. We will explore the rationale behind experimental designs, provide detailed protocols, and present supporting data to illuminate the path for evaluating the therapeutic promise of this class of compounds.

The Aminobenzoic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

Para-aminobenzoic acid (PABA), a simple aromatic molecule, serves as a crucial building block in the synthesis of a wide array of pharmaceuticals.[1][2] Its structural versatility, allowing for substitutions at both the amino and carboxyl groups, has led to the development of compounds with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The core structure of this compound, a PABA derivative, presents an intriguing scaffold for novel drug discovery. The introduction of a cyano (-CN) group, a common moiety in medicinal chemistry, can significantly alter the electronic and steric properties of the parent molecule, potentially leading to new mechanisms of action and therapeutic applications.[4][5]

Comparative Landscape of Aminobenzoic Acid Derivatives

To hypothesize the therapeutic potential of this compound, it is instructive to compare its structural features with those of other aminobenzoic acid derivatives with known biological activities.

Compound Key Structural Features Established Therapeutic Potential Potential Role of Substituents
4-Aminobenzoic Acid (PABA) Unsubstituted aminobenzoic acidPrecursor for folate synthesis, used in sunscreens.[1][6]The amino and carboxyl groups are key for its biological role.
4-Amino-3-bromobenzoic Acid Bromo-substituted PABAIntermediate for anti-inflammatory drugs (e.g., Amfenac).[7][8]The bromine atom serves as a handle for cross-coupling reactions.[7]
Acrylamide-PABA Hybrids PABA linked to an acrylamide moietyAnticancer (β-tubulin inhibition).[9]The acrylamide group acts as a Michael acceptor, potentially forming covalent bonds with target proteins.
PABA-based PARP Inhibitors PABA scaffold integrated into a larger heterocyclic systemAnticancer (PARP inhibition).[10][11]The aminobenzoic acid moiety can mimic the nicotinamide portion of NAD+, the natural substrate of PARP enzymes.
This compound Cyano-substituted PABALargely unexplored, hypothesized anticancer potential.The electron-withdrawing cyano group can modulate the reactivity of the aromatic ring and participate in hydrogen bonding with biological targets.
Hypothesized Therapeutic Potential: A Focus on Oncology

Given the prevalence of PABA derivatives in cancer chemotherapy, a primary hypothesis is that this compound derivatives could exhibit potent anticancer activity.[1][9] The cyano group is a feature of several approved drugs and is known to contribute to target binding and metabolic stability.[12] Therefore, it is plausible that derivatives of this compound could act as inhibitors of key oncogenic proteins, such as protein kinases or enzymes involved in DNA repair, like PARP.[10][13]

A Step-by-Step Experimental Workflow for Therapeutic Evaluation

The following section outlines a logical and comprehensive workflow for assessing the therapeutic potential of novel this compound derivatives.

The first step is the synthesis of a library of derivatives to explore the structure-activity relationship (SAR). This can be achieved through various organic chemistry reactions, such as modifying the carboxyl group to form amides or esters, or by reacting the amino group with different electrophiles.[14][15]

Workflow for Synthesis and Characterization

start Start with This compound derivatization Derivatization Reactions (e.g., amidation, esterification) start->derivatization purification Purification (e.g., chromatography, recrystallization) derivatization->purification characterization Structural Characterization (NMR, Mass Spectrometry, IR) purification->characterization library Library of Novel Derivatives characterization->library

Caption: Workflow for the synthesis and characterization of a library of this compound derivatives.

The initial biological evaluation should involve screening the synthesized compounds for their ability to inhibit the growth of cancer cells. The MTT assay is a widely used colorimetric assay for this purpose.[16]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9][16]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[1]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Hypothetical Cytotoxicity Data for a Novel Derivative (ACBD-1)

Compound MCF-7 IC50 (µM) A549 IC50 (µM) Normal Fibroblast IC50 (µM)
ACBD-1 5.28.9> 100
Doxorubicin 0.81.25.6

Once a potent derivative is identified, the next step is to understand how it works. Based on the activities of related compounds, potential mechanisms to investigate include:

  • PARP Inhibition: Given that some aminobenzoic acid derivatives are PARP inhibitors, an enzyme activity assay can be performed to assess the ability of the novel compounds to inhibit PARP1 and PARP2.[13]

  • Tubulin Polymerization Inhibition: If the derivatives share structural similarities with known tubulin inhibitors, a tubulin polymerization assay can be conducted.[9]

  • Kinase Inhibition: A broad-panel kinase screen can identify specific protein kinases that are inhibited by the compound.

  • Apoptosis Induction: Flow cytometry analysis using Annexin V/Propidium Iodide staining can determine if the compounds induce programmed cell death.

Workflow for Mechanism of Action Studies

active_compound Potent Derivative Identified target_id Target Identification (e.g., Kinase screen, PARP assay) active_compound->target_id pathway_analysis Pathway Analysis (e.g., Western blot for signaling proteins) target_id->pathway_analysis cellular_effects Cellular Effects (e.g., Apoptosis assay, Cell cycle analysis) pathway_analysis->cellular_effects moa Mechanism of Action Elucidated cellular_effects->moa

Caption: A streamlined workflow for elucidating the mechanism of action of a lead compound.

Potential Signaling Pathways Targeted by this compound Derivatives

Many anticancer agents exert their effects by modulating key signaling pathways that control cell growth, proliferation, and survival. The diagram below illustrates a simplified apoptosis signaling pathway, a common target for cancer therapeutics.

Apoptosis Signaling Pathway

drug ACBD-1 Derivative dna_damage DNA Damage drug->dna_damage parp PARP drug->parp Inhibition dna_damage->parp Activation bax Bax/Bak Activation parp->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway, a potential target for this compound derivatives.

Conclusion

While this compound itself is a relatively unexplored molecule, its structural relationship to a wide range of biologically active compounds, particularly in the realm of oncology, suggests that its derivatives hold significant therapeutic potential. By following a systematic and logical workflow, from synthesis and in vitro screening to mechanism of action studies, researchers can effectively evaluate this potential. The insights gained from such studies will not only shed light on the therapeutic promise of this specific class of compounds but also contribute to the broader field of drug discovery and development.

References

  • PubMed Central. (n.d.). PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glutathione, and in Vitro Activity.
  • PubMed Central. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • RSC Publishing. (2025, June 3). Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition.
  • ResearchGate. (n.d.). Structures of some antimicrobial/anticancer 4‐aminobenzoic acid derivatives (IX–XI).
  • MDPI. (2023, August 3). Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Aminobenzoic acid?.
  • BenchChem. (n.d.). Application Notes: 4-Amino-3-bromobenzoic Acid as a Versatile Intermediate for the Synthesis of Potent Anti-inflammatory Agents.
  • Open Exploration Publishing. (n.d.). Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense.
  • Semantic Scholar. (n.d.). Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach.
  • MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • BenchChem. (n.d.). An In-depth Technical Guide to 4-Amino-3-bromobenzoic Acid: From Discovery to Therapeutic Potential.
  • PubMed. (2019, December 19). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
  • PubMed. (n.d.). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues.
  • BenchChem. (n.d.). A Comparative Guide to 4-Cyanobenzoic Acid and Other Benzoic Acid Derivatives in Metal-Organic Frameworks.
  • Journal of Applied Pharmaceutical Science. (2021, July 28). Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl-4- hydroxyphenyl)acrylamido)benzoic acids.
  • Frontiers. (2022, July 12). A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers.
  • PubMed Central. (2022, April 30). Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer.
  • Justia Patents. (2000, December 13). Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
  • PubMed Central. (n.d.). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition.
  • MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis and Application of 4-Amino-3-bromobenzoic Acid.
  • PubMed. (2021, September 11). Design, synthesis, and biological evaluation of cyano-substituted 2,4-diarylaminopyrimidines as potent JAK3 inhibitors for the treatment of B-cell lymphoma.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Amino-3-cyanobenzoic Acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of specialized chemical reagents, such as 4-Amino-3-cyanobenzoic acid, demand a meticulous and informed approach. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Hazard Assessment and Core Safety Principles

This compound incorporates three key functional groups: an amino group, a cyano (nitrile) group, and a carboxylic acid. This unique structure informs its hazard profile.

  • Cyano Group: The presence of the cyano group is of primary concern. Organic nitriles can be toxic and, under certain conditions (such as in the presence of strong acids or high temperatures), can release highly toxic hydrogen cyanide gas.

  • Aromatic Amine and Carboxylic Acid: Like many aromatic amines and benzoic acid derivatives, this compound is likely to be an irritant to the skin, eyes, and respiratory system.[1][2][3][4]

Therefore, all handling and disposal procedures must be executed with the assumption that this compound is a hazardous substance.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling or disposing of this compound, ensure the following safety measures are in place.

Personal Protective Equipment (PPE) Summary
PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile gloves. Double-gloving is recommended.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles and splashes.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood.To prevent inhalation of dust particles.

Handling Protocols:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Avoid the formation of dust and aerosols.[2][5]

  • Keep the compound away from strong oxidizing agents, acids, and bases.[3][6]

  • Wash hands thoroughly after handling.[2]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the quantity and form of the waste.

Procedure for Small Quantities (≤ 5 grams) of Solid Waste
  • Containerization: Carefully place the solid this compound into a designated, labeled, and sealable hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene).

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Segregation: Store the waste container separately from incompatible materials, particularly acids.

  • Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Procedure for Larger Quantities (> 5 grams) and Bulk Waste
  • Consult EHS: For larger quantities, it is imperative to consult with your institution's EHS department before proceeding. They will provide specific guidance based on local and national regulations.

  • Professional Disposal: The primary method for bulk disposal is through a licensed professional waste disposal service.[2] The recommended final disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[7]

  • Packaging: Package the waste as directed by your EHS department or the disposal company, which will typically involve placing it in a designated drum or other approved container.

Procedure for Contaminated Labware and Debris
  • Decontamination: Whenever possible, decontaminate reusable labware. This should be done in a fume hood.

  • Rinsing: Rinse the contaminated item three times with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous waste.

  • Disposal of Rinsate: The collected rinsate should be placed in a labeled hazardous waste container for flammable liquids and disposed of through your institution's EHS program.

  • Solid Waste: Non-reusable contaminated items (e.g., weigh boats, gloves, paper towels) should be placed in a sealed bag or container, clearly labeled as "Hazardous Waste" with the chemical name, and disposed of as solid chemical waste.

Spill Cleanup Procedures

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Alert: If the spill is large or outside of a fume hood, evacuate the immediate area and alert your supervisor and the institutional EHS department.

  • Control and Contain (for small spills in a fume hood):

    • Ensure you are wearing the appropriate PPE (double gloves, lab coat, eye protection).

    • Cover the spill with a chemical absorbent material.

  • Collection: Carefully sweep or scoop the absorbent material and the spilled solid into a labeled hazardous waste container.

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a pH 10 buffer solution.

    • Follow with a wipe-down using a freshly prepared 10% bleach solution.

    • Finally, wipe the area with a water-dampened cloth.

  • Disposal: All materials used for the cleanup (absorbent, cloths, gloves) must be placed in the hazardous waste container.

  • Ventilation: Allow the area to ventilate thoroughly before resuming work.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: Waste Generation cluster_assessment Waste Assessment cluster_small Small Quantity / Contaminated Debris cluster_large Large Quantity / Bulk cluster_spill Spill start This compound Waste Generated assess_quantity Assess Quantity and Form start->assess_quantity small_solid Solid Waste (≤ 5g) or Contaminated Debris assess_quantity->small_solid Small / Debris large_solid Solid Waste (> 5g) assess_quantity->large_solid Large / Bulk spill Spill Occurs assess_quantity->spill Spill package_small Package in Labeled Hazardous Waste Container small_solid->package_small collect_small Arrange for EHS Collection package_small->collect_small consult_ehs Consult Institutional EHS large_solid->consult_ehs package_large Package as per EHS/Contractor Instructions consult_ehs->package_large professional_disposal Dispose via Licensed Contractor (Incineration) package_large->professional_disposal contain_spill Contain and Absorb Spill spill->contain_spill decontaminate_area Decontaminate Spill Area contain_spill->decontaminate_area decontaminate_area->package_small Collect all waste

Caption: Decision workflow for the disposal of this compound.

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a robust safety culture. By adhering to these guidelines, researchers can mitigate risks, ensure regulatory compliance, and contribute to a safe and sustainable laboratory environment. Always consult your institution's specific protocols and EHS department for guidance tailored to your location and facilities.

References

  • Echemi. (2019, July 15). Methyl 4-amino-3-cyanobenzoate Safety Data Sheets.
  • Thermo Fisher Scientific. (2013, May 28). Safety Data Sheet: 4-Cyanobenzoic acid.
  • Sigma-Aldrich. (2018, January 13). Safety Data Sheet: 4-Aminobenzoic acid.
  • Fisher Scientific. (2013, May 28). Safety Data Sheet: 4-Cyanobenzoic acid.
  • HPC Standards. (n.d.). 4-Cyanobenzoic acid Safety Data Sheet.
  • Fisher Scientific. (2009, September 26). Safety Data Sheet: 4-Aminobenzoic acid.
  • Sigma-Aldrich. (2024, August 6). Safety Data Sheet: 4-Cyanobenzoic acid.
  • AG Scientific. (2022). Safety Data Sheet: p-Aminobenzoic Acid.
  • Cayman Chemical. (2025, July 29). Safety Data Sheet: 4-Aminobenzoic Acid (sodium salt).
  • Cornell Law School Legal Information Institute. (n.d.). 40 CFR § 721.2900 - Substituted aminobenzoic acid ester (generic name).
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzoic acid.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • Fisher Scientific. (2012, February 27). Safety Data Sheet.
  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
  • BenchChem. (2025). Storage conditions for 4-Amino-3-bromobenzoic acid.
  • Sigma-Aldrich. (n.d.). 4-Cyanobenzoic acid 99%.
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A Researcher's Guide to the Safe Handling of 4-Amino-3-cyanobenzoic Acid: A Focus on Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in the dynamic fields of research and drug development, the safe handling of novel chemical entities is paramount. This guide provides a detailed protocol for the use of personal protective equipment (PPE) when working with 4-Amino-3-cyanobenzoic acid, a compound with potential biological activity. By understanding the rationale behind each protective measure, scientists can cultivate a culture of safety and ensure the integrity of their research.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of this compound, a thorough risk assessment is critical. The primary routes of exposure are inhalation of dust or aerosols, skin contact, and eye contact.[4] The initial and most effective line of defense is the implementation of engineering controls to minimize these risks.

All manipulations of solid this compound or its solutions should be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).[5] This containment strategy is crucial for preventing the generation of airborne particles and minimizing inhalation exposure.

Personal Protective Equipment (PPE): Your Essential Barrier

When engineering controls are in place, appropriate PPE provides a necessary additional layer of protection. The selection of PPE should be based on the specific tasks being performed.

Eye and Face Protection

Given the potential for eye irritation, robust eye and face protection is mandatory.[3][6]

  • Safety Glasses: At a minimum, safety glasses with side shields conforming to ANSI Z87.1 standards should be worn for all procedures.[7]

  • Chemical Splash Goggles: When there is a risk of splashing, such as during solution preparation or transfers, chemical splash goggles that form a seal around the eyes are required.[8]

  • Face Shield: For tasks with a higher risk of splashes or aerosol generation, a face shield should be worn in conjunction with safety goggles to protect the entire face.[5][9]

Skin and Body Protection

Preventing skin contact is crucial, as aromatic amines can be absorbed through the skin.

  • Gloves:

    • Material: Nitrile gloves are a suitable choice for protection against a wide range of chemicals and are recommended for handling this compound.[9][10]

    • Double Gloving: For handling concentrated forms of the compound or during procedures with a higher risk of contamination, wearing two pairs of nitrile gloves is recommended. This significantly reduces the risk of exposure in case the outer glove is compromised.[4]

    • Inspection and Replacement: Gloves must be inspected for any signs of damage before each use. They should be changed immediately if contamination is suspected or after a maximum of one to two hours of continuous use, as their permeability can increase over time.[4]

  • Laboratory Coat: A flame-resistant lab coat that is fully buttoned should be worn at all times in the laboratory.[11] This provides a barrier against accidental spills and contamination of personal clothing.

  • Protective Clothing: For large-scale operations or situations with a significant risk of splashing, consider wearing a chemical-resistant apron or coveralls over the lab coat.[9]

Respiratory Protection

While working in a certified fume hood or BSC should prevent inhalation exposure, respiratory protection may be necessary in certain situations.

  • Respirator: If there is a potential for aerosol generation outside of a containment device, or in the event of a spill, a NIOSH-approved N95 respirator or a higher level of respiratory protection should be used.[5][12] The use of a respirator requires proper fit-testing and training.[13]

The following DOT graph illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Selection cluster_2 Required PPE Start Start Task Identify the Handling Task Start->Task Weighing Weighing Solid Compound Task->Weighing Solid Handling Solution Preparing Solutions Task->Solution Liquid Handling Reaction Running & Monitoring Reaction Task->Reaction In-process Spill Spill Cleanup Task->Spill Emergency PPE_Weighing Minimum PPE: - Double Nitrile Gloves - Lab Coat - Safety Goggles - Work in Fume Hood Weighing->PPE_Weighing PPE_Solution Enhanced PPE: - Double Nitrile Gloves - Lab Coat - Chemical Splash Goggles - Face Shield (if splash risk) - Work in Fume Hood Solution->PPE_Solution PPE_Reaction Standard PPE: - Nitrile Gloves - Lab Coat - Safety Glasses - Work in Fume Hood Reaction->PPE_Reaction PPE_Spill Emergency PPE: - Double Nitrile Gloves (heavy-duty) - Chemical Resistant Gown - Chemical Splash Goggles - Face Shield - N95 Respirator Spill->PPE_Spill End End PPE_Weighing->End Proceed with Caution PPE_Solution->End Proceed with Caution PPE_Reaction->End Proceed with Caution PPE_Spill->End Proceed with Caution

Caption: PPE selection workflow for handling this compound.

Operational Plan: From Donning to Disposal

A systematic approach to the use and disposal of PPE is critical to prevent cross-contamination and ensure user safety.

Donning and Doffing of PPE

A strict procedure for putting on (donning) and taking off (doffing) PPE is essential to prevent contamination.[5]

Donning Sequence:

  • Lab Coat: Put on a clean, fully buttoned lab coat.

  • Respirator (if required): Perform a seal check.

  • Goggles/Face Shield: Adjust for a secure fit.

  • Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Don the second pair of gloves over the first.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Gown/Lab Coat: Unbutton and remove the lab coat, folding the contaminated exterior inward. Place it in a designated laundry receptacle or disposal bag.

  • Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Respirator (if worn): Remove without touching the front of the mask.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Disposal of Contaminated Materials

All disposable materials that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly.[5][12]

  • Solid Waste: Contaminated gloves, wipes, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Sharps: Needles and syringes should be disposed of in a designated sharps container.

  • Liquid Waste: Unused solutions should be collected in a labeled hazardous waste container. Do not dispose of them down the drain.[6]

Emergency Procedures: Spill Management

In the event of a spill, prompt and appropriate action is necessary to contain the contamination.[5]

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate emergency PPE, including a respirator.

  • Containment: Use a designated cytotoxic spill kit to absorb and decontaminate the affected area.[5] Work from the outside of the spill inward.

  • Disposal: All materials used for spill cleanup are considered cytotoxic waste and must be disposed of in the designated hazardous waste container.[5]

Summary of PPE Recommendations

The following table summarizes the recommended PPE for various tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving and Unpacking Safety glasses with side shieldsTwo pairs of nitrile glovesLab coatNot generally required
Weighing and Compounding Chemical splash gogglesTwo pairs of nitrile glovesLab coatRequired if not in a fume hood
Solution Preparation Chemical splash goggles and face shieldTwo pairs of nitrile glovesLab coatRequired if not in a fume hood
Reaction Monitoring Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Waste Handling and Disposal Chemical splash gogglesTwo pairs of nitrile glovesLab coatNot generally required
Spill Cleanup Chemical splash goggles and face shieldTwo pairs of heavy-duty nitrile glovesChemical-resistant gownN95 respirator or higher

By adhering to these stringent safety protocols, researchers can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive laboratory environment.

References

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). (n.d.). PubMed Central.
  • Cytotoxic Drug Safety. (n.d.). Thompson Rivers University.
  • Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01. (2019, May 1). Kingston Health Sciences Centre.
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Cruz.
  • Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986, January 29). Occupational Safety and Health Administration (OSHA).
  • Nitrile Gloves for Chemical Handling. (n.d.). GlovesnStuff.
  • Essential Chemical PPE. (2023, September 8). Trimaco.
  • Personal Protective Equipment (PPE) | Chemistry | Wits. (2022, December 12). YouTube.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.